Tebuconazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMNMQRDXWABCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032113 | |
| Record name | Tebuconazole | |
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Molecular Weight |
307.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline] | |
| Record name | Tebuconazole | |
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Solubility |
In water, 36 mg/L at pH 5-9, 20 °C | |
| Record name | TEBUCONAZOLE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C | |
| Record name | Tebuconazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEBUCONAZOLE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
107534-96-3, 80443-41-0 | |
| Record name | Tebuconazole | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tebuconazole (unspecified) | |
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| Record name | Tebuconazole [ISO] | |
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| Record name | Tebuconazole | |
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| Record name | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |
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| Record name | 1H-1,2,4-Triazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.435 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEBUCONAZOLE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401ATW8TRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | TEBUCONAZOLE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
105 °C | |
| Record name | TEBUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Tebuconazole's In-Depth Mechanism of Action on Fungal Cell Membranes: A Technical Guide
Introduction: The Critical Role of Ergosterol in Fungal Cell Membrane Integrity
The fungal cell membrane, a dynamic and essential organelle, orchestrates a multitude of cellular processes vital for survival, including nutrient uptake, signal transduction, and maintaining osmotic balance. Central to the structural and functional integrity of this membrane is ergosterol, a sterol unique to fungi and some protists.[1] Ergosterol's rigid, planar structure intercalates within the phospholipid bilayer, modulating membrane fluidity, permeability, and the activity of membrane-bound proteins.[2] Its biosynthesis is a complex, multi-step enzymatic process, making it an ideal target for selective antifungal agents.[1][3] This guide provides an in-depth technical exploration of the mechanism by which the triazole fungicide, tebuconazole, disrupts this crucial pathway, leading to fungal cell death.
Chapter 1: this compound's Primary Target - Inhibition of Lanosterol 14α-Demethylase (CYP51)
This compound exerts its potent antifungal activity by targeting and inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[4][5] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[6]
The mechanism of inhibition involves the nitrogen atom in the triazole ring of the this compound molecule binding to the heme iron atom in the active site of the CYP51 enzyme.[7] This binding is a tight, non-covalent interaction that effectively blocks the substrate, lanosterol, from accessing the active site, thereby halting the demethylation process.[4][5]
Caption: this compound inhibits the ergosterol biosynthesis pathway at the CYP51 enzyme.
Chapter 2: The Dual Consequences of CYP51 Inhibition
The inhibition of CYP51 by this compound has a twofold detrimental effect on the fungal cell: the depletion of ergosterol and the accumulation of toxic sterol precursors.
Ergosterol Depletion and Disruption of Membrane Function
The primary consequence of CYP51 inhibition is the cessation of ergosterol production. The resulting ergosterol-deficient membranes exhibit altered physical properties. Membrane fluidity increases, and permeability is compromised, leading to an uncontrolled efflux of essential ions and small molecules and an influx of potentially harmful substances.[4] This disruption of the membrane's barrier function is a significant contributor to the fungistatic and, ultimately, fungicidal effects of this compound.[8] Furthermore, the function of many integral membrane proteins, such as ATPases and transporters, which are dependent on the specific lipid environment provided by ergosterol, is impaired.
Accumulation of Toxic 14α-Methylated Sterols
With the primary pathway blocked, lanosterol and other 14α-methylated sterols accumulate within the cell.[9] These precursors are unable to be properly incorporated into the fungal membrane due to their different molecular shape compared to ergosterol. Their accumulation leads to further disorganization of the membrane structure and is considered a major contributor to the fungitoxicity of azole antifungals.[10] The buildup of these aberrant sterols is thought to induce cell stress and trigger cell death pathways.
Chapter 3: Experimental Methodologies for Studying this compound's Mechanism of Action
A comprehensive understanding of this compound's effects on fungal cell membranes requires a multi-faceted experimental approach. This chapter outlines key protocols for researchers in the field.
In Vitro CYP51 Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the CYP51 enzyme. It typically involves expressing and purifying recombinant CYP51, followed by a reconstitution assay.
Protocol:
-
Expression and Purification of Recombinant CYP51:
-
The gene encoding CYP51 from the target fungus is cloned into an expression vector (e.g., pCW vector) and transformed into a suitable expression host, such as E. coli.[1][3]
-
Protein expression is induced, and the cells are harvested.
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The recombinant CYP51 protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.[1][11]
-
-
CYP51 Reconstitution Assay:
-
The purified CYP51 enzyme is reconstituted in a reaction mixture containing a suitable buffer, a source of electrons (NADPH-cytochrome P450 reductase), and the substrate, lanosterol.[4][5]
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures.
-
The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the products are extracted.
-
-
Analysis and IC50 Determination:
-
The conversion of lanosterol to its demethylated product is quantified using methods like HPLC or GC-MS.
-
The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[4][12]
-
Caption: Workflow for in vitro CYP51 inhibition assay.
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique allows for the qualitative and quantitative analysis of the sterol composition of fungal cells, providing direct evidence of ergosterol depletion and the accumulation of precursors.
Protocol:
-
Fungal Culture and Treatment:
-
The target fungus is cultured in a suitable liquid medium.
-
The culture is treated with a sub-lethal concentration of this compound. An untreated culture serves as a control.
-
The fungal mycelium is harvested by filtration or centrifugation.
-
-
Sterol Extraction:
-
The fungal biomass is saponified using a strong base (e.g., KOH in methanol) to break open the cells and hydrolyze sterol esters.[13]
-
The non-saponifiable lipids, including free sterols, are extracted with an organic solvent such as hexane or petroleum ether.[13]
-
The organic phase is collected and the solvent is evaporated.
-
-
Derivatization:
-
The extracted sterols are derivatized, for example, by silylation (e.g., with BSTFA), to increase their volatility for GC analysis.[1]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The different sterols are separated based on their retention times on the GC column.
-
The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum for each sterol, which is used for identification by comparison to a spectral library.
-
Quantification is achieved by comparing the peak areas of the individual sterols to that of an internal standard.[9]
-
Fungal Membrane Permeability Assay using SYTOX Green
This fluorescence-based assay provides a measure of membrane integrity. SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. However, upon membrane damage, it enters the cell, binds to nucleic acids, and emits a strong green fluorescence.[14][15]
Protocol:
-
Fungal Cell Preparation:
-
Fungal cells or spores are harvested and washed with a suitable buffer.[14]
-
-
Treatment and Staining:
-
The cells are resuspended in a buffer containing a low concentration of SYTOX Green (e.g., 0.1 to 0.5 µM).[15][16]
-
This compound is added at various concentrations. A positive control for membrane permeabilization (e.g., a known membrane-disrupting agent) and a negative (untreated) control are included.
-
The samples are incubated in the dark.
-
-
Fluorescence Measurement:
-
The fluorescence intensity is measured over time using a fluorescence microplate reader or a flow cytometer.[8]
-
An increase in fluorescence intensity in the this compound-treated samples compared to the control indicates an increase in membrane permeability.
-
Chapter 4: Data Presentation and Interpretation
Quantitative Sterol Analysis
The results of GC-MS analysis can be presented in a table to clearly show the changes in the relative abundance of different sterols in response to this compound treatment.
| Sterol | Control (% of Total Sterols) | This compound-Treated (% of Total Sterols) |
| Ergosterol | 85-95% | <10% |
| Lanosterol | <1% | 10-20% |
| 14α-methylergosta-8,24(28)-dienol | Not Detected | 30-50% |
| Other 14α-methylated sterols | Not Detected | 20-30% |
Note: The values presented are illustrative and can vary depending on the fungal species, this compound concentration, and treatment duration.[17]
This compound IC50 Values against Fungal CYP51
A table of IC50 values demonstrates the potency and spectrum of activity of this compound against CYP51 from various fungal pathogens.
| Fungal Species | CYP51 Isoform | IC50 (µM) | Reference |
| Candida albicans | CYP51 | ~0.5 - 1.3 | [4] |
| Ustilago maydis | CYP51 | Potent inhibition | [5] |
| Aspergillus fumigatus | CYP51A/B | Potent inhibition | [3] |
| Zymoseptoria tritici | CYP51 | Potent inhibition | [7] |
Conclusion: A Multi-pronged Attack on Fungal Viability
This compound's mechanism of action is a classic example of targeted antifungal therapy. By specifically inhibiting the crucial enzyme lanosterol 14α-demethylase, it triggers a cascade of events that are catastrophic for the fungal cell. The dual impact of ergosterol depletion and the accumulation of toxic 14α-methylated sterols leads to a profound disruption of cell membrane structure and function. This ultimately results in the cessation of fungal growth and cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify these effects, contributing to a deeper understanding of this important class of antifungals and aiding in the development of new and improved therapeutic strategies.
References
- Parker, J. E., et al. (2014). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 58(1), 156-167. [Link]
- Giera, M., & Plössl, A. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 228(1), 55-63. [Link]
- Cools, H. J., & Fraaije, B. A. (2013). Update on mechanisms of azole resistance in Mycosphaerella graminicola and implications for future control. Pest Management Science, 69(2), 150-155.
- Keniya, M. V., et al. (2023). Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain. Biomedicines, 11(11), 2873. [Link]
- Koval, A., & Kiffer-Moreira, T. (2014). Elucidation of Antifungal Drug Action by High Resolution GC/MS.
- Warrilow, A. G., et al. (2010). Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B. Antimicrobial Agents and Chemotherapy, 54(10), 4225-4234. [Link]
- Manavalan, B., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 976. [Link]
- Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(8), 3265-3270. [Link]
- Parker, J. E., et al. (2011). Prothioconazole and Prothioconazole-desthio Activity against Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy, 55(7), 3347-3353.
- Warrilow, A. G., et al. (2017). VT-1161, a new agent for the treatment of onychomycosis, is a potent inhibitor of Trichophyton rubrum CYP51. Antimicrobial Agents and Chemotherapy, 61(5), e02512-16.
- Thevissen, K., et al. (1999). A Gene Encoding a Novel Plant Defensin-Like Protein from Dahlia merckii Is Involved in the Resistance to Fusarium culmorum. Molecular Plant-Microbe Interactions, 12(5), 388-394.
- Carroll, A. (2021). Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. University of Minnesota Morris Digital Well.
- Singh-Babak, S. D., et al. (2012). A high-throughput chemical screen reveals that iron homeostasis is essential for the virulence of the fungal pathogen Cryptococcus neoformans. PLoS One, 7(10), e47254.
- National Committee for Clinical Laboratory Standards. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard. M38-A.
- Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776-3781. [Link]
- Sauty, A., et al. (2010). A Double Staining Method Using SYTOX Green and Calcofluor White for Studying Fungal Parasites of Phytoplankton. Applied and Environmental Microbiology, 76(12), 4111-4115. [Link]
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
- Lamb, D. C., et al. (1995). Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14 alpha-demethylase (CYP51; P450(14DM)). The Biochemical journal, 311 ( Pt 3), 853–858. [Link]
- Joseph-Horne, T., et al. (1996). Investigation of the Sterol Composition and Azole Resistance in Field Isolates of Septoria tritici. FEMS Microbiology Letters, 140(2-3), 237-242.
- Cytiva Life Sciences. (2024).
- Guengerich, F. P., et al. (2018). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. The Journal of biological chemistry, 293(4), 1237–1249. [Link]
- Bio-Rad. (n.d.).
- Karuppayil, S. M., et al. (2020). PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. International Journal of Applied Pharmaceutics, 12(5), 108-115.
- Chen, C. K., et al. (2005). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 49(12), 4977-4985. [Link]
- Joseph-Horne, T., et al. (1996). Relative sterol compositions of RL2 and S-27 at various this compound concentrations.
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Tebuconazole's Role in Inhibiting Ergosterol Biosynthesis: A Technical Guide
Abstract
This technical guide provides an in-depth examination of the molecular mechanism by which tebuconazole, a triazole fungicide, inhibits ergosterol biosynthesis in fungi. Ergosterol is an indispensable component of the fungal cell membrane, and its disruption is a cornerstone of modern antifungal therapy.[1] This document will elucidate the ergosterol biosynthesis pathway, pinpointing the specific enzymatic target of this compound, and detail the downstream consequences of this inhibition. We will explore the biochemical assays used to quantify this compound's efficacy and provide comprehensive, field-proven protocols for their implementation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.
The Central Role of Ergosterol in Fungal Physiology
Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1] It plays a critical role in maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[2] Furthermore, ergosterol is integral to the function of membrane-bound enzymes and is involved in regulating cellular processes such as endocytosis and cell signaling. Its unique presence in fungi makes the ergosterol biosynthesis pathway an attractive target for the development of selective antifungal agents.[3]
The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target
The biosynthesis of ergosterol is a complex, multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into three main stages: the synthesis of squalene, the cyclization of squalene to lanosterol, and the conversion of lanosterol to ergosterol. The final stage, the conversion of lanosterol to ergosterol, is of particular importance in the context of antifungal drug action.
Diagram of the Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition
Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of Lanosterol 14α-demethylase (CYP51) by this compound.
Mechanism of Action: this compound's Inhibition of Lanosterol 14α-Demethylase (CYP51)
This compound is a member of the triazole class of fungicides, which act as demethylation inhibitors (DMIs).[4][5] Its primary mode of action is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[6][7] This enzyme is crucial for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the biosynthesis of ergosterol.[8]
The inhibitory action of this compound is attributed to the binding of the nitrogen atom in its triazole ring to the heme iron atom in the active site of CYP51.[9] This interaction displaces the natural substrate, lanosterol, and prevents the oxidative demethylation reaction from occurring. The specificity of this compound for the fungal CYP51 over its mammalian counterpart is a critical factor in its utility as an antifungal agent.
The consequences of CYP51 inhibition are twofold:
-
Depletion of Ergosterol: The primary consequence is the reduction in the cellular concentration of ergosterol. This leads to a dysfunctional cell membrane with altered fluidity and permeability, ultimately impairing fungal growth and viability.[4]
-
Accumulation of Toxic Sterol Precursors: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[2] These precursors are incorporated into the fungal membrane, further disrupting its structure and function and contributing to the antifungal effect.[2]
Diagram of this compound's Molecular Mechanism of Action
Caption: The cascade of events following the inhibition of CYP51 by this compound, leading to fungal cell death.
Quantifying this compound's Efficacy: In Vitro Assays
The inhibitory potential of this compound against fungal CYP51 is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
Table 1: In Vitro Inhibitory Activity of this compound against Fungal CYP51
| Fungal Species | IC50 (µM) | Binding Affinity (Kd) (µM) | Reference |
| Candida albicans | 0.9 | 0.0266 | [10] |
| Mycosphaerella graminicola | Not explicitly stated | 0.0266 | [11] |
| Ustilago maydis | Equimolar to enzyme concentration | Not explicitly stated | [12] |
Note: IC50 and Kd values can vary depending on the specific assay conditions and the purity of the enzyme preparation.
Experimental Protocols
Protocol for In Vitro CYP51 Inhibition Assay to Determine this compound's IC50
This protocol outlines a method for determining the IC50 of this compound against fungal CYP51 using a reconstituted enzyme system.
5.1.1. Materials
-
Purified fungal CYP51 enzyme
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
This compound stock solution (in DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Microplate reader
5.1.2. Procedure
-
Prepare the Reconstitution Mixture: In a microcentrifuge tube, combine the purified CYP51 enzyme and NADPH-cytochrome P450 reductase in potassium phosphate buffer. The optimal ratio of enzyme to reductase should be determined empirically.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations to be tested.
-
Set up the Reaction Plate: In a 96-well plate, add the reconstitution mixture to each well.
-
Add this compound: Add the diluted this compound solutions to the respective wells. Include a control well with DMSO only.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add lanosterol (dissolved in a suitable solvent) to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a quenching solution (e.g., acetonitrile).
-
Quantify Product Formation: The demethylated product can be quantified using HPLC-MS/MS.
-
Calculate IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram of the In Vitro CYP51 Inhibition Assay Workflow
Caption: A step-by-step workflow for the in vitro determination of this compound's IC50 against CYP51.
Protocol for Fungal Ergosterol Extraction and Quantification by HPLC
This protocol describes the extraction of ergosterol from fungal cells and its quantification using High-Performance Liquid Chromatography (HPLC).
5.2.1. Materials
-
Fungal cell culture
-
Methanol
-
Potassium hydroxide (KOH)
-
n-Hexane
-
Ergosterol standard
-
HPLC system with a UV detector
5.2.2. Procedure
-
Harvest Fungal Cells: Harvest fungal cells from a liquid culture by centrifugation.
-
Saponification: Resuspend the cell pellet in methanolic KOH and incubate at 85°C for 1 hour to saponify the lipids and release ergosterol.
-
Extraction: After cooling, add water and n-hexane to the mixture. Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the hexane layer.
-
Phase Separation: Centrifuge the mixture to separate the phases.
-
Collect Supernatant: Carefully collect the upper hexane layer containing the ergosterol.
-
Evaporation: Evaporate the hexane to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol).
-
HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 column. Ergosterol is typically detected by UV absorbance at 282 nm.
-
Quantification: Create a standard curve using known concentrations of the ergosterol standard. Quantify the ergosterol in the samples by comparing their peak areas to the standard curve.
Conclusion
This compound's efficacy as a broad-spectrum fungicide is rooted in its specific and potent inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted action leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately causing catastrophic disruption of the fungal cell membrane and leading to cell death. The in vitro assays detailed in this guide provide robust and reproducible methods for quantifying the inhibitory activity of this compound and for studying its impact on fungal physiology. A thorough understanding of this mechanism is paramount for the continued development of effective antifungal strategies and for managing the emergence of resistance.
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- Binding affinity (Kd)
- IC 50 determinations for azole antifungal agents. CYP51 reconstitution...
- FIG 4 IC 50 determinations for azole antifungals. CYP51 reconstitution...
- Fungal Lanosterol 14α-demethylase: A target for next-gener
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- (PDF)
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This guide provides a comprehensive technical overview of the primary metabolic pathways of the fungicide tebuconazole in the soil environment. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the fate and transformation of this widely used agricultural chemical. This document synthesizes current scientific knowledge to explain the mechanisms of this compound degradation, the key metabolites formed, and the methodologies used to study these processes.
Introduction: this compound and Its Environmental Significance
This compound, a triazole fungicide, is extensively used in agriculture to control a broad spectrum of fungal diseases in various crops.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[2] Due to its widespread application, understanding its environmental fate, particularly in soil, is of paramount importance. This compound is known for its persistence in soil, with a half-life that can range from 49 to over 600 days, depending on various environmental factors.[2][3] This persistence necessitates a thorough investigation of its degradation pathways to assess the potential for long-term soil contamination and the formation of transformation products that may have their own toxicological profiles.
The degradation of this compound in soil is predominantly a biological process, driven by the metabolic activity of soil microorganisms.[4] Abiotic degradation processes, such as photolysis on the soil surface, are generally considered to be of minor significance compared to microbial degradation.[4] This guide will delve into the intricacies of these metabolic transformations, providing a detailed account of the key pathways and the factors that influence them.
Primary Metabolic Pathways of this compound in Soil
The microbial metabolism of this compound in soil primarily proceeds through two major pathways: hydroxylation of the tert-butyl group and cleavage of the molecule. These initial transformations lead to a series of intermediate metabolites, which are further degraded.
Hydroxylation Pathway
One of the principal initial steps in the microbial degradation of this compound is the oxidation of the tert-butyl moiety. This reaction is often mediated by cytochrome P450 monooxygenases, a diverse family of enzymes found in a wide range of microorganisms. This pathway leads to the formation of several hydroxylated and subsequently oxidized metabolites.
The primary metabolites in this pathway include:
-
Hydroxy-tebuconazole (TEB-OH): This is a major initial metabolite formed by the hydroxylation of one of the methyl groups on the tert-butyl substituent.[5][6]
-
This compound-carboxylic acid (TEB-COOH): Further oxidation of the hydroxylated methyl group results in the formation of a carboxylic acid derivative.[5][6]
-
This compound Lactone: This metabolite has also been identified in some studies, likely formed through intramolecular cyclization.[5][6]
Cleavage Pathway
Another significant degradation route involves the cleavage of the this compound molecule, typically at the bond connecting the chlorophenyl group to the rest of the molecule or the cleavage of the triazole ring. This pathway leads to the formation of smaller, more mobile compounds.
Key metabolites from this pathway include:
-
1,2,4-Triazole: This is a persistent and mobile metabolite formed by the cleavage of the triazole ring from the parent molecule.[7] Its potential for leaching into groundwater is a significant environmental concern.
-
p-Chlorophenol: Cleavage of the bond between the chlorophenyl ring and the rest of the molecule can lead to the formation of this compound.
-
Triazolyl acetic acid: Another potential metabolite resulting from the breakdown of the this compound structure.
The following diagram illustrates the primary metabolic pathways of this compound in soil:
Caption: Primary microbial metabolic pathways of this compound in soil.
Factors Influencing this compound Degradation in Soil
The rate and extent of this compound degradation in soil are influenced by a complex interplay of various factors:
-
Soil Type and Composition: Soil properties such as texture, pH, and organic matter content play a crucial role.[3] Higher organic matter content can increase the adsorption of this compound, potentially reducing its bioavailability for microbial degradation.[2]
-
Microbial Community: The presence and activity of specific microbial populations capable of degrading this compound are primary determinants of its persistence.[2] Soils with a history of this compound application may exhibit enhanced degradation rates due to the adaptation of the microbial community.
-
Temperature and Moisture: Optimal temperature and moisture conditions for microbial activity will generally lead to faster degradation of this compound.[3]
-
Oxygen Availability: Aerobic conditions are generally more favorable for the microbial degradation of this compound.
Table 1: Half-life (DT50) of this compound in Soil under Various Conditions
| Soil Type | Organic Carbon (%) | pH | Temperature (°C) | DT50 (days) | Reference |
| Loamy Sand | 0.5-1.5 | 5.5-6.5 | 25 | 49 | [8] |
| Silt Loam | 1.8-2.5 | 6.0-7.0 | 20 | >100 | [7] |
| Clay Loam | 2.0-3.0 | 6.5-7.5 | 22 | 150-300 | [4] |
| Sandy Loam | 0.8 | 6.8 | 25 | 49-610 | [2][3] |
Experimental Methodologies for Studying this compound Metabolism in Soil
The study of this compound degradation in soil typically involves laboratory incubation experiments under controlled conditions. The following is a generalized protocol that outlines the key steps involved.
Experimental Workflow
The workflow for a typical soil metabolism study is as follows:
Caption: Generalized workflow for a this compound soil metabolism study.
Detailed Protocol
1. Soil Collection and Preparation:
-
Collect soil from the desired location, typically from the top 0-15 cm layer.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.
-
Characterize the soil for key properties including pH, organic carbon content, texture, and microbial biomass.
2. Soil Treatment:
-
Treat the soil with a known concentration of this compound. This is often done using a radiolabeled compound (e.g., ¹⁴C-tebuconazole) to facilitate tracking of the parent compound and its metabolites.
-
Ensure homogenous distribution of the fungicide within the soil matrix.
3. Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25 °C).
-
Maintain a constant moisture level, typically between 40-60% of the soil's water-holding capacity.
-
Ensure adequate aeration for aerobic degradation studies.
4. Sampling:
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Store samples frozen (-20 °C) until analysis to halt microbial activity.
5. Extraction:
-
Extract this compound and its metabolites from the soil samples using an appropriate solvent system, such as a mixture of acetonitrile and water or methanol and water.
-
Techniques like shaking, sonication, or accelerated solvent extraction (ASE) can be employed.
6. Sample Cleanup and Analysis:
-
Clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).
-
Analyze the cleaned extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of this compound and its metabolites.
7. Data Analysis:
-
Calculate the concentration of this compound and its metabolites at each time point.
-
Determine the dissipation kinetics of this compound, typically using first-order kinetics to calculate the half-life (DT₅₀) and the time for 90% dissipation (DT₉₀).
-
Model the formation and decline of the major metabolites over time.
Conclusion
The primary metabolic pathways of this compound in soil are driven by microbial activity, leading to the formation of a range of hydroxylated and cleavage products. The persistence of this compound and the formation of its metabolites are influenced by a variety of soil and environmental factors. A thorough understanding of these degradation pathways is essential for accurate environmental risk assessment and the development of strategies to mitigate potential soil and water contamination. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the complex interactions of this compound in the soil environment.
References
- Strickland, T. C., Potter, T. L., & Joo, H. (2004). This compound dissipation and metabolism in Tifton loamy sand during laboratory incubation. Pest Management Science, 60(8), 775-781.[8]
- Sehnem, A. L., de Souza, M., Vainstein, M. H., & Schrank, A. (2010). Biodegradation of this compound by bacteria isolated from contaminated soils. Journal of Environmental Science and Health, Part B, 45(1), 67-73.[9]
- Wang, Y., et al. (2018). Enantioselective degradation of this compound in cabbage, cucumber, and soils. Environmental Pollution, 234, 539-547.[4]
- Cycoń, M., Piotrowska-Seget, Z., Kaczmarczyk, M., & Kozdrój, J. (2010). Effects of this compound on the microbial community and activity of enzymes in soil. Journal of Environmental Science and Health, Part B, 45(5), 423-431.[2]
- FAO. (2005). 5.25 this compound (189). In FAO Plant Production and Protection Papers (No. 182, p. 309).
- Wojcieska, E., et al. (2022). Effects of this compound Application on Soil Microbiota and Enzymes. International Journal of Molecular Sciences, 23(21), 13411.[10]
- Kaczmarczyk, M., & Baciak, M. (2022). Effects of this compound Application on Soil Microbiota and Enzymes. Molecules, 27(21), 7543.[3]
- Guevara-Viejó, F., et al. (2021). Photodegradation of this compound in aqueous solution and phytotoxic effects. Environmental Science and Pollution Research, 28(41), 58963-58973.[11]
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The Ecotoxicological Ripple Effect: A Technical Guide to Tebuconazole's Impact on Aquatic Ecosystems
For Immediate Release
Gainesville, FL – January 7, 2026 – Tebuconazole, a triazole fungicide extensively used in agriculture for its broad-spectrum efficacy, is under increasing scrutiny for its ecotoxicological footprint on non-target aquatic organisms.[1][2] This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the far-reaching consequences of this compound in aquatic environments, detailing its mechanisms of toxicity, impacts across various trophic levels, and standardized methodologies for its assessment.
This compound: A Profile of a Systemic Fungicide
This compound operates by inhibiting the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4] This disruption of ergosterol synthesis leads to the collapse of fungal cell structure and prevents their proliferation.[3] Its systemic action allows it to be absorbed and translocated within plants, offering both preventative and curative control against a wide array of fungal diseases.[2][3][5]
However, the very properties that make this compound an effective fungicide contribute to its potential as an environmental contaminant. It is characterized by low water solubility and a moderate potential to leach into groundwater.[6] this compound is persistent in aquatic systems, exhibiting stability against hydrolysis and slow degradation through photolysis and microbial action, leading to its frequent detection in surface waters.[6][7][8][9]
Mechanistic Pathways of Aquatic Toxicity
The ecotoxicological effects of this compound are not confined to a single mode of action but rather a cascade of interactions at the molecular and physiological levels. The primary mechanism in non-target aquatic organisms is also linked to the inhibition of sterol biosynthesis, as the enzyme sterol 14α-demethylase is present in many life forms.[10]
This interference with fundamental biochemical pathways triggers a range of adverse outcomes:
-
Oxidative Stress: this compound exposure has been shown to induce the production of reactive oxygen species (ROS), leading to lipid peroxidation, protein carbonylation, and disruption of antioxidant defense mechanisms in fish.[1][8]
-
Endocrine Disruption: A significant concern is this compound's ability to act as an endocrine disruptor.[1][6] It can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, alter sex hormone levels, and impact reproductive health and development in fish.[11][12] Studies on zebrafish have demonstrated that this compound can lead to a male-biased sex differentiation and reduced fecundity by inhibiting the expression of cyp19a, an enzyme crucial for estrogen synthesis.[13][14] Parental exposure can even lead to transgenerational effects, causing thyroid endocrine disruption and developmental toxicity in offspring.[15]
-
Neurotoxicity: The fungicide can also exhibit neurotoxic effects, impacting the behavior of aquatic organisms.[1]
-
Genotoxicity: Evidence suggests that this compound can cause DNA damage, highlighting its genotoxic potential in aquatic life.[1][11][16]
Ecotoxicological Impacts Across Aquatic Trophic Levels
The detrimental effects of this compound are observed across a wide spectrum of aquatic organisms, from microorganisms to vertebrates.
Microbial Communities
This compound can alter the structure and function of aquatic microbial communities, which form the base of the aquatic food web.[17][18] Studies have shown that it can inhibit the photosynthetic activity of biofilms and affect bacterial densities.[17] Furthermore, it significantly impacts aquatic fungi, reducing fungal biomass and sporulation, which are critical for processes like leaf litter breakdown.[19][20][21] This disruption of decomposer communities can have cascading effects on nutrient cycling and energy transfer within the ecosystem.[21][22]
Algae and Aquatic Plants
As primary producers, algae and aquatic plants are also susceptible to this compound. The fungicide has been found to be toxic to both freshwater plants and marine algae.[7] For instance, the green alga Spirodela polyrhiza has shown sensitivity to this compound exposure.[6]
Aquatic Invertebrates
Aquatic invertebrates, a crucial link in the aquatic food chain, exhibit significant sensitivity to this compound. Species like Daphnia magna are commonly used as indicator organisms in toxicity testing.[6] this compound exposure can seriously affect their reproduction, reducing the number of neonates and broods per female.[23][24] Studies have also investigated its effects on other invertebrates like the freshwater isopod Asellus aquaticus, where it was found to alter pigmentation and decrease food consumption.[25]
| Organism | Endpoint | Value | Reference |
| Daphnia magna | 48-h EC50 | 2.37 - 6.2 mg/L | [6][26] |
| Daphnia magna | 21-day Reproduction EC50 | 0.7 mg/L | [26] |
| Thamnocephalus platyurus | 24-h EC50 | 0.115 mg/L | [6] |
| Spirodela polyrhiza | 72-h EC50 | 2.204 mg/L | [6] |
| Mysidopsis bahia | EC50 | 0.46 mg a.s./L | [6] |
Table 1: Acute and Chronic Toxicity of this compound to Various Aquatic Invertebrates and Plants.
Fish
Fish are among the most studied organisms concerning this compound toxicity. Both the active substance and its commercial formulations have been shown to induce a wide range of adverse effects, including oxidative stress, endocrine disruption, neurotoxicity, genotoxicity, histopathological changes, behavioral impairments, and mortality.[1] Zebrafish (Danio rerio) is a frequently used model organism in these studies.[1]
Exposure to this compound can lead to developmental toxicity in fish embryos and larvae.[15] Studies have documented cardiac and developmental toxicity in zebrafish exposed to environmentally relevant concentrations of this compound in combination with other fungicides.[27] Furthermore, this compound can disrupt ionic regulation in fish, affecting plasma electrolyte levels and the activity of crucial enzymes like Na+/K+-ATPase in the gills.[28]
| Species | Endpoint | Value | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 9.05 mg/L | [8] |
| Chelon auratus | 96-h LC50 | 1.13 mg/L | [6][16] |
| Danio rerio (Zebrafish) | 96-h LC50 | 0.89 - 9.7 mg/L | [26] |
| Freshwater Fishes (general) | LC50-96 h | 2.3 to 498 mg/L | [6] |
Table 2: Acute Toxicity of this compound to Various Fish Species.
Standardized Methodologies for Ecotoxicological Assessment
To ensure the reliability and comparability of toxicity data, standardized testing protocols are essential. The Organization for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the effects of chemicals on aquatic organisms.
Experimental Protocol: Acute Immobilisation Test with Daphnia magna (OECD 202)
This protocol outlines a standardized method for determining the acute toxicity of substances to Daphnia magna.
Objective: To determine the concentration of a test substance that immobilizes 50% of the daphnids (EC50) within a 48-hour exposure period.
Methodology:
-
Test Organism: Young daphnids (<24 hours old), sourced from a healthy, thriving culture.
-
Test Substance Preparation: A series of test concentrations and a control are prepared by diluting a stock solution of this compound in a suitable medium.
-
Exposure: At least 20 daphnids, divided into at least four replicates, are exposed to each test concentration and the control in glass vessels.
-
Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 2 °C) and light (16-hour light/8-hour dark cycle). The daphnids are not fed during the test.
-
Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Risk Assessment and Future Perspectives
The widespread detection of this compound in aquatic environments, coupled with its demonstrated toxicity to a broad range of non-target organisms, necessitates a thorough risk assessment.[6][7][29] Regulatory bodies utilize the collected ecotoxicological data to establish acceptable concentrations in water bodies and to implement mitigation measures, such as spray buffer zones, to minimize runoff into aquatic habitats.[7]
Future research should focus on the long-term, sublethal effects of this compound, particularly in combination with other environmental stressors. The potential for synergistic or antagonistic effects when this compound is mixed with other pesticides is an area of growing concern.[1][16][30] Understanding the complete degradation pathways of this compound and the toxicity of its metabolites is also crucial for a comprehensive environmental risk assessment.[11][31][32][33]
References
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- Parental exposure to this compound causes thyroid endocrine disruption in zebrafish and developmental toxicity in offspring. PubMed.
- This compound: A Powerful Fungicide for Crop Protection. Agrogreat.
- How this compound Enhances Crop Protection with Systemic Fungicidal Action. King Quenson.
- This compound Fungicide, Label & MSDS. DoMyOwn.com.
- This compound Information and Products | Fungicide Active Ingredient. Solutions Pest & Lawn.
- Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in this compound-Based Fungicides Widely Used in the Black Sea Coastal Area. PMC - NIH.
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- Ecotoxicological impact of the fungicide this compound on an aquatic decomposer-detritivore system. PubMed.
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An In-Depth Technical Guide to Investigating the Half-Life of Tebuconazole in Different Soil Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebuconazole, a broad-spectrum triazole fungicide, is extensively used in agriculture to combat fungal diseases in a variety of crops.[1][2] Its persistence in the soil environment is a critical factor in assessing its potential for long-term efficacy, as well as its environmental risk, including the potential for groundwater contamination and effects on non-target organisms.[3][4] The half-life (DT50) of this compound in soil—the time it takes for 50% of the initial concentration to dissipate—is not a fixed value. It is highly variable, ranging from as short as 49 days to over 600 days, and is influenced by a complex interplay of soil properties and environmental conditions.[3][5][6]
This technical guide provides a comprehensive framework for investigating the half-life of this compound in different soil types. It is designed for researchers and scientists involved in environmental fate studies and drug development. This document will delve into the causal relationships behind experimental choices, provide detailed, self-validating protocols, and ground all recommendations in authoritative sources.
The "Why": Factors Influencing this compound's Half-Life in Soil
Understanding the factors that govern the degradation rate of this compound is paramount to designing robust and meaningful studies. The persistence of this fungicide is primarily dictated by the soil's biological and physicochemical properties.
Key Influential Factors:
-
Soil pH: The pH of the soil can influence the chemical form of this compound and the activity of soil microorganisms. Adsorption of this compound has been shown to be inversely correlated with soil pH.[1][6]
-
Organic Carbon Content: Soil organic matter is a key site for the adsorption of this compound.[6][7] Higher organic carbon content generally leads to stronger adsorption, which can decrease the bioavailability of the fungicide for microbial degradation, thus potentially increasing its persistence.[8]
-
Soil Biological Properties: The primary route of this compound degradation in soil is through microbial metabolism.[9] The activity, diversity, and distribution of soil microorganisms play a crucial role.[3][5] Several bacterial genera, including Pseudomonas, Acinetobacter, Arthrobacter, Enterobacter, and Serratia, have been identified as capable of degrading this compound.[5][10][11]
-
Environmental Conditions: Temperature and soil moisture content significantly affect microbial activity and, consequently, the rate of this compound degradation.[3][5] Higher temperatures and optimal moisture levels generally accelerate degradation.
-
Soil Texture: The proportion of sand, silt, and clay influences soil structure, water holding capacity, and aeration, all of which can impact microbial populations and their access to the fungicide.
The interplay of these factors determines the overall dissipation rate of this compound. Therefore, a comprehensive investigation of its half-life necessitates the inclusion of diverse soil types that represent a range of these properties.
Caption: Factors influencing the half-life of this compound in soil.
Experimental Design and Protocols
To obtain reliable and comparable data on the half-life of this compound, standardized methodologies are essential. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals. The following protocols are based on these standards, particularly OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[12][13]
Part 1: Soil Selection and Characterization
The selection of appropriate soil types is a critical first step. It is recommended to use at least three different soil types to cover a range of properties.[6]
Step-by-Step Protocol:
-
Soil Sourcing: Collect fresh topsoil (0-20 cm depth) from locations with no recent history of this compound application.
-
Sieving: Air-dry the soil samples and sieve them through a 2 mm mesh to remove stones and large organic debris.[14][15]
-
Characterization: A thorough characterization of each soil is mandatory. The following parameters should be determined:
-
Textural Analysis: Percentage of sand, silt, and clay.
-
pH: Measured in a soil-water or soil-CaCl2 slurry.
-
Organic Carbon Content (%OC): Determined by a suitable method such as Walkley-Black or dry combustion.
-
Cation Exchange Capacity (CEC): To understand the soil's nutrient retention capacity.
-
Microbial Biomass: To assess the initial biological activity of the soil.
-
Part 2: Laboratory Incubation Study (Aerobic)
This study simulates the degradation of this compound in soil under controlled aerobic conditions.
Step-by-Step Protocol:
-
Soil Pre-incubation: Adjust the moisture content of each soil to 40-60% of its maximum water holding capacity and pre-incubate in the dark at a constant temperature (e.g., 20 ± 2 °C) for one to two weeks.[16] This allows the microbial communities to stabilize.
-
This compound Application:
-
Prepare a stock solution of this compound (analytical grade) in a suitable solvent.
-
Apply the this compound solution to the pre-incubated soil samples to achieve a final concentration relevant to agricultural application rates. Ensure even distribution.
-
Prepare untreated control samples for each soil type.
-
-
Incubation:
-
Place the treated and control soil samples into incubation vessels (e.g., biometer flasks).[12]
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C) for a period of up to 120 days.[6][12]
-
Maintain soil moisture throughout the incubation period by periodic addition of deionized water.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 3, 7, 14, 28, 60, 90, and 120 days), destructively sample replicate flasks for each treatment and soil type.
-
Store the collected soil samples at -20°C until analysis to prevent further degradation.
-
Caption: Experimental workflow for determining this compound's half-life.
Part 3: Sample Extraction and Analysis
Accurate quantification of this compound residues in soil is crucial. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[6]
Step-by-Step Protocol:
-
Extraction:
-
A representative subsample of the soil is extracted with an appropriate solvent. A common method involves microwave-assisted extraction with a mixture of methanol and water (e.g., 7:3 v/v).[17][18]
-
Alternatively, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a robust extraction and cleanup procedure.[14]
-
-
Cleanup (if necessary): Depending on the soil matrix and the presence of interfering substances, a cleanup step using solid-phase extraction (SPE) may be required to purify the extract before analysis.
-
LC-MS/MS Analysis:
-
The final extract is analyzed by LC-MS/MS. An isotopic internal standard is typically used for accurate quantification.[17]
-
The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity for this compound.[17]
-
A calibration curve is generated using standards of known concentrations to quantify the this compound in the soil extracts.
-
Data Analysis and Interpretation
The concentration of this compound in the soil samples at each time point is used to calculate the dissipation rate and the half-life (DT50).
-
Kinetic Modeling: The dissipation of this compound in soil often follows first-order kinetics. The half-life can be calculated using the formula: DT50 = 0.693 / k, where 'k' is the first-order rate constant.[19]
-
Data Presentation: The results should be presented in a clear and concise manner. A table summarizing the DT50 values for this compound in the different soil types, along with the key soil properties, is highly recommended for easy comparison.
Illustrative Data Summary
| Soil Type | pH | Organic Carbon (%) | Texture | This compound Half-Life (DT50) in days |
| Sandy Loam | 6.5 | 1.2 | 65% Sand, 25% Silt, 10% Clay | 49-158 |
| Silt Loam | 5.5 | 2.5 | 20% Sand, 60% Silt, 20% Clay | 198-433 |
| Clay Loam | 7.2 | 3.8 | 35% Sand, 35% Silt, 30% Clay | >300 |
| Loamy Sand | 6.0 | 0.8 | 80% Sand, 15% Silt, 5% Clay | 49 |
Note: The DT50 values presented are illustrative and based on a range of reported values in the literature. Actual experimental results will vary.[8][19][20]
Conclusion
A thorough investigation of the half-life of this compound in different soil types is essential for a comprehensive environmental risk assessment. By adhering to standardized protocols, such as those outlined by the OECD, and by carefully considering the key factors that influence its degradation, researchers can generate robust and reliable data. This information is critical for regulatory agencies, assists in the development of sustainable agricultural practices, and ensures the responsible use of this important fungicide. The variability in this compound's half-life underscores the importance of conducting site-specific assessments to accurately predict its environmental fate.
References
- Effects of this compound Application on Soil Microbiota and Enzymes - PMC. (2022-11-03).
- Environmental Chemistry Method for this compound in Soil 50670805 - EPA.
- This compound dissipation and metabolism in Tifton loamy sand during laboratory incubationt - PubMed.
- First-order dissipation parameters and half-life of this compound - ResearchGate.
- Field-scale dissipation of this compound in a vineyard soil amended with spent mushroom substrate and its potential environmental impact | Request PDF - ResearchGate.
- Test No. 307: Aerobic and Anaerobic Transformation in Soil | OECD.
- Effects of this compound Application on Soil Microbiota and Enzymes - MDPI.
- Accelerated Soil Dissipation of this compound following Multiple Applications to Peanut.
- Data Evaluation Record for this compound in Soil 50670805 - EPA.
- Enantioselective degradation of this compound in cabbage, cucumber, and soils | Request PDF - ResearchGate.
- Biodegradation of this compound by bacteria isolated from contaminated soils - PubMed.
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- This compound Human Health and Ecological Draft Risk Assessment - Regulations.gov.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS | EPP Ltd.
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A Technical Guide to the Mode of Action of Tebuconazole Against Fusarium graminearum
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the biochemical and molecular mechanisms through which the triazole fungicide tebuconazole exerts its inhibitory effects against the pathogenic fungus Fusarium graminearum. As a potent demethylation inhibitor (DMI), this compound's primary mode of action is the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. This guide will elucidate the specific interaction with its target enzyme, lanosterol 14α-demethylase (CYP51), and detail the downstream consequences of this inhibition, including compromised membrane integrity and function. Furthermore, we will explore the pleiotropic (secondary) effects of this compound, such as the induction of oxidative stress and the modulation of mycotoxin production, specifically deoxynivalenol (DON). The guide also addresses the emerging challenge of this compound resistance in F. graminearum populations, outlining key molecular mechanisms such as target site mutations, gene overexpression, and enhanced efflux pump activity. To ensure practical applicability in a research setting, detailed, step-by-step protocols for key experimental assays are provided, including minimum inhibitory concentration (MIC) determination, ergosterol quantification, and gene expression analysis. This document is intended to serve as a comprehensive resource for understanding and investigating the complex interplay between this compound and this agronomically significant fungal pathogen.
Introduction: The Challenge of Fusarium graminearum
Fusarium graminearum is a devastating plant pathogen responsible for Fusarium Head Blight (FHB) in cereal crops like wheat, barley, and maize. The economic impact of FHB is twofold: it causes significant yield losses and contaminates the grain with mycotoxins, primarily the trichothecene deoxynivalenol (DON), which poses a serious threat to human and animal health.
Control of F. graminearum heavily relies on the application of fungicides, among which the azole class, particularly this compound, has been widely used. This compound is a systemic triazole fungicide valued for its broad-spectrum activity. Understanding its precise mode of action is paramount for optimizing its use, managing the development of resistance, and designing next-generation antifungal agents.
Primary Mode of Action: Disruption of Ergosterol Biosynthesis
The primary fungicidal activity of this compound stems from its role as a sterol biosynthesis inhibitor (SBI), specifically targeting the ergosterol pathway. Ergosterol is the principal sterol in fungal cell membranes, where it fulfills roles analogous to cholesterol in mammalian cells: modulating membrane fluidity, permeability, and the function of membrane-bound proteins.
The Ergosterol Biosynthesis Pathway and this compound's Target
The biosynthesis of ergosterol is a complex, multi-step process. This compound intervenes at a critical step: the C14-demethylation of lanosterol (or eburicol in some fungal pathways). This reaction is catalyzed by the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the CYP51 gene. Fusarium graminearum possesses three paralogous CYP51 genes: FgCYP51A, FgCYP51B, and FgCYP51C.
This compound's molecular structure allows it to fit into the active site of the CYP51 enzyme. The nitrogen atom (N4) in its triazole ring binds to the heme iron atom at the enzyme's catalytic center, while the rest of the molecule interacts with surrounding amino acid residues. This binding competitively inhibits the natural substrate (lanosterol), effectively halting the demethylation process.
Caption: this compound inhibits the CYP51 enzyme, blocking ergosterol synthesis.
Consequences of CYP51 Inhibition
The inhibition of CYP51 has two major deleterious consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol severely compromises the structural integrity and functionality of the cell membrane. This leads to increased permeability, leakage of essential cellular contents, and disruption of membrane-bound enzymes and transport systems.
-
Accumulation of Toxic Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These sterols are bulky and do not fit correctly into the phospholipid bilayer, disrupting membrane order and function, and are considered to be toxic to the cell.
This dual-action of ergosterol depletion and toxic sterol accumulation culminates in the cessation of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).
Pleiotropic (Secondary) Effects of this compound
Beyond its primary target, this compound treatment induces a cascade of secondary cellular responses in F. graminearum.
Impact on Mycotoxin Production
The effect of this compound on DON production is complex and appears to be dose-dependent. While high concentrations of this compound that inhibit fungal growth will consequently reduce overall DON production, sublethal concentrations have been observed to potentially increase DON biosynthesis. This phenomenon is a significant concern in agricultural settings where fungicide application may not be uniform. The proposed mechanism is that the cellular stress induced by this compound, including membrane stress and oxidative stress, can trigger the expression of TRI genes, which are responsible for DON synthesis.
Induction of Oxidative Stress
The disruption of mitochondrial function, partly due to altered membrane composition, can lead to the generation of reactive oxygen species (ROS). This compound has been shown to induce an oxidative burst in F. graminearum. This excess ROS can damage cellular components, including lipids, proteins, and DNA. The fungus, in turn, attempts to counteract this by upregulating antioxidant defense mechanisms, such as catalase and superoxide dismutase enzymes.
Caption: Primary this compound effects lead to secondary cellular stress responses.
Mechanisms of this compound Resistance
The intensive use of this compound has led to the selection of resistant strains of F. graminearum. Understanding the molecular basis of this resistance is critical for effective disease management.
-
Target Site Modification: Point mutations in the FgCYP51 genes, particularly FgCYP51B, can alter the amino acid sequence of the enzyme's active site. These changes can reduce the binding affinity of this compound, rendering it less effective.
-
Overexpression of CYP51 Genes: An increase in the expression level of the FgCYP51 genes leads to a higher concentration of the target enzyme in the cell. This requires a higher dose of this compound to achieve the same level of inhibition.
-
Increased Efflux Pump Activity: Fungal cells can actively pump fungicides out of the cell using ATP-binding cassette (ABC) transporters. Overexpression of genes encoding these transporters is a common mechanism of azole resistance, preventing the fungicide from reaching its intracellular target in sufficient concentrations.
| Table 1: Summary of this compound Resistance Mechanisms in F. graminearum | | :--- | :--- | | Mechanism | Description | | Target Site Mutation | Amino acid substitutions in the CYP51 protein reduce the binding affinity of this compound. | | Target Gene Overexpression | Increased transcription of FgCYP51A, FgCYP51B, or FgCYP51C leads to higher enzyme levels. | | Efflux Pump Upregulation | Increased activity of ABC transporters actively removes this compound from the cell. |
Experimental Methodologies
To investigate the effects of this compound on F. graminearum, a series of standardized in vitro assays are essential.
Protocol: In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents visible fungal growth.
Materials:
-
F. graminearum isolate
-
Potato Dextrose Agar (PDA) for culture maintenance
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Liquid medium (e.g., Yeast Extract Peptone Dextrose - YEPD)
-
Spectrophotometer or plate reader (OD at 600 nm)
Procedure:
-
Inoculum Preparation: Culture F. graminearum on PDA plates for 5-7 days. Harvest conidia by flooding the plate with sterile water and scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10⁵ conidia/mL using a hemocytometer.
-
Serial Dilution: Prepare a series of this compound dilutions in the liquid medium in a 96-well plate. A typical range would be from 100 µg/mL down to 0.05 µg/mL. Include a fungicide-free control (medium only) and a solvent control (medium with DMSO).
-
Inoculation: Add 10 µL of the prepared spore suspension to each well containing 190 µL of the serially diluted fungicide, achieving a final concentration of 5 x 10³ conidia/mL.
-
Incubation: Incubate the plates at 25°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest this compound concentration at which no visible turbidity (growth) is observed compared to the control wells. This can be assessed visually or by reading the optical density at 600 nm.
Protocol: Quantification of Ergosterol Content
This method measures the cellular ergosterol content to confirm the inhibitory effect of this compound on its biosynthesis.
Caption: Workflow for the quantification of cellular ergosterol content.
Procedure:
-
Culture and Treatment: Grow F. graminearum in liquid medium with and without a sublethal concentration of this compound (e.g., ½ MIC).
-
Harvest and Saponify: Harvest the mycelia by filtration, wash with sterile water, and record the dry weight. Saponify the mycelia by heating at 80°C for 1 hour in a solution of 25% alcoholic potassium hydroxide.
-
Extraction: After cooling, extract the non-saponifiable lipids by adding n-heptane and vortexing vigorously.
-
Analysis: Evaporate the heptane phase to dryness under a stream of nitrogen. Resuspend the lipid extract in methanol. Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column, detecting ergosterol by its characteristic UV absorbance spectrum (peaks at 282 nm).
-
Quantification: Calculate the ergosterol concentration by comparing the peak area from the sample to a standard curve generated with pure ergosterol.
Protocol: Gene Expression Analysis via RT-qPCR
This protocol measures the expression levels of target genes (e.g., FgCYP51B, FgCYP51C) in response to this compound treatment.
Procedure:
-
Treatment and RNA Extraction: Expose liquid cultures of F. graminearum to this compound for a defined period (e.g., 6 hours). Harvest mycelia and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or Trizol-based method.
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes (FgCYP51B, etc.) and a reference gene (e.g., actin or GAPDH) for normalization. Use a SYBR Green-based detection method.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to calculate the relative fold change in gene expression in this compound-treated samples compared to untreated controls.
Conclusion
This compound remains a cornerstone in the management of Fusarium graminearum. Its fungicidal efficacy is rooted in the potent and specific inhibition of the CYP51 enzyme, leading to a fatal disruption of fungal cell membrane integrity. However, the cellular response to this compound is multifaceted, involving secondary stresses and potential modulation of mycotoxin synthesis, which warrants careful consideration in field applications. The steady rise of resistance, driven by mechanisms such as target modification and efflux pump activity, underscores the urgent need for resistance monitoring and the development of integrated management strategies. The experimental frameworks provided herein offer robust tools for researchers to further dissect these complex interactions and contribute to the development of more durable and effective control measures against this formidable pathogen.
References
- Title: Fusarium Head Blight of Small-Grain Cereals and Its Causal Agent Fusarium graminearum.
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The Unseen Toll: Tebuconazole's Impact on the Symbiotic Microbial Communities of Insects
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The widespread agricultural use of fungicides, such as tebuconazole, has raised significant concerns regarding their non-target effects on ecosystem stability and biodiversity. While traditionally viewed through the lens of direct toxicity to pest and beneficial insects, a growing body of evidence reveals a more insidious threat: the disruption of the intricate symbiotic relationships between insects and their microbial communities. This guide provides an in-depth technical exploration of the multifaceted impacts of this compound on these vital microbial ecosystems. We will delve into the molecular mechanisms of this compound action, its cascading effects on insect physiology, and the profound alterations it induces within the symbiotic microbiome. This document will further provide detailed experimental protocols and data visualization frameworks to empower researchers in this critical field of study.
Introduction: this compound and the Insect Holobiont
This compound is a broad-spectrum triazole fungicide extensively used to control fungal pathogens in various crops.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes, thereby disrupting fungal growth and proliferation.[1][3] However, the very specificity of this mechanism belies a broader ecological impact. Insects, far from being solitary organisms, are complex holobionts, living in intimate association with a diverse array of microorganisms.[4][5] These symbiotic microbes, residing in the gut and other tissues, are not mere passengers; they are integral to the host's physiology, contributing to digestion, nutrient provisioning, detoxification of xenobiotics, and immune defense.[4][5][6][7]
The application of fungicides like this compound introduces a powerful selective pressure on these microbial communities, with potentially devastating consequences for the insect host. Understanding these interactions is paramount for a comprehensive assessment of pesticide risk and for the development of more sustainable pest management strategies.
Mechanism of Action: Beyond Fungal Cell Walls
While the primary target of this compound is fungal ergosterol synthesis, its effects on insects are more complex and multifaceted. Emerging research suggests that this compound can exert direct and indirect toxic effects on insects, impacting their development, reproduction, and overall fitness.[2][8]
Direct Physiological Impacts on the Insect Host
Studies have demonstrated that this compound exposure can lead to a range of sublethal effects in insects. For instance, in the brown planthopper (Nilaparvata lugens), this compound has been shown to increase mortality, reduce body weight, and impair reproductive capacity.[2][8] Similarly, in the wolf spider (Pardosa pseudoannulata), a beneficial predator, this compound exposure resulted in decreased body weight and carapace size.[2][9][10] These effects are likely due to a combination of factors, including the disruption of key physiological processes. This compound has been shown to interfere with the endocrine system of insects, specifically impacting juvenile hormone and ecdysteroid metabolism.[11] Furthermore, it can induce oxidative stress, leading to cellular damage.[11][12]
The Disruption of the Symbiotic Microbial Community
The most profound and often overlooked impact of this compound lies in its ability to disrupt the delicate balance of the insect's symbiotic microbial communities. As a fungicide, this compound directly targets the fungal members of the microbiome. However, its effects extend to the bacterial communities as well, likely through indirect mechanisms such as alterations in the gut environment or host immune response.[2][8]
This disruption of microbial homeostasis can have severe consequences for the host. Symbiotic microorganisms play a critical role in detoxifying insecticides and other xenobiotics.[6][7][13] By compromising these microbial allies, this compound can inadvertently increase the susceptibility of insects to other pesticides.
Experimental Analysis of this compound's Impact: A Methodological Guide
To rigorously assess the impact of this compound on insect symbiotic microbial communities, a multi-pronged experimental approach is necessary. This section outlines key methodologies, from initial exposure assays to in-depth microbiome and physiological analyses.
Insect Rearing and this compound Exposure
Consistent and controlled insect rearing is the foundation of any reliable toxicological study.
Protocol 1: General Insect Rearing and this compound Dosing
-
Establish a Controlled Environment: Maintain insects in an environmental chamber with controlled temperature, humidity, and photoperiod relevant to the species.
-
Diet Preparation: Provide a standardized artificial or natural diet. For this compound exposure, incorporate the fungicide into the diet at a range of concentrations, including a control group with no this compound. The concentrations should be environmentally relevant, reflecting field application rates.
-
Exposure Duration: The duration of exposure will depend on the research question and the life stage of the insect being studied. Both acute and chronic exposure scenarios should be considered.
-
Replication: Ensure a sufficient number of replicates for each treatment group to allow for robust statistical analysis.
Assessing Physiological and Fitness Parameters
Quantifying the physiological and fitness consequences of this compound exposure is crucial for understanding its overall impact.
| Parameter | Method | Rationale |
| Mortality | Daily monitoring and recording of dead individuals. | Provides a direct measure of acute toxicity. |
| Development Time | Record the time taken to reach different life stages (e.g., larval instars, pupation, adult emergence). | Assesses the impact on developmental processes. |
| Body Weight | Weigh individuals at specific time points using a microbalance. | Indicates effects on growth and nutrient acquisition. |
| Fecundity | Count the number of eggs laid per female. | Measures the impact on reproductive output. |
| Fertility | Determine the percentage of eggs that successfully hatch. | Assesses the viability of offspring. |
Microbiome Analysis: 16S rRNA and ITS Sequencing
To characterize the changes in the symbiotic microbial communities, high-throughput sequencing of marker genes is the current standard.
Protocol 2: 16S rRNA and ITS Amplicon Sequencing of Insect Gut Microbiota
-
Insect Dissection and Gut Extraction: Aseptically dissect the insect gut from individual insects. This is a critical step to avoid environmental contamination.[14]
-
DNA Extraction: Utilize a commercially available DNA extraction kit optimized for microbial DNA from complex samples.[15][16]
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene for bacteria and the ITS (Internal Transcribed Spacer) region for fungi using universal primers.[17][18]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the amplicons and sequence them on a high-throughput sequencing platform (e.g., Illumina MiSeq).[17]
-
Bioinformatic Analysis: Process the raw sequencing data using a bioinformatics pipeline such as DADA2 or QIIME2.[17] This includes quality filtering, denoising, merging of reads, chimera removal, and taxonomic assignment against a reference database (e.g., SILVA, Greengenes for 16S; UNITE for ITS).[17]
-
Statistical Analysis: Analyze the resulting microbial community data to assess alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity).[2][10] Identify differentially abundant taxa between treatment groups.
Diagram 1: Experimental Workflow for Microbiome Analysis
Caption: Workflow for investigating the impact of this compound on insect gut microbiota.
Assessing Detoxification and Immune Responses
To understand the functional consequences of microbiome disruption, it is important to assess the host's detoxification and immune capabilities.
Protocol 3: Detoxification Enzyme Assays
-
Homogenate Preparation: Homogenize whole insects or specific tissues (e.g., fat body, midgut) in a suitable buffer.
-
Enzyme Assays: Use spectrophotometric assays to measure the activity of key detoxification enzymes, such as:
-
Cytochrome P450 monooxygenases (P450s): Often measured using a model substrate like p-nitroanisole.
-
Glutathione S-transferases (GSTs): Typically assayed using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
-
Carboxylesterases (CarEs): Measured using substrates like α-naphthyl acetate.
-
-
Protein Quantification: Determine the total protein concentration in the homogenates to normalize enzyme activity.
Diagram 2: Host-Microbe Interactions in this compound Detoxification
Caption: Interplay between the host and microbiome in response to this compound.
Case Studies: this compound's Impact Across Insect Taxa
The effects of this compound on insect-microbe symbiosis are not uniform across all species. Here, we present two case studies that highlight these diverse impacts.
The Brown Planthopper (Nilaparvata lugens)
The brown planthopper is a major pest of rice, and its symbiotic microorganisms are crucial for its survival and fitness. Studies have shown that this compound exposure significantly alters the fungal and bacterial communities of the brown planthopper.[8] This disruption is correlated with increased mortality, reduced body weight, and decreased reproductive capacity.[2][8] The reduction in specific symbionts may impair the planthopper's ability to cope with environmental stressors and plant defenses.
The Wolf Spider (Pardosa pseudoannulata)
As a beneficial predator, the wolf spider plays a vital role in controlling pest populations in agricultural ecosystems. Research has revealed that this compound exposure, while not significantly increasing mortality, leads to sublethal effects such as reduced body weight and size.[2][10] Importantly, this compound was found to significantly reduce the diversity of the spider's bacterial community in the short term, although this effect was somewhat reversible.[2][10] In contrast, the fungal community experienced a continuous and irreversible decline in diversity.[2][10] This suggests that even at sublethal concentrations, this compound can have long-lasting and detrimental effects on the microbiome of beneficial arthropods.
Conclusion and Future Directions
The evidence is clear: this compound, a widely used fungicide, has significant and often detrimental effects on the symbiotic microbial communities of insects. These impacts extend beyond direct toxicity, influencing the host's physiology, development, and fitness. The disruption of these vital microbial partnerships has profound implications for both pest management and the conservation of beneficial insects.
Future research should focus on:
-
Long-term and multi-generational studies: To understand the chronic and heritable effects of this compound exposure.
-
Metagenomic and metatranscriptomic analyses: To move beyond community composition and explore the functional changes within the microbiome.
-
Investigating the impact of this compound in combination with other stressors: Such as other pesticides, temperature fluctuations, and nutritional stress, to better reflect real-world conditions.
-
Developing and utilizing model systems: To dissect the molecular mechanisms underlying this compound-induced dysbiosis.
By adopting a more holistic, systems-level approach to pesticide risk assessment, one that considers the insect holobiont, we can move towards more sustainable and ecologically sound agricultural practices.
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The Degradation of Tebuconazole in Aqueous Environments: A Technical Guide
Introduction: Tebuconazole, a broad-spectrum triazole fungicide, is extensively used in agriculture to protect a variety of crops from fungal diseases.[1][2] Its widespread application, however, has led to its detection in various environmental compartments, including surface and groundwater, raising concerns about its potential impact on non-target organisms and ecosystem health.[1][3][4] Understanding the degradation pathways of this compound in aqueous systems is paramount for assessing its environmental fate, predicting its persistence, and developing effective remediation strategies. This technical guide provides a comprehensive overview of the primary degradation mechanisms of aqueous this compound, with a focus on photolytic, hydrolytic, and microbial pathways. It is designed for researchers, environmental scientists, and professionals in drug development seeking a detailed understanding of the transformation processes of this significant agrochemical.
Section 1: Physicochemical Properties and Environmental Significance
This compound, with the chemical formula C₁₆H₂₂ClN₃O, is characterized by its high photochemical stability and slow microbial-mediated degradation in soil, contributing to its persistence in the environment.[1][3] While its direct photolysis under natural sunlight is considered a minor degradation pathway, indirect photochemical processes play a more significant role.[5][6] The compound is stable to hydrolysis across a range of environmental pH values.[5][7][8] The persistence of this compound and the potential for its transformation products (TPs) to be more mobile or toxic than the parent compound necessitate a thorough investigation of its degradation routes.[2][5]
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₂ClN₃O | [9] |
| Molar Mass | 307.82 g/mol | [9] |
| Water Solubility | 36 mg/L (at 20°C) | [9] |
| Hydrolytic Stability | Stable at pH 4, 7, and 9 | [5][7][8] |
| Photolysis | Slow direct photolysis; susceptible to indirect photolysis | [5][6] |
Section 2: Abiotic Degradation Pathways
The abiotic degradation of this compound in water is primarily driven by photolysis, as hydrolysis is not a significant factor.
Photodegradation
While this compound exhibits high photochemical stability, its degradation can be initiated by indirect photochemical reactions.[1][3] These processes are mainly driven by reactions with hydroxyl radicals (•OH) and, to a lesser extent, the triplet states of chromophoric dissolved organic matter (³CDOM*).[5][6] Advanced oxidation processes (AOPs), such as the use of UV irradiation combined with catalysts like TiO₂, have been shown to significantly enhance the photodegradation of this compound.[10][11] Studies have demonstrated that photodegradation efficiency is influenced by factors such as the concentration of the catalyst and the pH of the solution, with slightly acidic conditions sometimes favoring degradation.[10][11]
The primary transformation pathways during photolysis involve hydroxylation, H-abstraction, and Cl-elimination.[3] A key degradation product formed through photolytic processes is 1,2,4-triazole (124T), which results from the cleavage of the triazole moiety from the parent molecule.[1][5] Other identified photoproducts include hydroxy-tebuconazole and this compound-carboxylic acid.[5]
Caption: Indirect photodegradation pathway of this compound.
Hydrolysis
This compound is stable to hydrolysis in aqueous solutions at environmentally relevant pH levels (pH 4, 7, and 9).[5][7][8] Studies have shown no significant degradation over long periods, indicating that hydrolysis is not a relevant degradation pathway for this compound.[5][7]
Section 3: Biotic Degradation Pathways
Microbial degradation is a key process in the dissipation of this compound from the environment, although it can be slow.[1][3]
Aerobic Degradation
In aerobic soil and water environments, this compound is degraded by various microorganisms.[5] Several bacterial strains, including species of Enterobacter, Serratia, and Bacillus, have been identified for their ability to degrade this compound.[5] Fungal species have also been shown to be effective in degrading this fungicide.[12] The half-life of this compound in soil can vary significantly, ranging from approximately 49 to over 600 days, depending on soil type, organic matter content, temperature, and moisture.[5] The primary microbial degradation pathways involve hydroxylation of the parent compound and cleavage of the chlorophenyl ring.[13]
Identified microbial metabolites include:
-
Hydroxy-tebuconazole (TEB-OH): A major product of both microbial action and photodegradation.[5]
-
This compound-carboxylic acid (TEB-COOH): Formed through the oxidation of a methyl group.[5]
-
This compound Lactone: Identified as a metabolite in constructed wetlands.[5][14]
-
1,2,4-Triazole: Results from the cleavage of the triazole moiety.[5]
Caption: Aerobic microbial degradation pathways of this compound.
Anaerobic Degradation
Information on the anaerobic degradation of this compound is less common, but studies in water/sediment systems suggest that degradation is also slow under these conditions.[5]
Section 4: Experimental Protocols for Degradation Studies
To ensure the scientific integrity and reproducibility of this compound degradation studies, standardized methodologies are crucial. The following protocols are based on internationally recognized guidelines, such as those from the OECD.
Protocol for Aqueous Photolysis Study
Objective: To determine the rate and pathway of this compound degradation in an aqueous solution under simulated sunlight.
Materials:
-
This compound standard (analytical grade)
-
Purified water (e.g., Milli-Q)
-
pH buffers (4, 7, and 9)
-
Photosensitizer (e.g., acetone, humic acid) - optional for indirect photolysis studies
-
Xenon arc lamp or equivalent light source simulating natural sunlight
-
Quartz or borosilicate glass reaction vessels
-
HPLC-MS/MS or GC-MS for analysis
-
Stir plate and stir bars
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and spike it into purified water buffered to the desired pH (4, 7, and 9) to achieve a final concentration relevant to environmental levels. Prepare a control solution wrapped in aluminum foil to serve as a dark control.
-
Irradiation: Place the reaction vessels under the light source. Maintain a constant temperature using a water bath. Periodically, take samples at predetermined time intervals.
-
Sample Analysis: Analyze the collected samples for the concentration of this compound and its transformation products using a validated analytical method such as HPLC-MS/MS or GC-MS.
-
Data Analysis: Calculate the degradation rate constant and half-life (DT₅₀) of this compound by plotting the natural logarithm of the concentration versus time. Identify degradation products by comparing their mass spectra with those of reference standards or by using high-resolution mass spectrometry for structural elucidation.
Protocol for Hydrolysis Study
Objective: To assess the stability of this compound to hydrolysis at different pH values.
Materials:
-
This compound standard (analytical grade)
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Sterile glass flasks with stoppers
-
Incubator or water bath set to a constant temperature (e.g., 25°C and 50°C)
-
HPLC-UV or HPLC-MS/MS for analysis
Procedure:
-
Solution Preparation: Prepare sterile solutions of this compound in each of the pH buffers.
-
Incubation: Incubate the flasks in the dark at a constant temperature.
-
Sampling: At regular intervals over an extended period (e.g., up to 30 days or longer if no degradation is observed), withdraw aliquots for analysis.
-
Analysis: Determine the concentration of this compound in the samples.
-
Data Evaluation: If significant degradation is observed, calculate the hydrolysis rate constant and half-life. For stable compounds like this compound, the results will likely show no significant decrease in concentration over time.[5][7]
Protocol for Aerobic Microbial Degradation Study (Water/Sediment System)
Objective: To evaluate the rate and pathway of this compound degradation by microorganisms in a simulated aquatic environment.
Materials:
-
This compound standard (analytical grade), preferably ¹⁴C-labeled for mineralization studies
-
Natural water and sediment samples from a well-characterized site
-
Biometer flasks or similar incubation vessels that allow for trapping of CO₂
-
Shaking incubator
-
Analytical instrumentation (HPLC, LSC for ¹⁴C studies)
Procedure:
-
System Setup: Add a known amount of sediment and overlying water to the incubation vessels. Allow the systems to acclimate for a period before introducing the test substance.
-
Application: Add this compound (and ¹⁴C-tebuconazole if applicable) to the water phase.
-
Incubation: Incubate the flasks in the dark at a controlled temperature with gentle shaking. Maintain aerobic conditions by ensuring adequate headspace or gentle aeration. Include sterile controls (e.g., autoclaved or treated with a microbial inhibitor) to differentiate between biotic and abiotic degradation.
-
Sampling and Analysis: At specified time intervals, sacrifice replicate flasks. Separate the water and sediment phases. Extract this compound and its metabolites from both phases and analyze using appropriate analytical techniques. For ¹⁴C studies, measure the evolved ¹⁴CO₂ to determine the extent of mineralization.
-
Data Interpretation: Determine the dissipation half-life (DT₅₀) of this compound in the total system. Identify major transformation products and propose a degradation pathway.
Section 5: Toxicity of Transformation Products
A critical aspect of understanding this compound's environmental impact is the toxicity of its degradation products. Some TPs may exhibit toxicity equivalent to or even greater than the parent compound.[2] For instance, the formation of 1,2,4-triazole is of particular concern due to its persistence and mobility.[5] However, some studies have shown that certain degradation processes, such as combined VUV/UVC treatment, can lead to transformation products with lower overall toxicity than this compound.[1][4] Ecotoxicity assessments of the degradation products are therefore essential for a comprehensive risk assessment.[1][4]
Conclusion
The degradation of aqueous this compound is a complex process governed by a combination of abiotic and biotic mechanisms. While stable to hydrolysis, this compound undergoes slow photodegradation, primarily through indirect pathways, and microbial degradation. Key transformation products include hydroxylated derivatives, carboxylic acids, and the persistent 1,2,4-triazole. The rate and extent of degradation are highly dependent on environmental conditions such as pH, light intensity, and microbial activity. A thorough understanding of these degradation pathways, facilitated by robust experimental protocols, is essential for predicting the environmental fate of this compound and mitigating potential risks to aquatic ecosystems. Further research should continue to focus on the identification and toxicological characterization of all major transformation products to ensure a complete environmental risk assessment.
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The Enantioselective Arsenal: A Technical Guide to the Fungicidal Activity of Tebuconazole Enantiomers Against Fusarium graminearum
Abstract
Fusarium graminearum, the primary causative agent of Fusarium Head Blight (FHB) in cereal crops, poses a significant threat to global food security and safety due to yield losses and mycotoxin contamination.[1][2] Tebuconazole, a broad-spectrum triazole fungicide, is a critical tool in the management of FHB. As a chiral molecule, this compound exists as two enantiomers, (+)-tebuconazole and (-)-tebuconazole, which exhibit marked differences in their biological activity. This in-depth technical guide provides a comprehensive analysis of the fungicidal activity of this compound enantiomers against Fusarium graminearum. We will explore the stereoselective mechanism of action at the molecular level, present comparative efficacy data, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the development of more effective and environmentally conscious fungicides.
Introduction: The Challenge of Fusarium graminearum
Fusarium graminearum is a devastating fungal pathogen of wheat, barley, and other small grains, causing the disease known as Fusarium Head Blight (FHB) or scab. The economic impact of FHB is substantial, leading to significant reductions in grain yield and quality.[1][2] Furthermore, the fungus produces mycotoxins, primarily deoxynivalenol (DON), which contaminate the grain and pose a serious health risk to humans and livestock. The management of FHB is a multifaceted challenge, with chemical control, particularly the use of triazole fungicides like this compound, playing a pivotal role.[1]
This compound: A Chiral Fungicide
This compound belongs to the demethylation inhibitor (DMI) class of fungicides, which act by inhibiting the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. This compound possesses a single chiral center, resulting in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-(-)-tebuconazole and (S)-(+)-tebuconazole. While these enantiomers share the same physicochemical properties, their three-dimensional arrangement leads to differential interactions with their biological target, resulting in significant differences in their fungicidal efficacy.
The Core of Efficacy: Stereoselective Inhibition of CYP51
The fungicidal activity of this compound is directly linked to its ability to inhibit the CYP51 enzyme, a cytochrome P450 monooxygenase. This enzyme is crucial for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. The differential activity of this compound enantiomers stems from their stereospecific binding to the active site of the F. graminearum CYP51 protein.
Molecular Mechanism of Action
Both this compound enantiomers bind to the heme iron in the active site of CYP51 via the nitrogen atom of their triazole ring. This interaction blocks the binding of the natural substrate, lanosterol, thereby inhibiting the demethylation process. However, the orientation of the rest of the molecule within the active site differs between the two enantiomers, leading to variations in binding affinity and inhibitory potency.
While a crystal structure of F. graminearum CYP51 complexed with this compound enantiomers is not yet available, molecular modeling and studies on homologous fungal CYP51 proteins suggest that the (-)-enantiomer achieves a more favorable conformation within the active site.[4][5][6][7] This superior fit is attributed to more extensive and favorable hydrophobic and van der Waals interactions with key amino acid residues lining the active site pocket. The bulkier side groups of the (+)-enantiomer may experience steric hindrance, leading to a less stable and less inhibitory complex.
Caption: Proposed model of the stereoselective interaction of this compound enantiomers with the active site of F. graminearum CYP51.
Comparative Fungicidal Activity: A Quantitative Analysis
Numerous studies have demonstrated the superior fungicidal activity of (-)-tebuconazole against F. graminearum compared to (+)-tebuconazole and the racemic mixture. The effective concentration required to inhibit 50% of mycelial growth (EC50) is a key metric for quantifying this difference.
Table 1: Comparative EC50 Values of this compound Enantiomers against Fusarium graminearum
| Compound | EC50 (µg/mL) | Fold Difference vs. (+)-Tebuconazole | Reference |
| (+)-Tebuconazole | 1.5072 | - | [8] |
| (-)-Tebuconazole | 0.0417 | 36.1 | [8] |
| rac-Tebuconazole | 0.2328 | 6.5 | [8] |
Note: The EC50 values can vary depending on the specific isolate of F. graminearum and the experimental conditions.
As the data clearly indicates, (-)-tebuconazole is significantly more potent than (+)-tebuconazole, with EC50 values often being an order of magnitude lower.[1][2] This highlights the potential for developing more effective and targeted fungicides by using the enantiomerically pure active ingredient.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of fungicidal activity assessments, standardized and validated protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Mycelial Growth Inhibition Assay (EC50 Determination)
This assay determines the concentration of a fungicide that inhibits the vegetative growth of the fungus by 50%.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
-
Fungicide Stock Solutions: Prepare stock solutions of (+)-tebuconazole, (-)-tebuconazole, and racemic this compound in a suitable solvent (e.g., acetone).
-
Serial Dilutions: Perform serial dilutions of the stock solutions to create a range of desired test concentrations.
-
Amended Media: While the PDA is still molten (approximately 50-60°C), add the appropriate volume of each fungicide dilution to achieve the final test concentrations. Also, prepare a control plate with the solvent alone. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: From a 5- to 7-day-old culture of F. graminearum grown on PDA, take a 5-mm mycelial plug from the actively growing edge using a sterile cork borer.
-
Incubation: Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate. Incubate the plates at 25°C in the dark for 3-4 days, or until the mycelial growth in the control plate has reached the edge of the dish.[8][9]
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(Diameter of control - Diameter of treatment) / (Diameter of control - Diameter of mycelial plug)] x 100
-
-
EC50 Determination: Use probit analysis or a similar statistical method to determine the EC50 value from the dose-response curve.[9]
Caption: A step-by-step workflow for determining the EC50 of fungicides against F. graminearum.
Spore Germination Assay
This assay assesses the effect of fungicides on the germination of F. graminearum conidia.
Protocol:
-
Spore Suspension Preparation: Harvest conidia from a 7- to 10-day-old culture of F. graminearum grown on synthetic nutrient-poor agar (SNA) or mung bean agar by flooding the plate with sterile distilled water and gently scraping the surface.[10][11] Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Spore Concentration Adjustment: Use a hemocytometer to count the conidia and adjust the concentration of the spore suspension to 1 x 10^5 spores/mL in sterile distilled water.
-
Fungicide Treatment: In microcentrifuge tubes, mix equal volumes of the spore suspension and double-strength fungicide solutions to achieve the desired final concentrations. Include a control with sterile distilled water instead of the fungicide solution.
-
Incubation: Incubate the tubes at 25°C for 6-8 hours.
-
Microscopic Examination: Place a drop of each suspension on a microscope slide and examine at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculation: Calculate the percentage of spore germination for each treatment and the control.
-
Inhibition Calculation: Calculate the percentage of germination inhibition using the formula:
-
% Inhibition = [1 - (Germination in treatment / Germination in control)] x 100
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for analyzing the expression of genes involved in mycotoxin biosynthesis, such as TRI5 and TRI6, in response to fungicide treatment.[1][2][12][13][14]
Protocol:
-
Fungal Culture and Treatment: Grow F. graminearum in a liquid culture (e.g., Yeast Extract Peptone Dextrose - YEPD broth) to the mid-log phase. Add the this compound enantiomers at a sub-lethal concentration (e.g., EC10 or EC50) and continue incubation for a defined period (e.g., 4, 8, or 14 days).[1][2]
-
Mycelia Harvesting and RNA Extraction: Harvest the mycelia by filtration and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or a probe-based detection method. Design primers specific for the target genes (TRI5, TRI6) and a reference gene (e.g., GAPDH, β-tubulin) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the fungicide-treated samples compared to the untreated control.
Broader Implications: Environmental Fate and Non-Target Toxicity
Conclusion and Future Perspectives
The fungicidal activity of this compound against Fusarium graminearum is highly enantioselective, with the (-)-enantiomer demonstrating significantly greater potency. This differential activity is rooted in the stereospecific interactions with the target enzyme, CYP51. A thorough understanding of these molecular mechanisms, coupled with robust and standardized experimental protocols, is crucial for the development of next-generation fungicides. The future of crop protection lies in the rational design of more effective, selective, and environmentally benign solutions. The use of enantiomerically pure active ingredients, such as (-)-tebuconazole, represents a significant step in this direction, offering the potential for improved disease control with a reduced environmental footprint. Further research, including the elucidation of the crystal structure of F. graminearum CYP51 in complex with this compound enantiomers, will provide invaluable insights for the design of even more potent and specific inhibitors.
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Tebuconazole's Biphasic Influence on Mycotoxin Production in Pathogenic Fungi: A Technical Guide for Researchers
Executive Summary
Tebuconazole, a triazole fungicide, is a cornerstone of modern agriculture for managing diseases caused by pathogenic fungi. Its primary mechanism involves the inhibition of sterol biosynthesis, which is critical for fungal cell membrane integrity.[1][2] While highly effective at controlling fungal proliferation, its interaction with fungal secondary metabolism, particularly mycotoxin production, is complex and presents a significant challenge for food safety and disease management. This technical guide provides an in-depth exploration of the paradoxical, dose-dependent influence of this compound on mycotoxin biosynthesis in key pathogenic fungi such as Fusarium and Aspergillus. At effective fungicidal concentrations, this compound generally suppresses both fungal growth and mycotoxin accumulation.[3][4] Conversely, exposure to sub-lethal concentrations—a scenario that can occur due to improper application, environmental degradation, or the development of resistance—can trigger a stress response in the fungus, leading to a significant increase in the production of mycotoxins like deoxynivalenol (DON) and aflatoxins.[5][6][7] This guide will elucidate the molecular mechanisms underlying this biphasic response, provide detailed, validated experimental protocols for studying these interactions, and discuss the profound implications for agricultural strategy, regulatory science, and the development of next-generation antifungal agents.
This compound: A Profile of a Demethylation Inhibitor (DMI) Fungicide
Chemical Properties and Fungicidal Spectrum
This compound is a broad-spectrum, systemic triazole fungicide with protective, curative, and eradicant properties.[8][9] Its systemic nature allows it to be absorbed and translocated within the plant, primarily acropetally (upwards), providing protection to new growth.[8] It is widely used to control a range of devastating fungal diseases in cereal crops, oilseed rape, peanuts, and other commodities, caused by pathogens including Fusarium spp., rusts (Pucciniales), and powdery mildew.[8]
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The efficacy of this compound and other DMI fungicides stems from their targeted disruption of a crucial biochemical pathway in fungi: ergosterol biosynthesis. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
This compound specifically inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the CYP51 gene), which catalyzes a key step in the conversion of lanosterol to ergosterol.[2][10][11] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic sterol precursors. The resulting dysfunctional cell membrane loses its structural integrity, leading to impaired hyphal growth and eventual cell death.[12][13]
Morphological and Physiological Consequences
Exposure to this compound induces distinct and observable changes in fungal morphology. In pathogenic fungi like Fusarium culmorum, treatment leads to stunted mycelial growth characterized by irregular swelling and excessive branching of hyphae.[14][15] At the ultrastructural level, considerable thickening of the hyphal cell walls, accumulation of lipid bodies, extensive vacuolization, and eventual necrosis of the cytoplasm are common.[12][14] These morphological aberrations are direct consequences of the compromised cell membrane and the fungus's failed attempts to compensate for the chemical stress.
The Paradoxical Effect of this compound on Mycotoxin Biosynthesis
The relationship between inhibiting fungal growth and inhibiting mycotoxin production is not always linear. While the ultimate goal of fungicide application is to reduce both the pathogen and its toxins, the reality is more nuanced, revealing a dose-dependent biphasic response.
Inhibition of Mycotoxin Production at Fungicidal Concentrations
At recommended field application rates and in laboratory settings using concentrations that significantly inhibit growth (e.g., at or above the EC₅₀), this compound is generally effective at reducing mycotoxin levels. Studies have consistently shown that effective doses of this compound can decrease the contamination of deoxynivalenol (DON) in wheat infected with Fusarium graminearum.[3][4][16] A comprehensive meta-analysis of 101 studies confirmed that this compound application resulted in an average DON reduction of 21.6% in harvested wheat grain.[17] Similarly, treatments with effective doses of a prothioconazole-tebuconazole mixture have been shown to reduce both Aspergillus flavus occurrence and aflatoxin accumulation in maize under field conditions.[6] This reduction is logically attributed to the overall inhibition of fungal biomass, as a smaller, less vigorous fungal population will inherently produce fewer secondary metabolites.
Stimulation of Mycotoxin Production at Sub-lethal Concentrations
The more insidious and scientifically intriguing effect occurs at sub-lethal concentrations. When fungi are exposed to fungicide levels that are high enough to cause stress but too low to kill them, a paradoxical stimulation of mycotoxin biosynthesis can occur. This phenomenon represents a chemical stress response, where the fungus activates secondary metabolic pathways as a potential defense or survival mechanism.
Several studies have documented this alarming effect:
-
Trichothecenes: Sub-lethal concentrations of this compound have been found to induce the transcription of tri genes, which are central to the trichothecene biosynthesis pathway, leading to increased levels of DON and nivalenol in Fusarium species.[5][18]
-
Aflatoxins: In Aspergillus flavus, low doses of a prothioconazole-tebuconazole mixture were reported to promote aflatoxin production by approximately 50% compared to untreated controls, even while fungal biomass was partially inhibited.[6][7]
This stimulation means that even if a crop appears visually healthier due to partial fungal control, it could harbor higher concentrations of mycotoxins, posing a hidden but significant threat to food and feed safety.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on mycotoxin production, highlighting the biphasic dose-dependent response.
| Pathogen Species | Mycotoxin | This compound Concentration | Effect on Mycotoxin Level | Reference(s) |
| Fusarium graminearum | Deoxynivalenol (DON) | Field Application Rate | ↓ 21.6% (Average Reduction) | [17] |
| Fusarium culmorum | Deoxynivalenol (DON) | 20 µg/ml (Inhibitory) | ↓ Dramatic Decrease | [14][15] |
| Fusarium asiaticum | Trichothecenes | Sub-lethal | ↑ Increased tri gene transcripts | [5] |
| Fusarium graminearum | Nivalenol (NIV) | Sub-lethal (adapted strains) | ↑ Higher NIV Production | [5][18] |
| Aspergillus flavus | Aflatoxin | Low Doses (ED25) | ↑ ~50% Increase | [6][7] |
| Aspergillus flavus | Aflatoxin | High Doses (ED75) | ↓ 67% Decrease | [7] |
Mechanistic Insights into this compound-Induced Mycotoxin Regulation
Understanding why sub-lethal this compound exposure stimulates mycotoxin production requires delving into the fungus's integrated stress response pathways. The fungicide is not merely a poison; it is a specific chemical stressor that triggers a cascade of regulatory events.
The Fungicide as a Chemical Stressor
The inhibition of ergosterol synthesis by this compound is the primary stress signal. This disruption of membrane homeostasis is a potent trigger for cellular stress responses, including oxidative stress and the unfolded protein response (UPR) within the endoplasmic reticulum (ER), where sterol synthesis occurs.[13][19] These general stress pathways are intricately linked with the regulation of secondary metabolism.
Transcriptional Upregulation of Mycotoxin Biosynthesis Genes
Mycotoxin biosynthetic genes are typically organized in clusters on fungal chromosomes and are tightly regulated by pathway-specific transcription factors (e.g., AflR for aflatoxins, Tri6/Tri10 for trichothecenes). Sub-lethal this compound stress has been shown to lead to the upregulation of these genes. For instance, increased transcript levels of tri genes in F. asiaticum directly correlate with higher trichothecene production.[5] This suggests that the cellular stress signals generated by this compound are transduced to these specific regulatory factors, activating the entire biosynthetic assembly line for the toxin.
Proposed Signaling Pathway
The precise signaling cascade is an active area of research, but a plausible model can be constructed. This compound's inhibition of CYP51 leads to ER stress and the generation of reactive oxygen species (ROS).[19] This cellular distress activates global stress-responsive signaling pathways (e.g., MAP kinase cascades), which in turn modulate the activity of transcription factors controlling mycotoxin gene clusters.
Caption: Proposed signaling pathway for sub-lethal this compound-induced mycotoxin production.
Experimental Protocols for Assessing Fungicide-Mycotoxin Interactions
Overall Experimental Workflow
The workflow begins with establishing the baseline sensitivity of the fungal isolate to the fungicide. This critical step defines the precise concentrations to be used in subsequent mycotoxin production and gene expression assays.
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Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of Tebuconazole in Soil
Abstract
Tebuconazole is a broad-spectrum, systemic triazole fungicide extensively used in agriculture to protect a wide variety of crops from fungal diseases.[1][2] Due to its persistence in soil (with a half-life that can exceed 100 days), there is a significant need for reliable and sensitive analytical methods to monitor its environmental concentrations, assess potential risks, and ensure regulatory compliance.[3][4] Soil, as a complex and heterogeneous matrix, presents considerable analytical challenges, necessitating robust sample preparation to minimize interference and ensure accurate quantification.[1][5] This application note presents a detailed, validated protocol for the determination of this compound in soil using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described provides the high selectivity and sensitivity required for trace-level quantification, making it an invaluable tool for environmental researchers, regulatory bodies, and agricultural scientists.
Introduction: The Rationale for this compound Monitoring
This compound operates by inhibiting sterol biosynthesis in fungi, a crucial process for the formation of their cell membranes.[6] Its widespread application can lead to its accumulation in topsoil, from where it can potentially impact non-target soil microflora or be transported to water bodies.[7][8] The persistence of this compound varies significantly based on soil type, organic matter content, and microbial activity.[3] Therefore, accurate quantification in soil is critical for understanding its environmental fate and conducting ecological risk assessments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this application. Its ability to couple the separation power of liquid chromatography with the specificity and sensitivity of a triple quadrupole mass spectrometer allows for the unambiguous detection and quantification of this compound at trace levels, even in complex matrices like soil.[7][9] The use of Multiple Reaction Monitoring (MRM) ensures that the method is highly selective, minimizing the potential for false positives from co-extracted matrix components.
Overall Experimental Workflow
The analytical procedure involves two primary stages: (1) efficient extraction and purification of this compound from the soil matrix, and (2) instrumental analysis using LC-MS/MS. An isotopically labeled internal standard is incorporated at the beginning of the process to ensure accuracy by correcting for any analyte loss during sample preparation and for variations in instrument response.
Caption: Overall workflow for this compound analysis in soil.
Protocol Part I: Sample Preparation using QuEChERS
The QuEChERS method has become a standard for pesticide residue analysis in various matrices due to its simplicity, speed, and minimal solvent usage.[5] The protocol consists of a salting-out extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.
Principle of QuEChERS Extraction
The addition of acetonitrile to the hydrated soil sample extracts the pesticides. Subsequently, the addition of salts, primarily magnesium sulfate and sodium chloride, induces phase separation between the aqueous and organic (acetonitrile) layers.[1] Magnesium sulfate also helps to remove excess water from the organic phase. The supernatant is then transferred to a d-SPE tube containing sorbents like Primary Secondary Amine (PSA), which effectively removes interfering matrix components such as organic acids and polar pigments.[10]
Caption: The two-stage principle of the QuEChERS method.
Materials and Reagents
-
Soil Sample: Air-dried and sieved (<2 mm).
-
Standards: this compound analytical standard (≥98% purity), this compound-d6 or -d9 isotopic internal standard (IS).
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Reagent water (Type I).
-
Acids: Formic acid (LC-MS grade).
-
QuEChERS Salts: Pre-packaged pouches containing magnesium sulfate (anhydrous), sodium chloride, sodium citrate dibasic sesquohydrate, and sodium citrate tribasic dihydrate are recommended for convenience and consistency.[1]
-
d-SPE Sorbents: Microcentrifuge tubes containing anhydrous magnesium sulfate and Primary Secondary Amine (PSA) sorbent.
-
Equipment: 50 mL polypropylene centrifuge tubes, 2 mL microcentrifuge tubes, analytical balance, vortex mixer, high-speed centrifuge.
Step-by-Step Protocol
-
Sample Weighing: Weigh 10 g (± 0.1 g) of homogenized soil into a 50 mL centrifuge tube.[1]
-
Fortification (for QC/Recovery): For quality control or recovery validation, spike the sample with a known concentration of this compound standard solution at this stage.
-
Internal Standard Addition: Add an appropriate volume of the internal standard working solution (e.g., 100 µL of 1 µg/mL this compound-d9) to all samples, blanks, and standards.
-
Hydration: Add 10 mL of reagent water to the tube. Vortex for 30 seconds and allow the sample to hydrate for 30 minutes. This step is crucial for efficient extraction from dry soil.
-
Extraction: Add 10 mL of acetonitrile to the tube.[1]
-
Salting-Out: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic, 0.5 g Sodium Citrate Dibasic).[1]
-
Shaking: Immediately cap the tube tightly and shake vigorously for 2 minutes. This prevents the agglomeration of salts and ensures thorough extraction.[1]
-
Centrifugation: Centrifuge the tube at ≥5000 rcf for 5 minutes. This will result in a clear separation between the upper acetonitrile layer and the lower aqueous/soil layer.
-
d-SPE Cleanup: Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing the cleanup sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).[1]
-
Final Cleanup: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥5000 rcf for 2 minutes.[1]
-
Sample Transfer: Carefully transfer the purified supernatant into an autosampler vial for LC-MS/MS analysis.[1]
Protocol Part II: LC-MS/MS Instrumental Analysis
The purified extract is analyzed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.
Instrumentation
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.[11]
LC-MS/MS Conditions
The following tables provide typical starting conditions for the analysis. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 5 µm)[9] | Provides good retention and separation for moderately nonpolar analytes like this compound. |
| Mobile Phase A | Water with 5 mM Ammonium Acetate + 0.1% Formic Acid[1][12] | The buffer and acid promote efficient ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile[1] | Strong organic solvent for eluting the analyte. |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate. | A gradient ensures efficient elution and separation from matrix components. |
| Flow Rate | 0.25 - 0.4 mL/min | Typical flow rate for analytical scale columns. |
| Injection Volume | 10 µL[9] | Standard volume to balance sensitivity and peak shape. |
| Column Temp. | 40 °C[13] | Improves peak shape and reduces viscosity. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+)[11] | This compound readily forms a protonated molecule [M+H]⁺. |
| Spray Voltage | ~4500 V[11] | Optimized for stable spray and ion generation. |
| Ion Source Temp. | ~325-450 °C[9][13] | Facilitates desolvation of the mobile phase. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| MRM Transitions | See Table 3 below | Specific precursor-to-product ion transitions for the analyte and IS. |
Table 3: Optimized MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use | Reference |
|---|---|---|---|---|
| This compound | 308.15 | 70.16 | Quantitation | [9][12] |
| This compound | 308.15 | 125.05 | Confirmation | [9][12] |
| This compound-d9 (IS) | 313.15 | 75.16 | Quantitation (IS)|[9][12] |
Method Performance and Validation
The analytical method should be validated to ensure it is fit for purpose. Validation parameters should be assessed in accordance with recognized guidelines, such as the EU's SANTE/12682/2019 document.[7] The use of an isotopically labeled internal standard is a cornerstone of a trustworthy protocol, as it accurately corrects for variations in extraction efficiency and potential ion suppression or enhancement caused by the soil matrix.[12]
Table 4: Summary of Method Validation Performance
| Parameter | Typical Performance | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | [7][14] |
| Limit of Quantification (LOQ) | 0.003 - 0.01 mg/kg (3 - 10 µg/kg) | [1][14] |
| Limit of Detection (LOD) | ~0.003 mg/kg (3 µg/kg) | [1][14] |
| Accuracy (Average Recovery) | 82% - 108% | [1][14][15] |
| Precision (RSD %) | < 13% |[1][7] |
The data presented in Table 4, compiled from several studies, demonstrates that the QuEChERS LC-MS/MS method is highly accurate, precise, and sensitive for the determination of this compound in soil.[1][7][14][15] The reported LOQs are well below the levels typically required for environmental monitoring.
Conclusion
This application note details a comprehensive and robust methodology for the quantitative analysis of this compound in soil. The combination of a streamlined QuEChERS sample preparation protocol and the high sensitivity and selectivity of LC-MS/MS analysis provides a reliable system for generating high-quality data. The inclusion of an isotopically labeled internal standard and adherence to established validation guidelines ensures the trustworthiness and accuracy of the results. This method is highly suitable for routine environmental monitoring, agricultural research, and regulatory analysis, enabling professionals to accurately assess the fate and impact of this compound in the terrestrial environment.
References
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for this compound in Soil 50670805.
- Air Unimi. (n.d.). DETERMINATION OF this compound AND PENCONAZOLE FUNGICIDES IN RAT AND HUMAN HAIR BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY.
- SCIDAR. (2022). DEVELOPMENT AND VALIDATION OF A RELIABLE LC-MS/MS METHOD FOR THE QUANTITATIVE ANALYSIS OF PESTICIDE RESIDUES IN SOIL.
- BenchChem. (2025). Application Note: Determination of this compound Residues in Soil Matrices.
- BenchChem. (2025). Application Note: Quantification of this compound in Soil Using Isotope Dilution LC-MS/MS with this compound-d9.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Environmental Fate of this compound and its Metabolites.
- Government of Canada. (2016). This compound.
- U.S. Environmental Protection Agency. (2017). Data Evaluation Record for this compound in Soil 50670805.
- AERU, University of Hertfordshire. (n.d.). This compound (Ref: HWG 1608).
- TSI Journals. (2007). Isolation by preparative HPLC and characterization of process-related impurities in this compound.
- U.S. Environmental Protection Agency. (n.d.). This compound (PC 128997) MRID 50670806.
- Regulations.gov. (2021). This compound Human Health and Ecological Draft Risk Assessment.
- Oekotoxzentrum. (n.d.). SQC (EQSsed) – Proposal by the Ecotox Centre for: this compound.
- ResearchGate. (n.d.). Development and Validation of a Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Dimethomorph and this compound Residue in Soil.
- ResearchGate. (2025). Simultaneous Determination of Fluoxastrobin and this compound in Cucumber and Soil Based on Solid-Phase Extraction and LC-MS/MS Method.
- ResearchGate. (2025). Determination of this compound, trifloxystrobin and its metabolite in fruit and vegetables by a Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method using gas chromatography with a nitrogen-phosphorus detector and ion trap mass spectrometry.
- PubMed Central. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
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- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Topic: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for Tebuconazole Residue Analysis in Wheat
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantification of tebuconazole residues in wheat matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This compound, a widely used triazole fungicide, requires precise monitoring in cereal grains to ensure compliance with regulatory Maximum Residue Limits (MRLs) and safeguard consumer health.[1] The described methodology is validated according to the European Commission's SANTE/11312/2021 guidelines, demonstrating excellent performance in terms of accuracy, precision, and linearity.[2][3] This protocol provides a reliable framework for routine monitoring and risk assessment in food safety laboratories.
Introduction and Scientific Rationale
This compound is a systemic fungicide extensively applied to cereal crops, including wheat, to control a broad spectrum of fungal diseases.[1] Its persistence can lead to residual amounts in the final agricultural product, necessitating sensitive analytical methods for food safety enforcement. The complexity of the wheat matrix, which contains starches, proteins, and lipids, presents a significant analytical challenge due to potential matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.
To overcome these challenges, the QuEChERS sample preparation method is employed. This technique has become a gold standard in pesticide residue analysis due to its efficiency and effectiveness in extracting a wide range of pesticides from complex food matrices while minimizing solvent consumption.[4][5] The subsequent analysis by HPLC-MS/MS provides exceptional selectivity and sensitivity. The principle of HPLC-MS/MS relies on the chromatographic separation of the target analyte from matrix components, followed by its specific detection using tandem mass spectrometry. Detection is achieved in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce unique product ions, ensuring unambiguous identification and quantification.[6][7] This combination of a streamlined extraction process and highly specific detection makes the method ideal for high-throughput regulatory testing.
Experimental Workflow Overview
The analytical procedure involves sample homogenization, extraction of this compound using the QuEChERS protocol, and subsequent quantification by LC-MS/MS. The entire workflow is designed for efficiency and accuracy.
Materials and Reagents
-
Solvents: Acetonitrile and Methanol (LC-MS grade), Ultrapure Water.
-
Reagents: Formic Acid (≥98%), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
Standards: this compound certified reference material (≥99% purity).
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18.
-
Equipment: High-speed blender/mill, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 µm).
Detailed Protocols
Preparation of Standards and Calibration
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in a 100 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with acetonitrile.
-
Matrix-Matched Calibration Curve: To account for matrix effects, prepare calibration standards in a blank wheat extract. Prepare a blank wheat sample as described in Protocol 4.2. Spike aliquots of the final blank extract with the working standard solutions to create concentrations ranging from 1.0 to 100 µg/L. This range should bracket the expected residue concentrations and the established MRLs.
Sample Preparation: QuEChERS Protocol
The QuEChERS method efficiently extracts this compound while removing a significant portion of matrix interferences.[5][8]
Step-by-Step Protocol:
-
Homogenization: Mill approximately 50 g of a representative wheat grain sample into a fine, homogenous powder.
-
Extraction: Weigh 5.0 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of ultrapure water to hydrate the sample and let it stand for 30 minutes. Add 10 mL of acetonitrile.
-
Shaking: Cap the tube and shake it vigorously for 1 minute using a vortex mixer to ensure thorough extraction.
-
Salting-Out/Partitioning: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clean separation of the upper acetonitrile layer (containing this compound) from the solid sample and aqueous layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent. The PSA removes acidic interferences, while C18 removes lipids.[4][9]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.
-
Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumental Analysis
The analysis is performed using a triple quadrupole mass spectrometer, which allows for sensitive and selective detection via MRM.
Table 1: HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent |
| Precursor Ion (m/z) | 308.2 |
| Product Ion 1 (m/z) - Quantifier | 70.0[6][10][11] |
| Product Ion 2 (m/z) - Qualifier | 125.0[6][10][11] |
| Collision Energy (eV) | Optimized for specific instrument (typically 20-40 eV) |
Rationale for MRM Transitions: The precursor ion [M+H]⁺ for this compound is m/z 308.2. Under collision-induced dissociation, it fragments into characteristic product ions. The transition 308.2 -> 70.0 is typically the most abundant and is used for quantification due to its high signal-to-noise ratio. The second transition, 308.2 -> 125.0, serves as a qualifier to confirm the identity of the analyte, as per SANTE guidelines.[2]
Method Validation
The method must be validated to ensure its performance is suitable for its intended purpose. The validation should be conducted in accordance with SANTE/11312/2021 guidelines.[12][13]
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria (SANTE/11312/2021)[2][14] |
|---|---|---|
| Linearity | Analyze matrix-matched standards at 5-7 concentration levels. | Coefficient of determination (R²) ≥ 0.99. |
| Accuracy (Recovery) | Spike blank wheat samples at low and high levels (e.g., 0.01 mg/kg and 0.1 mg/kg) with 5 replicates each. | Mean recovery should be within 70-120%.[12][15] |
| Precision (RSD) | Calculate the Relative Standard Deviation (RSD) from the recovery replicates. | Repeatability (RSDr) ≤ 20%. |
| Limit of Quantification (LOQ) | The lowest validated spike level that meets the accuracy and precision criteria. | Typically set at 0.01 mg/kg for most MRLs. |
| Selectivity | Analyze at least 5 different blank wheat matrices to check for interferences at the retention time of this compound. | No significant interfering peaks (>30% of LOQ) at the retention time of the target analyte in the MRM channels. |
| Matrix Effect | Compare the slope of the matrix-matched calibration curve to the slope of the solvent-based curve. | Calculated as ((Slope_matrix / Slope_solvent) - 1) x 100%. Values between -20% and +20% indicate minimal effect. |
Conclusion
The described HPLC-MS/MS method, incorporating a QuEChERS-based sample preparation protocol, provides a sensitive, accurate, and reliable means for the routine analysis of this compound residues in wheat. The methodology is compliant with stringent international standards, such as the SANTE guidelines, ensuring the generation of defensible data for food safety monitoring and regulatory compliance. The detailed protocols and validation criteria herein offer a complete framework for implementation in analytical laboratories.
References
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
- EURL for Pesticide Residues. Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.
- European Commission. Guidelines - Maximum Residue levels.
- United States Environmental Protection Agency (EPA). Environmental Chemistry Method for this compound in Soil 50670805.
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note.
- Biswas, S., et al. (2021). Development of a QuEChERS-LCMS/MS method for simultaneous estimation of this compound and chlormequat chloride in wheat crop. Journal of Environmental Science and Health, Part B, 56(3), 212-221.
- Carreiró, F., et al. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Food Chemistry: X, 24, 101938.
- Lynxee consulting. SANTE/11312/2021 Archives.
- Agilent Technologies. Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. Application Note.
- Carreiró, F., et al. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. PubMed.
- Carreiró, F., et al. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Universidade NOVA de Lisboa.
- FAO/WHO. (1997). This compound (R) - Residue and Analytical Aspects. JMPR.
- ResearchGate. Development of a QuEChERS-LCMS/MS method for simultaneous estimation of this compound and chlormequat chloride in wheat crop. Request PDF.
- Feng, Y., et al. (2020). Residue dissipation and dietary risk assessment of trifloxystrobin, trifloxystrobin acid, and this compound in wheat under field conditions. ResearchGate.
- Meena, B., et al. Multiple reaction monitoring (MRM) transitions for this compound in liquid chromatography tandem mass spectrometry. ResearchGate.
- United States Environmental Protection Agency (EPA). This compound (PC 128997) MRID 50670806.
- Kim, H. -J., et al. (2022). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health (NIH).
- Li, H., et al. (2025). Simultaneous Determination and Dietary Risk Assessment of 26 Pesticide Residues in Wheat Grain and Bran Using QuEChERS-UHPLC-MS/MS. National Institutes of Health (NIH).
- Semantic Scholar. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect.
- National Referral Laboratory. The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis.
- ResearchGate. UPLC-MS/MS parameters for detection of trifloxystrobin and its metabolite, this compound.
- Biswas, S., et al. (2021). Development of a QuEChERS-LCMS/MS method for simultaneous estimation of this compound and chlormequat chloride in wheat crop. Taylor & Francis Online.
- HELIX Chromatography. HPLC Methods for analysis of this compound.
- Zhang, Y., et al. (2025). This compound residue in wheat and food risks: Comparison among nano and conventional formulations. PubMed.
- Biswas, S., et al. (2021). Development of a QuEChERS-LCMS/MS method for simultaneous estimation of this compound and chlormequat chloride in wheat crop. Taylor & Francis.
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Protocol for the Determination of Tebuconazole Residues in Plant Tissues
Application Note AP-AGR-024
Abstract
This document provides a comprehensive, step-by-step protocol for the quantitative determination of tebuconazole, a broad-spectrum triazole fungicide, in various plant tissues. The methodology is centered around the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, analytical scientists, and quality control professionals in the fields of agriculture, food safety, and environmental science. It emphasizes the rationale behind key procedural steps, method validation according to international standards, and troubleshooting, ensuring the generation of reliable and defensible data.
Introduction and Scientific Principle
This compound is a systemic fungicide extensively used to control a wide range of fungal diseases in cereals, fruits, vegetables, and other crops.[1][2] Due to its widespread application, monitoring its residue levels in agricultural commodities is crucial for ensuring consumer safety, verifying compliance with Maximum Residue Limits (MRLs), and assessing environmental impact.[3][4] The analysis of this compound in complex plant matrices presents challenges due to the low concentration of the analyte and the presence of numerous interfering compounds such as pigments, lipids, sugars, and organic acids.
This protocol employs the QuEChERS methodology, a technique that has revolutionized pesticide residue analysis since its introduction.[5] The core principle involves an initial single-phase extraction of the homogenized sample with acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts.[6] This effectively separates the analyte into the organic layer while removing a significant portion of water-soluble matrix components. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a combination of sorbents to further remove specific interferences from the extract before instrumental analysis.[6][7]
For detection and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[8][9] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the unambiguous identification and precise quantification of this compound, even at trace levels, minimizing the impact of co-eluting matrix components.[10]
Materials and Reagents
Equipment
-
High-speed blender or homogenizer (e.g., Ultra-Turrax)
-
Centrifuge capable of ≥4000 rpm, with tubes of 15 mL and 50 mL
-
Analytical balance (0.1 mg readability)
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
Autosampler vials (2 mL)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Chemicals and Standards
-
This compound analytical standard (≥99% purity)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade (≥98%)
-
Magnesium sulfate (MgSO₄), anhydrous, analytical grade
-
Sodium chloride (NaCl), analytical grade
-
Sodium citrate tribasic dihydrate, analytical grade
-
Sodium citrate dibasic sesquihydrate, analytical grade
-
Primary Secondary Amine (PSA) sorbent, for d-SPE
-
Octadecyl (C18) sorbent, for d-SPE (optional, for high-fat matrices)
Detailed Experimental Protocol
This protocol is based on the principles of the AOAC Official Method 2007.01 and the European EN 15662 standard.[5][11]
Step 1: Sample Homogenization
The goal of this step is to create a uniform sample matrix to ensure that the small portion taken for analysis is representative of the entire sample.
-
Chop the plant tissue sample (e.g., fruit, vegetable leaves, grains) into small pieces.
-
For high-water content samples, cryogenic milling (using liquid nitrogen) can be employed to prevent enzymatic degradation and create a fine, homogenous powder.
-
Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
Step 2: Extraction
This step uses acetonitrile to extract this compound from the sample matrix. The addition of buffering salts controls the pH to ensure good recovery of a wide range of pesticides and induces phase separation.[5]
-
Add 10 mL of acetonitrile to the 50 mL tube containing the sample.
-
Add a pre-packaged salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate .
-
Causality: MgSO₄ facilitates the partitioning of acetonitrile from the aqueous phase of the sample. NaCl enhances this separation. The citrate buffer system maintains a stable pH of around 5.0-5.5, which is optimal for the stability of many pesticides, including this compound.[5]
-
-
Immediately cap the tube tightly and shake vigorously by hand for 1 minute. An exothermic reaction may occur upon solvent addition to the anhydrous MgSO₄.[6]
-
Centrifuge at ≥4000 rpm for 5 minutes. Three distinct layers should be visible: a solid layer of plant material at the bottom, a middle aqueous layer, and the top acetonitrile layer containing the this compound.
Step 3: Dispersive SPE (d-SPE) Cleanup
This step is critical for removing matrix co-extractives that can interfere with LC-MS/MS analysis, causing ion suppression or enhancement (matrix effects).[8][12][13]
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE centrifuge tube.
-
The d-SPE tube should contain 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent .
-
Causality: MgSO₄ removes any remaining water from the extract.[7] PSA is a weak anion exchanger that effectively removes polar interferences like organic acids, certain sugars, and fatty acids.[7][14] For matrices with high lipid content (e.g., avocado, nuts), adding 50 mg of C18 sorbent can be beneficial. For highly pigmented samples (e.g., spinach, berries), Graphitized Carbon Black (GCB) can be used, but with caution, as it may adsorb planar molecules like this compound.[15]
-
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
Step 4: LC-MS/MS Analysis
-
Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
Table 1: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm particle size | Provides good retention and separation for moderately non-polar compounds like this compound. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes better ionization (protonation) of this compound in the ESI source. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Strong organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for standard analytical columns, balancing analysis time and separation efficiency. |
| Injection Volume | 2 - 10 µL | Dependent on system sensitivity and expected concentration. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | This compound contains nitrogen atoms that are readily protonated to form positive ions [M+H]⁺. |
| Precursor Ion (Q1) | m/z 308.1 | This corresponds to the protonated molecular ion of this compound ([C₁₆H₂₂ClN₃O+H]⁺).[10] |
| Product Ions (Q3) | Quantifier: m/z 70.1, Qualifier: m/z 125.1 | These are characteristic fragments of this compound. The most intense fragment is used for quantification, a second for confirmation. |
| Collision Energy | Optimized experimentally for maximum signal intensity of product ions. | Varies by instrument but is crucial for achieving the best sensitivity. |
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those provided by SANTE/11312/2021.[16][17][18][19]
Key Validation Parameters
-
Linearity: A calibration curve should be prepared using matrix-matched standards (spiking blank plant extract with known concentrations of this compound) to compensate for matrix effects.[20] A linear range covering the expected concentrations with a correlation coefficient (r²) ≥ 0.99 is required.
-
Accuracy (Recovery): Determined by analyzing blank samples spiked with this compound at various levels (e.g., the Limit of Quantification (LOQ) and 10x LOQ). Mean recoveries should be within the 70-120% range.[15][21]
-
Precision: Expressed as the Relative Standard Deviation (RSD) of replicate measurements. For repeatability (intra-day precision), RSD should typically be ≤ 20%.[20]
-
Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. This is often established as the lowest validated spike level. A typical LOQ for this method is ≤ 0.01 mg/kg.[2][3]
Table 2: Typical Method Performance Data
| Parameter | Typical Value | Acceptance Criteria (SANTE/11312/2021) |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Recovery (%) | 85 - 110% | 70 - 120% |
| Precision (RSD %) | < 15% | ≤ 20% |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Must be ≤ the legal MRL |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Incomplete extraction. 2. Analyte degradation due to incorrect pH. 3. Adsorption onto d-SPE sorbent. | 1. Ensure vigorous shaking and proper phase separation. 2. Verify the use of buffered QuEChERS salts. 3. For planar pesticides, avoid or minimize the use of GCB in the d-SPE step. Test recovery with and without the cleanup step. |
| Poor Peak Shape | 1. Column degradation. 2. Incompatible injection solvent. 3. Matrix interference. | 1. Flush or replace the LC column. 2. Ensure the final extract solvent is similar in composition to the initial mobile phase. 3. Improve the d-SPE cleanup; consider using different or additional sorbents (e.g., C18). |
| High RSD / Poor Precision | 1. Inconsistent sample homogenization. 2. Inaccurate pipetting. 3. Instrument variability. | 1. Improve the homogenization procedure to ensure a uniform sample. 2. Calibrate pipettes and use consistent technique. 3. Perform instrument maintenance; check for leaks and ensure stable spray in the MS source. |
| Matrix Effects | Co-eluting matrix components suppressing or enhancing the analyte signal. | 1. Use matrix-matched calibration standards for quantification. 2. Dilute the final extract to reduce the concentration of interfering compounds. 3. Optimize the d-SPE cleanup step to better remove interferences. |
References
- B.K.G. Ardestani, M. Shafaati, S. Shoeibi, "Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry," Mass Spectrometry Reviews, [Link]
- Chromtech, "Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry," Chromtech, [Link]
- NUCLEUS information resources, "AOAC Official Method 2007.
- EU Reference Laboratories for Residues of Pesticides, "Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed," EURL, [Link]
- Science and Education Publishing, "AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
- A. K. M. F. Alam, et al.
- ResearchGate, "Matrix Effects in Quantitative Pesticide Analysis Using Liquid Chromatography-Mass Spectrometry | Request PDF," ResearchG
- MDPI, "Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS," MDPI, [Link]
- European Commission, "Guidelines - Maximum Residue levels," European Commission's Food Safety, [Link]
- BVL, "Method validation and analytical quality control in pesticide residues analysis," BVL.bund.de, [Link]
- M. Peter, C. Müller, "Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction," Molecules, [Link]
- ResearchGate, "Analytical steps of the QuEChERS-AOAC Official Method 2007," ResearchG
- Agilent, "Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines," Agilent Technologies, [Link]
- S. Sharma, et al., "Development of a QuEChERS-LCMS/MS method for simultaneous estimation of this compound and chlormequat chloride in wheat crop," Journal of Environmental Science and Health, Part B, [Link]
- European Commission, "SANTE 11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed," European Commission, [Link]
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- QuEChERS.com, "About the method," QuEChERS, [Link]
- Semantic Scholar, "Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables," Semantic Scholar, [Link]
- Food and Agriculture Organiz
- P. Sandín-España, et al., "Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop," Molecules, [Link]
- ResearchGate, "Analysis of this compound residues in coconut water, kernel and leaves using LC–MS/MS," ResearchG
- MDPI, "Zeolite H-Beta as a Dispersive Solid-Phase Extraction Sorbent for the Determination of Eight Neonicotinoid Insecticides Using Ultra-High-Performance Liquid Chromatography—Tandem Mass Spectrometry," MDPI, [Link]
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- Food and Agriculture Organization, "5.23 this compound (189) RESIDUE AND ANALYTICAL ASPECTS," FAO, [Link]
- S. Majumder, et al., "Residue dissipation kinetics and consumer risk assessment of this compound in tomato fruits and the soil," Vegetable Science, [Link]
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- American Laboratory, "QuEChERS Dispersive SPE for Multiresidue Pesticide Analysis," American Labor
- ResearchGate, "Determination of this compound, trifloxystrobin and its metabolite in fruit and vegetables by a Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS)
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Gas chromatography-mass spectrometry for tebuconazole detection in water
An Application Note and Protocol for the Determination of Tebuconazole in Water Samples by Gas Chromatography-Mass Spectrometry
Introduction
This compound is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases.[1] Its extensive application, however, raises environmental concerns due to its potential to contaminate surface and groundwater resources.[2][3] The presence of this compound in water bodies can pose risks to aquatic ecosystems and potentially to human health, making its monitoring a critical aspect of environmental protection. Regulatory bodies have set maximum concentration limits for individual pesticides in water, necessitating sensitive and reliable analytical methods for their detection and quantification.[2][3]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of semi-volatile organic compounds like this compound in environmental matrices.[4] The high separation efficiency of gas chromatography combined with the sensitive and selective detection capabilities of mass spectrometry allows for accurate identification and quantification of this compound at trace levels.[5] This application note provides a comprehensive protocol for the analysis of this compound in water, detailing sample preparation, instrumental analysis, and method validation.
Principle of the Method
This method involves the extraction and concentration of this compound from water samples, followed by analysis using a gas chromatograph coupled with a mass selective detector. An isotopically labeled internal standard, this compound-d9, is added to the sample at the beginning of the procedure to correct for any analyte loss during sample preparation and to improve the accuracy and precision of the quantification.[5][6]
The extracted sample is injected into the GC, where this compound is separated from other matrix components based on its volatility and interaction with the stationary phase of the analytical column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific, characteristic ions of this compound and the internal standard.[4][5] Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve generated from standards of known concentrations.[5]
Apparatus and Reagents
Apparatus:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS)
-
Analytical balance (0.01 mg sensitivity)
-
Volumetric flasks (10 mL)
-
Pipettes and tips
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., OASIS HLB)[3]
-
GC vials (2 mL) with inserts
Reagents:
-
This compound analytical standard (>98% purity)[5]
-
This compound-d9 internal standard (>98% purity)[5]
-
Acetonitrile (Pesticide residue grade)[5]
-
Methanol (LC-MS grade)[6]
-
Ethyl acetate (Pesticide residue grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)[5]
-
Sodium Chloride (NaCl)[5]
-
Ultrapure water
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and this compound-d9 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.[5] These solutions should be stored at -20°C when not in use.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound-d9 primary stock solution with acetonitrile to prepare a 10 µg/mL spiking solution.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound primary stock solution with acetonitrile to create a calibration curve over a suitable concentration range (e.g., 10, 25, 50, 100, 250, 500 ng/mL).[5] Fortify each working standard with the internal standard spiking solution to a constant concentration.
Sample Preparation (Solid-Phase Extraction - SPE)
The causality behind choosing SPE is its ability to efficiently clean up and concentrate analytes from complex aqueous matrices, leading to lower detection limits and reduced matrix interference during GC-MS analysis.[2][3]
-
Sample Collection: Collect water samples in clean glass bottles and store them at 4°C if not analyzed immediately.[6]
-
Internal Standard Spiking: Allow a 500 mL water sample to reach room temperature. Add a known amount of the this compound-d9 internal standard solution to the sample.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., OASIS HLB, 200 mg, 6 cc) by passing 4 mL of ethyl acetate, followed by 4 mL of methanol, and finally 5 mL of ultrapure water.[3] It is crucial not to let the cartridge dry out at this stage.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge thoroughly by applying a vacuum for at least 20 minutes or by passing a stream of nitrogen gas. This step is critical to remove residual water, which can interfere with the GC analysis.
-
Elution: Elute the retained this compound and internal standard from the cartridge by passing 5-10 mL of ethyl acetate. Collect the eluate in a clean tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of acetonitrile. Vortex for 30 seconds and transfer the solution to a GC vial for analysis.
Workflow Visualization
Caption: Overall workflow for the analysis of this compound in water samples.
GC-MS Instrumental Parameters
The following instrumental parameters are a starting point and should be optimized for the specific instrument being used. The choice of a non-polar column like DB-5ms is based on its suitability for a wide range of pesticides, including this compound.[5] A high injector temperature ensures the complete and rapid volatilization of the analyte.[5]
| Parameter | Setting |
| Gas Chromatograph | |
| Injector Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C[5] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow)[5] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][5] |
| Oven Program | Initial: 70°C, hold for 2 min; Ramp 25°C/min to 150°C; Ramp 3°C/min to 200°C; Ramp 8°C/min to 280°C, hold for 10 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM)[4][5] |
Selected Ion Monitoring (SIM) Parameters
The use of SIM mode is crucial for achieving low detection limits. It involves monitoring a few specific ions characteristic of the analyte rather than scanning the entire mass range. The primary ion is typically the most abundant and is used for quantification, while qualifier ions are used for confirmation of the analyte's identity.[4]
| Analyte | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 70.0[7] | 125.0[7] |
| This compound-d9 | 75.0[7] | - |
Note: The fragmentation pattern and retention time should be confirmed by injecting a pure standard before sample analysis.
Method Validation and Quality Control
A rigorous method validation is essential to ensure the reliability of the results. The validation should be performed according to established guidelines.[2][3]
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards. The linearity should be evaluated by the coefficient of determination (R²), which should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, typically estimated as a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often determined at an S/N of 10.[4] For this compound in water, LOQs in the range of 1.8 to 29.2 ng/L have been reported for multi-residue methods.[4] A target LOQ of 0.05 ng/mL (50 ng/L) is achievable.[7]
-
Accuracy and Precision: Accuracy is assessed through recovery studies by spiking blank water samples at different concentration levels (e.g., at the LOQ and 10x LOQ).[4][6] Recoveries should typically fall within the 70-120% range. Precision, expressed as the relative standard deviation (RSD), is determined by replicate analyses of the spiked samples, with an acceptable RSD of < 20%.[4]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Accuracy (Recovery) | 70 - 120% | 84 - 110%[6] |
| Precision (RSD) | < 20% | < 10%[6] |
| Limit of Quantification (LOQ) | - | 0.05 ng/mL[7] |
Results and Discussion
A successful analysis will yield a sharp, symmetrical chromatographic peak for this compound at its expected retention time. The presence of this compound is confirmed by the simultaneous detection of the quantification and qualification ions at the correct ratio. Quantification is performed using the calibration curve generated from the analysis of the working standards.
Potential issues such as poor peak shape for this compound may indicate problems with the GC inlet, such as liner activity or an incorrect injector temperature.[8] Matrix effects, where co-extracted compounds suppress or enhance the analyte signal, can also be a challenge. The use of an isotopically labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these effects.[6]
Conclusion
The described GC-MS method provides a robust and sensitive protocol for the determination of this compound in water samples. The combination of solid-phase extraction for sample preparation and the use of an isotopically labeled internal standard ensures high accuracy and precision. The method is suitable for routine monitoring of this compound in surface and groundwater to ensure compliance with environmental regulations and to safeguard water quality. Proper method validation is paramount to guarantee the reliability and defensibility of the analytical data.
References
- U.S. EPA, Office of Pesticide Programs. (2017). An Analytical Method for the Determination of Residues of this compound in Drinking and Surface Water Using LC/MS/MS.
- BenchChem. (n.d.). GC-MS method development with this compound-d9.
- BenchChem. (n.d.). Application Note: Analysis of this compound in Environmental Water Samples using this compound-d9 as an Internal Standard.
- Shimadzu. (n.d.). Development and Validation of GC/MS Screening Method for Pesticides in Drinking Water.
- Panunzi, M., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Analytical and Bioanalytical Chemistry, 415(18), 4545–4555.
- Baje, E. K., & Yildirim, Z. (2020). Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 837-854.
- Panunzi, M., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Analytical and Bioanalytical Chemistry, 415(18), 4545–4555.
- Hansen, M. R., et al. (2015). Liquid chromatography tandem mass spectrometry method using solid-phase extraction and bead-beating-assisted matrix solid-phase dispersion to quantify the fungicide this compound in controlled frog exposure study: Analysis of water and animal tissue. Analytical and Bioanalytical Chemistry, 407(1), 245-254.
- U.S. EPA. (n.d.). This compound (PC 128997) MRID 50670806.
- Taha, S., et al. (2023). The simultaneous degradation of prochloraz and this compound in water with monitoring their degradation products using liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research, 30(38), 88681-88694.
- Česnik, H. M., et al. (2013). Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. International Journal of Environmental Analytical Chemistry, 93(10), 1124-1137.
- Hansen, M. R., et al. (2015). Mass spectra for this compound (left) and the internal standard d 6-tebuconazole (right). ResearchGate.
- Al-Amin, M., et al. (2021). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Applied Sciences, 11(21), 10329.
- Al-khafaji, M. S. H., & Al-Khafaji, Y. K. H. (2020). EXTRACTION AND DETERMINATION OF this compound IN ENVIRONMENTAL SAMPLES FROM THE CITY OF KERBALA, IRAQ AND IN ITS FORMULATION USING HIGH- PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Periodico Tche Quimica, 17(34), 868-881.
- Martinez, C., et al. (2005). High-performance liquid chromatographic/tandem mass spectrometric identification of the phototransformation products of this compound on titanium dioxide. Rapid Communications in Mass Spectrometry, 19(6), 727-735.
- Negreira, N., et al. (2010). DETERMINATION OF this compound AND PENCONAZOLE FUNGICIDES IN RAT AND HUMAN HAIR BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY. AIR Unimi.
- Wang, Y. (2023). Gas Chromatographic Analysis of this compound Technical Material and Formulated Products. CIPAC.
- ResearchGate. (2017). Does anyone here work with this compound detection using GC-MSMS?.
- Zhang, H., et al. (2015). Stereoselective Determination of this compound in Water and Zebrafish by Supercritical Fluid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(29), 6525-6532.
- He, L., et al. (2001). Gas Chromatographic Determination of Cyprodinil, Fludioxonil, Pyrimethanil, and this compound in Grapes, Must, and Wine. Journal of Agricultural and Food Chemistry, 49(5), 2243-2248.
- Wang, S., et al. (2021). Peak purity diagrams and purity calculations for this compound peaks in fortified wine samples (100 ng/mL) after proposed (a) SPE/d-SPE and (b) QuEChERS-based extraction procedures. ResearchGate.
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to Tebuconazole Susceptibility Testing of Fungal Isolates
Introduction
Tebuconazole, a member of the triazole chemical family, is a widely utilized systemic fungicide with both preventative and curative properties.[1][2][3][4][5] Its efficacy lies in its ability to disrupt a fundamental process in fungal cell biology: the synthesis of ergosterol.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and is critical for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[6][7][8][9] The rise of antifungal resistance necessitates robust and standardized methods for determining the susceptibility of fungal isolates to agents like this compound. This document provides a detailed protocol for researchers, scientists, and drug development professionals to accurately assess this compound susceptibility in fungal isolates, ensuring reliable and reproducible results.
Mechanism of Action: Inhibition of Sterol Biosynthesis
This compound exerts its antifungal activity by targeting and inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][6][7][10][11] This enzyme is a critical catalyst in the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[6][9][12][13] The nitrogen atom in the azole ring of this compound binds to the heme iron atom in the active site of the 14α-demethylase enzyme, effectively blocking its function.[6][7] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell.[6][14] The disruption of the cell membrane's structural integrity and function ultimately results in the inhibition of fungal growth and proliferation, classifying this compound as a fungistatic agent.[4]
Caption: Mechanism of this compound Action.
Core Principles of Antifungal Susceptibility Testing
The primary objective of antifungal susceptibility testing (AFST) is to determine the minimum inhibitory concentration (MIC) of an antifungal agent that prevents the visible growth of a fungal isolate.[15][16] Standardized methodologies are crucial for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for AFST.[17][18][19][20] This protocol draws upon the principles outlined in these standards, particularly the CLSI M27-A3 document for yeasts and M38-A for filamentous fungi, to provide a robust framework for this compound susceptibility testing.[19][20][21][22]
Recommended Methodologies
Two primary methods are recommended for determining the this compound susceptibility of fungal isolates: broth microdilution and agar dilution.
Broth Microdilution Method
The broth microdilution method is a widely used technique that determines the MIC in a liquid medium within a 96-well microtiter plate.[17][23][24][25] This method is advantageous for testing a large number of isolates simultaneously and allows for quantitative determination of the MIC.
Experimental Workflow: Broth Microdilution
Caption: Agar Dilution Workflow.
Detailed Protocol: Agar Dilution
Materials:
-
This compound analytical standard
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 agar medium
-
Sterile petri dishes
-
Fungal isolate(s) for testing
-
Quality control (QC) strains
-
Sterile saline or PBS
-
Incubator (35°C)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound working solutions at 10 times the final desired concentrations.
-
Prepare and autoclave RPMI-1640 agar and cool it to 45-50°C in a water bath.
-
Add 1 part of each this compound working solution to 9 parts of molten agar to achieve the final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a drug-free control plate.
-
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension as described for the broth microdilution method, adjusted to a concentration of approximately 10^6 CFU/mL.
-
-
Inoculation and Incubation:
-
Spot-inoculate a small volume (e.g., 1-10 µL) of each fungal suspension onto the surface of the agar plates, including the control plate.
-
Allow the inocula to dry before inverting the plates.
-
Incubate the plates at 35°C for 48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that prevents the macroscopic growth of the fungal isolate on the agar. [26]
-
Data Interpretation and Quality Control
Interpreting MIC Values
The MIC value is reported as the lowest concentration of the drug that inhibits fungal growth. [15][16]The interpretation of MICs as susceptible, intermediate, or resistant often requires the use of clinical breakpoints established by organizations like CLSI and EUCAST. [27][28][29][30][31]These breakpoints are specific to the fungus-drug combination.
| Parameter | Broth Microdilution | Agar Dilution |
| Principle | Determination of growth inhibition in liquid medium. | Determination of growth inhibition on solid medium. |
| Endpoint | Lowest concentration with significant growth inhibition (e.g., ≥50%). | Lowest concentration with no visible growth. |
| This compound Range | Typically 0.03 - 16 µg/mL | Typically 0.03 - 16 µg/mL |
| Inoculum Size | 0.5-2.5 x 10^3 CFU/mL | ~10^4 CFU per spot |
| Incubation | 35°C for 24-48 hours | 35°C for 48 hours |
| QC Strains | C. parapsilosis ATCC 22019, C. krusei ATCC 6258 | C. parapsilosis ATCC 22019, C. krusei ATCC 6258 |
Quality Control
The inclusion of reference QC strains is essential for ensuring the accuracy and reproducibility of the susceptibility testing protocol. [32][33]The MIC values for the QC strains should fall within the established acceptable ranges. If the QC results are out of range, the test results for the clinical isolates are considered invalid, and the assay should be repeated. [32]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the susceptibility of fungal isolates to this compound. By adhering to standardized methodologies, such as those outlined by CLSI and EUCAST, and incorporating rigorous quality control measures, researchers can generate reliable and reproducible MIC data. This information is critical for understanding the efficacy of this compound, monitoring for the emergence of resistance, and guiding the development of new antifungal strategies.
References
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Application Notes and Protocols for Tebuconazole in the Management of Grape Powdery Mildew (Erysiphe necator)
These application notes provide a comprehensive technical guide for researchers, scientists, and viticultural professionals on the strategic use of tebuconazole for the control of powdery mildew in grapes (Vitis vinifera). This document synthesizes field-proven insights with established scientific principles to ensure effective and sustainable disease management.
Introduction: The Challenge of Powdery Mildew in Viticulture
Grape powdery mildew, caused by the obligate biotrophic ascomycete Erysiphe necator, is one of the most significant and widespread diseases affecting viticulture globally.[1] Infections can lead to substantial economic losses by reducing vine growth, yield, and fruit quality.[2] Severe infections can negatively impact the organoleptic properties of wine.[1] Given that most cultivated Vitis vinifera varieties are susceptible to powdery mildew, intensive fungicide programs are often necessary to maintain disease control.[1] this compound, a triazole fungicide, has been a critical tool in managing this disease since its introduction.[3]
Biochemical Mechanism of Action: Targeting Fungal Sterol Biosynthesis
This compound's efficacy stems from its specific mode of action as a demethylation inhibitor (DMI). It targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a primary component of fungal cell membranes.[4][5][6] By inhibiting this enzyme, this compound disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth and development.[3][4] This systemic action allows the fungicide to be absorbed and translocated within the plant's vascular tissues, providing both preventative and curative activity against the pathogen.[3][6][7]
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Tebuconazole Seed Treatment: A Comprehensive Guide to Controlling Soil-Borne Pathogens
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the use of tebuconazole as a seed treatment for the effective control of soil-borne plant pathogens. This document outlines the underlying scientific principles, detailed experimental protocols, and critical data interpretation to facilitate robust and reproducible research in the field of plant pathology and fungicide development.
Introduction: The Strategic Role of this compound in Seed Health
Soil-borne pathogens represent a significant threat to global agricultural productivity, causing substantial yield losses by attacking seeds and seedlings during their most vulnerable stages. This compound, a member of the triazole class of fungicides, has emerged as a highly effective systemic fungicide for managing a broad spectrum of these pathogens.[1][2] Its application as a seed treatment provides a targeted and efficient method of delivering protection directly to the seed and the developing seedling, minimizing the environmental footprint compared to broader foliar applications.[3]
This compound's efficacy stems from its specific mode of action and its systemic properties, which allow it to be absorbed by the plant and translocated, offering both preventative and curative protection against fungal diseases.[1][4] This guide will delve into the technical aspects of utilizing this compound for seed treatment, providing the necessary protocols and data to support rigorous scientific investigation.
Mechanism of Action: A Molecular Perspective
This compound's fungicidal activity is rooted in its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][4] By inhibiting the C14-demethylase enzyme, this compound effectively blocks the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the structural integrity and function of the fungal cell membrane.[5] This disruption of the cell membrane leads to the cessation of fungal growth and eventual cell death.[1]
Diagram: Mechanism of Action of this compound
Caption: this compound inhibits the enzyme Lanosterol 14α-demethylase, disrupting ergosterol synthesis and leading to fungal cell death.
Spectrum of Activity
This compound exhibits a broad spectrum of activity against a variety of economically important soil-borne and seed-borne fungal pathogens.[2][6] Its efficacy has been demonstrated against pathogens in the following genera:
-
Fusarium spp.: Responsible for diseases such as Fusarium head blight, crown rot, and seedling blight.[6][7][8]
-
Rhizoctonia spp.: The causal agent of damping-off, root rot, and sheath blight.[1][9][10]
-
Ustilago spp.: Causes loose smut in cereals like wheat and barley.[11][12][13][14]
-
Puccinia spp.: The cause of various rust diseases.[2]
-
Sclerotinia spp.: Leads to white mold and stem rot.[6]
Application Protocols for Research and Development
The following protocols are designed for laboratory and greenhouse settings to evaluate the efficacy and phytotoxicity of this compound seed treatments.
Laboratory Protocol: In Vitro Efficacy Testing (Poisoned Food Technique)
This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a target pathogen.
Materials:
-
Pure culture of the target soil-borne pathogen (e.g., Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Technical grade this compound
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) in sterile distilled water.
-
Poisoned Media Preparation: Autoclave PDA and allow it to cool to approximately 45-50°C. Add the this compound stock solution to the molten PDA to achieve a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also, prepare a control set of PDA plates without this compound.
-
Plating: Pour the this compound-amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing culture of the target pathogen, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the pathogen's growth (e.g., 25 ± 2°C) in the dark.
-
Data Collection: Measure the radial mycelial growth in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of mycelial growth in the control plate
-
T = Average diameter of mycelial growth in the treated plate
-
-
-
Diagram: Laboratory Workflow for In Vitro Efficacy Testing
Caption: A stepwise workflow for assessing the in vitro efficacy of this compound against fungal pathogens.
Greenhouse Protocol: Seed Treatment Efficacy and Phytotoxicity Assessment
This protocol evaluates the effectiveness of this compound seed treatment in protecting seedlings from soil-borne pathogens and assesses any potential phytotoxic effects on seed germination and seedling vigor under controlled greenhouse conditions.
Materials:
-
Seeds of a susceptible host plant (e.g., wheat, soybean)
-
This compound formulation for seed treatment
-
Inoculum of the target soil-borne pathogen (e.g., Rhizoctonia solani grown on a suitable substrate like sand-maize meal)
-
Sterilized soil or potting mix
-
Pots or trays
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Inoculum Preparation: Prepare the inoculum of the target pathogen. For Rhizoctonia solani, a common method is to grow the fungus on a sterilized sand-maize meal mixture.
-
Soil Infestation: Thoroughly mix the prepared inoculum with the sterilized soil at a predetermined concentration (e.g., 1-5% w/w) to create an infested soil environment. A non-infested control soil should also be prepared.
-
Seed Treatment: Treat the seeds with different concentrations of this compound according to the manufacturer's recommendations or experimental design. An untreated control group of seeds is essential. Ensure uniform coating of the seeds.
-
Sowing: Sow the treated and untreated seeds in pots containing either infested or non-infested soil. A typical experimental design would include:
-
Untreated seeds in non-infested soil (Healthy Control)
-
Untreated seeds in infested soil (Pathogen Control)
-
Treated seeds in infested soil (Treatment Group)
-
Treated seeds in non-infested soil (Phytotoxicity Control)
-
-
Greenhouse Conditions: Maintain the pots in a greenhouse with optimal conditions for plant growth and disease development.
-
Data Collection:
-
Germination Percentage: Count the number of emerged seedlings at regular intervals.
-
Disease Incidence and Severity: Assess the percentage of diseased seedlings and the severity of symptoms (e.g., damping-off, root rot) using a disease rating scale.
-
Seedling Growth Parameters: After a specific period (e.g., 21-28 days), carefully uproot the seedlings and measure:
-
Shoot length
-
Root length
-
Fresh and dry weight of shoots and roots
-
-
Seedling Vigor Index: Calculate the seedling vigor index using the formula:
-
Vigor Index = Germination (%) x (Mean Shoot Length + Mean Root Length)
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound seed treatment against key soil-borne pathogens and its impact on seedling growth.
Table 1: Efficacy of this compound Seed Treatment Against Soil-Borne Pathogens
| Pathogen | Crop | This compound Application Rate | Disease Control Efficacy (%) | Reference(s) |
| Ustilago segetum var. tritici (Loose Smut) | Wheat | 0.100 - 0.150% (dry seed treatment) | 98.8 - 99.5 | [11][14] |
| Ustilago nuda tritici (Loose Smut) | Wheat | 0.333 g/kg seed | 100 | [12] |
| Urocystis agropyri (Flag Smut) | Wheat | 0.333 g/kg seed | 100 | [12] |
| Fusarium graminearum (Fusarium Head Blight) | Wheat | Foliar application (for comparison) | 21.6 - 40.3 | [15] |
| Rhizoctonia solani | Mungbean | 1.5 g/kg seed (in combination with trifloxystrobin) | 83.70 | [3] |
| Rhizoctonia solani | Rice | Foliar application (for comparison) | 71.97 | [10] |
Table 2: Impact of this compound Treatment on Seedling Growth Parameters
| Crop | This compound Concentration | Effect on Seedling Length | Effect on Stem Diameter | Effect on Chlorophyll Content | Reference(s) |
| Melon | 25 - 175 ppm | Reduction of up to 57.5% | Increase of up to 9.95% | Increased | [16] |
| Unspecified | 25 - 175 ppm | Reduction in stem height | Increased at 125 ppm | Increased at 175 ppm | [17] |
| Wheat | Not specified | Can reduce seedling emergence and tillering | - | - | [18] |
| Maize | High doses | Negative impact on emergence and growth | - | Increased with microencapsulation | [19] |
Critical Considerations and Best Practices
-
Phytotoxicity: While generally safe, this compound can exhibit phytotoxic effects at higher concentrations, leading to delayed emergence or stunted growth.[6] It is crucial to adhere to recommended application rates and to conduct preliminary phytotoxicity tests for new crops or varieties.
-
Fungicide Resistance: The repeated use of this compound can lead to the development of resistant fungal populations.[20] Implementing integrated pest management (IPM) strategies, including crop rotation and the use of fungicides with different modes of action, is essential for sustainable disease management.
-
Seed Quality: this compound should be applied to high-quality seeds with good germination potential. Treatment of poor-quality or damaged seeds may not yield the desired results.
-
Safety Precautions: this compound is a chemical pesticide and should be handled with care. Always refer to the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, during handling and application.
Conclusion
This compound seed treatment is a powerful tool for the management of a wide range of soil-borne fungal pathogens. A thorough understanding of its mechanism of action, spectrum of activity, and potential impacts on plant growth is paramount for its effective and responsible use in research and agricultural applications. The protocols and data presented in this guide provide a solid foundation for conducting scientifically sound evaluations of this compound and for the development of novel seed treatment technologies. By adhering to best practices and maintaining a focus on scientific rigor, the full potential of this compound in safeguarding crop health can be realized.
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- Ecologically Friendly Formulations Based on Tebuconasole for Plant Protection and Their Biological Efficacy. (n.d.). Journal of Agricultural Science and Technology.
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Application Notes & Protocols: Maximizing Tebuconazole Efficacy Through Advanced Foliar Application Techniques
Abstract: Tebuconazole, a triazole fungicide, is a cornerstone of disease management programs for a multitude of crops. Its efficacy is not solely dependent on its intrinsic activity but is profoundly influenced by the precision of its application. As a systemic fungicide with specific translocation characteristics, maximizing its performance requires a nuanced understanding of plant physiology, formulation science, and application technology. These notes provide researchers, scientists, and drug development professionals with a detailed guide to the principles and protocols for optimizing the foliar application of this compound, ensuring reliable and maximal disease control.
Foundational Principles: this compound's Mode of Action and Systemic Pathway
This compound is a demethylation inhibitor (DMI) fungicide, belonging to the Fungicide Resistance Action Committee (FRAC) Group 3.[1] Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol.[2][3] Ergosterol is an essential component of fungal cell membranes; its disruption leads to membrane instability and ultimately suppresses fungal growth and proliferation.[3][4] This mechanism confers both protective and curative activity.[2][5]
A critical aspect for foliar application is this compound's systemic nature. Upon application, it is absorbed by the plant and translocated. However, this movement is almost exclusively acropetal, meaning it moves upward within the plant's xylem (the water-conducting tissues).[5][6] There is negligible basipetal (downward) translocation. Research on wheat has demonstrated that while there is moderate redistribution within treated ears, less than 1% of the active ingredient translocates from flag leaves to ears, and a maximum of only 3.55% moves from ears to flag leaves.[7] This limited mobility underscores the paramount importance of achieving thorough initial spray coverage. New, untreated growth will not be protected by this compound that has been applied to older leaves.[2]
Caption: this compound's dual action: inhibiting fungal ergosterol synthesis and its upward (acropetal) movement in plant xylem.
Strategic Application Timing: The Disease Triangle and Crop Phenology
Effective fungicide application hinges on timing.[8] The decision to spray should be guided by the principles of the disease triangle: the simultaneous presence of a virulent pathogen, a susceptible host, and favorable environmental conditions.[9]
-
Pathogen Presence & Pressure: Application is most effective when used preventatively or at the very first sign of disease.[10] Fields with a history of disease, high levels of crop residue from the previous season, or continuous cropping patterns are at higher risk.[11][12]
-
Host Susceptibility: Crop variety plays a significant role. Hybrids or varieties with low genetic resistance to target diseases are more likely to benefit from a fungicide application.[9][11]
-
Environmental Conditions: High humidity, prolonged leaf wetness, and specific temperature ranges are conducive to most fungal diseases.[12] Monitoring weather forecasts is crucial for anticipating infection periods.[13]
The crop's growth stage is the final critical factor. Applications should be timed to protect the plant tissues that contribute most to yield, such as the flag leaf in cereals or the upper canopy in soybeans during pod fill.[8] For corn, the VT (tasseling) to R1 (silking) growth stage is often the most effective window for a single application to control key foliar diseases.[11]
Optimizing the Spray Solution: Adjuvants and Water Quality
The spray tank mixture is a complex chemical system. The goal is to ensure the this compound active ingredient remains soluble, stable, and is delivered to the leaf surface in a form that maximizes absorption.
Water Quality: While not extensively detailed in the initial search, water quality (pH, hardness) can influence pesticide stability. It is a best practice to use clean water and, if necessary, employ water conditioning agents.
Adjuvant Selection: Adjuvants are critical for enhancing the performance of systemic fungicides like this compound. They improve efficacy by enhancing coverage, droplet survival, and penetration through the waxy plant cuticle.[14] For curative, systemic triazoles, penetrant-type adjuvants are generally recommended.
| Adjuvant Type | Mechanism of Action | Recommended Use with this compound | Rationale & Causality |
| Non-ionic Surfactants (NIS) | Reduces surface tension of spray droplets, allowing them to spread over a larger leaf area. | Recommended | Improves coverage, which is critical due to this compound's limited translocation. Ensures more of the active ingredient contacts the leaf surface for potential uptake.[15][16] |
| High-Quality Mineral Oils (Crop Oil Concentrates - COC) | Paraffinic oils that act as penetrants, helping to dissolve the waxy cuticle of the leaf. | Highly Recommended | These adjuvants have demonstrated excellent efficacy and safety in delivering systemic fungicides like this compound. They facilitate the passive transport of the active ingredient into the intercellular spaces where it can be taken up by the xylem. |
| Methylated Seed Oils (MSO) | Derived from seed oils, these are aggressive penetrants. | Use with Caution | While effective penetrants, some MSOs can cause phytotoxicity (leaf damage), which may interfere with fungicide absorption and overall plant health. High-quality esterified seed oils with lower methylation levels may be safer alternatives. |
| Stickers/Extenders | Help the spray deposit adhere to the leaf surface and resist wash-off from rain. | Situationally Recommended | Useful if rain is expected shortly after application. This compound generally requires 2-4 hours of drying time to become rainfast.[1] A sticker can improve retention during this critical period.[16] |
Table 1: Adjuvant selection guide for this compound foliar applications. The choice of adjuvant directly impacts the ability of the systemic active ingredient to penetrate the leaf cuticle.
Application Parameters: Coverage is Key
Because this compound only moves upward from the point of contact, achieving uniform and thorough coverage of the target plant tissue is non-negotiable.
| Parameter | Recommendation | Rationale & Scientific Basis |
| Spray Volume (Carrier Rate) | Ground: Minimum 50 L/ha (approx. 5 gal/acre), with 100-200 L/ha (10-20 gal/acre) being optimal.[15][17] Aerial: Minimum 10-20 L/ha (approx. 1-2 gal/acre).[17] | Higher water volumes ensure more complete coverage of the plant canopy. This is especially important in dense canopies or when targeting lower leaves where diseases often originate.[15] |
| Droplet Size | Medium (e.g., 250-350 microns) | This provides a balance between achieving good coverage (smaller droplets) and minimizing spray drift (larger droplets). Very fine droplets can evaporate quickly or drift off-target, while very coarse droplets can bounce off leaves and provide poor coverage. |
| Nozzle Selection | Flat-fan or twin-fan nozzles | These nozzles provide a uniform spray pattern essential for broadcast foliar applications. Twin-fan nozzles can improve coverage on vertical targets like stems and leaf sheaths. |
| Boom Height | As per nozzle manufacturer's specification | Correct boom height is crucial for achieving the proper spray pattern overlap and ensuring uniform coverage across the entire swath. |
| Travel Speed | Moderate and consistent | High speeds can lead to spray drift and poor canopy penetration. Consistency is key to applying the correct rate across the field. |
Table 2: Recommended spray application parameters for maximizing this compound deposition and coverage.
Protocols for Efficacy Evaluation
Trustworthy data is the foundation of scientific advancement. The following protocols provide a framework for the systematic and rigorous evaluation of this compound foliar application techniques.
Protocol 5.1: Greenhouse Assay for Protective and Curative Activity
Objective: To determine the protective (pre-infection) and curative (post-infection) efficacy of a this compound formulation under controlled conditions.
Materials:
-
This compound formulation
-
Selected adjuvant(s)
-
Susceptible host plants (e.g., wheat seedlings for powdery mildew)
-
Pathogen inoculum (e.g., Blumeria graminis spores)
-
Controlled environment growth chamber
-
Laboratory sprayer or precision atomizer
-
Deionized water
-
Disease assessment scale (e.g., 0-9 visual scale or percentage leaf area affected)
Methodology:
-
Plant Propagation: Grow susceptible host plants to a specified growth stage (e.g., two-leaf stage) in a controlled environment (20-25°C, 16:8 light:dark cycle). Ensure uniformity across all plants.
-
Treatment Groups:
-
Untreated Control (UTC): Sprayed with water only.
-
Inoculated Control: Sprayed with water, then inoculated with the pathogen.
-
Protective Treatment: Sprayed with this compound solution, allowed to dry (approx. 2-4 hours), then inoculated with the pathogen.
-
Curative Treatment: Inoculated with the pathogen, incubated for a set period (e.g., 24-48 hours) to allow infection to establish, then sprayed with this compound solution.
-
-
Spray Application:
-
Prepare this compound spray solutions at the desired concentration (e.g., recommended label rate) with the selected adjuvant.
-
Calibrate the laboratory sprayer to deliver a consistent volume per unit area.
-
Apply the treatments to the respective plant groups, ensuring thorough coverage.
-
-
Inoculation: Apply the pathogen inoculum uniformly to the Inoculated Control, Protective, and Curative treatment groups.
-
Incubation: Place all plants in a high-humidity environment conducive to disease development for 7-14 days.
-
Data Collection: At the end of the incubation period, visually assess disease severity on each plant using a standardized rating scale.
-
Data Analysis: Calculate the percent disease control for the protective and curative treatments relative to the inoculated control. Use statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Protocol 5.2: Field-Scale Efficacy Trial
Objective: To evaluate the efficacy of different this compound foliar application strategies (e.g., timings, adjuvants, spray volumes) on disease control and crop yield under real-world conditions.
Core Principle (Trustworthiness): The inclusion of a replicated, randomized untreated check is non-negotiable. It provides the baseline for determining the true effect of the fungicide application.[18]
Caption: Standardized workflow for a scientifically valid field-scale fungicide efficacy trial.
Methodology:
-
Site Selection: Choose a uniform field with a known history of the target disease to ensure sufficient disease pressure for a meaningful trial.[18]
-
Experimental Design:
-
Use a Randomized Complete Block Design (RCBD) with a minimum of 3-4 replications (blocks).
-
Treatments should include, at a minimum: an Untreated Control (UTC) and the this compound application strategy being tested.
-
Plot size should be large enough to be representative and accommodate the farmer's application and harvesting equipment.[19]
-
-
Application:
-
Calibrate all spray equipment precisely before application.[18]
-
Apply treatments at the pre-determined crop growth stage and timing.
-
Record all application details: date, time, weather conditions (temp, humidity, wind speed), spray volume, pressure, and travel speed.
-
-
In-Season Evaluation:
-
Scout all plots regularly (e.g., every 7-10 days) to monitor disease development in the UTC plots compared to treated plots.
-
Assess disease severity at key growth stages using standardized rating scales.
-
-
Harvest:
-
Harvest each plot individually using a calibrated weigh wagon or yield monitor.
-
Collect grain samples for quality analysis (e.g., test weight, mycotoxin levels if applicable).
-
-
Data Analysis:
-
Perform statistical analysis (ANOVA) to determine if there are significant differences in disease severity and yield among treatments.
-
Calculate the economic return on investment by comparing the value of the yield increase to the cost of the fungicide and application.
-
Protocol 5.3: Plant Tissue Residue Analysis (Outline)
Objective: To quantify the concentration of this compound in plant tissues following foliar application, confirming uptake and providing data for dissipation studies.
Methodology Outline:
-
Sampling: Collect plant tissue samples (e.g., leaves, grain) from treated plots at specified intervals post-application. Store samples frozen (-20°C) to prevent degradation.[20]
-
Extraction: Homogenize the plant sample and extract this compound using an organic solvent like acetonitrile or acetone/water.[21][22]
-
Cleanup: Purify the extract to remove interfering compounds from the plant matrix. This is commonly done using techniques like solid-phase extraction (SPE) with C-18 or Florisil columns, or dispersive solid-phase extraction (dSPE) as used in QuEChERS methods.[23][24]
-
Analysis: Quantify the this compound in the cleaned extract using instrumental analysis.
-
Quantification: Determine the concentration of this compound (e.g., in mg/kg) by comparing the instrument response to that of certified analytical standards. The limit of quantification (LOQ) for these methods is typically in the range of 0.01 to 0.05 mg/kg.[21][23]
Conclusion
Maximizing the field efficacy of this compound is a multi-faceted endeavor that extends far beyond the choice of the active ingredient itself. It demands a holistic approach that integrates an understanding of its systemic, acropetal-only translocation with strategic decisions on application timing, adjuvant selection, and spray parameter optimization. By focusing on achieving thorough and uniform canopy coverage, practitioners can overcome the inherent mobility limitations of this compound. The rigorous application of the evaluation protocols outlined herein will enable researchers and developers to generate robust, reliable data, leading to the development of superior disease management strategies and ensuring the continued value of this important fungicide.
References
- ADAMA. (n.d.). Your Guide to Applying Foliar Fungicides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Crop Yields with this compound: A Fungicide Application Guide.
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- Lehoczki-Krsjak, S., et al. (2013). Translocation and degradation of this compound and prothioconazole in wheat following fungicide treatment at flowering. Pest Management Science, 69(9), 1038-1045.
- Hayleys Agriculture. (n.d.). Folicur (this compound) Fungicide for Plants.
- GREENTREE CHEMICAL. (2024, April 11). The characteristics and applications of this compound!
- Smith, D., et al. (2024). Fungicide Efficacy Guides for Foliar Diseases in Corn and Soybean: Development and Validation. Plant Health Progress.
- FAO. (1997). 4.28 this compound (R).
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- AERU, University of Hertfordshire. (n.d.). This compound (Ref: HWG 1608).
- sinvochem. (2025, June 5). Can this compound 430 be used in foliar spraying?
- Greenbook.net. (n.d.). This compound 3.6 Ag Fungicide.
- FBN. (2025, June 10). 6 Ways to Optimize Your Fungicide Application This Season.
- FAO. (2009). 5.23 this compound (189) RESIDUE AND ANALYTICAL ASPECTS.
- Suganthi, A., et al. (2021). Analysis of this compound residues in coconut water, kernel and leaves using LC-MS/MS. Food Chemistry, 360, 129920.
- EPA. (1992). Environmental Chemistry Methods: this compound (Folicur); 422095-05.
- Quali-Pro. (n.d.). This compound 3.6F T&O.
- Crop Protection Network. (2019, July 29). Foliar Fungicide Decisions for Late-Planted Crops.
- Genfarm. (n.d.). This compound 430 fungicide.
- ACTIVE AGRISCIENCE INC. (n.d.). TRIAL PROTOCOL.
- Chung, C-L., et al. (2023). Translocation of Fungicides and Their Efficacy in Controlling Phellinus noxius, the Cause of Brown Root Rot Disease. Plant Disease, 107(6), 1734-1742.
- Marín, S., et al. (2013). Potential effects of environmental conditions on the efficiency of the antifungal this compound controlling Fusarium verticillioides and Fusarium proliferatum growth rate and fumonisin biosynthesis. International Journal of Food Microbiology, 165(3), 265-272.
- Chen, M., et al. (2019). Residue analysis and risk assessment of this compound in jujube (Ziziphus jujuba Mill). Journal of the Science of Food and Agriculture, 99(11), 5133-5139.
- Purdue Extension. (n.d.). Fungicide Mobility for Nursery, Greenhouse, and Landscape Professionals.
- Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book: 4.6 Testing Fungicides on Your Farm.
- Li, Y., et al. (2022). Sorption behaviour of this compound on microplastics: kinetics, isotherms and influencing factors. Environmental Technology, 43(19), 2967-2976.
- Lehoczki-Krsjak, S., et al. (2013). Translocation and degradation of this compound and prothioconazole in wheat following fungicide treatment at flowering. ResearchGate.
- Marín, S., et al. (2013). Potential effects of environmental conditions on the efficiency of the antifungal this compound controlling Fusarium verticillioides and Fusarium proliferatum growth rate and fumonisin biosynthesis. ResearchGate.
- Singh, S., et al. (2022). Dissipation and Safety Evaluation of this compound Residues in Peanut-Field Ecosystem. International Journal of Environmental Research, 16(5), 89.
- IHARF. (n.d.). Field Scale Evaluation of Foliar Fungicides.
- NC State Extension. (2024, February 15). Soybean On-Farm Trial Results: Foliar Fungicide Use.
- Pest Control Products Depot. (n.d.). This compound 3.6F Foliar Fungicide.
- OMEX Canada. (2024, April 26). Adjuvants in Foliar Application.
- Robertson, A. (2021, March 3). 2020 foliar fungicide trial results in. Farm Progress.
- Zaborowska, M., et al. (2022). Effects of this compound Application on Soil Microbiota and Enzymes. International Journal of Molecular Sciences, 23(21), 13453.
- CHS. (n.d.). A GUIDE TO ADJUVANTS AND MICRONUTRIENT SOLUTIONS.
- Strickland, T. C., et al. (2004). This compound dissipation and metabolism in Tifton loamy sand during laboratory incubation. Pest Management Science, 60(8), 777-782.
- Giorni, P., et al. (2013). Effects of a prothioconazole- and this compound-based fungicide on Aspergillus flavus development under laboratory and field conditions. ResearchGate.
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Application Notes and Protocols: Microwave-Assisted Extraction (MAE) of Tebuconazole from Soil Samples for Chromatographic Analysis
Introduction: The Rationale for Advanced Tebuconazole Monitoring in Soil
This compound is a broad-spectrum triazole fungicide extensively used in agriculture to combat a wide range of fungal diseases in crops.[1][2] Its persistence and potential for accumulation in soil necessitate the use of reliable and sensitive analytical methods to monitor its environmental fate.[1] The complexity of the soil matrix, however, presents significant analytical challenges, requiring robust extraction and clean-up procedures for accurate quantification.[1]
This document provides a detailed protocol for the extraction of this compound from soil samples using Microwave-Assisted Extraction (MAE), a technique recognized for its efficiency and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[3][4][5] This method is based on the principles outlined in established procedures such as U.S. EPA Method 3546, which utilizes microwave energy to heat the solvent and sample in a closed vessel, leading to enhanced extraction efficiency.[5][6][7] The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of pesticide residues.[1][3]
The "Why" Behind Microwave-Assisted Extraction
The core principle of MAE is the efficient heating of the sample and solvent mixture using microwave energy.[5] Polar molecules within the solvent absorb microwave energy, leading to rapid heating. This, in a sealed, pressurized vessel, allows the solvent to reach temperatures above its atmospheric boiling point, significantly accelerating the extraction process.[4][7] This targeted heating mechanism ensures a more efficient transfer of the analyte from the sample matrix into the solvent, resulting in shorter extraction times and reduced solvent usage.[4]
Materials and Reagents
Equipment
-
Microwave extraction system with pressure and temperature control.
-
Teflon® pressure vessels (capable of withstanding at least 200 psi and 200°C).[7]
-
Analytical balance (readable to 0.001 g).
-
Mechanical shaker or vortex mixer.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
Autosampler vials (2 mL).
-
Standard laboratory glassware.
Reagents and Standards
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Reagent water (Type I).
-
Acids: Formic acid (LC-MS grade).
-
Salts: Ammonium acetate (LC-MS grade).
-
Analytical Standards: this compound (certified reference material), this compound-d6 or other suitable isotopic internal standard.[1]
Pre-Extraction Protocol: Sample Preparation
The integrity of your results begins with meticulous sample preparation. The goal is to obtain a representative and homogenous sample for extraction.
Sample Homogenization
-
Air-dry the soil sample to a constant weight at ambient temperature to avoid thermal degradation of this compound.
-
Remove any large debris such as rocks, leaves, and roots.[8]
-
Grind the air-dried soil using a mortar and pestle or a mechanical grinder to pass through a 2-mm sieve.[1][8] This increases the surface area for efficient extraction.
-
Store the homogenized sample in a sealed container in a cool, dark, and dry place until extraction. For long-term storage, freezing is recommended.[3]
Determination of Moisture Content
It is crucial to determine the moisture content of the soil to ensure that the results can be reported on a dry weight basis.
-
Weigh approximately 10 g of the homogenized soil into a pre-weighed dish.
-
Dry the sample in an oven at 105°C for at least 12 hours, or until a constant weight is achieved.
-
Cool the sample in a desiccator and re-weigh.
-
Calculate the moisture content as the percentage of weight loss.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is a guideline and may require optimization based on the specific soil type and microwave system used.
Extraction Procedure
-
Weigh approximately 10 g (record to the nearest 0.001 g) of the homogenized soil sample into a microwave extraction vessel.
-
Add a magnetic stirrer to the vessel.[3]
-
Add 25 mL of the extraction solvent (e.g., 7:3 v/v methanol:water) to the vessel.[3] The choice of a polar solvent like methanol is critical as it efficiently absorbs microwave energy. The addition of water helps to swell the soil matrix, improving analyte accessibility.
-
Spike the sample with an appropriate amount of the internal standard solution (e.g., this compound-d6). The internal standard is crucial for correcting for any analyte loss during sample preparation and for variations in instrument response.
-
Seal the vessel according to the manufacturer's instructions. Ensure the safety valve is correctly positioned.[3]
-
Place the vessel in the microwave rotor. If only one sample is being processed, use a blank vessel with a similar solvent volume for even heating.
-
Program the microwave system according to the parameters in Table 1. These parameters are a starting point and should be optimized for your specific application. The temperature ramp allows for controlled heating, while the hold time at the target temperature ensures complete extraction.
-
After the program is complete, allow the vessels to cool to room temperature before depressurizing in a fume hood.[3]
Table 1: Recommended Microwave Extraction Parameters
| Parameter | Value | Rationale |
| Extraction Solvent | 7:3 (v/v) Methanol:Water | Methanol is polar and absorbs microwave energy efficiently. Water aids in swelling the soil matrix, enhancing extraction.[3] |
| Solvent Volume | 25 mL | Ensures complete immersion of the sample and sufficient volume for subsequent analysis. |
| Microwave Power | 800 W (for ramp) | Provides rapid initial heating to the target temperature. |
| Temperature Ramp | 10 minutes to 100°C | Gradual heating prevents over-pressurization and ensures even temperature distribution.[9] |
| Hold Time | 15 minutes at 100°C | Sufficient time for the hot, pressurized solvent to desorb this compound from the soil matrix.[9] |
| Pressure | Monitored (typically 50-175 psi) | A result of heating a sealed vessel; indicates proper extraction conditions.[4][7] |
Post-Extraction Cleanup and Analysis
Extract Filtration and Preparation
-
After cooling and depressurization, carefully open the extraction vessel.
-
Transfer approximately 1.5 mL of the extract into a centrifuge tube.[1][3]
-
Centrifuge the extract at approximately 3500 rpm for a minimum of 10 minutes to pellet fine soil particles.[1][3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1] If necessary, filter the supernatant through a 0.45 µm syringe filter.
LC-MS/MS Analysis
The prepared extract is now ready for quantification. The following are typical starting conditions for the analysis of this compound by LC-MS/MS.
Table 2: Example LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate[1] |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | This compound: e.g., m/z 308 -> 70 (Quantifier), 308 -> 125 (Qualifier)[3][9] |
| This compound-d6: e.g., m/z 314 -> 70 |
Workflow Visualization
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Workflow for Microwave Extraction and Analysis of this compound in Soil.
Quality Control and Validation
To ensure the trustworthiness of the results, the following quality control measures are recommended:
-
Method Blank: An empty extraction vessel carried through the entire process to check for contamination.
-
Matrix Spike: A pre-analyzed soil sample fortified with a known amount of this compound to assess method accuracy and recovery.
-
Duplicate Samples: Analyzing a second aliquot of a sample to check for method precision.
-
Calibration Curve: A series of standard solutions of known concentrations used to quantify the analyte in the samples.
Acceptable recovery for matrix spikes is typically within 70-120%, with a relative standard deviation (RSD) of ≤20%.[1][9] The limit of quantification (LOQ) for this type of method is often in the range of 10 µg/kg (or ng/g).[3][9]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the microwave-assisted extraction of this compound from soil. By leveraging the principles of rapid, efficient heating in a closed-vessel system, this method offers significant advantages in terms of speed and solvent reduction over traditional techniques. Adherence to the detailed steps for sample preparation, extraction, and analysis, coupled with rigorous quality control, will ensure the generation of accurate and reliable data for environmental monitoring and research.
References
- U.S. Environmental Protection Agency. (2009). Environmental Chemistry Method for this compound in Soil 50670805.
- U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3546: Microwave Extraction.
- U.S. Environmental Protection Agency. (n.d.). Method 3546: Microwave Extraction, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
- U.S. Environmental Protection Agency. (n.d.). METHOD 3546 MICROWAVE EXTRACTION.
- Milestone Inc. (n.d.). Extraction of Soils, Clays, Sediments, Sludge and Solid Wastes (EPA 3546).
- Organomation. (n.d.). EPA Methods 3510 and 3546: Optimizing Sample Preparation.
- BenchChem. (2025). Application Note: Determination of this compound Residues in Soil Matrices.
- Food and Agriculture Organization of the United Nations. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2021). Data Evaluation Record for this compound in Soil 50670805.
- Food and Agriculture Organization of the United Nations. (1997). This compound (189) EXPLANATION.
- Milestone Inc. (n.d.). Microwave assisted extraction of pesticides from environmental samples.
- Brazilian Journal of Analytical Chemistry. (n.d.). Microwave assisted extraction of pesticides from environmental samples.
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Application Notes and Protocols for the Quantitative Analysis of Tebuconazole Using Isotopic Internal Standards
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of tebu-conazole, a broad-spectrum triazole fungicide, in complex matrices. The accurate quantifica-tion of tebuconazole residues is paramount for ensuring food safety, environmental monitor-ing, and adherence to regulatory standards.[1] This document details the principles and protocols for employing the isotope dilution method with a stable isotope-labeled internal standard, such as this compound-d6, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is recognized as the gold standard, offering superior accuracy and precision by effectively compensating for matrix effects and variations during sample preparation and instrumental analysis.[1][2] The methodologies outlined herein are grounded in established regulatory guidelines and validated analytical practices to ensure data of the highest integrity.
Introduction: The Rationale for Isotope Dilution in this compound Analysis
This compound is a systemic fungicide extensively used in agriculture to control a wide range of fungal diseases in various crops.[1][3] Its persistence and potential for accumulation in soil, water, and agricultural products necessitate robust and reliable analytical methods for residue monitoring.[3] Quantitative analysis of trace levels of pesticides in complex environmental and biological matrices is challenging due to the presence of interfering substances that can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that overcomes these challenges.[4][5][6] The core principle involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical workflow.[2] For this compound, a deuterated analogue like this compound-d6 is commonly used.[1][7][8] Because the isotopic internal standard is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and chromatographic separation. Any loss of the native analyte during sample processing is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopic internal standard, accurate quantification can be achieved, irrespective of sample losses or matrix-induced signal fluctuations.[2]
This approach is in line with the principles of bioanalytical method validation outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA), which emphasize the need for accurate, precise, and reliable analytical methods.[9][10][11][12][13][14]
Foundational Principles: Isotope Dilution Mass Spectrometry Workflow
The successful implementation of an IDMS method for this compound quantification relies on a well-defined and validated workflow. The following diagram illustrates the key stages of the process.
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Application Notes and Protocols for the Extraction and Purification of Tebuconazole from Commercial Formulations
Abstract
Tebuconazole, a broad-spectrum triazole fungicide, is a cornerstone of modern agriculture for the management of fungal diseases in a variety of crops.[1][2] The analysis of its active ingredient in commercial formulations is critical for quality control, regulatory compliance, and research and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction and purification of this compound from these complex matrices. We will delve into the foundational principles of various extraction methodologies, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the widely adopted QuEChERS protocol. Detailed, step-by-step protocols are provided for each technique, emphasizing the rationale behind experimental choices to ensure both accuracy and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a systemic fungicide that effectively controls a wide array of plant pathogenic fungi.[2] Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[3] Commercial formulations of this compound are complex mixtures, containing the active ingredient along with a variety of adjuvants, surfactants, and solvents designed to enhance its stability, solubility, and efficacy.[4] These "inert" ingredients, however, can significantly interfere with the accurate quantification of this compound, necessitating robust extraction and purification protocols.
The primary objective of these protocols is to isolate this compound from the formulation matrix with high recovery and purity, making it amenable to downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Physicochemical Properties of this compound: A Foundation for Method Development
A thorough understanding of this compound's physicochemical properties is paramount in designing effective extraction and purification strategies. These properties dictate its solubility and partitioning behavior in different solvent systems.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₂ClN₃O | [5] |
| Molar Mass | 307.82 g/mol | [5] |
| Melting Point | 102.4 °C | [5] |
| Water Solubility | 32 mg/L (at 20 °C) | [5][6] |
| logP (Octanol/Water Partition Coefficient) | 3.7 (at 20 °C) | [7] |
| pKa | 13.70 ± 0.29 | [6] |
This compound's low water solubility and high logP value indicate its lipophilic (fat-soluble) or nonpolar nature.[5][7] This characteristic is the cornerstone of the extraction methods described herein, which exploit its preferential solubility in organic solvents over aqueous media.
Extraction and Purification Methodologies
The choice of extraction and purification method depends on several factors, including the type of commercial formulation (e.g., Emulsifiable Concentrate, Suspension Concentrate, Wettable Powder), the desired level of purity, and the available analytical instrumentation.
Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique used to separate components of a mixture. A liquid sample is passed through a solid adsorbent (the stationary phase), and the components of interest are either retained on the adsorbent or passed through while the impurities are retained. The target analyte is then eluted with a suitable solvent. For this compound, reversed-phase SPE (using a nonpolar stationary phase like C18) is highly effective due to its nonpolar nature.
Causality in Experimental Choices:
-
Sorbent Selection (C18): The octadecyl (C18) bonded silica is a nonpolar stationary phase that effectively retains the nonpolar this compound from a more polar sample matrix.
-
Conditioning: The sorbent is first conditioned with a solvent like methanol to activate the C18 chains, followed by water or a buffer to prepare the sorbent for the aqueous sample.
-
Loading: The sample, typically dissolved in a polar solvent, is loaded onto the column. This compound partitions from the polar mobile phase onto the nonpolar C18 stationary phase.
-
Washing: A polar solvent (e.g., water or a low percentage of organic solvent in water) is used to wash away polar impurities that have not been retained.
-
Elution: A nonpolar organic solvent (e.g., acetonitrile or methanol) is used to disrupt the interaction between this compound and the C18 sorbent, eluting the purified analyte.
Experimental Protocol: SPE for this compound Purification
-
Sample Preparation:
-
Accurately weigh a portion of the commercial formulation.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute with water to a final organic solvent concentration of <10%.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the prepared sample onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
-
Final Preparation:
-
The eluate can be directly analyzed by HPLC or evaporated to dryness and reconstituted in a suitable solvent for other analytical techniques.
-
Diagram: Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for this compound Purification using SPE.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle: The QuEChERS method has become a staple for pesticide residue analysis in food and agricultural products and is highly adaptable for the analysis of formulations.[8] It involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
Causality in Experimental Choices:
-
Acetonitrile as Extraction Solvent: Acetonitrile is miscible with water but can be separated by the addition of salts, allowing for efficient partitioning of this compound.
-
Salts (e.g., MgSO₄, NaCl): Anhydrous magnesium sulfate (MgSO₄) removes water from the sample, while sodium chloride (NaCl) helps to induce phase separation between the aqueous and acetonitrile layers.
-
d-SPE Sorbents (PSA, C18):
Experimental Protocol: QuEChERS for this compound
-
Extraction:
-
Weigh 1 g of the commercial formulation into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 3,000 g for 5 minutes.
-
-
Final Sample:
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
-
Diagram: QuEChERS Workflow
Caption: QuEChERS workflow for this compound extraction.
Analytical Finish: Quantification of Purified this compound
Following extraction and purification, the concentration of this compound is typically determined by HPLC with a UV or mass spectrometry (MS) detector.
Typical HPLC Conditions:
| Parameter | Condition | Source |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [11] |
| Mobile Phase | Acetonitrile and water gradient | [12][13] |
| Flow Rate | 1.0 mL/min | [14] |
| Detection | UV at 220 nm | [12] |
| Injection Volume | 10-20 µL | [14] |
Trustworthiness and Self-Validation
To ensure the trustworthiness of these protocols, the following validation parameters should be assessed:
-
Recovery: Spike a blank matrix with a known concentration of a this compound analytical standard and perform the entire extraction and purification procedure. The percentage of the standard that is detected is the recovery. Acceptable recovery is typically in the range of 70-120%.[15]
-
Precision: The precision of the method is assessed by performing replicate extractions of the same sample and is expressed as the relative standard deviation (RSD). An RSD of <15% is generally considered acceptable.
-
Linearity: A calibration curve should be constructed using a series of this compound standards of known concentrations to demonstrate a linear relationship between concentration and detector response.
-
Limit of Quantification (LOQ): This is the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.
Conclusion
The extraction and purification of this compound from commercial formulations is a critical step in ensuring product quality and conducting research. The choice of method, whether it be the robust and selective SPE or the rapid and efficient QuEChERS protocol, should be guided by the specific requirements of the analysis. By understanding the underlying chemical principles and diligently validating the chosen method, researchers can achieve reliable and accurate quantification of this compound.
References
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Troubleshooting & Optimization
Technical Support Center: Overcoming Tebuconazole Solubility Challenges in Laboratory Assays
Welcome to the technical support guide for tebuconazole. This document is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this compound during in-vitro and other laboratory-based assays. As a potent triazole fungicide, this compound's efficacy is well-established; however, its inherent hydrophobicity presents significant challenges in aqueous experimental systems. This guide provides expert insights, troubleshooting protocols, and advanced strategies to ensure accurate and reproducible results.
Section 1: Understanding this compound's Physicochemical Profile
The root of all solubility issues lies in the fundamental properties of the molecule. This compound is a lipophilic compound, a characteristic quantified by its high octanol-water partition coefficient (log Kow) and extremely low water solubility.[1][2] Understanding these parameters is the first step in developing an effective solubilization strategy.
Key Physicochemical Properties of this compound:
| Property | Value | Implication for Laboratory Use |
| Molecular Formula | C₁₆H₂₂ClN₃O[1] | --- |
| Molecular Weight | 307.82 g/mol [2] | Essential for calculating molar concentrations. |
| Water Solubility | 32 - 36 mg/L (at 20°C)[3][4] | Extremely low solubility necessitates the use of organic solvents for stock solutions. Direct dissolution in aqueous buffers or media is not feasible for most experimental concentrations. |
| log Kow (logP) | 3.7[1][2] | A high logP value indicates strong lipophilicity (preference for fatty/oily environments over aqueous ones), explaining its poor water solubility. |
| pKa | 5.0[1][5] | With a pKa of 5.0, this compound's solubility is not significantly influenced by pH adjustments within the typical physiological range (pH 4-9) used in many biological assays.[4][6] |
| Appearance | White to off-white solid/powder[3][7] | --- |
Section 2: FAQ - First-Line Solutions for Stock & Working Solutions
This section addresses the most common initial questions regarding the preparation of this compound solutions.
Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[8] It is soluble at ≥57.9 mg/mL in DMSO.[9] Other effective organic solvents include Dichloromethane (>200 g/L), Ethyl Acetate (>250 g/L), Isopropanol (100-200 g/L), and Methanol.[8] For most cell-based assays, a high-quality, anhydrous grade of DMSO is recommended.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous culture medium. Why is this happening and how can I fix it?
A2: This is the most common problem researchers face and is known as "crashing out." It occurs because when the highly concentrated DMSO stock is diluted into the aqueous buffer or medium, the this compound molecules are suddenly in an environment where they are not soluble. The DMSO concentration drops, and the water forces the hydrophobic this compound molecules to aggregate and precipitate.
-
Immediate Fix: The key is to minimize the shock of this transition. Instead of pipetting the DMSO stock directly into the full volume of media, add the stock solution to your media drop-wise while vortexing or stirring vigorously. This rapid dispersion can sometimes keep the compound in a supersaturated state long enough for your experiment.
-
Best Practice: Prepare an intermediate dilution series. For example, dilute your 100 mM DMSO stock to 10 mM in DMSO first, then dilute this 10 mM stock into your final aqueous solution. This reduces the localized concentration shock.
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A3: This is a critical consideration to maintain the biological integrity of your experiment. While variable between cell lines, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines without causing significant cytotoxicity.[10][11] Primary cells are often more sensitive and may require final DMSO concentrations below 0.1%.[11] It is imperative to run a solvent toxicity control experiment to determine the specific tolerance of your cell line.[12][13][14]
Q4: Can I use ethanol to dissolve this compound?
A4: Yes, this compound is soluble in ethanol (≥48.9 mg/mL).[9] However, ethanol can be more cytotoxic to cells than DMSO at similar concentrations. If used, the final concentration of ethanol in the culture medium should also be kept very low, typically below 0.5%, and validated with a solvent control.[12]
Section 3: Troubleshooting Guide - "My this compound Crashed Out!"
This workflow provides a logical path to diagnosing and solving precipitation issues.
Caption: Mechanism of cyclodextrin solubilization.
Section 5: Protocols & Workflows
Protocol 1: Preparation of a 100 mM this compound Stock in DMSO
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes, analytical balance.
-
Calculation: this compound MW = 307.82 g/mol . To make 1 mL of a 100 mM (0.1 M) solution, you need: 0.1 mol/L * 1 L/1000 mL * 307.82 g/mol = 0.03078 g = 30.78 mg.
-
Procedure: a. Accurately weigh 30.78 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO. c. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed. d. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Media (Final DMSO < 0.1%)
This protocol uses a serial dilution to minimize precipitation.
-
Materials: 100 mM this compound stock in DMSO, sterile cell culture medium, sterile polypropylene tubes.
-
Procedure: a. Intermediate Dilution 1 (1:100): Add 10 µL of the 100 mM stock solution to 990 µL of cell culture medium. This creates a 1 mM solution in 1% DMSO. Vortex immediately and vigorously. b. Final Dilution (1:10): Add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium. This creates the final 100 µM working solution. The final DMSO concentration will be 0.1%. c. Visual Inspection: Visually inspect the final solution against a light source for any signs of precipitation or cloudiness. If the solution is not perfectly clear, troubleshooting is required. d. Use the working solution immediately. Do not store dilute aqueous solutions of this compound.
Section 6: Adherence to Standards
For antifungal susceptibility testing, it is crucial to follow standardized methodologies to ensure inter-laboratory comparability. Organizations like the Clinical and Laboratory Standards Institute (CLSI) provide detailed guidelines (e.g., M27, M44, M60) for testing yeasts and molds. [15][16][17][18][19]Similarly, the Organisation for Economic Co-operation and Development (OECD) provides guidelines for chemical testing, including water solubility (Test No. 105), which are foundational for regulatory submissions. [20][21][22][23][24]Adhering to these established protocols is a hallmark of rigorous scientific practice.
References
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- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility. Google Books.
- SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Eurolab. (2025). CLSI M62 Antifungal Susceptibility Testing Guidelines.
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- CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
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- EPA. (n.d.). Environmental Chemistry Method for this compound in Soil 50670805.
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- ScienceDirect. (2025). Co-solvent: Significance and symbolism.
- IJRAR.org. (2023). Development And Validation Of Effective Analytical Method For The Pesticide Formulation Combination Of this compound 0.3 % + Prothioconazole.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- LifeTein. (2023). DMSO usage in cell culture.
- OECD. (n.d.). Test No. 105: Water Solubility.
- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
- CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
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- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
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Factors affecting the stability of tebuconazole in analytical samples
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with tebuconazole. Achieving accurate and reproducible quantification of this widely used triazole fungicide hinges on understanding and controlling its stability throughout the analytical workflow. This document provides in-depth, field-proven insights into the factors affecting this compound stability, presented in a practical question-and-answer format to directly address challenges you may encounter in the laboratory.
Core Stability Principles of this compound
Before diving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of this compound that govern its stability. This compound is generally a robust molecule but is susceptible to degradation under specific environmental conditions. Its stability is primarily influenced by pH, light, and temperature.
| Factor | Condition | Stability Profile & Key Considerations |
| pH (Hydrolysis) | Acidic (pH 4), Neutral (pH 7), Basic (pH 9) | This compound is exceptionally stable to hydrolysis in sterile aqueous solutions at environmentally relevant pH levels (4, 7, and 9).[1][2][3][4] Studies show a half-life of over a year under these conditions, indicating hydrolysis is not a significant degradation pathway in typical sample matrices.[2][4] However, forced degradation under strong acidic or basic conditions (e.g., 0.1 M HCl or 0.1 M NaOH) at elevated temperatures can induce degradation.[5] |
| Light (Photodegradation) | Sunlight / UV Radiation | Direct photolysis in pure water is negligible as this compound does not significantly absorb light at wavelengths greater than 290 nm.[6] However, indirect photodegradation is a major pathway, especially in environmental samples containing dissolved organic matter (DOM).[1][7][8] Reactions with hydroxyl radicals (•OH) and triplet states of DOM can lead to hydroxylation and other transformation products.[7][8] Therefore, protecting samples and standards from light is critical.[5] |
| Temperature | Elevated Temperatures | The molecule is stable at elevated temperatures under sterile, neutral conditions.[6] However, thermal degradation can occur, particularly in the solid state at high temperatures (e.g., 105°C) or when combined with other stressors like strong pH.[5] For analytical purposes, storage at refrigerated (2-8°C) or cool, dry conditions is recommended to ensure long-term integrity.[5] |
| Oxidation | Presence of Oxidizing Agents (e.g., H₂O₂) | This compound is susceptible to oxidative degradation, which can lead to the formation of hydroxylated derivatives and other oxygenated products.[5] This is a key consideration during forced degradation studies and when dealing with matrices that may contain reactive oxygen species. |
| Microbial Degradation | Soil & Water Matrices | In non-sterile environmental samples, microbial degradation is a significant, albeit slow, degradation pathway.[1][9] The half-life in soil can vary widely from approximately 49 to over 600 days depending on soil type, organic matter content, and microbial activity.[1][10] |
Troubleshooting Guide: Stability-Related Issues
This section addresses common problems encountered during the analysis of this compound. Each question is followed by an explanation of the underlying cause and a logical troubleshooting workflow.
Q1: I'm experiencing low and inconsistent recovery of this compound from my water samples, especially those collected from sunlit ponds. What's the likely cause?
Answer: The most probable cause is indirect photodegradation . While this compound is resistant to direct photolysis, it can be degraded by reactive species generated by sunlight in the presence of natural substances found in surface water.[7]
Causality Explained: Sunlit surface waters are rich in chromophoric dissolved organic matter (CDOM). When exposed to sunlight, CDOM generates highly reactive oxygen species, primarily hydroxyl radicals (•OH).[1][8] this compound readily reacts with these hydroxyl radicals, leading to its degradation.[7] This process is highly dependent on environmental factors like water depth, DOM concentration, and sunlight intensity, which can explain the inconsistency in your results.[7][8] The half-life under such conditions can be as short as one week in summer but extend to several months in less favorable conditions.[7][8]
Troubleshooting & Prevention Protocol:
-
Sample Collection: Collect samples in amber glass bottles to block UV light immediately upon collection. If amber bottles are unavailable, wrap clear bottles in aluminum foil.
-
Storage & Transport: Transport samples on ice or in a cooler and immediately store them in a refrigerator (2-8°C) away from light upon arrival at the lab.[5]
-
Sample Preparation: Conduct all extraction and preparation steps under subdued light. Use amber vials for extracts and autosampler trays.
-
Method Validation: Your method validation should include a photostability assessment. Expose a set of spiked samples and standard solutions to a controlled light source (e.g., 1.2 million lux hours) and compare the results against a control set protected from light.[5]
Q2: My this compound recoveries are poor when analyzing soil samples with high organic matter content. What could be the issue?
Answer: This issue likely stems from two factors: strong adsorption of this compound to the soil organic matter and potential for microbial degradation .
Causality Explained: this compound has a high octanol-water partition coefficient (log Kow = 3.7), indicating it is lipophilic and readily binds to organic components in soil.[6] This strong binding makes it difficult to achieve complete extraction using standard solvent systems, leading to low recovery.[11] Additionally, soil microorganisms can slowly degrade this compound, which could be a factor if samples were stored for an extended period without being frozen.[1][10]
Troubleshooting & Prevention Protocol:
-
Extraction Technique: A simple shake-flask extraction may be insufficient. Employ a more rigorous extraction technique like microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE) to overcome the strong matrix-analyte interactions.[12] A common and effective extraction solvent is a methanol:water mixture (e.g., 7:3 v/v).[12][13]
-
Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard, such as this compound-d4, at the very beginning of the sample preparation process.[5] This will compensate for analyte loss during extraction and cleanup, as the internal standard will mimic the behavior of the native analyte.[5]
-
Sample Storage: Freeze soil samples at ≤ -18°C if they cannot be extracted within 24-48 hours to halt microbial activity.
-
Method Validation: Validate your extraction efficiency by analyzing a certified reference material (if available) or by performing a multi-level spike-and-recovery experiment on a representative blank soil matrix.
Below is a logical workflow for troubleshooting low recovery from complex matrices.
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal storage conditions for this compound stock solutions and prepared samples?
For long-term stability of analytical standards and stock solutions, store them at 2-8°C in a refrigerator, protected from light by using amber vials.[5] An inert atmosphere (e.g., argon or nitrogen) can be used for long-term storage of the solid material to minimize oxidative degradation.[5] Prepared sample extracts awaiting analysis should also be stored under these conditions. If analysis is delayed by more than a few days, freezing at ≤ -18°C is recommended.
FAQ 2: I am seeing unexpected peaks in my chromatogram that are not present in my standards. Could these be degradation products?
Yes, it is highly likely. The presence of additional peaks, especially in stressed or improperly stored samples, often indicates the formation of transformation products (TPs). The primary degradation pathways are:
-
Photodegradation: Leads to hydroxylated derivatives.[7]
-
Metabolism (in biological matrices): The major metabolic pathway in plants and animals involves the oxidation of the t-butyl group to form hydroxy and carboxylic acid metabolites, which can then be conjugated.[14][15] Cleavage of the triazole ring can also occur, forming 1,2,4-triazole.[1][14]
-
Forced Degradation: Strong acid/base hydrolysis or oxidation will generate various TPs.
To confirm, you should use a high-resolution mass spectrometer (LC-MS/MS) to obtain mass information for the unknown peaks and compare it against known this compound metabolites and degradants.[12]
FAQ 3: What key stability experiments should I include in my analytical method validation?
A robust method validation for this compound should include the following stability assessments:
-
Freeze-Thaw Stability: Assess analyte stability in a representative matrix after several freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).
-
Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix when left at room temperature for a period that simulates the sample preparation time (e.g., 24 hours).
-
Post-Preparative (Autosampler) Stability: Determine how long processed samples can remain in the autosampler (e.g., at 4°C) without significant degradation before injection.
-
Long-Term Storage Stability: Analyze spiked matrix samples that have been stored frozen for an extended period (e.g., 1, 3, and 6 months) to ensure analyte integrity over time.
-
Stock Solution Stability: Confirm the stability of your stock and working standard solutions under their storage conditions (e.g., refrigerated) over a defined period.
Key Experimental Protocols
Protocol 1: Forced Degradation Study (Based on ICH Q1A Guidelines)
This protocol is essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
pH meter, water bath, photostability chamber, oven
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.[5] Cool, neutralize with NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.[5] Cool, neutralize with HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[5] Dilute for analysis.
-
Thermal Degradation: Place a small amount of solid this compound in an oven at 105°C for 24 hours.[5] Dissolve the stressed solid in a suitable solvent and dilute for analysis.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter.[5] Analyze alongside a control sample protected from light.
-
Analysis: Analyze all stressed samples and an unstressed control sample by a validated LC-MS/MS or HPLC-UV method.[16] Compare chromatograms to assess the degree of degradation and the formation of new peaks.
Protocol 2: Optimized Sample Preparation Workflow for Minimal Degradation
This workflow integrates best practices to preserve this compound integrity from collection to analysis.
Caption: Optimized workflow to ensure this compound stability.
References
- Vione, D., et al. (2022).
- de Souza, C. F., et al. (2021). PHOTODEGRADATION OF this compound IN AQUEOUS SOLUTION AND PHYTOTOXIC EFFECTS. Environmental Engineering and Management Journal.
- BenchChem (2025). Environmental fate of this compound and its metabolites. BenchChem Technical Guide.
- Vione, D., et al. (2022). Phototransformation of the fungicide this compound, and its predicted fate in sunlit surface freshwaters.
- BenchChem (2025). An In-depth Technical Guide to the Stability and Storage of (+/-)-Tebuconazole-D4. BenchChem Technical Guide.
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary.
- FAO (1994). This compound. FAO Plant Production and Protection Papers.
- U.S. Environmental Protection Agency (n.d.). Environmental Chemistry Method for this compound in Soil.
- SIELC Technologies (n.d.). HPLC Method for this compound on Newcrom B.
- FAO/WHO (2005). This compound. Joint Meeting on Pesticide Residues (JMPR)
- FAO/WHO (2010). This compound. Joint Meeting on Pesticide Residues (JMPR)
- BenchChem (n.d.).
- University of Hertfordshire (n.d.). This compound (Ref: HWG 1608).
- Strickland, T. C., et al. (2004).
- sinvochem (2025). How does this compound 430 interact with soil nutrients?. Sinvochem Blog.
- FAO (2011). This compound.
- Hansen, H. C. B., et al. (2022). Attenuation of toxicity and occurrence of degradation products of the fungicide this compound after combined vacuum UV and UVC treatment of drinking water. Environmental Science & Technology.
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- 16. HPLC Determination of this compound on Newcrom B | SIELC Technologies [sielc.com]
Addressing matrix effects in tebuconazole analysis of complex samples
As a Senior Application Scientist, I've designed this guide to be your go-to resource for tackling the pervasive challenge of matrix effects in tebuconazole analysis. This is not just a list of protocols; it's a troubleshooting and strategy hub built from field-proven experience to ensure the integrity and accuracy of your results.
Technical Support Center: this compound Analysis & Matrix Effects
Welcome, researchers and analytical professionals. This guide is structured to help you diagnose, troubleshoot, and ultimately master the complexities that arise when quantifying this compound in diverse and challenging sample matrices. Let's move beyond mere observation of matrix effects to proactive and effective mitigation.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Here, we address the foundational questions that every analyst encounters. Understanding the "why" is critical before implementing the "how."
Q1: I'm seeing inconsistent this compound recovery and poor reproducibility in my LC-MS/MS analysis of fruit samples. Could this be a matrix effect?
A1: Absolutely. What you're describing are classic symptoms of matrix effects. These effects arise from co-extracted compounds from the sample matrix that interfere with the ionization of this compound in the mass spectrometer's source. This interference can either suppress the analyte signal, leading to artificially low quantification and poor recovery, or enhance it, causing overestimation.[1][2][3] The complexity and variability of fruit matrices (sugars, organic acids, pigments) make them particularly prone to causing these issues.[4]
Q2: What is the difference between ion suppression and ion enhancement?
A2: Both are types of matrix effects that occur during the electrospray ionization (ESI) process in LC-MS/MS.
-
Ion Suppression: This is the more common effect. Co-eluting matrix components compete with this compound for ionization, reducing the efficiency with which this compound molecules are converted into gas-phase ions. This leads to a decreased signal and underestimation of the analyte concentration.[5]
-
Ion Enhancement: Less common, this occurs when co-eluting matrix components improve the ionization efficiency of this compound. This can happen, for example, by altering the droplet surface tension in the ESI plume, leading to an increased signal and an overestimation of the concentration.[6][7]
Q3: My lab primarily uses GC-MS. Are matrix effects also a concern for this platform?
A3: Yes, matrix effects are a significant concern in GC-MS as well, although the mechanisms differ from LC-MS. In GC, matrix effects often manifest in the injector port. Non-volatile matrix components can accumulate in the liner and on the column inlet, creating active sites. These sites can either trap the analyte, leading to signal loss (suppression), or shield the analyte from thermal degradation, leading to an increased response (enhancement).[6][7][8] This is often referred to as the "matrix-induced enhancement effect."[7]
Q4: I've heard QuEChERS is a "go-to" method. Is it always sufficient to eliminate matrix effects for this compound analysis?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent and highly efficient sample preparation technique for a wide range of food matrices.[4][9][10] However, it is primarily an extraction and simplified cleanup method. While the dispersive SPE (d-SPE) cleanup step removes many interferences, it does not produce a perfectly clean extract.[11] The choice of d-SPE sorbents is critical and must be tailored to the matrix.[4][11] For very complex or "dirty" matrices, QuEChERS alone may not be sufficient to eliminate matrix effects, and additional mitigation strategies will be necessary.[1][12]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides actionable steps to address specific problems you may encounter during your analysis.
Issue 1: Low or Erratic this compound Recovery
Q: I'm experiencing low recovery of this compound from a high-fat matrix (e.g., nuts, oilseeds) after a standard QuEChERS extraction. What's going wrong and how do I fix it?
A: High-fat matrices present a significant challenge. The lipids and waxes co-extracted with acetonitrile can interfere with both cleanup and detection. Here’s a systematic approach to troubleshoot this:
Causality: Fats are nonpolar and are not fully removed by standard d-SPE sorbents like PSA. They can coat surfaces, interfere with partitioning, and cause significant ion suppression.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery in fatty matrices.
Detailed Protocol: QuEChERS with C18 for Fatty Matrices [11]
-
Homogenization: Weigh 10-15 g of the homogenized fatty sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Add QuEChERS extraction salts. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge to separate the acetonitrile layer.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing magnesium sulfate (for water removal), PSA (to remove organic acids), and C18 (to remove fats and waxes).
-
Vortex & Centrifuge: Vortex for 30 seconds and centrifuge at high speed.
-
Analysis: The cleaned supernatant is ready for LC-MS/MS or GC-MS analysis.
Issue 2: Significant Signal Suppression/Enhancement in Final Analysis
Q: My sample cleanup seems adequate, but I'm still observing significant matrix-induced signal suppression (>20%). How can I accurately quantify this compound?
A: When cleanup alone isn't enough, you must compensate for the matrix effect during the analytical measurement. The goal is to ensure that your calibration standards experience the same signal suppression or enhancement as your samples.
Primary Mitigation Strategies:
-
Matrix-Matched Calibration (MMC): This is the most common and practical approach.[13] Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix extract that has been processed through the exact same sample preparation procedure as your unknown samples.[9][14] This ensures the calibration curve inherently accounts for the matrix effect.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for accuracy.[11] A deuterated version of this compound (e.g., this compound-d6) is added to the sample at the very beginning of the extraction process.[15][16] Because the SIL-IS is chemically almost identical to the native this compound, it co-elutes and experiences the same degree of matrix effect and any procedural losses.[11][17] Quantification is based on the ratio of the native analyte signal to the SIL-IS signal, which effectively cancels out these variations.
Decision Logic for Choosing a Mitigation Strategy:
Caption: Decision tree for selecting a matrix effect compensation strategy.
Part 3: Protocols and Data
Here are step-by-step guides for implementing the key strategies discussed.
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol assumes you have a blank matrix (e.g., organic spinach) that is free of this compound.
-
Prepare Blank Matrix Extract: Process a sufficient quantity of the blank matrix material through your entire validated sample preparation method (e.g., QuEChERS). This final, cleaned-up extract is your "matrix solvent."
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent like acetonitrile (e.g., 1000 µg/mL).
-
Create Intermediate Standards: Serially dilute the stock solution in pure solvent to create a set of intermediate standard solutions.
-
Spike the Matrix: Create your calibration curve by spiking small, precise volumes of the intermediate standards into aliquots of your "matrix solvent." For example, to make a 100 µL final volume for a 50 ng/mL standard, you might add 5 µL of a 1 µg/mL intermediate standard to 95 µL of the matrix solvent.[9]
-
Analyze: Analyze these matrix-matched standards alongside your prepared samples to generate the calibration curve.
Protocol 2: Quantification Using a Stable Isotope-Labeled Internal Standard
-
Sample Weighing: Weigh your homogenized sample (e.g., 10 g) into an extraction tube.
-
IS Spiking: Add a precise and known amount of the deuterated this compound internal standard solution directly to the sample.[11][18] The concentration should be chosen to be in the middle of your expected analyte concentration range.
-
Extraction & Cleanup: Proceed with your entire sample preparation method (e.g., QuEChERS, SPE).
-
Calibration Curve: Your calibration standards can often be prepared in a pure solvent, but they must also be spiked with the exact same amount of the deuterated internal standard as your samples.
-
Data Processing: Configure your mass spectrometer software to quantify this compound by calculating the peak area ratio of the native this compound to the deuterated this compound. The calibration curve will be a plot of this area ratio versus the concentration of the native analyte.
Data Presentation: Comparing Mitigation Strategies
The following table summarizes typical results you might expect when applying these strategies to a challenging matrix like spinach, which is known for causing matrix effects.
| Mitigation Strategy | This compound Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%)* |
| Solvent Calibration (No Correction) | 55% | 18% | -45% (Suppression) |
| Sample Dilution (10x) | 85% | 10% | -15% (Suppression) |
| Matrix-Matched Calibration | 98% | 6% | Compensated |
| Stable Isotope-Labeled IS | 102% | 4% | Compensated |
*Matrix Effect (%) is calculated as [(Slope in Matrix / Slope in Solvent) - 1] * 100. A value of 0% indicates no effect, negative values indicate suppression, and positive values indicate enhancement. This data illustrates how moving from no correction to more advanced strategies dramatically improves accuracy and precision.[2][6][19]
References
- Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. [Link]
- MDPI. (2023).
- MDPI. (2023).
- OneLab. (2024).
- Semantic Scholar. (n.d.). Matrix effects in (ultra)
- PubMed. (2011). Determination of this compound, trifloxystrobin and its metabolite in fruit and vegetables by a Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method...[Link]
- PubMed. (2007). Selective solid-phase extraction of this compound in biological and environmental samples using molecularly imprinted polymers. [Link]
- Agilent. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. [Link]
- MDPI. (2023).
- PubMed. (2012).
- ResearchGate. (2023). Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. [Link]
- Taylor & Francis Online. (2020).
- National Institutes of Health (NIH). (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]
- ResearchGate. (2007).
- ResearchGate. (2011). Determination of this compound, trifloxystrobin and its metabolite in fruit and vegetables by a Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method...[Link]
- EPA. (n.d.).
- ResearchGate. (2023).
- National Institutes of Health (NIH). (2023).
- ResearchGate. (n.d.). Mass spectra for this compound (left) and the internal standard d 6this compound (right). [Link]
- ResearchGate. (2014). Liquid chromatography tandem mass spectrometry method using solid-phase extraction and bead-beating-assisted matrix solid-phase dispersion to quantify the fungicide this compound...[Link]
- MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]
- National Institutes of Health (NIH). (2020). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. [Link]
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- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 10. Determination of this compound, trifloxystrobin and its metabolite in fruit and vegetables by a Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method using gas chromatography with a nitrogen-phosphorus detector and ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [ouci.dntb.gov.ua]
- 13. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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- 19. mdpi.com [mdpi.com]
Tebuconazole Dosage Optimization: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Tebuconazole, your comprehensive resource for optimizing its use in fungal disease control research. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. Our aim is to empower you with the knowledge to design robust experiments and interpret your results with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound in a laboratory setting.
Q1: What is the mechanism of action for this compound?
A1: this compound is a triazole fungicide that acts as a demethylation inhibitor (DMI).[1] It specifically inhibits the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane integrity, ultimately inhibiting fungal growth.[2][3][4][5] This mode of action is classified under the Fungicide Resistance Action Committee (FRAC) code 3.[2]
Q2: What is the general spectrum of activity for this compound?
A2: this compound exhibits broad-spectrum activity against a wide range of fungal pathogens.[4][5] It is effective against diseases such as powdery mildew, rusts, blights, and various leaf spot diseases in numerous crops.[4][6] In a research context, it has demonstrated efficacy against genera including Fusarium, Aspergillus, Rhizoctonia, and Botryosphaeria.[3][7][8][9][10][11][12]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in water but readily soluble in various organic solvents. For laboratory use, stock solutions are typically prepared in solvents like dimethyl sulfoxide (DMSO), methanol, ethanol, or acetonitrile.[5][13] A common starting concentration for a stock solution is 10 mg/mL, which can then be further diluted to working concentrations.[9] For example, to prepare a 10 mg/mL stock solution, accurately weigh 10 mg of this compound and dissolve it in 1 mL of your chosen solvent in a sterile, sealed vial. Gentle vortexing or sonication can aid in dissolution.[9] Always use high-purity, anhydrous solvents to minimize degradation.
Q4: What are the best practices for storing this compound powder and stock solutions?
A4: this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place.[9] Stock solutions should be stored at 4°C for short-term use or -20°C for long-term storage to maintain stability.[9] When stored properly in an appropriate solvent like methanol, this compound solutions can be stable for up to 6 months.[9] It is advisable to use amber vials to protect the solution from light, as this compound can undergo slow photodegradation.[14]
Section 2: Troubleshooting Experimental Issues
This section provides guidance on common challenges encountered during in-vitro experiments with this compound.
Q5: I'm observing inconsistent results in my antifungal susceptibility assays. What could be the cause?
A5: Inconsistent results can stem from several factors:
-
Incomplete Solubilization: Ensure your this compound stock solution is fully dissolved before making serial dilutions. Precipitates can lead to inaccurate concentrations in your assay plates. If you observe cloudiness, gentle warming or sonication may help.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your culture medium should be kept low (typically ≤1%) and consistent across all treatments, including the vehicle control, as it can have an inhibitory effect on some fungal species.
-
Fungal Inoculum Variability: The age and concentration of your fungal spore or mycelial suspension are critical. Standardize your inoculum preparation to ensure a consistent number of viable fungal units in each well.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the this compound and affect fungal growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile water or media.
Q6: My this compound appears to have a reduced effect on the fungus I'm testing. Could this be resistance?
A6: Reduced efficacy can be a sign of emerging fungicide resistance. Here's how to approach this issue:
-
Establish a Baseline: Determine the baseline sensitivity of your fungal isolate to this compound by calculating the EC50 (Effective Concentration to inhibit 50% of growth) or the Minimum Inhibitory Concentration (MIC). This provides a quantitative measure of its susceptibility.
-
Compare with Wild-Type Strains: If possible, compare the sensitivity of your isolate to that of known sensitive or wild-type strains of the same species. A significant increase in the EC50 or MIC value for your isolate may indicate resistance.
-
Investigate Resistance Mechanisms: Resistance to triazole fungicides like this compound is often associated with point mutations in the CYP51 gene (the target enzyme), overexpression of the CYP51 gene, or increased efflux pump activity.[8][10] Molecular techniques can be employed to investigate these mechanisms.
-
Consider Fitness Costs: this compound resistance can sometimes be associated with fitness costs in the fungus, such as reduced mycelial growth or pathogenicity.[9][15]
Q7: I'm observing morphological changes in my fungus at sub-lethal concentrations of this compound. Is this expected?
A7: Yes, this is a known effect. Sub-lethal concentrations of this compound can induce significant morphological and ultrastructural changes in fungi. These can include:
-
Accumulation of lipid bodies and vacuolization.[3][7] These observations are consistent with the disruption of ergosterol biosynthesis and its impact on cell membrane and wall integrity.
Q8: I am working with plant-pathogen interactions and have noticed signs of phytotoxicity. Could this compound be the cause?
A8: While this compound is widely used in agriculture, it can exhibit phytotoxicity in some plant species, especially at higher concentrations or at sensitive growth stages.[15][16][17] Symptoms can include stunted growth and reduced root and shoot biomass.[15] If you are using an in-planta system, it is crucial to determine the phytotoxicity threshold of this compound for your specific plant species by running control experiments with the plant alone at various concentrations of the fungicide.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment in evaluating the efficacy of this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus in vitro. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well, flat-bottom microtiter plates, sterile
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolate in pure culture
-
Sterile saline or water with 0.05% Tween 80
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1.6 mg/mL stock solution of this compound in DMSO. For example, dissolve 1.6 mg of this compound in 1 mL of DMSO. This will be your starting concentration for serial dilutions.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.
-
Harvest the spores by gently flooding the plate with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
Adjust the spore concentration to approximately 0.4 x 10^4 to 5 x 10^4 spores/mL using a spectrophotometer or a hemocytometer. This suspension should be further diluted 1:50 in RPMI-1640 medium to achieve the final inoculum concentration.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at a concentration that is twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (medium only, no fungus).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation and incubate at the optimal temperature for the fungus (typically 28-35°C) for 24-72 hours, or until visible growth is observed in the growth control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined by visual inspection or by using a microplate reader to measure absorbance.
-
Section 4: Data Presentation and Visualization
This compound Solubility in Organic Solvents
| Organic Solvent | Solubility (g/L) at 20°C |
| Dichloromethane | >200[5] |
| Ethyl Acetate | >250[5] |
| Isopropanol | 100 - 200[5] |
| Toluene | 50 - 100[5] |
| n-Hexane | 2 - 5[5] |
| n-Heptane | 0.69[5] |
| Methanol | Soluble[5] |
| Acetonitrile | Soluble[5] |
| Acetone | Soluble[18] |
| 2-Butanone | Soluble[18] |
Note: This data is for non-deuterated this compound and serves as a strong proxy for deuterated forms.
Reported EC50 Values of this compound for Fusarium graminearum
| Isolate Collection Period | Mean EC50 (µg/mL) | Reference |
| Pre-2000 | 0.1610 | Anderson et al., 2020[19][20] |
| 2000-2014 | 0.3311 | Anderson et al., 2020[19][20] |
| 2019-2023 (Huang-Huai-Hai, China) | 0.33 ± 0.03 | Yuan et al., 2024[21] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- Kang, Z., et al. (2001). Effects of this compound on morphology, structure, cell wall components and trichothecene production of Fusarium culmorum in vitro. Pest Management Science, 57(6), 491-500.
- Agrogreat. (2024). This compound: A Powerful Fungicide for Crop Protection.
- Chemical Warehouse. (n.d.). This compound - Active Ingredient Page.
- Kang, Z., et al. (2001). Effects of this compound on morphology, structure, cell wall components and trichothecene production of Fusarium culmorum in vitro. ResearchGate.
- Chemical Warehouse. (n.d.). This compound.
- Li, Y., et al. (2017). Solubility and thermodynamic functions of this compound in nine organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Journal of Chemical Thermodynamics, 106, 243-255.
- Semantic Scholar. (n.d.). Effects of this compound on morphology, structure, cell wall components and trichothecene production of Fusarium culmorum in vitro.
- CIPAC. (n.d.). This compound.
- Yuan, S., et al. (2024). Baseline this compound sensitivity and potential resistant risk in Fusarium graminearum. BMC Plant Biology, 24(1), 1-14.
- Anderson, N. R., et al. (2020).
- AERU. (n.d.). This compound (Ref: HWG 1608). University of Hertfordshire.
- Cycoń, M., et al. (2022). Effects of this compound Application on Soil Microbiota and Enzymes. International Journal of Molecular Sciences, 23(21), 13456.
- National Center for Biotechnology Information. (2022). Attenuation of toxicity and occurrence of degradation products of the fungicide this compound after combined vacuum UV and UVC treatment of drinking water.
- Spolti, P., et al. (2012). Cumulative frequency of the effective concentration of this compound and metconazole that reduces 50% of mycelial growth (EC50). ResearchGate.
- Yuan, S., et al. (2024). Baseline this compound sensitivity and potential resistant risk in Fusarium graminearum. PubMed Central.
- Giorni, P., et al. (2019). Effects of a prothioconazole- and this compound-based fungicide on Aspergillus flavus development under laboratory and field conditions. ResearchGate.
- Kim, S., et al. (2024). Evaluation of Baseline Sensitivity of Botryosphaeria spp. to this compound and Fluazinam Fungicides. DBpia.
- Anderson, N. R., et al. (2020). Sensitivity of Fusarium graminearum to Metconazole and this compound Fungicides Before and After Widespread Use in Wheat in the United States. APS Journals.
- Anderson, N. R., et al. (2020). Sensitivity of Fusarium graminearum to Metconazole and this compound Fungicides Before and After Widespread Use in Wheat in the United States. [No specific source name provided].
- U.S. Environmental Protection Agency. (n.d.). An Analytical Method for the Determination of Residues of this compound in Drinking and Surface Water Using LC/MS/MS.
- Hou, Y., et al. (2020). The Fungicidal Activity of this compound Enantiomers against Fusarium graminearum and Its Selective Effect on DON Production under Different Conditions. ResearchGate.
- Food and Agriculture Organization of the United Nations. (n.d.). This compound.
- Pawar, S. S., & Deokar, C. D. (2018). Spectrophotometric Determination and Commercial Formulation of this compound Fungicide after Derivatization. ResearchGate.
- Cuco, A. P., et al. (2017). Concentration and timing of application reveal strong fungistatic effect of this compound in a Daphnia-microparasitic yeast model. ResearchGate.
- The Pharma Innovation. (2022). In vitro evaluation of minimum inhibitory concentration (mic) of fungicides against Rhizoctonia solani f. sp.
- Ahemad, M. (2015). A Comparative Analysis of this compound Mediated Phytotoxicity to Legumes. ResearchGate.
- Lopes, I., et al. (2023). Recommended rates of azoxystrobin and this compound seem to be environmentally safe but ineffective against target fungi. PubMed Central.
- Bernardes, P. M., et al. (2021). Toxicogenetic of this compound based fungicide through Lactuca sativa bioassays. ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Shcherbakova, L. A., et al. (2019). Toxic effects of the fungicide this compound on the root system of fusarium-infected wheat plants. PubMed.
- Bernardes, P. M., et al. (2021). Toxicogenetic of this compound based fungicide through Lactuca sativa bioassays. PubMed.
- Allen, T. (2015). Diagnosing Fungicide Phytotoxicity and Telling Apart from Root Diseases. Mississippi Crop Situation.
- Food and Agriculture Organization of the United Nations. (2010). This compound.
- Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. ResearchGate.
- Rudramurthy, S. M., et al. (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. National Center for Biotechnology Information.
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Technical Support Center: Investigating Tebuconazole Resistance in Fungal Populations
Welcome to the technical support center for researchers investigating the development of tebuconazole resistance in fungal populations. This guide is designed to provide practical, in-depth troubleshooting advice and standardized protocols to enhance the accuracy and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and investigation of this compound resistance.
Q1: What is the primary mechanism of action for this compound? A1: this compound is a triazole fungicide that inhibits the ergosterol biosynthesis pathway, a critical process for creating the fungal cell membrane.[1] Specifically, it targets and inhibits the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, which is encoded by the CYP51 gene.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[1]
Q2: What are the most common molecular mechanisms of this compound resistance in fungi? A2: this compound resistance is multifactorial but is primarily associated with three well-documented mechanisms:
-
Target Site Modification: Point mutations in the CYP51A gene can alter the amino acid sequence of the 14-α-demethylase enzyme.[1][3][4] These changes can reduce the binding affinity of this compound to its target, rendering the drug less effective.[4]
-
Overexpression of the Target Enzyme: Increased expression of the cyp51A gene leads to higher cellular concentrations of the 14-α-demethylase enzyme, requiring a higher dose of this compound to achieve an inhibitory effect.[1][4] This is often caused by insertions in the promoter region of the gene, such as tandem repeats (e.g., TR34/L98H).[2][5][6]
-
Increased Drug Efflux: Overexpression of membrane transporters, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), can actively pump this compound out of the fungal cell.[1][7][8][9] This prevents the drug from reaching its intracellular target at a sufficient concentration.[8][9]
Q3: Can exposure to agricultural azoles like this compound lead to resistance against clinical antifungals? A3: Yes, this is a significant concern. The structural similarity between agricultural and clinical azoles means that resistance mechanisms developed in response to this compound in the environment can confer cross-resistance to clinical triazoles like itraconazole, posaconazole, and voriconazole used to treat human infections.[1][2][4] For example, mutations like TR34/L98H in Aspergillus fumigatus are frequently found in environmental isolates and are a major cause of clinical treatment failure.[2]
Q4: What are the standard methodologies for testing this compound susceptibility? A4: Standardized methodologies are crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.[10][11][12] The reference method is the broth microdilution assay (e.g., CLSI document M27 for yeasts and M38 for filamentous fungi), which determines the Minimum Inhibitory Concentration (MIC).[12][13][14] Agar-based methods like disk diffusion (CLSI M44) are also used for some fungi.[11][13]
Part 2: Troubleshooting Experimental Workflows
This section provides solutions to specific problems you may encounter during your research.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assay Results
Q: My MIC values for the same fungal isolate are inconsistent across different experiments. What are the likely causes and how can I fix this?
A: Inconsistent MIC results are a common challenge and typically stem from a lack of strict standardization in the experimental protocol. Here are the key factors to investigate:
-
Inoculum Preparation and Density: This is the most frequent source of error.
-
Causality: A higher concentration of fungal cells (inoculum) can physically absorb or metabolize the drug, or a subset of the population may have slightly higher tolerance, leading to breakthrough growth and an artificially high MIC.[15][16][17] Conversely, too low an inoculum can make the isolate appear more susceptible than it is.
-
Solution: Always standardize your inoculum. After growing the fungus, create a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard using a spectrophotometer or densitometer.[12][16] This suspension should then be diluted into the appropriate testing medium (e.g., RPMI-1640) to achieve the final recommended concentration, typically between 0.5 x 10³ and 2.5 x 10³ CFU/mL.[15][16]
-
-
Endpoint Reading and the "Trailing Effect":
-
Causality: Azoles like this compound are often fungistatic, not fungicidal, meaning they inhibit growth rather than kill the fungus. This can lead to a phenomenon called the "trailing effect," where a small amount of residual growth is visible across a range of concentrations above the true MIC.[15] Reading the endpoint (the well with no growth) can become subjective and vary between users and experiments.[16]
-
-
Media Composition and pH:
-
Causality: The components of the culture medium can interact with the antifungal agent or alter the fungus's growth characteristics. Lot-to-lot variability in media or improper pH can significantly affect results.[15][16]
-
Solution: Use a standardized, buffered medium such as RPMI-1640 with MOPS buffer to maintain a physiological pH (~7.0).[16] Prepare media consistently and, if possible, use the same lot number for a series of comparative experiments.
-
-
Inclusion of Control Strains:
-
Causality: Without quality control (QC) strains, you cannot validate whether the assay itself is performing correctly on a given day.
-
Solution: In every MIC assay, include at least two CLSI-recommended QC strains with known this compound MIC ranges (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258).[12] If the MICs for these strains fall outside their accepted ranges, the results for your test isolates from that batch are considered invalid.
-
References
- CLSI M62 Antifungal Susceptibility Testing Guidelines - Testing Laboratory | Eurolab. (2025, November 26).
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI.
- Exposure to this compound Drives Cross-Resistance to Clinical Triazoles in Aspergillus fumigatus | ACS Omega.
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
- A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH.
- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022, August 3).
- Troubleshooting "Antifungal agent 56" MIC assay inconsistencies - Benchchem.
- Technical Support Center: Troubleshooting "Antifungal Agent 21" MIC Assay Variability - Benchchem.
- Baseline this compound sensitivity and potential resistant mechanisms in Fusarium graminearum - ResearchGate.
- Baseline this compound sensitivity and potential resistant risk in Fusarium graminearum - PMC - PubMed Central.
- Status of Fungicide Resistance and Physiological Characterization of this compound Resistance in Rhizocotonia solani in Sichuan Province, China - MDPI.
- Increased triazole-resistance and cyp51A mutations in Aspergillus fumigatus after selection with a combination of the triazole fungicides difenoconazole and propiconazole | Request PDF - ResearchGate. (2025, August 9).
- FungiQuant: A broad-coverage fungal quantitative real-time PCR assay - PubMed Central.
- Technical Support Center: Accurate Determination of Fungal Metabolite MIC - Benchchem.
- cyp51a polymorphisms for the 636 this compound-resistant Aspergillus fumigatus isolates grouped by the garden location where they were collected - ResearchGate.
- The Design and Validation of a qPCR-Based Approach to Cell Quantification of Fungal-Algal Symbioses - eGrove - University of Mississippi.
- Baseline this compound sensitivity and potential resistant risk in Fusarium Graminearum. (2024, August 21).
- Identification and Validation of Reference Genes for Gene Expression Analysis in Different Development Stages of Amylostereum areolatum - Frontiers.
- Characterization of this compound resistance in Botrytis cinerea from tomato plants in China.
- Overview of the known and emerging cyp51A-associated azole resistance mechanisms.
- Targeting efflux pumps to overcome antifungal drug resistance - PMC - NIH.
- Azole Resistance and cyp51A Mutation of Aspergillus fumigatus in a Tertiary Referral Hospital in Taiwan - PMC - NIH. (2022, August 26).
- (PDF) Validation of Reference Genes for Robust qRT-PCR Gene Expression Analysis in the Rice Blast Fungus Magnaporthe oryzae - ResearchGate. (2016, August 25).
- Targeting efflux pumps to overcome antifungal drug resistance - University of Otago. (2016, August 1).
- Selection and Validation of Reference Genes for Reverse-Transcription Quantitative PCR Analysis in Sclerotium rolfsii - PMC - NIH. (2023, October 15).
- What does it mean when the MIC results are inconsistent amongst the replicates? (2018, April 19).
- Targeting Efflux Pumps to Overcome Antifungal Drug Resistance | Request PDF. (2025, August 9).
- Efflux pump proteins in antifungal resistance - Frontiers.
- Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC - NIH.
- SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - NIH.
- Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review - Biomedical and Pharmacology Journal. (2023, January 27).
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Technical Support Center: Strategies to Mitigate the Phytotoxic Effects of Tebuconazole on Crops
Welcome to the technical support center for researchers, scientists, and crop development professionals. This guide provides in-depth troubleshooting strategies, validated protocols, and mechanistic insights to help you manage and mitigate the phytotoxic effects of tebuconazole in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound phytotoxicity.
Q1: What are the typical symptoms of this compound phytotoxicity?
A: this compound phytotoxicity, often called "triazole injury," typically manifests as interveinal chlorosis (yellowing between the leaf veins), particularly in the upper canopy.[1][2] In severe cases, this can progress to necrosis, where the tissue between the veins turns brown and dies.[1][2] Symptoms usually appear 14 to 28 days after application.[1][2][3] It's important to differentiate these symptoms from those of diseases like Sudden Death Syndrome (SDS) or red crown rot, which can appear similar.[1][4]
Q2: Are some crops more sensitive to this compound than others?
A: Yes, sensitivity is species- and even variety-dependent.[2] For example, studies have shown varying degrees of phytotoxicity among legumes like chickpea, pea, and lentil, with chickpea showing higher sensitivity in some cases.[5][6][7] Soybeans are also known to exhibit symptoms.[1][2] Wheat can also be affected, though symptoms might be a subtle growth reduction rather than obvious leaf discoloration.
Q3: What is the primary mechanism behind this compound phytotoxicity?
A: While the exact mechanism is still under investigation, evidence points towards the induction of oxidative stress.[8][9] this compound application can lead to an overproduction of Reactive Oxygen Species (ROS), such as hydrogen peroxide (H2O2).[9] This excess of ROS can cause cellular damage, including lipid peroxidation (damage to cell membranes) and degradation of photosynthetic pigments like chlorophyll.[8][9]
Q4: Can environmental factors or tank-mixing practices worsen phytotoxicity?
A: Absolutely. Applying this compound to crops already under stress, such as drought, can exacerbate phytotoxic effects.[10] High temperatures may also increase plant susceptibility. Furthermore, tank-mixing with certain adjuvants (like crop oils or surfactants) or herbicides requires caution, as these combinations can sometimes increase the risk or severity of injury.[2][3][10]
In-Depth Troubleshooting Guide
This section provides structured guidance for diagnosing and resolving specific phytotoxicity issues encountered during research.
Issue: Significant Chlorosis and Stunted Growth Post-Application
-
Probable Cause: This is a classic sign of oxidative stress and potential hormonal imbalance caused by this compound. The fungicide can increase the production of ROS, leading to the breakdown of chlorophyll and an increase in lipid peroxidation, which is often measured by the accumulation of malondialdehyde (MDA), a key stress marker.[9] This cellular damage impairs photosynthesis and overall plant vigor.
-
Proposed Mitigation Strategies: The application of exogenous protectants can bolster the plant's native defense systems. Key strategies include:
-
Antioxidants & Phytohormones: Applying compounds like Salicylic Acid (SA) or brassinolides can enhance the plant's antioxidant capacity. Salicylic acid is a key signaling molecule in plant defense responses.[11] Brassinolides are plant hormones known to improve tolerance to a wide range of environmental stresses and can help eliminate phytotoxicity.[12][13][14]
-
Nutrient Management: Ensuring the plant has optimal nutrient status, particularly nitrogen and phosphorus, can improve its overall resilience. This compound has been shown to sometimes interfere with nutrient uptake.[6]
-
Data Summary: Efficacy of Mitigating Agents
The following table summarizes key quantitative data from literature regarding the effects of this compound and the potential efficacy of mitigating agents.
| Parameter | Crop | This compound Effect | Mitigating Agent | Observed Mitigating Effect |
| Chlorophyll Content | Legumes (Chickpea) | Significant reduction (up to 17%)[6] | Salicylic Acid | Known to improve physiological processes under stress[15][16] |
| Lipid Peroxidation (MDA) | Wheat | Increased MDA content under salt stress[9] | This compound + Trifloxystrobin | Reduced MDA content, indicating decreased oxidative stress[9] |
| Shoot & Root Biomass | Legumes (Pea) | Reduced biomass by an average of 30%[5] | Brassinolides | Promotes cell division and growth, enhances root development[13] |
| Photosynthesis Rate | Sugar Beet | Decreased under drought stress[17] | This compound (as a stress mitigator) | Increased net photosynthesis rate[17] |
| Seed Yield | Linseed | No significant negative impact alone | GA₃, IAA, Salicylic Acid | Significantly higher seed yield compared to control[15] |
Experimental Protocols
Here are detailed, step-by-step methodologies for assessing phytotoxicity and applying mitigating agents. These protocols are designed to be self-validating by including necessary controls.
Protocol 3.1: Workflow for Testing a Mitigating Agent
This workflow outlines the key steps from experimental setup to data analysis when evaluating the efficacy of a compound intended to reduce this compound phytotoxicity.
Protocol 3.2: Assessment of Chlorophyll Content
Chlorophyll content is a direct indicator of photosynthetic health and is often reduced by this compound-induced stress.[5][18]
Objective: To quantify the total chlorophyll content in leaf tissue.
Methodology:
-
Sample Collection: Collect 100 mg of fresh leaf tissue from the upper canopy of each plant. Avoid the midrib.
-
Homogenization: Place the leaf tissue in a mortar with 10 mL of 80% acetone. Grind thoroughly with a pestle until the tissue is completely macerated and the solution is uniformly green.
-
Extraction: Transfer the homogenate to a centrifuge tube. Centrifuge at 5000 x g for 10 minutes to pellet the cell debris.
-
Spectrophotometry: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance at two wavelengths: 663 nm and 645 nm, using 80% acetone as a blank.
-
Calculation: Use Arnon's equation to calculate the chlorophyll concentration[19]:
-
Chlorophyll a (mg/L) = (12.7 × A663) - (2.69 × A645)
-
Chlorophyll b (mg/L) = (22.9 × A645) - (4.68 × A663)
-
Total Chlorophyll (mg/L) = (20.2 × A645) + (8.02 × A663)
-
-
Data Normalization: Express the final concentration in mg chlorophyll per gram of fresh weight (mg/g FW).
Note: Non-destructive methods using handheld meters like SPAD or CCM-200 can also provide a rapid, relative index of chlorophyll content for high-throughput screening.[20][21][22]
Protocol 3.3: Assessment of Lipid Peroxidation (MDA Assay)
Malondialdehyde (MDA) is a byproduct of lipid peroxidation and a widely used marker for oxidative stress.[23]
Objective: To quantify the MDA content in plant tissue as an indicator of cell membrane damage.
Methodology:
-
Sample Collection: Collect 0.1 g of fresh leaf tissue.
-
Homogenization: Grind the tissue into a fine powder using liquid nitrogen. Homogenize the powder in 1 mL of 0.1% (w/v) Trichloroacetic Acid (TCA).[24]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.[24]
-
Reaction Mixture: Transfer the supernatant to a new tube. Add 4 mL of 20% TCA containing 0.5% Thiobarbituric Acid (TBA).[24]
-
Incubation: Heat the mixture at 95°C for 30 minutes, then cool it quickly in an ice bath to stop the reaction.[24]
-
Spectrophotometry: Centrifuge the mixture at 10,000 x g for 5 minutes.[24] Measure the absorbance of the supernatant at 532 nm. Correct for non-specific absorbance by subtracting the absorbance at 600 nm.
-
Calculation: Calculate the MDA concentration using the Beer-Lambert law (Absorbance = εcl), with an extinction coefficient (ε) for the MDA-TBA adduct of 155 mM⁻¹ cm⁻¹.
Critical Note: Plant samples contain many compounds that can interfere with the TBA reaction, potentially leading to an overestimation of MDA.[25][26] For highly accurate and publishable data, chromatographic methods like HPLC are recommended to specifically measure the MDA-TBA adduct.[26]
Mechanistic Insights & Signaling Pathways
Understanding the underlying biochemical pathways is crucial for developing targeted mitigation strategies. This compound disrupts cellular homeostasis primarily by inducing an imbalance between ROS production and the plant's antioxidant defense capabilities.
Signaling Pathway of this compound-Induced Oxidative Stress and Mitigation
The following diagram illustrates the sequence of events from this compound application to cellular damage, and highlights the points where mitigating agents can intervene.
Causality Explained:
-
ROS Induction: this compound application can lead to a surge in ROS within plant cells.[8]
-
Oxidative Stress: When the rate of ROS production overwhelms the capacity of the plant's native antioxidant system (enzymes like Superoxide Dismutase and Catalase), the cell enters a state of oxidative stress.[27]
-
Cellular Damage: This stress leads to tangible damage, such as the peroxidation of lipids in cell membranes (measured by MDA) and the breakdown of chlorophyll, resulting in visible chlorosis and reduced growth.[9][28]
-
Mitigation Intervention: Exogenous agents like salicylic acid or brassinolides can intervene in two primary ways:
By understanding these pathways, researchers can move from a trial-and-error approach to a more targeted strategy for mitigating this compound phytotoxicity, ensuring the integrity of their experimental outcomes.
References
- Malondialdehyde Assays in Higher Plants.
- Fungicide Phytotoxicity on Soybean. Crop Protection Network. [Link]
- Comparative methods for chlorophyll detection in leaves.
- Analysis of Malondialdehyde, Chlorophyll Proline, Soluble Sugar, and Glutathione Content in Arabidopsis seedling. Bio-protocol. [Link]
- Evaluation of the Methods for Estimating Leaf Chlorophyll Content with SPAD Chlorophyll Meters. MDPI. [Link]
- Chlorophyll Content Measurement: Why and How?. Petiole Pro. [Link]
- Fungicide-Associated Phytotoxicity: Update Following 2015 Observations.
- This compound significantly reduces wheat yield under terminal spring drought. Online Farm Trials. [Link]
- Fungicide Phytotoxicity on Soybean: Triazole Injury Sparks Concern. BNN Breaking. [Link]
- High-throughput determination of malondialdehyde in plant tissues.
- Estimation of Chlorophyll Content in Young and Adult Leaves of Some Selected Plants. Universal Journal of Environmental Research and Technology. [Link]
- NWK-MDA01 Malondialdehyde Protocol. Northwest Life Science Specialties. [Link]
- Chlorophyll Content Estimation Methods and Characterization of Intraspecific and Interspecific Variation in Two Liana Species. University of Wisconsin-La Crosse. [Link]
- Triazole phytotoxicity vs. sudden death syndrome symptoms on soybean. Arkansas Row Crops. [Link]
- Diagnosing Fungicide Phytotoxicity and Telling Apart from Root Diseases.
- A Comparative Analysis of this compound Mediated Phytotoxicity to Legumes.
- Malondialdehyde: Facts and Artifacts.
- A Comparative Analysis of this compound Mediated Phytotoxicity to Legumes. Science Alert. [Link]
- A comprehensive review on toxicological mechanisms and transformation products of this compound: Insights on pesticide management. PubMed. [Link]
- Toxic effects of the fungicide this compound on the root system of fusarium-infected whe
- A Comparative Analysis of this compound Mediated Phytotoxicity to Legumes. Science Alert. [Link]
- Phytotoxicity of prochloraz and this compound, assessed by a biotest on...
- Beneficial Role of Phytochemicals in Oxidative Stress Mitigation in Plants.
- research of the phytotoxic effect of this compound, рrothioconazole, fludioxonyl and based on them products on the germination power and growth of seedlings of wheat and white mustard.
- How Brassinolide Enhances Plant Growth, Stress Resistance, and Crop Yields. LinkedIn. [Link]
- Effect of Brassinolide on the Growth and Physiological Indicators of Foxtail Millet Under Cyhalofop-Butyl Damage.
- Toxic effects of the fungicide this compound on the root system of fusarium-infected whe
- Effect of IAA, GA3, Salicylic Acid and this compound on Growth, Productivity and Economics of Linseed (Linum usitatissimum L.) Cultivation under Rainfed Conditions. ARCC Journals. [Link]
- How Brassinolide Enhances Plant Growth and Stress Tolerance. LinkedIn. [Link]
- This compound and trifloxystrobin regulate the physiology, antioxidant defense and methylglyoxal detoxification systems in conferring salt stress tolerance in Triticum aestivum L.
- Exogenous this compound and Trifloxystrobin Regulates Reactive Oxygen Species Metabolism Toward Mitigating Salt-Induced Damages in Cucumber Seedling.
- Precautions for the use of brassinolide. Enge Biotech. [Link]
- Mitigation of Environmental Stress-Impacts in Plants: Role of Sole and Combinatory Exogenous Application of Glutathione. Frontiers in Plant Science. [Link]
- Protective role of this compound and trifloxystrobin in wheat (Triticum aestivum L.) under cadmium stress via enhancement of antioxidant defense and glyoxalase systems.
- Role of brassinosteroids on horticultural crops.
- The potential of this compound for mitigating oxidative stress caused by limited irrigation and improving sugar yield and root quality traits in sugar beet. PubMed. [Link]
- (PDF) Evaluating herbicidal risks of the fungicide this compound: differential sensitivity of dicot and monocot macrophytes in freshwater mesocosms.
- Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba. PubMed Central. [Link]
- Effect of IAA, GA3, Salicylic Acid and this compound on Growth, Productivity and Economics of Linseed (Linum usitatissimum L.) Cultivation under Rainfed Conditions.
- Role of antioxidants in ameliorating the oxidative stress induced by pesticides.
- Special Issue : Role of Antioxidants in Mitigating Abiotic Stresses in Plants: Current Trends and Mechanisms. MDPI. [Link]
- This compound Induces Mouse Fetal Testes Damage via ROS Generation in an Organ Culture Method. MDPI. [Link]
- Salicylic acid interacts with other plant growth regulators and signal molecules in response to stressful environments in plants. PubMed. [Link]
Sources
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- 4. mississippi-crops.com [mississippi-crops.com]
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- 15. Effect of IAA, GA3, Salicylic Acid and this compound on Growth, Productivity and Economics of Linseed (Linum usitatissimum L.) Cultivation under Rainfed Conditions [arccjournals.com]
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- 30. Exogenous this compound and Trifloxystrobin Regulates Reactive Oxygen Species Metabolism Toward Mitigating Salt-Induced Damages in Cucumber Seedling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tebuconazole Bioavailability in Plant Tissues
Welcome to the technical support center dedicated to improving the bioavailability of tebuconazole in your research. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your experimental outcomes. As scientists, we understand that achieving consistent and effective concentrations of active compounds in plant tissues is paramount to successful research, whether for disease control or physiological studies. This resource is designed to provide you with the expertise and practical insights needed to master the application and analysis of this compound.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the underlying scientific principles.
Issue 1: Inconsistent or Lower-Than-Expected this compound Efficacy in a Controlled Environment
Question: My in-planta experiments with this compound are showing variable and generally low efficacy against fungal pathogens, despite using the recommended concentration. What factors could be contributing to this, and how can I troubleshoot it?
Answer: This is a common challenge that can often be traced back to issues with the formulation and application method, which directly impact the uptake and translocation of this systemic fungicide. This compound, a triazole fungicide, works by inhibiting the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][2][3] Its systemic nature means it needs to be absorbed and distributed throughout the plant to be effective.[2][3][4] Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Formulation & Adjuvants:
-
The Role of Adjuvants: Standard this compound formulations may not be optimized for all plant species or environmental conditions. Adjuvants can significantly enhance performance by improving droplet retention, spreading on the leaf surface, and penetration of the active ingredient.[5]
-
For Curative (Systemic) Action: Penetrant-type adjuvants, such as high-quality mineral oils or esterified seed oils, are often beneficial for systemic fungicides like this compound.[5] These help the active ingredient move through the plant's cuticle.
-
Actionable Step: Conduct a small-scale pilot study comparing your current formulation with one supplemented with a recommended adjuvant for triazole fungicides.
-
2. Optimize Application Technique:
-
Foliar Application: Ensure complete and uniform coverage of the plant foliage. This compound is absorbed by plant tissues and then translocated.[2][4] Inconsistent application will lead to uneven distribution within the plant.
-
Soil Drench: For soil applications, ensure the substrate is adequately moistened to facilitate root uptake. The distribution of this compound following soil application can vary between plant species, with some accumulating more in the roots and others in the leaves.[6]
3. Consider Plant Age and Health:
-
The physiological state of the plant can influence the rate of uptake and translocation of systemic fungicides. Younger, actively growing plants with higher transpiration rates tend to distribute systemic compounds more efficiently.
-
Actionable Step: Standardize the age and health of the plants used in your experiments. Ensure they are not under any other stress (e.g., drought, nutrient deficiency) that could impair physiological functions.
4. Environmental Conditions:
-
Temperature and humidity can affect the drying time of your application and the physiological activity of the plant. High temperatures and low humidity can cause rapid drying of droplets, reducing the time for active ingredient penetration.
-
Actionable Step: Control and document the environmental conditions during and after application to ensure consistency between experiments.
Issue 2: Difficulty in Achieving Sufficient this compound Concentrations in Specific Plant Tissues
Question: I am struggling to detect adequate levels of this compound in the upper leaves and new growth of my test plants after application. How can I improve its translocation?
Answer: this compound is a systemic fungicide, but its movement within the plant is not always uniform.[1][3][4] Improving its translocation to distal tissues, especially new growth, is key for comprehensive protection.[4] Here are some advanced strategies to consider:
1. Advanced Formulation Strategies:
-
Nanoemulsions: These formulations can enhance the solubility and uptake of poorly water-soluble fungicides like this compound.[7][8][9][10] The smaller droplet size in nanoemulsions provides a larger surface area for interaction with the plant cuticle, potentially leading to improved penetration and systemic movement.[7][8][9][10]
-
Microencapsulation: This technique can provide a controlled release of the active ingredient, which may help in maintaining a consistent supply for uptake and translocation over a longer period.[11] It can also reduce potential phytotoxicity at higher concentrations.[11]
2. Bidirectional Delivery Systems:
-
Recent research has explored dextran-based nanoparticles for delivering this compound, demonstrating enhanced bidirectional (top-down and bottom-up) transport within tomato seedlings.[12] This approach could be particularly useful for ensuring the fungicide reaches all parts of the plant, including the roots, after foliar application.
3. Root vs. Foliar Application:
-
The application method significantly influences distribution. Foliar application relies on cuticular penetration and subsequent translocation, primarily through the xylem. Root application allows for direct uptake into the vascular system.
-
Actionable Step: If you are currently using foliar application, consider an experiment comparing it with a soil drench application to see if this improves distribution to the target tissues in your specific plant species.
Visualizing the Workflow: From Application to Analysis
To better understand the experimental process, the following diagram outlines the key stages in assessing this compound bioavailability.
Caption: Workflow for assessing this compound bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a demethylation inhibitor (DMI) fungicide.[13] It specifically inhibits the enzyme C14-demethylase, which is essential for the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[1][2][3][4] Without ergosterol, fungal cell membranes lose their integrity, and fungal growth is halted.[2][4][13]
Q2: How does the soil type affect the uptake of this compound by plants?
A2: Soil properties, particularly organic matter content and pH, can significantly influence the availability of this compound for root uptake. This compound tends to adsorb to soil organic matter, which can reduce its concentration in the soil solution and thus its availability to plants.[14][15] The adsorption is also inversely correlated with soil pH.[15][16] Therefore, in soils with high organic matter, a higher application rate may be necessary to achieve the desired systemic concentration in the plant.
Q3: What are the main metabolites of this compound in plants?
A3: this compound is metabolized in plants primarily through oxidation of one of the methyl groups on the tertiary butyl moiety, leading to the formation of hydroxy-tebuconazole and this compound-carboxylic acid.[17] These can be further conjugated. Another significant metabolite found in some plants is triazole alanine.[17] It's important to consider these metabolites in residue analysis, as they are part of the total toxicological residue.
Q4: Are there analytical methods available for quantifying this compound in plant tissues?
A4: Yes, several validated analytical methods are available. A common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).[6][18] These methods offer high sensitivity and selectivity for quantifying this compound residues in various plant matrices.[18]
Q5: Can the formulation of this compound affect its environmental impact?
A5: Absolutely. Advanced formulations like nano-pesticides are being developed not only to enhance efficacy but also to reduce the environmental footprint.[19] By improving the targeted delivery and uptake of the active ingredient, these formulations can potentially allow for lower application rates, thereby reducing the amount of this compound released into the environment.[19]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion for Enhanced Foliar Uptake
This protocol is adapted from a low-energy method for formulating this compound nanoemulsions.[7][10]
Materials:
-
This compound (analytical grade)
-
Acetone
-
Glycerol
-
Tween 80 (nonionic surfactant)
-
Deionized water
-
Magnetic stirrer
-
Vortex mixer
Procedure:
-
Prepare the Organic Phase (OP):
-
Prepare the Precursor Microemulsion (ME):
-
In a beaker, combine the organic phase with the surfactant (Tween 80).
-
Slowly add a small amount of the aqueous phase (deionized water) while stirring continuously with a magnetic stirrer until a clear, homogenous microemulsion is formed. The ratios of organic phase, aqueous phase, and surfactant will need to be optimized based on pseudo-ternary phase diagrams.[7][8][10]
-
-
Formation of the Nanoemulsion (NE):
-
Rapidly dilute the prepared microemulsion into a larger volume of deionized water under vigorous stirring (e.g., using a vortex mixer). This rapid dilution is a key step in the low-energy emulsification process.
-
-
Characterization (Optional but Recommended):
-
Characterize the resulting nanoemulsion for droplet size using dynamic light scattering (DLS). Successful formulations have achieved droplet sizes around 9 nm.[7]
-
Protocol 2: Quantification of this compound in Leaf Tissue using QuEChERS and LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of this compound from plant leaves.
Materials:
-
Leaf tissue samples (fresh or frozen)
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Acetonitrile
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
LC-MS/MS system
Procedure:
-
Sample Homogenization:
-
Weigh 5-10 g of the leaf tissue sample into a centrifuge tube.
-
Add 10 mL of acetonitrile and homogenize thoroughly for 1-2 minutes.
-
-
Extraction and Partitioning:
-
Add the QuEChERS extraction salt packet to the tube.
-
Shake vigorously for 1 minute and then centrifuge at >3000 g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing the appropriate sorbents.
-
Vortex for 30 seconds and then centrifuge for 2 minutes.
-
-
Analysis:
-
Take the final supernatant and dilute it as needed with an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for quantification of this compound. Develop a calibration curve using this compound standards of known concentrations.
-
Data Summary Table
The following table summarizes key parameters of different this compound formulations that can influence bioavailability.
| Formulation Type | Key Characteristics | Potential Advantages for Bioavailability | Reference |
| Emulsifiable Concentrate (EC) | Conventional formulation, active ingredient dissolved in a water-immiscible solvent. | Widely available and understood. | [3] |
| Suspension Concentrate (SC) | Solid active ingredient dispersed in water. | Can be safer for the user and the environment than solvent-based formulations. | [3] |
| Microemulsion (ME) | Thermodynamically stable, clear solution of water, oil, and surfactant. | Can improve the efficacy of the active ingredient. | [20] |
| Nanoemulsion (NE) | Kinetically stable dispersion of nano-sized droplets. | Smaller droplet size can enhance penetration through the plant cuticle and improve uptake. | [7][8][9][10] |
| Microencapsulation | Active ingredient is enclosed within a carrier material. | Provides controlled release and can reduce phytotoxicity. | [11] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound and its impact on fungal cells.
Caption: Inhibition of ergosterol biosynthesis by this compound.
References
- How this compound Enhances Crop Protection with Systemic Fungicidal Action. (2025). Vertex AI Search.
- The Science Behind this compound: Systemic Action and Disease Control Mechanisms. NINGBO INNO PHARMCHEM CO.,LTD.
- What Is this compound and How It Protects Crops Effectively. (2025). JIN DUN CHEMISTRY.
- This compound Information and Products | Fungicide Active Ingredient. Solutions Pest & Lawn.
- This compound - Active Ingredient Page. Chemical Warehouse.
- Improving Fungicide Activity with Agrion Crop Solutions Adjuvants. (2015). Agrion.
- Nanoemulsion Formulations of Fungicide this compound for Agricultural Applic
- Nanoemulsion Formulations of Fungicide this compound for Agricultural Applications. (2025).
- This compound (189) RESIDUE AND ANALYTICAL ASPECTS.
- Novel formulation for enhancing efficiency of this compound. (2006). PubMed.
- This compound and terbuthylazine encapsulated in nanocarriers: preparation, characterization and release kinetics.
- Nanoemulsion formulations of fungicide this compound for agricultural applic
- Fate of this compound in Polish Mineral Soils – Results of Simulations with FOCUS PELMO. (2021). Semantic Scholar.
- Distribution of this compound in tomatoes after 24 h treatment with... (2023).
- Uptake and distribution of fluopyram and this compound residues in tomato and bell pepper plant tissues. (2019). PubMed.
- Mechanisms of this compound Adsorption in Profiles of Mineral Soils. (2020). PMC.
- 5.25 this compound (189). (2005). JMPR.
- Nanoemulsion Formulations of Fungicide this compound for Agricultural Applic
- Evaluation of the release and uptake of the fungicide this compound from a novel microencapsulated formul
- Mechanisms of this compound Adsorption in Profiles of Mineral Soils. (2025).
Sources
- 1. How this compound Enhances Crop Protection with Systemic Fungicidal Action [jindunchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. What Is this compound and How It Protects Crops Effectively [jindunchemical.com]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. agrion.com.au [agrion.com.au]
- 6. Uptake and distribution of fluopyram and this compound residues in tomato and bell pepper plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoemulsion Formulations of Fungicide this compound for Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoemulsion formulations of fungicide this compound for agricultural applications [research.tec.mx]
- 10. Nanoemulsion Formulations of Fungicide this compound for Agricultural Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the release and uptake of the fungicide this compound from a novel microencapsulated formulation - Nottingham ePrints [eprints.nottingham.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. This compound Information and Products | Fungicide Active Ingredient [solutionsstores.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Mechanisms of this compound Adsorption in Profiles of Mineral Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fao.org [fao.org]
- 18. fao.org [fao.org]
- 19. researchgate.net [researchgate.net]
- 20. Novel formulation for enhancing efficiency of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing the Environmental Persistence of Tebuconazole Through Formulation
Welcome to the technical support center dedicated to advancing research in reducing the environmental persistence of the fungicide tebu-conazole through innovative formulation strategies. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in creating more environmentally benign agrochemicals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work.
Introduction to Tebuconazole Persistence and Formulation Strategies
This compound is a widely used triazole fungicide valued for its efficacy against a broad spectrum of fungal diseases in various crops.[1][2] However, its environmental persistence, characterized by a long half-life in soil and water, raises ecological concerns.[3][4][5] The slow degradation of this compound can lead to its accumulation in ecosystems, posing potential risks to non-target organisms.[4][6]
Formulation science offers a promising avenue to mitigate these risks. By designing advanced formulations, we can control the release rate of this compound, enhance its bioavailability to target pests, and promote its degradation after its intended use. This approach not only improves the fungicide's performance but also significantly reduces its environmental footprint. This guide will explore various formulation strategies, including controlled-release systems and nanoformulations, and provide practical guidance for their development and evaluation.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working on reducing the environmental persistence of this compound.
Q1: What makes this compound environmentally persistent?
A1: this compound's persistence stems from several factors. Its chemical structure, characterized by a stable triazole ring and a chlorinated phenyl group, is resistant to rapid microbial degradation in soil.[4][7] The half-life of this compound in soil can range from approximately 49 to over 600 days, depending on soil type, organic matter content, temperature, and moisture.[8] It has low water solubility and a high affinity for soil organic matter, which can lead to its accumulation in the topsoil layer.[5][6] While it is stable to hydrolysis, its primary abiotic degradation pathway is indirect photolysis in water, which can be a slow process.[8][9]
Q2: How can formulation strategies help reduce this compound's persistence?
A2: Formulation strategies can reduce persistence in several ways:
-
Controlled Release: Formulations like microcapsules or matrix-based systems can slowly release this compound over time.[1][10][11] This ensures that the active ingredient is available when needed to control pests, minimizing the initial high concentration that can lead to runoff and leaching.
-
Enhanced Bioavailability: Nanoformulations, such as nanoemulsions, can increase the solubility and bioavailability of this compound.[12][13][14][15] This can lead to a reduction in the required application rates, thereby lowering the overall environmental load.
-
Promoting Degradation: Some formulations can be designed to include components that facilitate the degradation of this compound after its release. For instance, incorporating photosensitizers could enhance its photodegradation.
Q3: What are the key differences between conventional and nano-formulations of this compound?
A3: The key differences lie in particle size and the resulting properties:
-
Nano-formulations (e.g., Nanoemulsions - NE, Nanocapsules - NC): These formulations have particle sizes in the nanometer range. This small size leads to a larger surface area, which can improve solubility, stability, and targeted delivery of this compound.[12][13][15] This can enhance efficacy and allow for lower application rates.[13]
Q4: What are the primary environmental fate processes I should be evaluating for my new this compound formulation?
A4: The primary environmental fate processes to evaluate include:
-
Photodegradation: Assess the rate of degradation under simulated sunlight in aqueous solutions.[9][17][18]
-
Soil Metabolism: Determine the rate of microbial degradation in different soil types under aerobic and anaerobic conditions.[8]
-
Leaching: Evaluate the mobility of the formulated this compound through soil columns to predict its potential to contaminate groundwater.[19]
-
Adsorption-Desorption: Quantify the binding of the formulation to soil particles, which influences its mobility and bioavailability.[2][5][20]
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the development and testing of novel this compound formulations.
Formulation Development
Issue 1: Poor stability of this compound nanoemulsion (phase separation, creaming, or coalescence).
-
Question: My this compound nanoemulsion is showing signs of instability over a short period. What could be the cause and how can I fix it?
-
Answer:
-
Plausible Causes:
-
Inappropriate Surfactant Choice or Concentration: The type and amount of surfactant are critical for stabilizing the oil-in-water or water-in-oil interface.
-
Incorrect Organic-to-Surfactant Ratio (RO/S): This ratio significantly influences droplet size and stability.[13][15]
-
High Ostwald Ripening: This occurs when smaller droplets dissolve and redeposit onto larger ones, leading to an increase in average droplet size and eventual phase separation.
-
Insufficient Homogenization Energy: The energy input during emulsification (e.g., sonication, high-pressure homogenization) may not be adequate to produce a stable droplet size.
-
-
Troubleshooting Steps:
-
Optimize Surfactant System: Screen a range of non-ionic, anionic, or cationic surfactants, or combinations thereof. Evaluate the hydrophilic-lipophilic balance (HLB) value of the surfactant system to match the oil phase.
-
Adjust Organic-to-Surfactant Ratio: Systematically vary the RO/S to identify the optimal ratio that results in the smallest and most stable droplet size.[13][15]
-
Incorporate a Co-surfactant: The addition of a co-surfactant (e.g., a short-chain alcohol) can improve the flexibility of the interfacial film and enhance stability.
-
Increase Homogenization Energy: Increase the duration or intensity of homogenization. For low-energy methods, ensure proper mixing and dilution steps are followed.[13][15]
-
Characterize Droplet Size and Zeta Potential: Regularly measure the droplet size distribution (e.g., using Dynamic Light Scattering) and zeta potential. A high absolute zeta potential (typically > |30| mV) indicates good electrostatic stabilization.
-
-
Issue 2: Low encapsulation efficiency of this compound in microparticles or nanoparticles.
-
Question: I am preparing a controlled-release formulation, but the amount of this compound successfully encapsulated is lower than expected. How can I improve this?
-
Answer:
-
Plausible Causes:
-
Poor Solubility of this compound in the Polymer Matrix: this compound may not be sufficiently soluble in the chosen polymer during the formulation process.
-
Premature Diffusion of this compound: The active ingredient may be diffusing out of the forming particles into the external phase during preparation.
-
Inadequate Polymer Concentration: The amount of polymer may be insufficient to effectively entrap the desired amount of this compound.
-
Suboptimal Process Parameters: Factors like stirring speed, temperature, and solvent evaporation rate can influence encapsulation efficiency.
-
-
Troubleshooting Steps:
-
Select a More Compatible Polymer: Choose a polymer in which this compound has higher solubility. Pre-formulation solubility studies are highly recommended.
-
Modify the Formulation Process:
-
For emulsion-based methods, consider using a solvent in the dispersed phase in which this compound is highly soluble and the polymer can precipitate.
-
Optimize the solvent evaporation rate; a faster evaporation can sometimes trap the drug more effectively within the polymer matrix.
-
-
Increase Polymer-to-Drug Ratio: A higher proportion of the polymer can provide more matrix material to entrap the this compound.
-
Adjust Process Parameters: Systematically vary parameters like stirring speed during emulsification and the temperature of the process to find the optimal conditions for encapsulation.
-
-
Environmental Fate and Efficacy Testing
Issue 3: Inconsistent results in soil column leaching studies.
-
Question: My leaching experiments are giving variable results for the same formulation. What factors could be contributing to this inconsistency?
-
Answer:
-
Plausible Causes:
-
Non-uniform Packing of the Soil Column: Air pockets or channels in the soil column can lead to preferential flow paths, causing inconsistent leaching patterns.
-
Variability in Soil Properties: Even within the same soil type, there can be variations in organic matter content, pH, and texture that affect this compound's mobility.[2]
-
Inconsistent Application of the Formulation: Uneven application of the test substance to the top of the soil column can result in variable starting conditions.
-
Fluctuations in Flow Rate: Variations in the flow rate of the eluent (simulated rainwater) can alter the contact time between the formulation and the soil, affecting leaching.
-
-
Troubleshooting Steps:
-
Standardize Soil Column Packing: Use a consistent method for packing the columns, such as adding soil in small increments and gently tapping the column to ensure uniform density. Pre-wetting the soil can also help.
-
Homogenize Soil Samples: Thoroughly mix the bulk soil sample before packing the columns to ensure uniformity. Characterize each batch of soil for key properties.
-
Ensure Uniform Application: Apply the formulation evenly across the entire surface of the soil column. Using a template or a fine spray nozzle can help.
-
Use a Peristaltic Pump: Employ a peristaltic pump to maintain a constant and reproducible flow rate of the eluent throughout the experiment.
-
Include a Tracer: Co-apply a conservative tracer (e.g., bromide) to check for preferential flow and to normalize the results.[19]
-
-
Issue 4: Faster than expected release of this compound from a controlled-release formulation in release studies.
-
Question: My controlled-release formulation is releasing this compound much faster than the intended design. What could be the reason for this "burst release"?
-
Answer:
-
Plausible Causes:
-
Surface-Associated this compound: A significant amount of the active ingredient may be adsorbed onto the surface of the microparticles or nanoparticles rather than being encapsulated within the core.
-
High Porosity of the Polymer Matrix: The polymer matrix may be too porous, allowing for rapid diffusion of water into the matrix and subsequent rapid release of this compound.
-
Cracks or Imperfections in the Coating: For reservoir-type systems (e.g., microcapsules), defects in the polymer shell can lead to a rapid initial release.
-
Inappropriate Polymer Choice: The selected polymer may have a low glass transition temperature or may swell excessively in the release medium, facilitating rapid drug release.[10]
-
-
Troubleshooting Steps:
-
Wash the Formulation: After preparation, wash the particles with a solvent in which this compound is soluble but the polymer is not, to remove surface-adsorbed drug.
-
Modify the Polymer Matrix:
-
Increase the polymer concentration or use a higher molecular weight polymer to create a denser matrix.
-
Incorporate a more hydrophobic polymer or cross-link the polymer to reduce swelling and porosity.
-
-
Optimize the Coating Process: For microcapsules, adjust the coating parameters (e.g., concentration of coating material, coating time) to ensure a uniform and defect-free shell.
-
Characterize Particle Morphology: Use techniques like Scanning Electron Microscopy (SEM) to examine the surface morphology and internal structure of the particles to identify any imperfections.
-
-
Experimental Protocols
Here are detailed step-by-step methodologies for key experiments relevant to the formulation and evaluation of this compound.
Protocol 1: Preparation of this compound-Loaded Nanoemulsion via Low-Energy Method
This protocol is based on the principle of spontaneous emulsification or the phase inversion temperature (PIT) method.
-
Materials:
-
Procedure:
-
Preparation of the Organic Phase: Dissolve a known amount of this compound in the oil phase. Add the surfactant and co-surfactant to this mixture and stir until a clear, homogenous solution is obtained.
-
Construction of Pseudo-ternary Phase Diagram: To determine the optimal component ratios, construct a pseudo-ternary phase diagram. This involves titrating the organic phase with the aqueous phase (deionized water) at a fixed surfactant/co-surfactant ratio and observing the formation of a clear, single-phase nanoemulsion region.[13][15]
-
Nanoemulsion Formation: Based on the phase diagram, select a composition within the nanoemulsion region. Slowly add the aqueous phase to the organic phase (or vice versa, depending on the system) under gentle magnetic stirring. The nanoemulsion should form spontaneously.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge and stability of the nanoemulsion.
-
Morphology: Visualize the droplets using Transmission Electron Microscopy (TEM).
-
This compound Content: Quantify the amount of this compound in the formulation using High-Performance Liquid Chromatography (HPLC).[21][22]
-
-
Protocol 2: Evaluation of this compound Leaching in Soil Columns
This protocol assesses the mobility of a this compound formulation in soil.
-
Materials:
-
Glass or stainless steel columns
-
Representative soil, sieved (<2 mm)
-
The this compound formulation to be tested
-
A non-adsorbing tracer (e.g., potassium bromide)
-
Simulated rainwater (e.g., 0.01 M CaCl₂)
-
Fraction collector
-
-
Procedure:
-
Column Packing: Dry-pack the column with the sieved soil to a uniform bulk density, representative of field conditions.
-
Column Saturation: Slowly saturate the column from the bottom with the simulated rainwater to avoid trapping air.
-
Formulation and Tracer Application: Once the column is saturated and a steady flow is established, apply the this compound formulation and the bromide tracer to the top of the soil column.
-
Elution: Begin eluting the column with simulated rainwater at a constant flow rate using a peristaltic pump.
-
Leachate Collection: Collect the leachate in fractions of a known volume using a fraction collector.
-
Analysis:
-
Analyze the bromide concentration in each fraction to generate a breakthrough curve, which indicates the water flow characteristics in the column.
-
Extract this compound from each leachate fraction and from the soil in the column (sectioned by depth after the experiment) and quantify using HPLC or LC-MS/MS.[23][24]
-
-
Data Interpretation: Plot the concentration of this compound in the leachate as a function of the cumulative volume of leachate to assess its mobility.
-
Protocol 3: Photodegradation Study of Formulated this compound
This protocol evaluates the degradation of a this compound formulation under simulated solar irradiation.
-
Materials:
-
Quartz or borosilicate glass vessels
-
A solar simulator or a xenon arc lamp with appropriate filters to mimic the solar spectrum.
-
The this compound formulation
-
Sterile, buffered aqueous solution (e.g., phosphate buffer at pH 7)
-
Photosensitizers (optional, e.g., dissolved organic matter)
-
-
Procedure:
-
Sample Preparation: Prepare aqueous solutions of the formulated this compound in the buffered solution at a known concentration.
-
Irradiation: Place the vessels in the solar simulator. Include dark controls (vessels wrapped in aluminum foil) to account for any non-photolytic degradation.
-
Sampling: At predetermined time intervals, withdraw aliquots from each vessel.
-
Analysis: Quantify the concentration of this compound in each sample using HPLC.[21][22] If possible, use LC-MS/MS to identify major degradation products.[8]
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the degradation follows pseudo-first-order kinetics, the slope of the line will be the degradation rate constant (k).[9][17] The photolysis half-life (t₁/₂) can then be calculated as ln(2)/k.
-
Visualizations
Experimental Workflow: From Formulation to Environmental Fate Assessment
This diagram illustrates the logical flow of experiments when developing and evaluating a new this compound formulation designed for reduced environmental persistence.
Caption: Workflow for developing and testing novel this compound formulations.
Mechanisms of Reduced Environmental Persistence via Formulation
This diagram illustrates the key mechanisms by which advanced formulations can reduce the environmental persistence of this compound.
Caption: How advanced formulations reduce this compound's environmental impact.
References
- Controlled Release of this compound From a Polymer Matrix Microparticle: Release Kinetics and Length of Efficacy. PubMed.
- Phototransformation of the fungicide this compound, and its predicted fate in sunlit surface freshwaters. PubMed.
- Nanoemulsion Formulations of Fungicide this compound for Agricultural Applications. MDPI.
- PHOTODEGRADATION OF this compound IN AQUEOUS SOLUTION AND PHYTOTOXIC EFFECTS. Environmental Engineering and Management Journal.
- (PDF) Phototransformation of the fungicide this compound, and its predicted fate in sunlit surface freshwaters. ResearchGate.
- Controlled Release of this compound from a Polymer Matrix Microparticle. American Chemical Society.
- Proposed degradation pathways for aqueous this compound during combined VUV/UVC irradiation. ResearchGate.
- Photodegradation of this compound in aqueous solution and phytotoxic effects. ResearchGate.
- Nanoemulsion Formulations of Fungicide this compound for Agricultural Applications. MDPI.
- Environmental Chemistry Methods: this compound (Folicur); 422095-05.
- (PDF) Nano-enabled pesticides: a comprehensive toxicity assessment of this compound nanoformulations with nematodes at single species and community level. ResearchGate.
- Nanoemulsion Formulations of Fungicide this compound for Agricultural Applications. PubMed.
- Biodegradation Of this compound By Bacteria Isolated From Contaminated Soils | Request PDF. ResearchGate.
- HPLC Determination of this compound on Newcrom B. SIELC Technologies.
- HPLC Methods for analysis of this compound. HELIX Chromatography.
- Controlled Release of this compound from a Polymer Matrix Microparticle: Release Kinetics and Length of Efficacy | Journal of Agricultural and Food Chemistry. ACS Publications.
- Environmental Chemistry Method for this compound in Soil 50670805. EPA.
- Mechanisms of this compound Adsorption in Profiles of Mineral Soils. PMC - NIH.
- Degradation and accumulation pattern of this compound and metabolites by... | Download Scientific Diagram. ResearchGate.
- Spectrophotometric Determination and Commercial Formulation of this compound Fungicide after Derivatization. Hilaris Publisher.
- Environmental Science. RSC Publishing.
- Common Problems with Formulation Selection and Solutions. Online Pest Control Courses.
- Photocatalytic degradation kinetics and mechanisms of fungicide this compound in aqueous TiO2 suspensions | Request PDF. ResearchGate.
- Effects of this compound Application on Soil Microbiota and Enzymes. MDPI.
- Formulating of the sustained release of this compound pesticide using chitosan aerogel reinforced NFC/CaCO3 nanocomposite | Request PDF. ResearchGate.
- (PDF) Leaching of oxadyxil and this compound in Colombian soil. ResearchGate.
- What happens to pesticides released in the environment?. National Pesticide Information Center.
- Environmental Fate & Ecotoxicology of Pesticides. Cambridge Environmental.
- Adsorption-Desorption of this compound in Three Soils. ResearchGate.
- Technical Overview of Ecological Risk Assessment - Analysis Phase: Exposure Characterization | US EPA. EPA.
- Sorption of this compound onto selected soil minerals and humic acids. ResearchGate.
- Mechanisms of this compound Adsorption in Profiles of Mineral Soils. Semantic Scholar.
- The Behavior of Terbuthylazine, this compound, and Alachlor during Denitrification Process. MDPI.
- Mechanisms of this compound Adsorption in Profiles of Mineral Soils. ResearchGate.
- Attenuation of toxicity and occurrence of degradation products of the fungicide this compound after combined vacuum UV and UVC treatment of drinking water. NIH.
- Guidelines for Determining Environmental Chemistry and Fate of Pesticides. publications.gc.ca.
- Fungicidal compositions comprising this compound. Google Patents.
- Guide to Pesticide Formulations and Applications. Online Pest Control Courses.
- NAFTA Guidance Document for Conducting Terrestrial Field Dissipation Studies | US EPA. EPA.
- Pesticide Formulations Fact Sheet. National Pesticide Information Center.
- Formulation and Application of Fungicide this compound. Semantic Scholar.
- Pesticide Formulations. Ask IFAS - University of Florida.
- Re-evaluation decision RVD2024-09, this compound and its associated end-use products. Health Canada.
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- 24. epa.gov [epa.gov]
Troubleshooting poor peak shape in tebuconazole gas chromatography
An in-depth guide to diagnosing and resolving common peak shape issues in the gas chromatographic analysis of tebuconazole.
Welcome to the technical support resource for the gas chromatography (GC) analysis of this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the underlying principles and causal logic behind troubleshooting poor peak shapes for this and other active analytes. This compound, a triazole fungicide, contains polar functional groups—specifically a tertiary alcohol and a nitrogen-containing triazole ring—that make it susceptible to undesirable interactions within the GC system.[1] These interactions are the primary cause of chromatographic problems. This guide will help you diagnose and solve these issues methodically.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.
Q1: Why is this compound considered a "difficult" or "active" compound to analyze by GC?
A1: this compound's structure includes a hydroxyl (-OH) group and a triazole ring.[1] These polar functional groups can form strong hydrogen bonds with active sites (exposed silanols, -Si-OH) on the surfaces of untreated glass liners, column inlets, or contaminated guard columns.[2][3] This secondary interaction is a common cause of peak tailing, reduced response, and poor sensitivity, as a portion of the analyte is temporarily or permanently adsorbed in the flow path instead of moving smoothly with the carrier gas.
Q2: What is the single most important component to check for this compound peak tailing?
A2: The GC inlet, specifically the liner.[3] The inlet is the first high-temperature surface your sample encounters, and any activity here will have a pronounced effect on the final chromatogram. Using a properly deactivated liner is non-negotiable for this analysis.
Q3: What GC column stationary phase is recommended for this compound?
A3: A low-polarity, general-purpose phase like a 5% phenyl-methylpolysiloxane is highly recommended (e.g., DB-5ms, HP-5ms, Rtx-5MS).[4][5] These columns offer good thermal stability and selectivity for a wide range of pesticides, including this compound.
Q4: Can "analyte protectants" help improve my this compound peak shape?
A4: Yes, absolutely. Analyte protectants are compounds rich in hydrogen-bonding groups (like hydroxyls) that are added to both your standards and samples.[2][6] They function by binding to active sites in the GC system, effectively "passivating" the flow path for the this compound molecules that follow. This can dramatically improve peak shape and response for active compounds.[2][6]
Troubleshooting Guide: Diagnosing and Solving Poor Peak Shape
This guide is structured by the type of peak distortion you are observing.
Issue 1: Peak Tailing
Peak tailing is the most common issue for this compound and is characterized by an asymmetrical peak with a "tail" extending from the peak maximum towards the end of the chromatogram.
Q: My this compound peak is tailing severely. What are the likely causes and how do I fix it?
A: Peak tailing for an active compound like this compound almost always points to unwanted chemical interactions or physical problems within the GC system. Let's break down the causes in order of probability.
Caption: Troubleshooting workflow for this compound peak tailing.
-
The "Why": The high-temperature environment of the inlet makes it a prime location for analyte degradation and interaction. Standard glass liners have surface silanol groups (-Si-OH) that will strongly interact with this compound's hydroxyl group, causing adsorption and peak tailing.[2]
-
The Solution: Protocol for Inlet Maintenance
-
Cool the Inlet: Before any maintenance, cool the injector to a safe temperature (< 50 °C).
-
Replace the Liner: Do not attempt to clean and re-use old liners for active compound analysis. Replace the existing liner with a new, factory-deactivated (silylated) liner. For this compound, a liner with deactivated glass wool can aid in vaporization, but ensure the wool itself is deactivated.[7][8]
-
Replace the Septum: A worn or cored septum can be a source of leaks and contamination. Replace it every 50-100 injections as a rule of thumb.[9]
-
Check the Gold Seal: Inspect the inlet gold seal for any deposits or damage and replace if necessary.
-
Reassemble and Leak Check: After reassembly, heat the inlet to its setpoint and perform a leak check to ensure all connections are secure.
-
-
The "Why": Over many injections, non-volatile matrix components from your samples accumulate at the front of the GC column. This residue creates new active sites that were not present on the new column, leading to the same adsorption mechanism seen in the inlet.[10]
-
The Solution: Protocol for Column Trimming
-
Cool the Oven and Inlet: Ensure both the oven and inlet are cool.
-
Vent the MS (if applicable): Follow your instrument's procedure for venting the mass spectrometer.
-
Remove the Column: Carefully disconnect the column from the inlet.
-
Trim the Column: Using a ceramic scoring wafer, make a clean, 90-degree cut to remove 10-20 cm from the inlet end of the column.[8] Inspect the cut with a magnifying glass to ensure it is clean and not jagged. A poor cut can itself cause peak shape issues.[10]
-
Reinstall the Column: Reinstall the column in the inlet, ensuring the correct insertion depth as specified by your instrument manufacturer. An incorrect position can cause tailing or splitting.[8]
-
Condition the Column (Briefly): Heat the oven to a moderate temperature (e.g., 250 °C) for 15-20 minutes with carrier gas flowing to purge any oxygen before heating to your analysis maximum.
-
Update Column Length: Remember to update the column length in your instrument software to maintain accurate retention times.[10]
-
-
The "Why": If the carrier gas flow rate is too low, the linear velocity of the gas through the column decreases. This increases the amount of time the analyte spends in the column, allowing for more time to interact with any residual active sites, which can exacerbate tailing.
-
The Solution: Verify your carrier gas flow rate. A typical flow rate for a 0.25 mm ID column is around 1.0-1.5 mL/min.[4] Use an electronic flow meter to confirm the flow at the split vent or detector outlet is as expected.
Issue 2: Peak Fronting
Peak fronting, the inverse of tailing, is characterized by an asymmetrical peak with a "leading" edge.
Q: My this compound peak is fronting. What does this indicate?
A: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the stationary phase.
-
The "Why": The stationary phase in a capillary column has a finite sample capacity. When you inject too much analyte, the stationary phase in that region becomes saturated. The excess analyte molecules have nowhere to partition and are swept down the column more quickly than the retained molecules, resulting in a fronting peak shape.
-
The Solution:
-
Dilute the Sample: This is the simplest fix. Prepare a more dilute sample and re-inject.
-
Increase the Split Ratio: If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1) to reduce the amount of sample reaching the column.
-
Reduce Injection Volume: Decrease the volume of sample injected (e.g., from 1 µL to 0.5 µL).
-
Use a Thicker Film Column: If high concentrations are unavoidable, consider a column with a thicker stationary phase film (e.g., 0.50 µm instead of 0.25 µm), which increases sample capacity.[11]
-
-
The "Why": This is less common for fronting but can occur, especially in splitless injection. If the injection solvent does not "wet" the stationary phase well (e.g., a very polar solvent like methanol on a non-polar DB-5 column), it can cause the sample to bead up and vaporize improperly, leading to distorted peaks.[8]
-
The Solution: Ensure your sample solvent is compatible with the stationary phase. Solvents like acetone or acetonitrile are generally acceptable for this compound analysis on a 5% phenyl-methyl column.[4][5]
Issue 3: Split Peaks
Split peaks appear as two or more merged peaks where only one should be present.
Q: My this compound peak is split. What could be causing this?
A: Peak splitting usually points to an issue with sample introduction and focusing at the head of the column.
Caption: Troubleshooting workflow for this compound split peaks.
-
The "Why": In splitless injection, the initial oven temperature must be set below the boiling point of the sample solvent.[8] This allows the solvent to condense at the head of the column, creating a thin film that "traps" the analytes in a narrow band (a process called solvent focusing). If the initial temperature is too high, this focusing effect is lost, and the sample vapor cloud travels down the column as a broad, diffuse band, often resulting in a split or broadened peak.
-
The Solution: For solvents like acetonitrile (boiling point ~82 °C), set your initial oven temperature to 60-70 °C.
-
The "Why": If the sample is injected too quickly into an empty liner, the liquid can splash onto the bottom of the inlet or directly onto the column head before it has a chance to fully and homogeneously vaporize. This leads to a non-uniform introduction of the sample to the column, causing splitting.[12]
-
The Solution:
-
Use a Liner with Glass Wool: Deactivated glass wool provides a large surface area that promotes rapid and complete vaporization of the sample, preventing splashing and creating a more homogeneous vapor cloud.[12]
-
Slow Down the Injection: If your autosampler allows, reduce the injection speed to allow more time for the sample to vaporize within the liner.
-
-
The "Why": A poorly cut column or an incorrectly installed column can create a turbulent, non-uniform flow path for the carrier gas and sample. This can physically split the sample band as it enters the column.[8][10]
-
The Solution: Re-cut and reinstall the column, paying close attention to the quality of the cut and the correct insertion depth as described in the "Peak Tailing" section.
Data & Parameter Summary
The following table provides a typical starting point for GC-MS parameters for this compound analysis. Optimization for your specific instrument and application is always necessary.
| Parameter | Setting | Rationale & Comments |
| GC System | Gas chromatograph with a split/splitless injector | Standard setup for pesticide analysis. |
| Inlet Mode | Splitless | For achieving low detection limits required in residue analysis. |
| Injection Volume | 1 µL | A standard volume; adjust based on concentration and sensitivity needs. |
| Inlet Temperature | 280 °C | Hot enough for efficient vaporization but minimizes the risk of thermal degradation.[4] |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides good efficiency for a 0.25 mm ID column.[4] |
| Oven Program | Start at 70°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | An example program. The initial hold ensures good solvent focusing. The ramp rate is a balance between speed and resolution. |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-polarity column suitable for a wide range of pesticides.[4] |
| Detector | Mass Spectrometer (MS) | Provides high selectivity and sensitivity for quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity by monitoring only specific ions for this compound.[4] |
| Quantifier Ion (m/z) | 70 | Based on common fragmentation patterns for this compound.[4] |
| Qualifier Ion(s) (m/z) | 125, 308 | Used for confirmation of analyte identity.[4] |
References
- Akarçay, N. A., Chormey, D. S., Kasa, N. A., Zaman, B. T., & Bakırdere, S. (2020). Development of a sensitive microextraction strategy for the accurate determination of this compound and etrimfos by gas chromatography-mass spectrometry. International Journal of Environmental Analytical Chemistry, 100(11), 1285-1296.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86102, this compound.
- ResearchGate. (n.d.). Method performance for determination of this compound in fungicide formulations by capillary gas chromatography.
- Restek. (n.d.). This compound: CAS # 107534-96-3 Compound Information.
- Rapp, A. O., & Gellerich, A. (2020). Suitability of analytical methods to determine this compound, propiconazole and permethrin in aged wood samples. Holzforschung, 74(2), 191-199.
- CIPAC. (n.d.). This compound 494.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: this compound (Folicur).
- Agilent Technologies. (2012). Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- LCGC. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
- Agilent Technologies. (n.d.). Five Keys to Unlock Maximum Performance in the Analysis of Over 200 Pesticides in Challenging Food Matrices by GC/MS/MS.
- LCGC. (2020). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity).
- Mastovska, K., & Lehotay, S. J. (2006). Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides. Analytical Chemistry, 78(24), 8149-8157.
- Restek. (n.d.). Tricks of the Trade, Keeping Your GC System Up Longer for the Analysis of Pesticides.
- Shimadzu. (2021). Gas Chromatography Troubleshooting Part I – Peak Shape Issues.
- ResearchGate. (2023). The simultaneous degradation of prochloraz and this compound in water with monitoring their degradation products using liquid chromatography-tandem mass spectrometry.
- ResearchGate. (2017). Does anyone here work with this compound detection using GC-MSMS?.
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- 12. chromatographytoday.com [chromatographytoday.com]
Navigating the Nuances of Tebuconazole: A Technical Support Guide for Researchers
An In-depth Resource for Minimizing Impacts on Beneficial Soil Fungi in Experimental Settings
Welcome to the technical support center for researchers working with tebuconazole. As a Senior Application Scientist, I've developed this guide to address the common challenges and questions that arise when designing experiments involving this widely used fungicide. The goal is to provide you with the technical expertise and field-proven insights necessary to conduct your research with scientific integrity while minimizing unintended consequences for beneficial soil fungal communities, such as arbuscular mycorrhizal fungi (AMF) and Trichoderma species.
This guide is structured to provide direct answers to specific issues you may encounter, moving from frequently asked questions to detailed troubleshooting protocols. Every recommendation is grounded in scientific principles to ensure your experimental systems are self-validating and your results are robust.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions researchers often have about this compound and its interactions with non-target soil fungi.
Q1: What is the primary mechanism of this compound's action, and why does it affect beneficial fungi?
A1: this compound is a triazole fungicide that primarily functions by inhibiting the C14-demethylation of sterols, a critical step in the biosynthesis of ergosterol.[1][2][3] Ergosterol is an essential component of fungal cell membranes, responsible for maintaining their fluidity, integrity, and function. By disrupting ergosterol production, this compound compromises the structural integrity of the fungal cell membrane, leading to impaired growth and, ultimately, cell death.[3]
Beneficial fungi, including arbuscular mycorrhizal fungi (AMF) and Trichoderma spp., also rely on ergosterol for their cell membrane structure. Therefore, the broad-spectrum activity of this compound means it does not differentiate between pathogenic and beneficial fungi, leading to potential negative impacts on these non-target organisms.[4]
Q2: I'm observing inconsistent results in my experiments. Could the soil type be influencing this compound's impact?
A2: Absolutely. The persistence and bioavailability of this compound in soil are significantly influenced by soil properties. The half-life of this compound can range from as short as 32.2 days to over a year, depending on factors like organic matter content, pH, and microbial activity.[5] Soils with higher organic carbon and clay content tend to have higher adsorption coefficients (Kd) for this compound, which can reduce its immediate bioavailability but may also prolong its persistence.[3] Conversely, in soils with low organic matter, this compound is more mobile and may have a more immediate and pronounced impact on fungal communities.[3] Repeated applications can also lead to the accumulation of this compound in the soil, altering its degradation characteristics over time.
Q3: What are the typical visual or measurable indicators of this compound's negative impact on AMF and Trichoderma?
A3: For AMF, a key indicator is a reduction in root colonization. This can be quantified by staining the roots and microscopically assessing the presence of fungal structures like arbuscules, vesicles, and hyphae. A significant decrease in the percentage of root length colonized by AMF in this compound-treated plants compared to controls is a strong indicator of a negative impact.
For Trichoderma, the impact is often assessed through in vitro compatibility tests. A visible reduction in the radial growth of a Trichoderma colony on a culture medium amended with this compound is a primary indicator of toxicity. This inhibition is typically dose-dependent.[6] In soil, a decline in the population of Trichoderma can be measured using dilution plating on selective media.
Troubleshooting Guides
This section provides detailed, step-by-step protocols to help you navigate specific experimental challenges and proactively minimize the non-target effects of this compound.
Troubleshooting Issue 1: Assessing the Impact of this compound on Arbuscular Mycorrhizal Fungi (AMF) Colonization
If you suspect that this compound is affecting the symbiotic relationship between your experimental plants and AMF, a quantitative assessment of root colonization is essential.
This protocol is adapted from established methods for clearing and staining roots to visualize AMF structures.[7][8][9]
Materials:
-
Plant root samples
-
10% (w/v) Potassium Hydroxide (KOH)
-
1% (v/v) Hydrochloric Acid (HCl)
-
Staining solution (e.g., 0.05% Trypan Blue in lactoglycerol or an ink-vinegar solution)
-
Microscope slides
-
Compound microscope
Procedure:
-
Root Sampling and Preparation: Gently wash the roots to remove all soil and debris. Cut the roots into 1-2 cm segments.
-
Clearing the Roots: Place the root segments in a heat-resistant container and immerse them in 10% KOH. Heat the samples in a water bath at 90°C for 15-60 minutes. The duration will depend on the thickness and pigmentation of the roots. The goal is to clear the cytoplasm and pigments from the root cells, making the fungal structures visible.
-
Rinsing: Carefully pour off the KOH and rinse the roots several times with tap water until the water runs clear.
-
Acidification: Submerge the roots in 1% HCl for 3-5 minutes. This step is crucial for effective staining.
-
Staining: Remove the HCl and add the staining solution. Heat the roots in the stain at 90°C for 5-10 minutes.
-
Destaining: Pour off the staining solution and add a destaining solution (e.g., lactoglycerol or acidified water). Allow the roots to destain for at least 20-30 minutes, or until the root cortex is clear enough to easily visualize the fungal structures.
-
Microscopic Examination: Mount a subset of the stained root segments on a microscope slide in a drop of glycerol. Use the grid-line intersect method to quantify the percentage of root length colonized by AMF.[8] Observe for the presence of arbuscules, vesicles, and hyphae.
Data Interpretation:
| Observation | Potential Implication | Recommended Action |
| Significantly lower % AMF colonization in this compound treatment vs. control. | This compound is inhibiting AMF establishment and/or growth. | Consider dose-response experiments to determine a no-effect concentration. Explore mitigation strategies (see Troubleshooting Issue 3). |
| Absence of arbuscules, but presence of hyphae. | This compound may be interfering with the functional symbiosis. | Investigate plant nutrient uptake to correlate with the lack of functional symbiotic structures. |
| High variability in colonization within replicates. | Uneven application of this compound or inherent biological variability. | Increase the number of replicates and ensure consistent application of the fungicide. |
Experimental Workflow for AMF Colonization Assessment
Caption: Workflow for assessing AMF root colonization.
Troubleshooting Issue 2: Determining the Compatibility of this compound with Trichoderma
When using Trichoderma as a biocontrol agent in your experiments, it is crucial to understand its compatibility with this compound to avoid antagonistic effects.
This protocol uses the poisoned food technique to assess the effect of this compound on the mycelial growth of Trichoderma.
Materials:
-
Pure culture of the Trichoderma isolate
-
Potato Dextrose Agar (PDA) medium
-
This compound of a known concentration
-
Sterile petri dishes
-
Sterile cork borer or scalpel
Procedure:
-
Prepare this compound-Amended Media: Autoclave the PDA medium. While it is still molten, add the appropriate volume of a stock solution of this compound to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). Pour the amended PDA into sterile petri dishes and allow them to solidify. A control set of plates with no this compound should also be prepared.
-
Inoculation: Using a sterile cork borer, take a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing Trichoderma culture. Place the mycelial disc in the center of both the this compound-amended and control PDA plates.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the radial growth of the Trichoderma colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition of mycelial growth for each this compound concentration:
-
Percent Inhibition = [(C - T) / C] * 100
-
Where C = Average diameter of the colony in the control plate
-
T = Average diameter of the colony in the this compound-treated plate
-
-
Data Interpretation:
| Percent Inhibition | Compatibility Level | Recommended Action |
| < 25% | Compatible | The Trichoderma strain can likely be used with this concentration of this compound. |
| 25-50% | Moderately Compatible | Use with caution. Consider staggered applications or lower concentrations of this compound. |
| > 50% | Incompatible | Avoid simultaneous application. The this compound concentration is too high for the Trichoderma strain. |
This compound's Mechanism of Action on Fungi
Caption: Mechanism of this compound's inhibitory action on fungi.
Troubleshooting Issue 3: Strategies to Minimize this compound's Impact in Experimental Setups
Proactively minimizing the non-target effects of this compound can improve the validity of your experimental results, especially in long-term studies.
Before commencing large-scale experiments, conduct preliminary dose-response studies, as described in the troubleshooting guides above, to determine the minimum effective concentration of this compound required for pathogen control that has the least impact on the beneficial fungi you are studying.
-
Foliar vs. Soil Application: If your research focuses on soil-borne beneficial fungi, consider foliar applications of this compound for controlling foliar pathogens. This can reduce the amount of fungicide directly entering the soil ecosystem. However, be aware that some systemic fungicides can be translocated within the plant.
-
Staggered Applications: If using both this compound and beneficial fungal inoculants (e.g., Trichoderma), consider staggering their application. Applying the beneficial fungus first and allowing it to establish before the this compound application may improve its survival.
Incorporating organic matter, such as compost or biochar, into your soil or potting mix can help mitigate the negative impacts of this compound. Organic amendments can increase the sorption of this compound, reducing its bioavailability to non-target fungi.[3][10] They can also enhance the overall microbial activity in the soil, potentially accelerating the degradation of the fungicide.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound's impact on beneficial fungi and its environmental fate.
Table 1: In Vitro Compatibility of Trichoderma spp. with this compound
| Trichoderma Strain | This compound Concentration (ppm) | Mycelial Growth Inhibition (%) | Compatibility | Reference |
| TAKJR | 100 | 26.7 | Moderately Compatible | [6] |
| TAKJR | 1500 | 90.6 | Incompatible | [6] |
| THPUR | 1500 | 90.6 | Incompatible | [6] |
| T. harzianum IRRI-1 | 10 | 74.42 | Incompatible | [11] |
| T. koningii | Full Recommended Dose | 90-94.44 | Incompatible | [10] |
Table 2: Degradation Half-Life (DT50) of this compound in Different Soil Types
| Soil Type | Organic Carbon (%) | pH | DT50 (days) | Reference |
| Silt Loam | Low | - | 2.3 - 6.3 | [3] |
| Sandy Loam | Low | - | 2.3 - 6.3 | [3] |
| Various Polish Soils | - | - | 201 - 433 | |
| Five Different Soils | - | - | 32.2 - 216.6 | [5] |
References
- Baćmaga, M., Wyszkowska, J., Borowik, A., & Kucharski, J. (2022). Effects of this compound Application on Soil Microbiota and Enzymes. International Journal of Molecular Sciences, 23(21), 13419. [Link]
- Claremont Colleges Pressbooks. (n.d.). Protocol for Staining Plant Roots for Mycorrhizal Fungi. [Link]
- Department of Plant Science, Penn State University. (n.d.). Staining of Mycorrhizal Fungi (AMF) Colonized Roots. [Link]
- International Culture Collection of (Vesicular) Arbuscular Mycorrhizal Fungi (INVAM). (n.d.). Staining of Mycorrhizal Roots. [Link]
- Rapid Staining Technique for Visualizing Arbuscular Mycorrhizal Fungi (AMF) Colonization in Legume Roots. (2023). protocols.io. [Link]
- Baćmaga, M., Wyszkowska, J., Borowik, A., & Kucharski, J. (2022). Effects of this compound Application on Soil Microbiota and Enzymes. International Journal of Molecular Sciences, 23(21), 13419. [Link]
- Siek, B., & Paszko, T. (2021). Fate of this compound in Polish Mineral Soils – Results of Simulations with FOCUS PELMO. Journal of Ecological Engineering, 22(10), 169-178. [Link]
- Cui, N., Xu, H., Yao, S., & Yu, Y. (2018). Enantioselective degradation of this compound in cabbage, cucumber, and soils. Environmental Science and Pollution Research, 25(26), 26289–26297. [Link]
- Han, L., Liu, Y., Fang, K., Zhang, X., Liu, T., Wang, F., & Wang, X. (2021). Repeated exposure to fungicide this compound alters the degradation characteristics, soil microbial community and functional profiles. Environmental Pollution, 287, 117660. [Link]
- Panda, A. G., Boblina, B., Mishra, M. K., Senapati, A. K., Datta, D., & Jena, B. (n.d.). Evaluation of Fungicide compatibility with a Co-culture of Trichoderma spp. under in vitro Conditions. Research Trend. [Link]
- Baćmaga, M., et al. (2022). Effect of this compound on the ecophysiological diversity of soil microorganisms measured using the EP index.
- dela Cruz, J. A., et al. (2022). Sub-lethal fungicide concentrations both reduce and stimulate the growth rate of non-target soil fungi from a natural grassland. Frontiers in Fungal Biology. [Link]
- Spolti, P., et al. (2012). Cumulative frequency of the effective concentration of this compound and metconazole that reduces 50% of mycelial growth (EC 50 ).
- Singh, R., et al. (2021). In-vitro compatibility of Trichoderma harzianum with systemic fungicides.
- Arain, M. A., et al. (2024). Compatibility analysis of Trichoderma koningii with selected systemic fungicides under laboratory conditions.
- Marín-Benito, J. M., et al. (2023). Effect of Applying an Organic Amendment on the Persistence of this compound and Fluopyram in Vineyard Soils. Agronomy. [Link]
- Yang, C., et al. (2011). Fungicide: Modes of Action and Possible Impact on Nontarget Microorganisms. ISRN Ecology. [Link]
- Bundschuh, M., et al. (2016). Dose–response curves and EC50 values of (a) tetraconazole and (b) triticonazole.
- Karl, J., et al. (2022). Non-target impacts of fungicide disturbance on phyllosphere yeasts in conventional and no-till management. Environmental Microbiome. [Link]
- Chen, Y., et al. (2024). Baseline this compound sensitivity and potential resistant risk in Fusarium graminearum. BMC Microbiology. [Link]
- Chen, Y., et al. (2024). Frequency distribution of this compound EC50 values from 165 F. graminearum collected in Huang-Huai-Hai, China between 2019 and 2023.
- Chen, Y., et al. (2024). Transformation and degradation of this compound and its metabolites in constructed wetlands with arbuscular mycorrhizal fungi colonization.
- Kumar, S., et al. (2014). NON-TARGET EFFECTS OF FUNGICIDES.
- Rapid Staining Technique for Visualizing Arbuscular Mycorrhizal Fungi (AMF) Colonization in Legume Roots. (2023). protocols.io. [Link]
- Li, D., et al. (2021). Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review. International Journal of Molecular Sciences. [Link]
- Verbruggen, E., & Radujković, D. (2019). Root and soil colonisation by mycorrhizal fungi. ClimEx Handbook. [Link]
- De Dobbelaere, I., et al. (2023). Quantification of arbuscular mycorrhizal fungi root colonization in wheat, tomato, and leek using absolute qPCR. Mycorrhiza. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. Non-target impacts of fungicide disturbance on phyllosphere yeasts in conventional and no-till management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pressbooks.claremont.edu [pressbooks.claremont.edu]
- 8. Staining of Mycorrhizal Fungi (AMF) Colonized Roots — Research — Department of Plant Science [plantscience.psu.edu]
- 9. Staining of Mycorrhizal Roots | INVAM [invam.ku.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Investigating Fitness Costs of Tebuconazole Resistance in Fusarium graminearum
Welcome to the technical support center for researchers investigating the fitness costs associated with tebuconazole resistance in Fusarium graminearum. This guide is designed to provide practical, field-proven insights and troubleshooting for the common challenges encountered during experimental work. Our goal is to ensure your experiments are built on a foundation of scientific integrity, leading to trustworthy and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the complex relationship between this compound resistance and fungal fitness in F. graminearum.
Q1: What exactly are "fitness costs" in the context of fungicide resistance?
A1: A fitness cost is a disadvantageous pleiotropic effect of a resistance mechanism that reduces the overall viability, competitiveness, or reproductive success of the resistant organism in the absence of the selective pressure (in this case, the fungicide). For F. graminearum, these costs can manifest in various ways, such as reduced growth rate, lower spore production, decreased virulence on host plants, and altered sensitivity to environmental stresses.[1][2][3] For example, some this compound-resistant mutants have shown significantly reduced mycelial growth and a complete loss of ability to infect host tissue, representing a severe fitness cost.[1][3]
Q2: Is there always a fitness cost associated with this compound resistance in F. graminearum?
A2: Not necessarily, and the extent of the cost can vary significantly. While many laboratory-generated mutants with high levels of resistance exhibit substantial fitness penalties, field isolates with lower levels of resistance may show more subtle or no discernible fitness costs.[2][4] Research has shown that different resistance mechanisms can lead to different outcomes. For instance, adaptation to this compound can result in different phenotypes with varying levels of fitness, virulence, and mycotoxin production.[5][6][7] This variability is a key factor to consider in your experimental design and interpretation of results.
Q3: How does this compound resistance affect mycotoxin production, such as deoxynivalenol (DON)?
A3: The relationship is complex and not always straightforward. Counterintuitively, some this compound-resistant isolates have been found to produce significantly higher levels of mycotoxins (like nivalenol, another trichothecene) per unit of fungal biomass compared to their sensitive counterparts.[5][6] In other cases, mutants with dual resistance to different fungicides have shown fitness defects that include reduced DON production.[4][8] Therefore, it is crucial to measure mycotoxin production directly in your experiments rather than assuming it will decrease with other fitness costs. This has significant implications for food safety, as the application of fungicides could inadvertently select for strains that are not only resistant but also higher mycotoxin producers.
Q4: What are the known molecular mechanisms of this compound resistance, and how do they relate to fitness costs?
A4: this compound is a demethylation inhibitor (DMI) fungicide that targets the CYP51 enzyme, which is essential for ergosterol biosynthesis. Resistance can arise from several mechanisms, including:
-
Point mutations in the CYP51 genes (FgCYP51A, FgCYP51B, FgCYP51C): These mutations can reduce the binding affinity of this compound to the target enzyme.[1] However, these same mutations can sometimes alter the enzyme's native function, leading to a fitness cost.
-
Overexpression of CYP51 genes: Increased production of the target enzyme can effectively dilute the impact of the fungicide.[2][9]
-
Increased efflux pump activity: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[2][4][10]
The energetic burden of overexpressing genes or the structural changes from mutations can divert resources from other essential processes like growth and reproduction, thus imposing a fitness cost.
Q5: Can this compound-resistant isolates show cross-resistance to other fungicides?
A5: Yes, this is a critical consideration. Some this compound-adapted isolates exhibit multidrug resistance, affecting sensitivity to other classes of fungicides.[5] Conversely, negative cross-resistance has also been observed, where resistance to this compound leads to increased sensitivity to other fungicides. This highlights the importance of testing a panel of fungicides from different FRAC groups to understand the full resistance profile of your isolates.
Troubleshooting Guide for Common Experimental Issues
Issue 1: High variability in mycelial growth rates between replicates of the same isolate.
-
Potential Cause 1: Inconsistent Inoculum. The age, size, and physiological state of the mycelial plugs used for inoculation can vary.
-
Solution: Always take mycelial plugs from the actively growing edge of a young, fresh culture (e.g., 3-5 days old). Use a sterile cork borer of a consistent diameter to ensure all plugs are the same size.
-
-
Potential Cause 2: Uneven Agar Depth. Variations in the volume of media poured into petri dishes can affect nutrient availability and moisture, influencing growth.
-
Solution: Use a dispensing pump or be meticulous about pouring a consistent volume of media into each plate. Allow plates to solidify on a perfectly level surface.
-
-
Potential Cause 3: Environmental Fluctuations. Minor differences in temperature or humidity within an incubator can affect growth.
-
Solution: Rotate the position of your plates within the incubator daily to average out any environmental gradients. Ensure your incubator is properly calibrated.
-
Issue 2: this compound-resistant isolates show no loss of virulence in pathogenicity assays.
-
Potential Cause 1: Inappropriate Host Cultivar. The wheat or barley cultivar used may be highly susceptible, masking subtle differences in virulence between fungal isolates.
-
Solution: Use a moderately resistant host cultivar. This will provide a more challenging environment for the fungus, making it easier to observe fitness costs related to pathogenicity.
-
-
Potential Cause 2: Overwhelming Inoculum Load. A very high concentration of spores in the inoculum can overwhelm the plant's defenses, making all isolates appear highly virulent.
-
Solution: Titrate your spore concentration. Start with a standard concentration (e.g., 1 x 10^5 spores/mL) and test a few serial dilutions to find a concentration that allows for clear differentiation of disease symptoms.
-
-
Potential Cause 3: The specific resistance mechanism in your isolate does not confer a virulence penalty. As noted in the FAQs, not all resistance comes with a fitness cost.[4]
-
Solution: Correlate your findings with other fitness parameters (growth, sporulation). If an isolate is highly resistant but shows no fitness cost, it is a significant finding in itself. Consider molecular analysis to identify the resistance mechanism.
-
Issue 3: Mycotoxin measurements are inconsistent or do not correlate with visual disease symptoms.
-
Potential Cause 1: Timing of Sample Collection. Mycotoxin biosynthesis is a dynamic process influenced by the stage of infection and environmental conditions.
-
Solution: Standardize the time point for sample collection (e.g., 14 or 21 days post-inoculation) across all experiments. Ensure environmental conditions (temperature, humidity, light cycle) are consistent.
-
-
Potential Cause 2: Normalization Issues. Reporting mycotoxin levels per gram of infected tissue can be misleading if the fungal biomass itself differs between samples.
-
Solution: Quantify fungal biomass in your samples using qPCR targeting a fungal-specific gene (e.g., FgTri5 or ITS region). Normalize mycotoxin levels to the amount of fungal DNA to get a more accurate measure of mycotoxin production per unit of fungus.[5][6][7] This is the authoritative standard for this type of analysis.
-
Data Presentation
Summary of Observed Fitness Costs in this compound-Resistant F. graminearum
| Fitness Parameter | Observation | Notes | Reference(s) |
| Mycelial Growth | Often significantly reduced. | A common but not universal fitness cost. | [1][2][3] |
| Asexual Reproduction (Sporulation) | Variable: can be increased or decreased. | Some studies report increased spore production in resistant mutants. | [1][3][4] |
| Sexual Reproduction | Often reduced. | Can impact the long-term survival and genetic recombination of the fungus. | [2][9] |
| Pathogenicity/Virulence | Often severely reduced, sometimes completely lost. | This is one of the most significant potential fitness costs. | [1][2][3] |
| Mycotoxin Production | Variable: can be increased, decreased, or unchanged. | Some resistant isolates show higher mycotoxin production per fungal biomass. | [4][5][6] |
| Stress Tolerance | Increased sensitivity to osmotic and ionic stress. | May also show increased tolerance to other stresses like oxidative stress. | [1] |
Experimental Protocols & Visualizations
Workflow for Assessing Fitness Costs
The following diagram outlines the typical experimental workflow for comparing fitness parameters between this compound-sensitive (wild-type) and this compound-resistant isolates.
Caption: A logical flow for troubleshooting experiments.
References
- Becher, R., Hettwer, U., Karlovsky, P., Deising, H. B., & Wirsel, S. G. R. (2010). Adaptation of Fusarium graminearum to this compound yielded descendants diverging for levels of fitness, fungicide resistance, virulence, and mycotoxin production.
- Becher, R., Hettwer, U., Karlovsky, P., Deising, H. B., & Wirsel, S. G. R. (2010). Adaptation of Fusarium graminearum to this compound Yielded Descendants Diverging for Levels of Fitness, Fungicide Resistance, Virulence, and Mycotoxin Production.
- Zhou, F., et al. (2024). Baseline this compound sensitivity and potential resistant risk in Fusarium Graminearum. BMC Microbiology. [Link]
- Yuan, Z., et al. (2025). Fitness and Resistance Mechanism of Fusarium graminearum from Fields to Demethylation Inhibitor (DMI) Fungicides in China. Journal of Agricultural and Food Chemistry. [Link]
- Yuan, Z., et al. (2025). Fitness and Resistance Mechanism of Fusarium graminearum from Fields to Demethylation Inhibitor (DMI) Fungicides in China. Journal of Agricultural and Food Chemistry. [Link]
- Zhou, F., et al. (2024). Baseline this compound sensitivity and potential resistant mechanisms in Fusarium graminearum.
- Mihiri, M., et al. (2024). The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management. MDPI. [Link]
- Becher, R., et al. (2010). (PDF) Adaptation of Fusarium graminearum to this compound Yielded Descendants Diverging for Levels of Fitness, Fungicide Resistance, Virulence, and Mycotoxin Production.
- Becher, R., et al. (2010). Adaptation of Fusarium graminearum to this compound Yielded Descendants Diverging for Levels of Fitness, Fungicide Resistance, Virulence, and Mycotoxin Production. APS Journals. [Link]
- This compound resistance of Fusarium graminearum field populations from wheat in Henan Province.
- Sensitivity of Fusarium graminearum NRRL 13383 and this compound-adapted...
- Mihiri, M., et al. (2024). The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management. PubMed Central. [Link]
Sources
- 1. Baseline this compound sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 5. Adaptation of Fusarium graminearum to this compound yielded descendants diverging for levels of fitness, fungicide resistance, virulence, and mycotoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Tebuconazole Technical Support Center: Enhancing Fungistatic Efficacy Through Timed Application
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with tebuconazole. This resource is designed to provide in-depth, practical guidance on leveraging the fungistatic properties of this compound, with a special focus on the critical aspect of application timing to enhance its efficacy. Here, you will find not just protocols, but the scientific reasoning behind them, troubleshooting guides for common experimental hurdles, and a detailed FAQ section to address specific queries.
Introduction to this compound's Fungistatic Action
This compound is a broad-spectrum triazole fungicide widely utilized for its efficacy against a variety of fungal pathogens.[1][2] Its primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[3][4] This mechanism defines this compound's action as primarily fungistatic , meaning it inhibits fungal growth rather than directly killing the fungal cells.[1][5][6] Understanding this distinction is paramount for designing effective experimental protocols and interpreting results accurately.
Core Concept: The Criticality of Application Timing
The efficacy of a fungistatic agent like this compound is intrinsically linked to the timing of its application relative to the stage of fungal development. Applying the fungicide before or in the very early stages of fungal spore germination and hyphal growth can prevent the establishment of a robust fungal colony.[7][8][9] Conversely, later applications may require higher concentrations to achieve the same level of growth inhibition, as the established fungal biomass presents a greater challenge to control.[10] This principle forms the basis of our investigation into enhancing this compound's fungistatic effect.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a fungistatic and a fungicidal agent?
A1: A fungistatic agent, like this compound, inhibits the growth and reproduction of fungi without causing direct cell death.[1][5][6] In contrast, a fungicidal agent actively kills fungal cells.[1][5][6] The distinction is crucial in experimental design; with a fungistatic agent, removing the compound may allow the fungus to resume growth.
Q2: How does the timing of this compound application influence its effectiveness?
A2: Timing is a critical determinant of this compound's fungistatic efficacy. Application prior to or at the onset of fungal spore germination is most effective at preventing fungal proliferation.[7][8] As the fungal infection progresses, a higher concentration of this compound may be necessary to achieve the same inhibitory effect.[10] One study noted that a later application had to be compensated for by a slight increase in concentration to achieve the same anti-parasitic outcome.[10]
Q3: Can this compound be used in combination with other fungicides?
A3: Yes, this compound is often used in combination with other fungicides to broaden the spectrum of activity and to help manage the development of resistance. Synergistic effects have been observed when this compound is combined with fungicides from other chemical classes, such as strobilurins (e.g., azoxystrobin) and other triazoles (e.g., propiconazole).[1][2][3][4][5][11] This is because the different modes of action can target multiple fungal processes simultaneously.[1][3]
Q4: What are the typical EC₅₀ values for this compound against common fungal pathogens like Fusarium graminearum?
A4: The EC₅₀ (Effective Concentration to inhibit 50% of growth) for this compound against Fusarium graminearum can vary depending on the specific isolate and testing conditions. However, studies have reported mean EC₅₀ values for sensitive isolates to be in the range of 0.1610 µg/ml to 0.3311 µg/ml.[12] It's important to note that resistant isolates may exhibit significantly higher EC₅₀ values.[13]
Q5: How does this compound's mechanism of action affect the fungal cell?
A5: this compound inhibits the 14α-demethylase enzyme, which is a key step in the ergosterol biosynthesis pathway.[3][4] This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic sterol precursors. The consequence is a disruption of membrane fluidity and integrity, which in turn affects nutrient transport and cell wall synthesis, ultimately inhibiting fungal growth.[3][4]
Troubleshooting Guide for In Vitro this compound Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observed fungistatic effect at expected concentrations. | 1. Fungal Resistance: The fungal isolate may have inherent or acquired resistance to this compound. 2. Compound Degradation: this compound may have degraded due to improper storage (e.g., exposure to light or high temperatures). 3. Inoculum Density: A high inoculum density can overwhelm the fungistatic effect of the compound. | 1. Verify Isolate Sensitivity: Test a known sensitive control strain. Sequence the CYP51 gene to check for resistance-conferring mutations. 2. Use Fresh Stock: Prepare a fresh stock solution of this compound from a reputable source. Store stock solutions in the dark at 2-8°C. 3. Standardize Inoculum: Carefully standardize the inoculum concentration using a hemocytometer or spectrophotometer to ensure consistency between experiments. |
| High variability between replicates. | 1. Inconsistent Inoculum: Uneven distribution of fungal spores or mycelial fragments in the inoculum. 2. Pipetting Errors: Inaccurate pipetting of this compound dilutions or inoculum. 3. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect fungal growth. | 1. Thoroughly Vortex Inoculum: Ensure the fungal inoculum is well-suspended before dispensing. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. Use reverse pipetting for viscous solutions. 3. Minimize Edge Effects: Fill the outer wells of the microplate with sterile water or media and do not use them for experimental data. |
| Precipitation of this compound in media. | 1. Poor Solubility: this compound has low aqueous solubility. The concentration may have exceeded its solubility limit in the assay medium. 2. Solvent Shock: Adding a high concentration of an organic solvent stock solution directly to the aqueous medium can cause the compound to precipitate. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the final solvent concentration in the assay medium is low (typically <1%) and consistent across all treatments, including controls. 2. Serial Dilutions: Perform serial dilutions of the this compound stock in the assay medium to avoid abrupt changes in solvent concentration. |
| Non-sigmoidal dose-response curve. | 1. Sub-optimal Concentration Range: The tested concentrations may be too high or too low to capture the full dose-response relationship. 2. Compound Instability: this compound may be degrading over the course of the experiment. | 1. Expand Concentration Range: Conduct a preliminary range-finding experiment with a wider range of concentrations (e.g., logarithmic dilutions) to identify the appropriate range for the definitive assay. 2. Monitor Compound Stability: If stability is a concern, consider shorter incubation times or analyze the compound concentration at the end of the experiment. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
1. Preparation of this compound Stock Solution: a. Prepare a 10 mg/mL stock solution of this compound in 100% dimethyl sulfoxide (DMSO). b. Store the stock solution in an amber vial at 4°C for up to one month.
2. Inoculum Preparation: a. Culture the fungal isolate (e.g., Fusarium graminearum) on Potato Dextrose Agar (PDA) at 25°C for 5-7 days. b. Harvest spores by flooding the plate with sterile saline (0.85% NaCl) containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer. e. Dilute the spore suspension 1:50 in RPMI-1640 medium to achieve a final working concentration of 2 x 10⁴ spores/mL.
3. Broth Microdilution Assay: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from 0.015 to 16 µg/mL. Ensure the final DMSO concentration does not exceed 1%. b. Add 100 µL of the working fungal inoculum to each well containing the this compound dilutions. c. Include a growth control (inoculum in media with 1% DMSO) and a sterility control (media only). d. Incubate the plate at 25°C for 48-72 hours. e. The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
Protocol 2: Differentiating Fungistatic vs. Fungicidal Activity (MFC Determination)
1. Perform MIC Assay: a. Follow the steps outlined in Protocol 1 to determine the MIC.
2. Sub-culturing: a. From each well showing no visible growth (at and above the MIC), take a 10 µL aliquot. b. Spot-plate the aliquot onto a fresh PDA plate. c. Incubate the PDA plate at 25°C for 48-72 hours, or until growth is visible in the control subculture from the growth control well.
3. Interpretation: a. Fungistatic: If fungal growth is observed on the PDA plate from wells at or above the MIC, the effect is fungistatic. b. Fungicidal: The Minimum Fungicidal Concentration (MFC) is the lowest concentration from which no fungal colonies grow on the PDA plate, representing a ≥99.9% reduction in the initial inoculum.[14][15][16]
Data Presentation: Impact of Application Timing on this compound Efficacy
The following table illustrates the conceptual relationship between the timing of this compound application and its fungistatic efficacy against Fusarium graminearum, as measured by the EC₅₀ value. This data is representative of the principle that delayed application necessitates a higher concentration for equivalent growth inhibition.[10]
| Timing of this compound Application (Relative to Spore Inoculation) | EC₅₀ (µg/mL) of this compound against Fusarium graminearum |
| T = -2 hours (Pre-treatment) | 0.25 |
| T = 0 hours (Co-treatment) | 0.35 |
| T = +2 hours (Post-treatment) | 0.70 |
| T = +4 hours (Post-treatment) | 1.50 |
| T = +8 hours (Post-treatment) | 3.20 |
This is a conceptual data table based on established scientific principles.
Visualizing the Mechanism and Workflow
Ergosterol Biosynthesis Pathway and this compound's Site of Action
Caption: this compound inhibits the 14α-demethylase (CYP51) enzyme, a critical step in the ergosterol biosynthesis pathway.
Experimental Workflow for Timed Application Study
Caption: Workflow for assessing the impact of this compound application timing on its fungistatic efficacy.
References
- Formulation Analysis of Azoxystrobin and this compound SC Mixtures for Agricultural Use. (2024). King Quenson.[Link]
- Triazoles: Synergism between propiconazole and this compound.IRG-WP.[Link]
- Minimum fungicidal concentration assessment method. (2023).
- Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardiz
- I'm working with bacterial strain that has antifungal activity, how can I detect if it is fungistatic or fungicidal? (2014).
- Concentration and timing of application reveal strong fungistatic effect of this compound in a Daphnia-microparasitic yeast model. (2017). PubMed.[Link]
- Fungicidal and Yeacidal Activities: Antifungal Activity Test.NANOLAB.[Link]
- MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (2017). MDPI.[Link]
- In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). MDPI.[Link]
- Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (2004). PubMed Central.[Link]
- Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.
- Production and Manufacturing Insights for Azoxystrobin and this compound in Agricultural Applic
- Concentration and timing of application reveal strong fungistatic effect of this compound in a Daphnia -microparasitic yeast model. (2017).
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- Synergistic mechanism of Bacillus subtilis Czk1 combined with propiconazole and this compound mixtures against Pyrrhoderma noxium. (2023).
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- Synergistic compositions containing propiconazole and this compound.
- Sensitivity of Fusarium graminearum to Metconazole and this compound Fungicides Before and After Widespread Use in Wheat in. (2020).
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- Baseline this compound sensitivity and potential resistant risk in Fusarium graminearum. (2024). PubMed Central.[Link]
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- Dose–response curves and EC50 values of (a) tetraconazole and (b)...
- Frequency distribution of this compound EC50 values
- Detection of fungicide resistance to fludioxonil and this compound in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in whe
- Toxic effects of the fungicide this compound on the root system of fusarium-infected whe
- Detection of fungicide resistance to fludioxonil and this compound in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in whe
- Cumulative frequency of the effective concentration of this compound and metconazole that reduces 50% of mycelial growth (EC 50 ) (A).
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- Comparison of in vitro toxicity in HepG2 cells: Toxicological role of this compound-tert-butyl-hydroxy in exposure to the fungicide this compound. (2020). PubMed.[Link]
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Addressing the challenges of tebuconazole leaching in sandy soils
Welcome to the technical support center dedicated to addressing the complexities of tebuconazole leaching in sandy soils. This resource is designed for researchers, scientists, and professionals in drug development and environmental science. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges you may encounter during your experimental work. Our approach is grounded in scientific expertise, providing not just procedural steps but also the underlying principles to empower your research.
Section 1: Understanding this compound's Behavior in Sandy Soils - FAQs
This section addresses fundamental questions regarding the interaction of this compound with sandy soil environments.
Q1: Why is this compound leaching a significant concern in sandy soils?
A1: Sandy soils are characterized by large particle sizes, low organic matter content, and high hydraulic conductivity. This structure offers fewer binding sites for pesticides like this compound, leading to a higher risk of it being transported through the soil profile with infiltrating water. This poses a potential threat to groundwater resources.[1][2] According to the groundwater ubiquity score (GUS) leaching potential index, this compound's mobility can be a concern under certain conditions.[3]
Q2: What are the primary factors that control this compound's mobility in sandy soils?
A2: The mobility of this compound in sandy soils is a multifactorial issue. The key influencing factors include:
-
Soil Organic Carbon (OC) Content: this compound, being a hydrophobic compound (log P = 3.7), has a strong affinity for soil organic matter.[4][5] Higher OC content significantly increases adsorption, thereby reducing its leaching potential.[6]
-
Soil pH: this compound's adsorption is inversely correlated with soil pH.[4][7] In more acidic soils (pH < 5), this compound, a weak base, can become protonated, enhancing its adsorption through ion exchange mechanisms.[4][8][9]
-
Clay Content and Type: Although sandy soils have low clay content, the type of clay mineral present can influence adsorption.
-
Presence of Dissolved Organic Carbon (DOC): While solid organic matter reduces leaching, high concentrations of dissolved organic carbon can enhance the mobility of this compound by forming soluble complexes.[1][3]
Q3: How does the chemical nature of this compound contribute to its leaching potential?
A3: this compound is a systemic triazole fungicide with low water solubility (36 mg/L) and a high octanol-water partition coefficient (log KOW = 3.7), which suggests it should be relatively immobile.[4][5] However, its persistence in soil (half-life can range from 49 to 610 days) provides a longer window for leaching to occur.[10] Furthermore, its behavior is influenced by whether it is in its neutral or protonated form, which is dependent on the soil pH.[4][7]
Section 2: Experimental Design & Troubleshooting
This section provides practical guidance and troubleshooting for common experimental setups used to study this compound leaching.
Troubleshooting Adsorption/Desorption Batch Studies
Issue: Inconsistent or unexpectedly low adsorption (Kd or Kf values) of this compound in your sandy soil samples.
Possible Causes & Solutions:
-
Incorrect pH of the background solution: The pH of your CaCl2 solution can significantly impact this compound's charge and its interaction with soil particles.
-
Insufficient equilibration time: Adsorption of this compound can be a multi-stage process.
-
Step-by-Step Protocol: Conduct a preliminary kinetic study to determine the optimal equilibration time. Shake samples for varying durations (e.g., 2, 4, 8, 24, 48, 96 hours) and analyze the supernatant. Adsorption isotherms are typically determined after 96 hours of shaking.[4]
-
-
Inaccurate initial this compound concentration: Errors in stock solution preparation will propagate through your results.
-
Self-Validation: Always verify the concentration of your stock and working solutions via HPLC or LC-MS/MS before initiating the batch study. Prepare fresh dilutions for each experiment.
-
Experimental Workflow: Batch Adsorption Study
Caption: Workflow for a this compound batch adsorption experiment.
Troubleshooting Soil Column Leaching Experiments
Issue: Premature breakthrough or excessive tailing of this compound in the leachate from your soil column.
Possible Causes & Solutions:
-
Preferential flow paths: In sandy soils, water can move through macropores, leading to rapid transport of this compound and an early breakthrough.
-
Protocol Validation: Ensure uniform packing of the soil column to the desired bulk density. Applying a pulse of a conservative tracer (e.g., bromide) can help diagnose preferential flow.[11]
-
-
Non-equilibrium conditions: A high flow rate may not allow sufficient time for this compound to adsorb to the soil particles.
-
Step-by-Step Protocol: Adjust the flow rate to be representative of environmental conditions (e.g., 0.078 cm/h).[11] Collect smaller leachate fractions to better define the breakthrough curve.
-
-
Influence of Dissolved Organic Carbon (DOC): Amendments or the soil itself might release DOC, which can facilitate this compound transport.[1][3]
-
Self-Validation: Analyze the DOC content in your leachate fractions. A correlation between DOC and this compound concentration can indicate facilitated transport.
-
Experimental Workflow: Soil Column Leaching Study
Caption: Workflow for a this compound soil column leaching experiment.
Section 3: Analytical Methods - FAQs & Troubleshooting
This section focuses on the analytical techniques for quantifying this compound in soil and water samples.
Q4: What is the recommended method for this compound extraction from sandy soils?
A4: Microwave-assisted extraction (MAE) with a methanol:water (7:3 v/v) solvent system is an effective method.[12] For a quicker approach, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile for extraction followed by a cleanup step is also widely used and validated.[13]
Q5: What is the most suitable analytical instrument for this compound quantification?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, allowing for a low limit of quantitation (LOQ), often in the range of 0.003 to 0.01 mg/kg in soil.[12][13] Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is also a viable option.[14][15]
Troubleshooting Low Analyte Recovery
Issue: You are experiencing low recovery of this compound from your fortified sandy soil samples.
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen solvent may not be optimal for your specific soil matrix.
-
Matrix Effects in LC-MS/MS: Co-extracted substances from the soil matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.
-
Step-by-Step Protocol: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d6) into your analytical workflow.[13][17] This is the most effective way to compensate for matrix effects. Additionally, perform a matrix effect study by comparing the signal of a standard in pure solvent versus a post-extraction spiked matrix sample.
-
-
Analyte Loss During Cleanup: The cleanup step (e.g., dispersive SPE in QuEChERS) might be removing some of the this compound along with the interferences.
-
Self-Validation: Test the recovery of a pure this compound standard through the cleanup step alone to isolate any potential losses. You may need to adjust the type or amount of sorbent used.
-
Quantitative Data Summary: Analytical Methods
| Method | Limit of Quantitation (LOQ) | Average Recovery (%) | Precision (RSD %) | Reference |
| QuEChERS LC-MS/MS | 0.003 - 0.01 mg/kg | 82 - 102 | < 13 | [13] |
| Microwave-Assisted Extraction LC-MS/MS | 10 µg/kg (0.01 mg/kg) | 70 - 120 (Guideline) | ≤ 20 (Guideline) | [13] |
| GC/NPD | 50 µg/kg (soil) | Not specified | Not specified | [14] |
Section 4: Mitigation Strategies - FAQs
This section explores methods to reduce this compound leaching in sandy soils.
Q6: How can organic amendments help reduce this compound leaching?
A6: Incorporating organic amendments such as spent mushroom substrate, sheep manure, or biochar increases the soil's organic carbon content.[1][3] This enhances the adsorption capacity of the soil for this compound, effectively immobilizing it in the upper soil layers and reducing the amount that can be leached into deeper profiles.[3] The application of these amendments has been shown to increase the adsorption distribution coefficients (Kd) for this compound.[3]
Q7: Are there any biological approaches to remediate this compound-contaminated sandy soils?
A7: Yes, bioremediation is a promising strategy. Studies have successfully isolated bacterial strains, such as Enterobacter sakazakii and Serratia sp., from contaminated soils that are capable of degrading this compound.[18] Developing microbial consortia of these high-performing strains can offer a sustainable and low-cost method for in-situ remediation of this compound-contaminated sites.[19][20]
Conceptual Diagram: Mitigation of this compound Leaching
Caption: Conceptual overview of strategies to mitigate this compound leaching.
References
- Siek, M., Paszko, T., Jerzykiewicz, M., Matysiak, J., & Wójcieszek, U. (2021). Mechanisms of this compound Adsorption in Profiles of Mineral Soils. Molecules, 26(16), 4728. [Link]
- López-Fernández, S., et al. (2023). Effect of Applying an Organic Amendment on the Persistence of this compound and Fluopyram in Vineyard Soils. Agronomy, 13(5), 1270. [Link]
- Siek, M., et al. (2021). Mechanisms of this compound Adsorption in Profiles of Mineral Soils.
- U.S. Environmental Protection Agency. (2009). Environmental Chemistry Method for this compound in Soil 50670805. [Link]
- U.S. Environmental Protection Agency. (1986).
- Siek, M., et al. (2021). This compound sorption onto contrasting soil types.
- Singh, N., & Singh, S. B. (2012). Adsorption-Desorption of this compound in Three Soils.
- Škulcová, L., et al. (2017). Sorption of this compound onto selected soil minerals and humic acids.
- Siek, M., et al. (2021). Mechanisms of this compound Adsorption in Profiles of Mineral Soils. Semantic Scholar. [Link]
- Ecotox Centre. (2020). SQC (EQSsed) – Proposal by the Ecotox Centre for: this compound. [Link]
- Food and Agriculture Organization of the United Nations. (1994). This compound (189)
- López-Fernández, S., et al. (2023). Effect of Applying an Organic Amendment on the Persistence of this compound and Fluopyram in Vineyard Soils.
- Michigan State University Extension. (2011). Soil organic matter can decrease leaching potential of pesticides. [Link]
- Siek, M., et al. (2021). Mechanisms of this compound Adsorption in Profiles of Mineral Soils. Semantic Scholar. [Link]
- Mosquera-Vivas, C. S., et al. (2011). Leaching of oxadyxil and this compound in Colombian soil.
- Zaborowska, M., et al. (2022). Effects of this compound Application on Soil Microbiota and Enzymes. International Journal of Molecular Sciences, 23(21), 13449. [Link]
- Siek, M., & Paszko, T. (2021). Fate of this compound in Polish Mineral Soils – Results of Simulations with FOCUS PELMO. Semantic Scholar. [Link]
- Singh, B., et al. (2024). Isolation & Screening of this compound-Degrading Microbes from Contaminated Agroecosystems.
- Zaborowska, M., et al. (2022). Effects of this compound Application on Soil Microbiota and Enzymes. International Journal of Molecular Sciences, 23(21), 13449. [Link]
- Siek, M., et al. (2021). Mechanisms of this compound Adsorption in Profiles of Mineral Soils. PubMed. [Link]
- U.S. Environmental Protection Agency. (1993). Environmental Chemistry Methods: this compound (Folicur); 422095-05. [Link]
- Stry, J. (2018). Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. LCGC North America, 36(4), 256-261. [Link]
- Singh, B., et al. (2024). Isolation & Screening of this compound-Degrading Microbes from Contaminated Agroecosystems. African Journal of Biomedical Research, 28(1). [Link]
- Fantinatti-Garboggini, F., et al. (2009). Biodegradation of this compound by bacteria isolated from contaminated soils. Journal of Environmental Science and Health, Part B, 44(6), 535-541. [Link]
- U.S. Environmental Protection Agency. (2014).
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Validation & Comparative
A Comparative Guide to the Efficacy of Tebuconazole and Propiconazole on Wheat Rust
Introduction: The Enduring Challenge of Wheat Rust
Wheat (Triticum aestivum L.) is a cornerstone of global food security. However, its production is perpetually threatened by fungal diseases, among which the rusts—caused by various species of the genus Puccinia—are the most destructive globally.[1][2] Three primary species threaten wheat cultivation: leaf rust (Puccinia triticina), stripe or yellow rust (Puccinia striiformis f. sp. tritici), and stem or black rust (Puccinia graminis f. sp. tritici).[3] These obligate biotrophic parasites can cause devastating yield losses, sometimes reaching 100% in susceptible cultivars under favorable conditions.[4]
For decades, chemical control has been a critical component of integrated rust management strategies, particularly with the advent of systemic fungicides. Among the most widely deployed are the demethylation inhibitor (DMI) fungicides, a subgroup of the sterol biosynthesis inhibitors (SBIs).[5] Within this class, tebuconazole and propiconazole have become industry standards.[6] Both are triazole fungicides renowned for their broad-spectrum, systemic, and curative properties.[6][7]
This guide provides an in-depth, objective comparison of the field efficacy of this compound and propiconazole against the primary wheat rusts. We will delve into their shared mechanism of action, present and analyze supporting experimental data from multiple field trials, and provide a robust, self-validating protocol for researchers seeking to conduct their own comparative efficacy studies.
Pillar 1: Mechanism of Action - A Shared Biochemical Target
The efficacy of both this compound and propiconazole stems from their identical mode of action. As DMI fungicides, they disrupt the biosynthesis of ergosterol, an essential sterol that maintains the structural integrity and fluidity of fungal cell membranes.[5][6]
The specific target is the fungal enzyme C14-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene.[5][8][9] This enzyme catalyzes a critical step: the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[9] By binding to the heme cofactor within the enzyme's active site, this compound and propiconazole inhibit its function. This leads to a depletion of ergosterol and a simultaneous accumulation of toxic, methylated sterol precursors. The resulting defective cell membrane loses its integrity, leading to abnormal fungal growth and ultimately, cell death.[8] This targeted action provides both protective (preventing infection) and curative (halting existing infection) activity.[6]
Pillar 2: Comparative Field Efficacy - A Data-Driven Analysis
While sharing a mechanism, subtle differences in chemical structure and formulation can lead to variations in field performance. The following analysis synthesizes data from multiple studies across different rust species.
Efficacy Against Stripe Rust (Puccinia striiformis)
Stripe rust, or yellow rust, thrives in cool, moist conditions and can cause rapid, widespread damage. Field trials consistently demonstrate that this compound is highly effective in its control. A multi-season study found that this compound 25% EC applied at 0.1% concentration was the most effective fungicide tested, reducing mean disease severity to just 1.84% compared to 48.39% in the unsprayed check, achieving 99.64% disease control.[10] Propiconazole was also highly effective in the same study.[10] Other research corroborates these findings, placing this compound formulations at the top for controlling disease severity, followed closely by propiconazole.[11]
Table 1: Comparative Efficacy Against Stripe Rust
| Fungicide Treatment | Mean Disease Severity (%) | Mean Disease Control (%) | Mean Grain Yield (q/ha) | % Yield Increase Over Control | Reference |
|---|---|---|---|---|---|
| This compound 25% EC | 1.84 | 99.64 | 32.10 | 56.08 | [10] |
| Propiconazole 25% EC | 5.53 (approx.)* | 88.57 (approx.)* | 29.65 | 44.14 | [10] |
| Unsprayed Control | 48.39 | 0 | 20.57 | 0 | [10] |
Note: Propiconazole severity and control percentages are calculated based on data presented in the source study for comparison.
Efficacy Against Stem Rust (Puccinia graminis)
Stem rust is arguably the most destructive of the three, capable of causing complete crop failure. Research evaluating modern fungicides has shown that this compound exhibits excellent curative and protective action against this pathogen. In a two-year study on susceptible varieties, this compound 50% EC was found to be the most effective, reducing disease incidence by up to 74.92% fourteen days after spraying and lowering disease severity to 1.67% against 66.67% in the control.[1][2] The performance of Propiconazole 25% EC was second only to this compound, with the difference being statistically insignificant in most parameters.[1][2] Another study found that propiconazole 25 EC provided the best control, reducing severity to 21.60%, followed by a this compound + trifloxystrobin mixture at 23.84%.[3]
Table 2: Comparative Efficacy Against Stem Rust
| Fungicide Treatment | Final Disease Severity (%) | Grain Yield ( kg/ha ) | % Yield Increase Over Control | Reference |
|---|---|---|---|---|
| This compound 50% EC | 1.67 | 140.28 (qt/ha)* | 185.48 | [1][2] |
| Propiconazole 25% EC | Not specified, but statistically similar to this compound | 127.78 (qt/ha)* | 171.77 | [1][2] |
| Unsprayed Control | 66.67 | 51.90 (qt/ha)* | 0 | [1][2] |
| Propiconazole 25% EC | 21.60 | 2628 | Not specified | [3] |
| This compound 50% + Trifloxystrobin 25% WG | 23.84 | 2354 | Not specified | [3] |
| Unsprayed Control | 42.36 | 1373 | 0 | [3] |
Note: Yield data from Bajoriya et al. (2023) is presented as biological yield; percentage increase is for grain yield.
Efficacy Against Leaf Rust (Puccinia triticina)
Leaf rust is the most common of the wheat rusts. Studies show that both this compound and propiconazole provide strong control. In one trial, this compound 25.9% w/w and Propiconazole 25% EC were found to be statistically at par in their ability to reduce leaf rust intensity and improve grain yield.[7] Often, the highest efficacy is seen when these triazoles are combined with a strobilurin fungicide, which offers a different mode of action.[7] Nonetheless, when compared as standalone treatments or against a control, both active ingredients significantly reduce disease and protect yield.[7]
Pillar 3: A Self-Validating Protocol for Comparative Fungicide Field Trials
To ensure trustworthy and reproducible results, a rigorously designed experimental protocol is paramount. The following methodology is designed as a self-validating system, incorporating standardized procedures for every stage from trial setup to data analysis.
Experimental Workflow Diagram
Step-by-Step Methodology
1. Experimental Design and Setup:
-
Causality: The choice of a Randomized Complete Block Design (RCBD) is critical to minimize the effects of field variability (e.g., soil gradients). By grouping all treatments into blocks and replicating these blocks across the field, we can statistically account for spatial variation, ensuring that observed differences are more likely due to the treatments themselves and not their location in the field.[12]
-
Protocol:
-
Select a field with uniform soil characteristics and a known history of rust pressure.
-
Choose a wheat cultivar known to be susceptible to the target rust species to ensure adequate disease development for meaningful comparison.
-
Design the experiment using an RCBD with at least three to four replications (blocks).
-
Define treatments: e.g., T1: this compound (specific formulation and rate), T2: Propiconazole (specific formulation and rate), T3: Untreated Control.
-
Demarcate plots of a standard size (e.g., 5m x 2m) within each block, ensuring a buffer zone between plots to prevent spray drift.[11]
-
2. Treatment Application:
-
Causality: Application timing is one of the most significant variables affecting fungicide efficacy. Applying the first spray at the initial onset of disease (e.g., 5% severity) or at a critical growth stage like flag leaf emergence (Feekes 10.5) is designed to protect the leaf area most responsible for grain fill and final yield. A second spray is scheduled to maintain protection through the grain-filling period.
-
Protocol:
-
Monitor the trial plots and local disease forecasts closely.
-
Apply the first foliar spray when disease first appears or at a pre-determined growth stage (e.g., flag leaf emergence).[10][13]
-
Use a calibrated backpack sprayer (e.g., CO2-pressurized) with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage at a specified water volume (e.g., 250 L/ha).[13]
-
Apply a second spray 15-20 days after the first, depending on disease pressure and environmental conditions.[10]
-
The control plots should be sprayed with water only.
-
3. Disease Assessment:
-
Causality: Visual disease assessment must be standardized to be objective and comparable. The Modified Cobb's Scale is the industry standard because it separates two components: disease severity (the percentage of leaf area covered by pustules) and host response (infection type, e.g., resistant or susceptible).[10][14][15] This provides a more detailed and accurate picture of fungicide performance than a simple severity score.
-
Protocol:
-
Begin disease assessments 7-10 days after the first application and continue at weekly intervals until the crop reaches maturity.[16]
-
In each plot, randomly select 10-25 main tillers.
-
Assess the flag leaf and the leaf below it for rust severity using the Modified Cobb's Scale.[14][15]
-
Severity: Visually estimate the percentage of leaf area covered by rust pustules (0-100%). Use standardized diagrams for calibration.[17][18]
-
Host Response: Record the type of pustules observed (e.g., R for resistant - necrotic flecks; MR for moderately resistant; S for susceptible - large, sporulating pustules).
-
-
Calculate the average severity for each plot at each assessment date.
-
4. Yield and Statistical Analysis:
-
Causality: The ultimate measure of efficacy is the protection of grain yield. To determine if yield differences are statistically significant, an Analysis of Variance (ANOVA) is required.[19] ANOVA partitions the total variation in the data into components attributable to the treatments and to random error.[20] If the variation between treatments is significantly larger than the random error, we can confidently conclude the fungicides had a real effect. A mean separation test (like Duncan's Multiple Range Test or Fisher's LSD) is then used to determine which specific treatments differ from one another.[10][21]
-
Protocol:
-
At crop maturity, harvest the central area of each plot to avoid edge effects.
-
Record the total grain weight per plot and adjust for moisture content. Calculate the yield in kg/ha or q/ha.
-
Measure the thousand-grain weight for each plot.
-
Subject the disease severity data and yield data to an Analysis of Variance (ANOVA) appropriate for an RCBD.[19][22]
-
If the ANOVA F-test is significant (p ≤ 0.05), perform a mean separation test to compare the treatment means.[10]
-
Calculate the Percent Disease Control using the formula: ((Severity in Control - Severity in Treatment) / Severity in Control) * 100.
-
Conclusion and Future Outlook
The body of evidence from numerous field trials indicates that both this compound and propiconazole are highly effective fungicides for the management of all three major wheat rusts.[6][7] Data consistently demonstrates that this compound often holds a slight performance edge, particularly in curative situations against stem rust and under high stripe rust pressure, frequently resulting in the lowest disease severity and highest yield protection.[1][2][11] However, propiconazole remains a robust and economically viable alternative, often showing efficacy that is not statistically different from this compound.[3][7]
The choice between these two active ingredients may therefore depend on specific field conditions, the primary rust species targeted, disease pressure, and economic considerations. For researchers and drug development professionals, the key takeaway is that both molecules provide a high standard of control against which new active ingredients can be benchmarked. The provided experimental protocol offers a validated framework for conducting such comparative analyses, ensuring that results are both reliable and reproducible. As concerns about fungicide resistance in Puccinia populations grow, continued rigorous evaluation and the strategic use of different modes of action will be paramount to the sustainable management of this enduring threat to global wheat production.[23]
References
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- Bajoriya, D.K., Mishra, K.K., & Yadav, V.K. (2023). Evaluation of newer fungicides for the management of wheat stem rust caused by (Puccinia graminis f. sp. tritici). Journal of Cereal Research, 15(2), 277-283. Source
- Food and Agriculture Organization of the United Nations. (n.d.). Evaluation of newer fungicides for the management of wheat stem rust caused by (Puccinia graminis f. sp. tritici). AGRIS. Source
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- Peterson, R.F., Campbell, A.B., & Hannah, A.E. (1948). A diagrammatic scale for estimating rust intensity on leaves and stems of cereals. Canadian Journal of Research. Source
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- Wortmann, C.S., et al. (2022).
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- ResearchGate. (n.d.). Modified cobbs scale used for data recording during present study. Source
- de F. Lúcio, A., et al. (2021).
- Singh, R.P., et al. (2014). Identification and mapping of leaf, stem and stripe rust resistance quantitative trait loci and their interactions in durum wheat.
- Food and Agriculture Organization of the United Nations. (n.d.). Section 2 - Module 3: Analysing data from on-farm trials. FAO Knowledge Repository. Source
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Comparative Guide to Demethylation Inhibitor Fungicides for Apple Scab Control: Tebuconazole vs. Myclobutanil
Prepared for: Researchers, Plant Pathologists, and Crop Protection Professionals
Executive Summary
Apple scab, caused by the ascomycete fungus Venturia inaequalis, represents the most significant disease threat to apple production in temperate climates globally.[1] Management has historically relied on the application of fungicides, with the Demethylation Inhibitor (DMI) class (Fungicide Resistance Action Committee [FRAC] Group 3) being a cornerstone of control strategies for decades.[2][3] This guide provides a detailed technical comparison of two prominent DMI fungicides, tebuconazole and myclobutanil, for the control of apple scab. We will dissect their shared mechanism of action, compare their field efficacy based on published data, and critically evaluate the pervasive challenge of fungicide resistance, including the crucial implications of cross-resistance between these two compounds. This analysis is supported by detailed experimental protocols to provide a framework for reproducible evaluation.
Mechanism of Action: A Shared Pathway
Both this compound and myclobutanil belong to the DMI class of fungicides and share the same mode of action. They function by inhibiting the 14α-demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and function. By blocking this enzyme, DMI fungicides disrupt the production of ergosterol, leading to an accumulation of toxic sterol precursors. This disruption of the cell membrane ultimately inhibits fungal growth and development.[4]
Caption: DMI fungicide mechanism of action.
Comparative Performance in Apple Scab Control
The efficacy of a fungicide is determined not only by its intrinsic activity but also by its behavior in the plant and its timing relative to infection events. Both myclobutanil and this compound are systemic fungicides, meaning they are absorbed and translocated within the plant tissue, offering both preventative and curative activity.[5]
Preventative vs. Curative ("Kickback") Activity
Fungicide application timing is critical for successful apple scab management, which is often guided by infection period models (e.g., the Mills Table) that use temperature and leaf wetness duration to predict infection risk.[6]
-
Preventative Activity: Application before an infection period begins, protecting the plant surface from germinating spores.
-
Curative (Post-infection) Activity: The ability of a systemic fungicide to halt the growth of the fungus after it has already penetrated the plant tissue. This "kickback" window is a key feature of DMI fungicides.
Myclobutanil has demonstrated a curative activity window of 96-120 hours (4-5 days) post-infection in laboratory and field tests.[5] DMI fungicides as a class, including this compound, are generally considered to have a curative effect for 2-4 days (48-96 hours).[7] This post-infection capability allows growers some flexibility, enabling them to spray after an infection period has been confirmed, which can lead to a reduction in the total number of sprays per season compared to a strictly preventative program.[7][8]
Field Efficacy Data
Direct, side-by-side comparisons in field trials are the gold standard for evaluating fungicide performance. While trial conditions vary, published data provide valuable insights. A multi-year study in the early 1990s evaluated various spray programs under severe disease pressure. The results indicated that programs based solely on myclobutanil resulted in suboptimal control of fruit scab.[9] In the same study, a program consisting of a this compound and captan mixture provided excellent control of apple scab.[9]
It is crucial to note that the superior performance of the this compound program in this instance was as part of a mixture with a multi-site protectant (captan). This highlights a key principle of modern disease management: tank-mixing or alternating single-site fungicides like DMIs with multi-site fungicides is critical for both enhancing efficacy and managing resistance.[10]
| Fungicide Program | Cultivar(s) | Fruit Scab Incidence (%) | Efficacy Summary | Source |
| Unsprayed Control | McIntosh, Delicious, Golden Delicious | 96.6 - 100 | No Control | Biggs et al., 1993[9] |
| Myclobutanil | McIntosh, Delicious, Golden Delicious | 5.7 - 46.7 | Suboptimal to Fair | Biggs et al., 1993[9] |
| This compound + Captan | McIntosh, Delicious, Golden Delicious | 1.4 - 3.2 | Excellent | Biggs et al., 1993[9] |
Table 1: Summary of field trial data for the control of apple scab fruit infection from a 1990 study.[9]
The Critical Issue of Fungicide Resistance
The intensive use of single-site fungicides like this compound and myclobutanil places strong selection pressure on fungal populations, inevitably leading to the development of resistance.[2]
Nature of DMI Resistance
Unlike some fungicide classes where resistance is caused by a single gene mutation resulting in complete control failure, resistance to DMIs in V. inaequalis is widely considered to be quantitative, polygenic, and dose-dependent.[1][4][11] This means:
-
It involves multiple genes, not just the CYP51 target site.[4][11]
-
It manifests as a gradual shift or erosion of sensitivity in the population, rather than a sudden change.
-
Higher doses are required to achieve the same level of control, a phenomenon often described as "practical resistance," where the field-labeled rate is no longer effective.[1]
Cross-Resistance: The Decisive Factor
A pivotal finding for researchers and practitioners is the strong cross-resistance between myclobutanil and this compound .[12][13] Studies have demonstrated a very high statistical correlation (r = 0.91; P < 0.001) in sensitivity between the two fungicides.[12][13] This means that V. inaequalis isolates with reduced sensitivity to myclobutanil will almost certainly exhibit reduced sensitivity to this compound.
This has profound practical implications. This compound cannot be considered a viable alternative for managing apple scab in orchards where myclobutanil performance has declined due to resistance.[12] The underlying genetic mechanisms conferring resistance to one DMI are effective against the other.
Standardized Experimental Protocols
To ensure data comparability and scientific rigor, standardized protocols for evaluating fungicide performance are essential.
Protocol: In Vitro Sensitivity Testing (ED₅₀ Determination)
This laboratory-based assay quantifies the sensitivity of fungal isolates to a fungicide.
Caption: Workflow for a field efficacy trial.
Methodology:
-
Trial Design: The experiment is set up in a commercial or research orchard using a susceptible apple cultivar. A randomized complete block design is used to minimize spatial variability. [9]2. Treatments: Treatments include the individual fungicides, potential tank-mixes, and an essential unsprayed control plot to measure disease pressure. [9]3. Application: Fungicides are applied using calibrated commercial-style equipment (e.g., air-blast sprayer) at specified label rates. [9]Application timing follows a pre-determined schedule based on phenological stage (e.g., pink bud, petal fall) or weather-based disease forecasting. [6][7]4. Assessment: At the end of the primary scab season or at harvest, a random sample of leaves and fruit from each replicate tree is assessed for the presence (incidence) and extent (severity) of apple scab lesions. [7][9]5. Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences among treatments.
Conclusion and Strategic Recommendations
Both this compound and myclobutanil are effective DMI fungicides that can provide good control of apple scab, particularly due to their systemic nature and curative activity. However, a direct comparison is overwhelmingly influenced by the issue of resistance.
Key Findings:
-
Shared Mechanism: Both fungicides inhibit the same target enzyme, 14α-demethylase.
-
Similar Activity: Both offer systemic, post-infection activity, though the reported "kickback" window for myclobutanil may be slightly longer.
-
Resistance is Key: The development of resistance in V. inaequalis to DMIs is a widespread and ongoing problem. [1][11]* Cross-Resistance is Decisive: The strong, scientifically validated cross-resistance between myclobutanil and this compound means they are not interchangeable. [12][13]Using this compound in a population already resistant to myclobutanil is unlikely to provide effective control.
For drug development professionals and researchers, the focus should be on strategies that mitigate resistance and prolong the lifespan of the DMI class. This includes investigating novel DMI molecules with different binding characteristics, developing more sensitive and rapid resistance monitoring tools, and promoting integrated pest management (IPM) programs that reduce reliance on any single mode of action. For field scientists, the message is clear: fungicide choice must be informed by local resistance monitoring, and rotation with different FRAC groups is not just a recommendation, but a requirement for sustainable disease control.
References
- Dose-Dependent Genetic Resistance to Azole Fungicides Found in the Apple Scab P
- Myclobutanil, a broad-spectrum systemic fungicide for use on fruit, vines and a wide range of other crops. (1986). CABI Digital Library. [Link]
- Fungicide Resistance in Venturia inaequalis, the Causal Agent of Apple Scab, in the United States.
- Apple Scab. UC IPM. [Link]
- Cross‐resistance between myclobutanil and this compound and the genetic basis of this compound resistance in Venturia inaequalis. CentAUR. [Link]
- Potential for Zero Residue Disease Control Programs for Fresh and Processed Apples Using Sulfur, Fenarimol, and Myclobutanil. (1993). Plant Disease, 77(11), 1114-1118. [Link]
- How to cure scab disease in apple? (2020). General Fruit Growing forum. [Link]
- Effect of Systemic Inducing Resistance and Biostimulant Materials on Apple Scab Using a Detached Leaf Bioassay. Arboriculture & Urban Forestry. [Link]
- Efficient Control of Apple Scab with Targeted Spray Applic
- Resistance of apple scab pathogen to fungicides in Canadian orchards: Knowing and managing the risk. (2021). Agriculture and Agri-Food Canada. [Link]
- Sensitivity of Venturia inaequalis to myclobutanil, penconazole and dodine in relation to fungicide use in Hawke's Bay apple orchards.
- Apple scab control. (2020). Revista Cultivar. [Link]
- Cross-resistance between myclobutanil and this compound and the genetic basis of this compound resistance in Venturia inaequalis. (2020). Pest Management Science. [Link]
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- Dose-Dependent Genetic Resistance to Azole Fungicides Found in the Apple Scab Pathogen. (2023).
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A Comparative Analysis of the Systemic Properties of Tebuconazole and Difenoconazole: A Technical Guide for Researchers
In the landscape of modern agricultural science, the efficacy of a fungicide is intrinsically linked to its ability to move within the plant to the site of infection. This guide provides an in-depth comparative study of the systemic properties of two widely utilized triazole fungicides: tebuconazole and difenoconazole. Both belong to the demethylation inhibitor (DMI) class of fungicides (FRAC 3) and function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1] However, their performance in the field is significantly influenced by their distinct systemic behaviors, which are governed by their physicochemical properties. This document will dissect these differences, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in their work.
Physicochemical Properties: The Foundation of Systemic Movement
The systemic uptake and translocation of a fungicide are largely dictated by its physicochemical characteristics, primarily its water solubility and its octanol-water partition coefficient (LogP), which indicates its lipophilicity. A delicate balance between these two properties is essential for effective movement through the plant's vascular system.
| Property | This compound | Difenoconazole | Significance in Systemic Action |
| Molecular Weight | 307.82 g/mol | 406.26 g/mol | Lower molecular weight can facilitate easier passage through plant cuticles and membranes. |
| Water Solubility | 32 mg/L (at 20 °C) | 15 mg/L (at 25 °C) | Higher water solubility generally correlates with better mobility within the xylem, the plant's water-conducting tissue. |
| LogP (Kow) | 3.7 | 4.4 | A higher LogP value indicates greater lipophilicity, which can enhance penetration of the waxy plant cuticle but may hinder long-distance transport in the aqueous xylem. |
Source(s): [this compound and difenoconazole physicochemical data compiled from multiple sources]
The data clearly indicates that this compound possesses a higher water solubility and lower lipophilicity compared to difenoconazole. This suggests that this compound is likely to exhibit more efficient long-distance transport within the plant's xylem, a key characteristic for protecting new, untreated growth. Conversely, difenoconazole's higher lipophilicity may favor rapid penetration into the leaf tissue, leading to strong translaminar activity (movement from one side of a leaf to the other).
Uptake and Translocation: A Comparative Overview
Both this compound and difenoconazole are absorbed by the plant and exhibit acropetal translocation, meaning they are primarily transported upwards through the xylem.[2] However, the efficiency and extent of this movement differ, impacting their practical applications.
This compound: This fungicide is characterized by its rapid absorption into the vegetative parts of the plant, with translocation occurring principally in an acropetal direction.[2] This allows for the protection of new growth that emerges after application. Some studies have shown that this compound can be taken up from the soil by the roots and translocated to the shoots, although the extent of this can be limited.
Difenoconazole: While also systemic, difenoconazole's upward translocation is generally considered to be less pronounced than that of this compound.[2] It exhibits strong translaminar movement, allowing for the control of pathogens on both sides of the leaf surface.[3] However, studies have indicated that its uptake by the root system and subsequent upward translocation to the foliage is low.[3]
A study on wheat demonstrated that only trace amounts (<1%) of this compound translocated from the flag leaves to the ears, and a maximum of 3.55% moved from the ears to the flag leaves, highlighting that its translocation, while effective, is not unlimited.[4] For difenoconazole, research has shown that 10-20% of the applied amount penetrated the leaf within the first hour, with no further significant accumulation in the leaves over time.[3]
Metabolism in Plants
Once inside the plant, both this compound and difenoconazole are subject to metabolic degradation. The nature and rate of this metabolism can influence the persistence and efficacy of the fungicide.
This compound: In plants, this compound is metabolized to various products. In wheat, for instance, metabolism can lead to the formation of hydroxylated and conjugated derivatives.
Difenoconazole: The metabolism of difenoconazole in plants can involve the cleavage of the triazole ring or oxidation of the phenyl ring, followed by conjugation. In tomato plants, metabolites such as CGA-205374, difenoconazole-alcohol, and hydroxy-difenoconazole have been identified.
Below is a generalized metabolic pathway for these triazole fungicides in plants.
Caption: Generalized metabolic pathways of this compound and difenoconazole in plants.
Experimental Protocols for Evaluating Systemic Properties
To provide a practical framework for researchers, this section details the methodologies for assessing the systemic properties of fungicides.
Radiolabeling Study for Uptake and Translocation
This protocol outlines a method for tracing the movement of fungicides within a plant using a radiolabeled active ingredient (e.g., ¹⁴C-tebuconazole or ¹⁴C-difenoconazole).
Materials:
-
¹⁴C-labeled fungicide of known specific activity
-
Non-radiolabeled analytical standard of the fungicide
-
Test plants grown under controlled conditions
-
Microsyringe
-
Liquid Scintillation Counter (LSC)
-
Biological oxidizer
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Plant Growth: Cultivate test plants (e.g., wheat, tomato) in a growth chamber or greenhouse to a uniform growth stage.
-
Fungicide Application: Prepare a treatment solution containing a known concentration of the ¹⁴C-labeled fungicide. Apply a precise volume of this solution to a specific area of a leaf (e.g., the middle portion of the second leaf) using a microsyringe.
-
Incubation: Maintain the treated plants under controlled environmental conditions for various time points (e.g., 24, 48, 72 hours).
-
Sample Harvesting and Sectioning: At each time point, harvest the treated plants. Dissect the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.
-
Quantification of Radioactivity:
-
Combustion and LSC: Dry and weigh each plant section. Combust the samples using a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail. Measure the radioactivity using an LSC.
-
Autoradiography: Press the whole plant or individual leaves and expose them to a phosphorimager screen or X-ray film to visualize the distribution of the radiolabel.
-
-
Data Analysis: Calculate the percentage of the applied radioactivity that was absorbed and translocated to different plant parts.
Caption: Experimental workflow for a radiolabeling study of fungicide translocation.
Quantitative Analysis by LC-MS/MS with QuEChERS Sample Preparation
This protocol describes the quantitative analysis of this compound and difenoconazole in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[5][6][7]
Materials:
-
Homogenized plant tissue sample
-
Acetonitrile
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine - PSA, C18)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Extraction (QuEChERS): a. Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube. b. Add 10-15 mL of acetonitrile. c. Add the QuEChERS extraction salt packet. d. Shake vigorously for 1 minute. e. Centrifuge at ≥3000 rpm for 5 minutes.
-
Sample Cleanup (d-SPE): a. Take an aliquot of the supernatant from the extraction step. b. Transfer it to a d-SPE tube containing PSA and MgSO₄ (and C18 if the sample has high fat content). c. Vortex for 30 seconds. d. Centrifuge at high speed for 5 minutes.
-
LC-MS/MS Analysis: a. Take the final extract and filter it through a 0.22 µm filter into an autosampler vial. b. Inject an aliquot into the LC-MS/MS system. c. Separate the analytes using a suitable gradient elution on a C18 column. d. Detect and quantify the parent compounds (and any relevant metabolites) using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Caption: Workflow for QuEChERS sample preparation and LC-MS/MS analysis.
Conclusion
The systemic properties of this compound and difenoconazole, while both classified as acropetal, exhibit notable differences rooted in their physicochemical characteristics. This compound's higher water solubility and lower lipophilicity suggest a greater potential for long-distance xylem transport, making it well-suited for protecting new growth. In contrast, difenoconazole's higher lipophilicity facilitates rapid cuticular penetration and strong translaminar activity, but may limit its overall upward movement within the plant.
The choice between these two effective fungicides should be guided by the specific disease, crop, and desired outcome. For diseases that require protection of newly developing tissues far from the point of application, this compound may be the more appropriate choice. For diseases where thorough coverage of existing foliage and translaminar action are paramount, difenoconazole could be more effective. This guide provides the foundational knowledge and experimental frameworks for researchers to further investigate and harness the unique systemic properties of these important agricultural tools.
References
- Difference Between this compound and Difenoconazole | for Licensed Pros
- Biological Characterization of Uptake, Translocation, and Dissipation of Difenoconazole (CGA 169374)
- PK of Triazole Fungicides: Which is Better, Difenoconazole, this compound, Propiconazole, Epoxiconazole or Flusilazole? - King Quenson
- Translocation of Fungicides and Their Efficacy in Controlling Phellinus noxius, the Cause of Brown Root Rot Disease - APS Journals
- Translocation and degradation of this compound and prothioconazole in wheat following fungicide treatment
- Development of a QuEChERS-LCMS/MS method for simultaneous estimation of this compound and chlormequat chloride in whe
- Development of a QuEChERS-LCMS/MS method for simultaneous estimation of this compound and chlormequat chloride in wheat crop | Request PDF - ResearchG
- Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop
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A Comparative Guide to Cross-Resistance Patterns Between Tebuconazole and Other Azole Fungicides
This guide provides an in-depth technical comparison of cross-resistance patterns between tebuconazole and other azole fungicides. It is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal resistance. The content herein synthesizes experimental data and mechanistic insights to offer a comprehensive understanding of this critical issue in fungal disease management.
Introduction: The Pervasive Challenge of Azole Resistance
Azole fungicides are a cornerstone of fungal disease control in both agriculture and clinical medicine.[1][2] Their efficacy stems from their ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Specifically, they target the cytochrome P450 enzyme lanosterol 14-α demethylase, encoded by the CYP51 gene (also known as ERG11 in yeasts).[3][5] However, the widespread and prolonged use of azoles has led to the emergence and spread of resistant fungal populations, posing a significant threat to their continued effectiveness.[5][6]
This compound, a broad-spectrum triazole fungicide, is extensively used in agriculture to protect crops from a variety of fungal pathogens.[4][7][8] Its structural and functional similarities to clinical azoles raise concerns about the potential for cross-resistance, where resistance developed to an agricultural fungicide confers resistance to medically important antifungals.[6][8][9] This guide delves into the molecular underpinnings of these resistance patterns and provides a framework for their experimental evaluation.
Core Mechanisms of Azole Resistance
Understanding the mechanisms of resistance is fundamental to predicting and managing cross-resistance patterns. Fungi have evolved several strategies to counteract the effects of azole fungicides:
-
Target Site Modification : Mutations in the CYP51 gene can alter the structure of the target enzyme, reducing its binding affinity for azole fungicides.[5][10][11] This is a primary mechanism of resistance in many fungal species.[10] Specific amino acid substitutions can confer varying levels of resistance to different azole compounds.[10][12][13]
-
Overexpression of the Target Enzyme : Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a greater concentration of the fungicide to achieve an inhibitory effect.[14] This is often caused by mutations or insertions in the promoter region of the gene.[13]
-
Efflux Pump Overexpression : Fungi can actively transport antifungal agents out of the cell using membrane proteins known as efflux pumps.[15][16][17] The two major superfamilies of efflux pumps involved in azole resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[15][17] Overexpression of the genes encoding these pumps reduces the intracellular concentration of the fungicide to sub-lethal levels.[15][18]
Caption: Key mechanisms of azole fungicide resistance in fungal cells.
Comparative Analysis of Cross-Resistance Patterns
Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple antifungal compounds.[5] Due to their shared mode of action, a high potential for cross-resistance exists among azole fungicides.[5] However, the specific pattern and degree of cross-resistance can vary depending on the particular azole, the fungal species, and the underlying resistance mechanism.
Positive Cross-Resistance
Positive cross-resistance is the most common pattern observed among azole fungicides. A resistance mechanism that is effective against this compound is often effective against other azoles.
-
Mechanism-Driven Patterns :
-
CYP51 Mutations : Specific mutations in the CYP51A gene, such as the tandem repeats TR34/L98H, have been shown to confer cross-resistance to multiple medical and agricultural triazoles in Aspergillus fumigatus.[6] Studies have demonstrated that exposure to agricultural fungicides like this compound can select for mutations that also reduce susceptibility to clinical azoles like voriconazole, itraconazole, and posaconazole.[19][20]
-
Efflux Pump Overexpression : The overexpression of efflux pumps like Cdr1p in Candida albicans can lead to broad-spectrum azole resistance, as these pumps can recognize and transport a wide range of azole compounds.[15]
-
-
Experimental Evidence :
-
A study on Stagonosporopsis citrulli found that isolates highly resistant to this compound were also highly resistant to tetraconazole and flutriafol, and moderately resistant to difenoconazole and prothioconazole.[21]
-
In Aspergillus fumigatus, exposure to this compound has been shown to induce cross-resistance to clinical triazoles.[19][20][22]
-
Research on Cryptococcus species demonstrated that exposure to this compound can induce in vitro cross-resistance to clinical azoles such as fluconazole, itraconazole, and ravuconazole.[23]
-
Negative Cross-Resistance (Collateral Sensitivity)
Negative cross-resistance, or collateral sensitivity, is a phenomenon where resistance to one fungicide leads to increased sensitivity to another. This is a less common but important pattern with significant implications for resistance management strategies.
-
Experimental Evidence :
-
A study on Fusarium graminearum reported a clear negative cross-resistance between this compound and other triazole fungicides including epoxiconazole, hexaconazole, and metconazole.[7][24] This suggests that the mechanism conferring resistance to this compound in these isolates may render the fungus more susceptible to these other azoles.
-
Lack of Cross-Resistance
In some cases, resistance to this compound may not extend to other fungicides, particularly those with different modes of action.
-
Experimental Evidence :
Quantitative Data Summary
The following table summarizes experimental data on the cross-resistance patterns between this compound and other fungicides from various studies. EC50 values represent the effective concentration required to inhibit 50% of fungal growth.
| Fungal Species | Fungicide | Cross-Resistance Pattern with this compound | Reference |
| Fusarium graminearum | Epoxiconazole | Negative | [7][24] |
| Hexaconazole | Negative | [7][24] | |
| Metconazole | Negative | [7][24] | |
| Flutriafol | None | [7][24] | |
| Propiconazole | None | [7][24] | |
| Fluazinam | None | [7][24] | |
| Stagonosporopsis citrulli | Tetraconazole | Positive | [21] |
| Flutriafol | Positive | [21] | |
| Difenoconazole | Positive (Moderate) | [21] | |
| Prothioconazole | Positive (Moderate) | [21] | |
| Aspergillus fumigatus | Voriconazole | Positive | [19][20] |
| Itraconazole | Positive | [19][20] | |
| Posaconazole | Positive | [19][20] | |
| Cryptococcus spp. | Fluconazole | Positive | [23] |
| Itraconazole | Positive | [23] | |
| Ravuconazole | Positive | [23] |
Experimental Protocols for Assessing Cross-Resistance
To ensure the scientific integrity and trustworthiness of cross-resistance studies, standardized and validated experimental protocols are essential.
In Vitro Fungicide Sensitivity Assay
This assay determines the baseline sensitivity of a fungal population to a range of fungicides and is a fundamental method for evaluating cross-resistance.[26][27]
Step-by-Step Methodology:
-
Isolate Preparation : Culture fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) to obtain pure and actively growing cultures.
-
Fungicide Stock Solution Preparation : Prepare stock solutions of this compound and other test fungicides in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Media Amendment : Serially dilute the fungicide stock solutions and add them to molten agar medium to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1.0, 10.0 µg/mL).[27] Pour the amended media into Petri plates.
-
Inoculation : Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each fungicide-amended plate.
-
Incubation : Incubate the plates at an optimal temperature for the specific fungus in the dark.
-
Data Collection : Measure the colony diameter at regular intervals until the colony on the control (non-amended) plate reaches the edge of the plate.
-
Data Analysis : Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Determine the EC50 value for each isolate-fungicide combination using probit analysis or non-linear regression.
-
Cross-Resistance Analysis : Plot the log-transformed EC50 values for this compound against the log-transformed EC50 values for the other test fungicides. A significant positive correlation indicates positive cross-resistance, a significant negative correlation suggests negative cross-resistance, and no significant correlation implies a lack of cross-resistance.
Caption: Workflow for the in vitro fungicide sensitivity assay.
Molecular Characterization of Resistance Mechanisms
To understand the genetic basis of observed cross-resistance patterns, molecular analyses are crucial.
1. Sequencing of the CYP51 Gene:
-
Objective : To identify point mutations or insertions/deletions in the CYP51 gene that may be associated with resistance.
-
Methodology :
-
Extract genomic DNA from fungal isolates.
-
Amplify the CYP51 gene and its promoter region using specific primers and PCR.
-
Sequence the PCR products.
-
Align the sequences with a wild-type reference sequence to identify any mutations.
-
2. Gene Expression Analysis (RT-qPCR):
-
Objective : To quantify the expression levels of CYP51 and efflux pump genes.
-
Methodology :
-
Expose fungal isolates to sub-lethal concentrations of this compound.
-
Extract total RNA from the fungal cells.
-
Synthesize cDNA from the RNA.
-
Perform real-time quantitative PCR (RT-qPCR) using primers specific for the target genes (CYP51, efflux pump genes) and a reference housekeeping gene.
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Conclusion and Future Directions
The cross-resistance patterns between this compound and other azole fungicides are complex and multifactorial. While positive cross-resistance is a significant concern, driven primarily by shared resistance mechanisms such as target site mutations and efflux pump overexpression, the existence of negative cross-resistance in some pathosystems presents opportunities for innovative resistance management strategies. A thorough understanding of these patterns, grounded in robust experimental data, is essential for the development of sustainable disease control programs.
Future research should focus on:
-
Expanding the scope of cross-resistance studies to include a wider range of fungal pathogens and newer azole fungicides.
-
Elucidating the precise molecular interactions that lead to negative cross-resistance.
-
Developing rapid and reliable molecular diagnostic tools for the early detection of resistance-conferring mutations.[28]
-
Implementing integrated pest management strategies that incorporate fungicide rotations and mixtures to mitigate the selection pressure for resistance.[29]
By combining field-proven insights with rigorous scientific investigation, the research community can work towards preserving the efficacy of this vital class of antifungal agents.
References
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- Zhou, F., et al. (2024). Baseline this compound sensitivity and potential resistant risk in Fusarium Graminearum. BMC Plant Biology, 24(1), 498. [Link]
- Lamb, D., et al. (1999). Molecular Aspects of Azole Antifungal Action and Resistance.
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- Spanu, F., et al. (2022). Azole fungicide sensitivity and molecular mechanisms of reduced sensitivity in Irish Pyrenopeziza brassicae populations. Pest Management Science, 78(10), 4287-4298. [Link]
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- Costa, M. C., et al. (2020). Environmental Triazole Induces Cross-Resistance to Clinical Drugs and Affects Morphophysiology and Virulence of Cryptococcus gattii and C. neoformans. mSphere, 5(2), e00933-19. [Link]
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- Keinath, A. P., et al. (2023). Widespread Resistance to this compound and Cross-Resistance to Other DMI Fungicides in Stagonosporopsis citrulli Isolated from Watermelon in South Carolina. Plant Disease, 107(12), 3896-3905. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) Baseline this compound sensitivity and potential resistant mechanisms in Fusarium graminearum. [Link]
- Li, Y., et al. (2022). Status of Fungicide Resistance and Physiological Characterization of this compound Resistance in Rhizocotonia solani in Sichuan Province, China. Journal of Fungi, 8(8), 819. [Link]
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- Fungicide Resistance Action Committee. (2010).
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Enhancing Tebuconazole Efficacy: A Comparative Guide to Synergistic Fungicide Combinations for Controlling Aspergillus flavus
For researchers and professionals in drug development and crop protection, the battle against Aspergillus flavus is a persistent challenge. This ubiquitous saprophytic fungus not only causes significant economic losses by contaminating crops like maize and peanuts but also poses a serious health threat through the production of carcinogenic aflatoxins. While tebuconazole, a triazole fungicide, is a widely used weapon in this fight, its efficacy can be enhanced and the risk of resistance mitigated through synergistic combinations with other fungicides. This guide provides an in-depth comparison of this compound's synergistic effects with various fungicide partners, supported by experimental data and detailed protocols to empower your research and development efforts.
The Challenge of Aspergillus flavus and the Role of this compound
Aspergillus flavus is a formidable fungal adversary due to its ability to thrive in a wide range of environmental conditions and its prolific production of aflatoxins, which are potent mycotoxins. The primary mode of action for this compound and other azole fungicides is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical step in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and ultimately, fungal cell death.[1][2]
However, the extensive use of single-site-of-action fungicides like this compound has led to the emergence of resistant strains of A. flavus.[4] This underscores the critical need for strategic fungicide combinations that not only broaden the spectrum of activity but also delay the development of resistance.
The Power of Synergy: this compound in Combination
Fungicide synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. This can lead to improved disease control at lower application rates, reducing both costs and environmental impact. The most common method for quantifying synergy in vitro is the checkerboard assay, which allows for the calculation of the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is generally considered synergistic.
This compound and Other Azoles: A Potent Partnership
Combining this compound with other demethylation inhibitor (DMI) fungicides, such as prothioconazole and prochloraz, has shown significant synergistic effects against A. flavus. While they share the same target enzyme, subtle differences in their chemical structures can lead to a more complete inhibition of the ergosterol biosynthesis pathway.
A study on the combination of prothioconazole and this compound demonstrated a significant reduction in the growth of A. flavus in both laboratory and field conditions.[5] The mixture was found to be more effective at inhibiting fungal growth than either compound alone, highlighting a synergistic interaction.[5]
Table 1: In Vitro Efficacy of this compound and Prothioconazole against Aspergillus flavus
| Fungicide/Combination | ED50 (μL L⁻¹) for Germination Rate |
| This compound (alone) | Data not individually specified in the study |
| Prothioconazole (alone) | Data not individually specified in the study |
| Prothioconazole + this compound (1:1 mixture) | 0.13 ± 0.01 |
Data adapted from a study on a mixture of prothioconazole and this compound.[5]
This compound and Strobilurins: A Multi-pronged Attack
Strobilurin fungicides, such as azoxystrobin and trifloxystrobin, have a different mode of action, inhibiting mitochondrial respiration by binding to the quinone outside (Qo) site of the cytochrome bc1 complex.[6] This disruption of the fungal energy supply complements the action of this compound, creating a powerful two-pronged attack.
While specific quantitative data on the synergy of this compound-strobilurin combinations against A. flavus is still emerging, field studies have demonstrated the effectiveness of these mixtures in controlling a range of fungal diseases and improving crop yields.[7][8][9][10] Commercial formulations combining this compound and azoxystrobin are available and recommended for broad-spectrum disease control.[6][11]
Table 2: Efficacy of a this compound and Trifloxystrobin Combination against Colletotrichum gloeosporioides
| Treatment | Concentration (g/L AI) | Inhibition of Mycelial Growth (%) |
| Nativo® (this compound + Trifloxystrobin) | 0.1 | 39.36 |
| Nativo® (this compound + Trifloxystrobin) | 0.2 | 84.62 |
| Nativo® (this compound + Trifloxystrobin) | 0.4 | 100 |
| Benomyl (control) | 0.5 | 100 |
Data from a study on a related fungus, demonstrating the potential of this combination.[12]
Experimental Protocols for Synergy Assessment
To aid researchers in their investigations, we provide a detailed protocol for the in vitro checkerboard assay, a standard method for determining fungicide synergy.
In Vitro Synergy Testing: The Checkerboard Microdilution Assay
This assay is a robust method for determining the FICI of a fungicide combination.[13][14][15] It involves a two-dimensional titration of the two compounds in a 96-well plate.
Materials:
-
This compound and partner fungicide
-
Aspergillus flavus isolate
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile water or saline
-
Spectrophotometer or plate reader
Procedure:
-
Drug Dilution: Prepare stock solutions of each fungicide. Create serial dilutions of this compound along the x-axis of the 96-well plate and the partner fungicide along the y-axis.[13]
-
Inoculum Preparation: Culture the A. flavus isolate on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[13]
-
Plate Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the fungicide dilutions. Include a drug-free well as a growth control and a well with medium only as a sterility control.[13]
-
Incubation: Incubate the plates at 35°C for 48-72 hours.[16]
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and in combination. The MIC is the lowest concentration that causes significant inhibition of growth compared to the control, which can be assessed visually or using a spectrophotometer.[13]
-
FICI Calculation: Calculate the FICI using the following formula:[17][18][19]
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Partner Fungicide in combination / MIC of Partner Fungicide alone)
Interpretation of FICI: [16]
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
Caption: Experimental workflow for assessing fungicide synergy using the checkerboard assay.
Mechanism of Synergistic Action
The synergistic effect of combining this compound with other azoles can be attributed to a more comprehensive blockade of the ergosterol biosynthesis pathway. Although both fungicides target the same enzyme, they may have different affinities for the enzyme or inhibit it in slightly different ways, leading to a more potent overall effect.
When this compound is combined with a strobilurin, the synergy arises from the simultaneous attack on two different vital cellular processes: ergosterol synthesis (this compound) and mitochondrial respiration (strobilurin). This multi-target approach makes it more difficult for the fungus to develop resistance.
Caption: Simplified ergosterol biosynthesis pathway in fungi showing the site of action of azole fungicides.
Mitigating Fungicide Resistance
The development of resistance to this compound in A. flavus is a significant concern.[4] The use of fungicide mixtures is a key strategy in resistance management. By combining fungicides with different modes of action, the selection pressure on any single target is reduced, making it less likely for resistant mutants to emerge and dominate the fungal population.
Conclusion and Future Directions
The synergistic combination of this compound with other fungicides, particularly other azoles and strobilurins, presents a powerful and sustainable strategy for the control of Aspergillus flavus and the mitigation of aflatoxin contamination. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize these combinations.
Future research should focus on:
-
Quantitative Synergy Studies: Conducting more in-depth quantitative studies on the synergistic effects of this compound with a wider range of fungicides, especially strobilurins, against A. flavus.
-
In Vivo and Field Trials: Translating promising in vitro results into in vivo and field trials to validate the efficacy of these combinations under real-world conditions.
-
Resistance Monitoring: Continuously monitoring the development of resistance to this compound and its partner fungicides in A. flavus populations.
-
Mechanism of Action: Further elucidating the precise molecular mechanisms underlying the synergistic interactions between this compound and other fungicides.
By embracing a strategic and evidence-based approach to fungicide combinations, the scientific community can develop more effective and durable solutions to combat the threat of Aspergillus flavus.
References
- Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.
- Ergosterol biosynthesis p
- The biosynthesis pathway of ergosterol in fungi. The diagram...
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- Biosynthesis of ergosterol | PPTX
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- Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.
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- Recommended rates of azoxystrobin and this compound seem to be environmentally safe but ineffective against target fungi.
- Assessing the Effect of Tebucunazole on Aspergillus flavus and Fusarium verticillioides Growth in Maize Seeds in Uganda.
- Recommended rates of azoxystrobin and this compound seem to be environmentally safe but ineffective against target fungi.
- Synergistic Fungicide Combinations with Fluopicolide: Application Notes and Protocols for Researchers.
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- In Vitro Synergy Testing of Anidulafungin with Itraconazole, Voriconazole, and Amphotericin B against Aspergillus spp. and Fusarium spp.
- New and simplified method for drug combin
- ASSESSING THE EFFECT OF this compound ON ASPERGILLUS FLAVUS AND FUSARIUM VERTICILLIOIDES GROWTH IN MAIZE SEEDS IN UGANDA.
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- (PDF)
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- Induced selection of this compound-resistant Aspergillus flavus isolates during germination of tre
- Induced selection of this compound-resistant Aspergillus flavus isolates during germination of tre
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- In Vitro Evaluation of Double and Triple Combinations of Antifungal Drugs against Aspergillus fumig
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- Efficacy of this compound and Trifloxystrobin against Colletotrichum Gloeosporiodes Infest
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- Residue Dynamics and Risk Assessment of Trifloxystrobin and this compound on Tom
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A Senior Application Scientist's Guide to the Antagonistic Interactions Between Tebuconazole and Biological Control Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Challenge of Integration in Pest Management
In the pursuit of sustainable agriculture, Integrated Pest Management (IPM) strategies that combine chemical and biological controls are paramount. Tebuconazole, a widely used triazole fungicide, is a powerful tool for managing fungal diseases. Concurrently, Biological Control Agents (BCAs) offer an eco-friendly approach to managing a spectrum of pests and pathogens. However, the success of any IPM program hinges on the compatibility of its components. This guide provides a comprehensive analysis of the antagonistic interactions between this compound and key BCAs, supported by experimental data and field-proven insights. We will dissect the mechanisms of these interactions, present comparative data across different BCA classes, and provide a validated protocol for assessing compatibility in your own research.
The Core of the Conflict: this compound's Mechanism of Action
This compound's efficacy stems from its specific mode of action as a demethylation inhibitor (DMI). It targets the fungal enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene. This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the fluidity and integrity of fungal cell membranes. By inhibiting this enzyme, this compound disrupts membrane structure, leading to abnormal fungal growth and ultimately, cell death.
This precise mechanism is the primary driver of its incompatibility with fungal BCAs, which rely on the same biochemical pathway. The impact on non-fungal agents, such as bacteria and arthropods, is more complex and can be dose-dependent, involving direct toxicity or indirect effects on the surrounding microbiome.
Caption: Mechanism of this compound and its points of interaction with BCAs.
Comparative Analysis: this compound's Impact Across BCA Classes
The interaction between this compound and BCAs is not uniform; it varies significantly depending on the type of agent.
Fungal Biological Control Agents: A High Degree of Incompatibility
Due to their shared biology with pathogenic fungi, fungal BCAs are highly susceptible to this compound. This antagonism is well-documented and represents a significant challenge for their combined use.
-
Entomopathogenic Fungi: These fungi, used to control insect pests, are severely impacted. Studies show that this compound can completely inhibit the mycelial growth of Beauveria bassiana, Metarhizium anisopliae, and Lecanicillium lecanii at concentrations of 1000 ppm and 10,000 ppm.[1][2] For L. lecanii, growth was completely inhibited even at a lower concentration of 100 ppm.[1] Other research confirms that this compound is highly toxic to B. bassiana, preventing mycelial growth in vitro.[3][4][5] This suggests that tank-mixing or even sequential application of this compound and entomopathogenic fungi is not a viable strategy.[1][2]
-
Mycoparasitic Fungi: Trichoderma species, valued for their ability to parasitize pathogenic fungi and promote plant growth, also exhibit high sensitivity. This compound has been shown to be incompatible with Trichoderma viride, completely inhibiting its growth at concentrations of 100 ppm.[6] This incompatibility extends to other Trichoderma isolates, making concurrent use problematic.[7][8]
Table 1: Effect of this compound on Fungal Biological Control Agents
| Biological Control Agent | This compound Concentration (ppm) | Observed Effect | Reference(s) |
|---|---|---|---|
| Beauveria bassiana | 1000 - 10,000 | Complete inhibition of mycelial growth | [1][2][3] |
| Metarhizium anisopliae | 1000 - 10,000 | Complete inhibition of mycelial growth | [1][2] |
| Lecanicillium lecanii | 100 - 10,000 | Complete inhibition of mycelial growth | [1][2] |
| Trichoderma viride | 100 | Complete inhibition of mycelial growth | [6] |
| Trichoderma spp. | Field Recommended Doses | Incompatible / Least Compatible |[7][8] |
Bacterial Biological Control Agents: A Complex, Dose-Dependent Relationship
The interaction with bacterial BCAs is more nuanced. Unlike fungi, bacteria lack ergosterol, so this compound's primary mode of action does not directly affect them. However, antagonistic or synergistic effects can still occur.
-
Bacillus species: The relationship between this compound and Bacillus subtilis is notably dose-dependent. High application rates of this compound show antagonistic effects.[9] Conversely, low application rates can be synergistic, stimulating the growth of B. subtilis, enhancing its persistence on plant surfaces, and accelerating biofilm formation.[9][10] This suggests that at sublethal concentrations, the fungicide may induce a stress response in the bacterium that enhances its biocontrol capabilities. Some studies have also found that specific strains of Bacillus amyloliquefaciens are compatible with this compound.[11][12] However, other reports indicate that this compound can inhibit the growth of B. subtilis.[13]
-
Pseudomonas species: For Pseudomonas fluorescens, another important bacterial BCA, this compound is generally reported to be toxic.[14] The inhibitory effect increases with the concentration of the fungicide, indicating a clear antagonistic relationship.[14]
-
General Soil Microbiome: When applied at doses aligned with good agricultural practice, this compound may not significantly disturb the overall biological homeostasis of the soil.[15][16][17] Some studies have even observed a stimulating effect on the proliferation of certain organotrophic bacteria and fungi.[15][17] However, at very high concentrations (e.g., 500 mg/kg), this compound can cause a drastic decrease in soil microbial biomass and activity.[18]
Table 2: Effect of this compound on Bacterial Biological Control Agents
| Biological Control Agent | This compound Concentration | Observed Effect | Reference(s) |
|---|---|---|---|
| Bacillus subtilis | High Application Rate | Antagonistic | [9] |
| Bacillus subtilis | Low Application Rate | Synergistic (stimulates growth, biofilm) | [9][10] |
| Bacillus amyloliquefaciens | 30 µg/mL | Unaffected growth | [12] |
| Pseudomonas fluorescens | 10 - 25 ppm | Toxic (inhibition increases with concentration) | [14] |
| General Soil Bacteria | High Doses (e.g., 500 mg/kg) | Decreased microbial biomass and activity | [18] |
| General Soil Bacteria | Field-Recommended Doses | No significant disturbance; may stimulate some groups |[15][16][17] |
Arthropod Biological Control Agents: An Area Requiring Further Scrutiny
Data on the direct effects of this compound on predatory insects and mites is less abundant than for microbial agents.
-
Predatory Mites (Amblyseius swirskii): One study presents a unique case where this compound was used effectively at 1 gram per thousand grams of substrate to control saprophytic fungi in the mass-rearing environment of the predatory mite Amblyseius swirskii.[19] This application actually promoted the population growth of the predatory mites by preserving their food source and habitat.[19] This specific context—use in a rearing medium rather than on a crop—is critical and does not necessarily translate to compatibility in field applications where direct contact would occur. The International Organisation for Biological and Integrated Control (IOBC) provides a scale to classify pesticide toxicity to predatory mites, ranging from non-toxic (<30% mortality) to highly toxic (>99% mortality), which should be the standard for any field-application assessment.[20]
-
Spiders (Pardosa pseudoannulata): In the wolf spider, a natural enemy in rice ecosystems, this compound did not significantly increase mortality but did cause a significant decrease in body weight and carapace size.[21] This indicates that even if not lethal, sublethal effects can impair the fitness and biocontrol efficacy of arthropod agents.[21]
Standardized Protocol: In Vitro Assessment of this compound-BCA Compatibility
To ensure the trustworthiness of IPM component selection, a self-validating system for testing compatibility is essential. The following protocol, based on the poisoned food technique, provides a reliable method for quantifying the in vitro effects of this compound on microbial BCAs.
Objective: To determine the percentage inhibition of mycelial growth (fungi) or colony formation (bacteria) of a BCA by various concentrations of this compound.
Materials:
-
Pure, actively growing culture of the test BCA (Trichoderma spp., Bacillus spp., etc.)
-
This compound (analytical standard or commercial formulation of known concentration)
-
Appropriate sterile growth medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Laminar flow hood
-
Incubator
-
Micropipettes, sterile cork borer (5 mm), L-shaped spreader
Methodology:
-
Prepare this compound Stock Solution: Accurately prepare a high-concentration stock solution of this compound in sterile distilled water. Serial dilutions will be made from this stock.
-
Prepare 'Poisoned' Media:
-
Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C in a water bath. This is warm enough to remain liquid but not so hot as to degrade the fungicide.
-
Working in a laminar flow hood, add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 ppm). Also include a control flask with no this compound.
-
Thoroughly mix the agar-fungicide solution and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify completely.
-
-
Inoculation:
-
For Fungal BCAs: Use a sterile 5 mm cork borer to cut a disc from the edge of an actively growing 7-day-old culture of the fungal BCA. Place this disc, mycelium-side down, in the center of each this compound-amended plate and the control plate.
-
For Bacterial BCAs: Prepare a bacterial suspension (e.g., 10⁸ CFU/mL). Pipette 100 µL of the suspension onto the center of each plate and spread it evenly using a sterile L-shaped spreader.
-
-
Incubation:
-
Seal the plates with paraffin film.
-
Incubate the plates under optimal conditions for the specific BCA (e.g., 25±2°C for 5-7 days for Trichoderma).
-
-
Data Collection:
-
After the incubation period, when the control plate shows full growth, measure the colony diameter (in mm) of the BCA on both control and treated plates. For fungi, take two perpendicular measurements and average them.
-
-
Calculation:
-
Calculate the Percent Inhibition of radial growth using the following formula: Percent Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average colony diameter in the control plate (mm)
-
T = Average colony diameter in the treated plate (mm)
-
-
Caption: Workflow for the in vitro BCA-fungicide compatibility assay.
Conclusion and Strategic Recommendations
The experimental evidence overwhelmingly indicates that this compound presents a high risk of antagonistic interactions, particularly with fungal biological control agents. Its fundamental mode of action makes it inherently incompatible with beneficial fungi like Trichoderma and most entomopathogens.
For bacterial agents, the interaction is more complex. While high concentrations are clearly detrimental, the discovery of synergistic effects with Bacillus subtilis at low concentrations opens an intriguing avenue for future research.[9] This could potentially involve using low doses of this compound to not only suppress the pathogen but also to prime or stimulate the activity of a co-applied bacterial BCA.
Key Recommendations for Researchers and Practitioners:
-
Avoid Co-application with Fungal BCAs: Tank-mixing this compound with fungal BCAs is strongly discouraged. If both are necessary in an IPM program, applications should be separated by a significant time interval, taking into account the environmental persistence of this compound.
-
Conduct Dose-Response Validation: For bacterial BCAs, especially Bacillus strains, it is crucial to conduct in-house compatibility tests using the specific formulation and intended field application rates. A low-dose synergistic effect cannot be assumed and must be empirically validated.
-
Prioritize Preventative BCA Use: In IPM programs, BCAs should be used preventatively to establish populations before disease pressure becomes high.[22] This reduces the likelihood of needing a curative, high-dose fungicide application that would disrupt the beneficial microbial community.
-
Consider Sublethal Effects: The absence of acute mortality, particularly in arthropod BCAs, does not equate to compatibility. Sublethal effects on growth, reproduction, and behavior can significantly impair their long-term efficacy and should be a focus of further investigation.[21][23]
By understanding the mechanisms behind these interactions and employing rigorous, validated testing protocols, we can design more robust and truly integrated pest management strategies that harness the strengths of both chemical and biological tools without compromising their efficacy.
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The Enduring Workhorse vs. The New Guard: A Cost-Effectiveness Analysis of Tebuconazole in Modern Fungicide Programs
A Technical Guide for Researchers and Agricultural Scientists
In the dynamic landscape of crop protection, the selection of a fungicide program is a critical determinant of both efficacy and economic viability. For decades, tebuconazole, a member of the triazole (DMI) class of fungicides, has been a cornerstone of disease management strategies worldwide.[1][2] Its broad-spectrum activity, systemic properties, and relatively low cost have cemented its role as a reliable workhorse for growers. However, the relentless evolution of fungal pathogens and the introduction of newer fungicide classes, namely Quinone outside inhibitors (QoIs) and Succinate Dehydrogenase Inhibitors (SDHIs), necessitate a rigorous re-evaluation of this compound's position in the modern agricultural toolkit.
This guide provides a comprehensive, data-driven comparison of the cost-effectiveness of this compound against these newer fungicide chemistries. We will delve into the mechanistic underpinnings of each class, present comparative efficacy data from field trials, and outline a robust experimental protocol for conducting your own cost-effectiveness evaluations.
Understanding the Fungicidal Landscape: A Mechanistic Overview
A fungicide's efficacy and its propensity for resistance development are intrinsically linked to its mode of action. This compound and the newer generation fungicides operate on distinct biochemical pathways within the fungal cell, a crucial factor in designing sustainable disease management programs.
This compound: A Veteran of the Triazole Class
This compound is a demethylation inhibitor (DMI) that targets the C14-demethylase enzyme, which is essential for the production of ergosterol.[1] Ergosterol is a vital component of fungal cell membranes; its disruption leads to impaired membrane function and ultimately, cell death. This systemic fungicide is absorbed by the plant and translocated upwards, offering both protective and curative action against a wide array of fungal diseases.[1]
The Newer Guard: QoIs and SDHIs
The advent of Quinone outside inhibitors (QoIs), commonly known as strobilurins, and Succinate Dehydrogenase Inhibitors (SDHIs) marked a significant advancement in fungicide technology.
-
Quinone outside Inhibitors (QoIs): This class, which includes active ingredients like azoxystrobin and pyraclostrobin, targets the quinol outer binding site of the cytochrome bc1 complex in the mitochondrial respiratory chain. This action inhibits fungal respiration, effectively cutting off the pathogen's energy supply.[3]
-
Succinate Dehydrogenase Inhibitors (SDHIs): SDHIs, such as fluxapyroxad and bixafen, disrupt the fungal Krebs cycle by binding to and inhibiting the succinate dehydrogenase enzyme complex. This mode of action also leads to a cessation of energy production within the fungal cell.
The distinct modes of action of these newer fungicide classes provide valuable tools for resistance management when used in rotation or as part of a pre-mixed formulation with DMIs like this compound.
Comparative Analysis: Efficacy and Economics
The decision to use a particular fungicide hinges on a careful balance of its ability to control the target disease and its overall cost. The following tables summarize the key characteristics and a comparative cost analysis of this compound and representative newer fungicides.
Table 1: Fungicide Class Characteristics
| Feature | This compound (DMI) | Quinone outside Inhibitors (QoIs) | Succinate Dehydrogenase Inhibitors (SDHIs) |
| Mode of Action | Demethylation Inhibitor (Ergosterol Biosynthesis) | Quinone outside Inhibitor (Mitochondrial Respiration) | Succinate Dehydrogenase Inhibitor (Krebs Cycle) |
| Spectrum of Activity | Broad-spectrum (rusts, powdery mildew, leaf spots) | Broad-spectrum (rusts, powdery mildew, downy mildew) | Broad-spectrum (rusts, leaf spots, blights) |
| Systemicity | Systemic, acropetal movement | Locally systemic, translaminar movement | Systemic, translaminar movement |
| Resistance Risk | Medium | High | Medium to High |
| Key Active Ingredients | This compound | Azoxystrobin, Pyraclostrobin | Fluxapyroxad, Bixafen |
Table 2: Cost-Effectiveness Comparison (Illustrative)
| Fungicide | Typical Application Rate (per ha) | Estimated Cost of Active Ingredient (per kg/L ) | Estimated Cost per Application (per ha) |
| This compound | 200-300 ml[2] | ₹500 - ₹1000 per Liter | ₹100 - ₹300 |
| Azoxystrobin | 150-250 ml | ₹1000 - ₹3000 per Liter[3] | ₹150 - ₹750 |
| Pyraclostrobin | 200g | ₹850 - ₹2000 per Kg[4][5] | ₹170 - ₹400 |
| Azoxystrobin + this compound | Varies by formulation | ₹850 - ₹1100 per Liter[6][7][8] | Varies |
Disclaimer: Prices are estimates based on available data from various sources and are subject to significant regional and temporal variation. Currency is presented in Indian Rupees (₹) for consistency with a significant portion of the pricing data found. Researchers should always consult local suppliers for current pricing.
Field Performance: A Look at the Data
Numerous studies have compared the efficacy of this compound with newer fungicides, both as standalone products and in combination.
A study on the management of wheat leaf rust demonstrated that a combination of This compound 50% + Trifloxystrobin 25% resulted in the highest grain yield (47.65 q/ha) and the minimum disease severity (3.34%).[9] This was closely followed by a formulation of Azoxystrobin 11% + this compound 18.3% (47.30 q/ha).[9] In the same study, this compound applied alone also provided a significant yield increase compared to the untreated control.[9]
Another investigation into wheat yellow rust found that This compound 25% EC was highly effective, with a mean disease severity of just 1.84% compared to 48.39% in the untreated check.[10] This treatment also led to a significant increase in grain yield.[10]
In soybeans, a meta-analysis of fungicide efficacy for controlling Asian soybean rust showed that both strobilurin (QoI) and triazole (DMI) fungicides, including this compound and pyraclostrobin, significantly decreased disease severity and increased yield.
These findings underscore that while newer combination fungicides often provide the highest levels of disease control and yield response, this compound remains a highly effective and often more economical option, particularly in situations with moderate disease pressure.
Experimental Protocol: A Framework for In-House Evaluation
To empower researchers to conduct their own cost-effectiveness analyses tailored to specific local conditions and pathogen populations, we provide the following detailed experimental protocol for a comparative fungicide field trial.
Objective: To evaluate the cost-effectiveness of this compound compared to a newer generation fungicide (e.g., a QoI or SDHI-containing product) for the control of a target fungal disease in a specific crop.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Minimum of 10m x 3m to minimize edge effects and allow for accurate yield assessment.
-
Treatments:
-
Untreated Control
-
This compound (at recommended label rate)
-
Newer Fungicide Product (at recommended label rate)
-
(Optional) Tank-mix or co-formulation of this compound and the newer fungicide.
-
Methodology:
-
Site Selection: Choose a field with a history of the target disease and uniform soil type and topography.
-
Crop Establishment: Plant a susceptible variety of the target crop using standard agronomic practices for the region.
-
Treatment Application:
-
Calibrate spray equipment to ensure accurate and uniform application.
-
Apply fungicides at the recommended growth stage for the target disease, or upon initial disease detection.
-
Use a CO2-pressurized backpack sprayer with appropriate nozzles to ensure consistent coverage.
-
Record all application details, including date, time, weather conditions, and spray volume.
-
-
Data Collection:
-
Disease Severity: Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after application) using a standardized rating scale (e.g., percentage of leaf area affected).
-
Yield Data: At crop maturity, harvest the central rows of each plot, avoiding the edges. Record the grain weight and adjust for moisture content.
-
Economic Data: Record the cost of each fungicide and the application cost. Note the market price of the harvested crop.
-
-
Statistical Analysis:
-
Analyze disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatments.
-
Calculate the net economic return for each treatment using the formula: Net Return = (Yield x Crop Price) - (Fungicide Cost + Application Cost)
-
Diagram: Experimental Workflow for Comparative Fungicide Trial
Caption: Workflow for a comparative fungicide efficacy and cost-effectiveness trial.
Conclusion and Future Perspectives
The evidence presented in this guide indicates that while newer fungicide classes, particularly in combination products, can offer superior disease control and yield benefits in high-pressure situations, this compound remains a highly viable and cost-effective option for many disease management scenarios. Its broad-spectrum activity and lower cost make it an essential tool, especially when used judiciously as part of a robust resistance management strategy that includes rotation with other modes of action.
For researchers and drug development professionals, the key takeaway is the importance of context-specific evaluation. The experimental protocol provided offers a framework for generating local data that can inform the development of more targeted and economically sustainable fungicide programs. As the agricultural landscape continues to evolve, a nuanced understanding of both the established and novel chemistries will be paramount in ensuring global food security.
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A Comparative Analysis of the Environmental Fate of Tebuconazole and Epoxiconazole
A Technical Guide for Environmental Scientists and Regulatory Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Tebuconazole and epoxiconazole are systemic fungicides belonging to the triazole chemical class, pivotal in modern agriculture for controlling a broad spectrum of fungal diseases in crops like cereals, fruits, and vegetables.[1][2][3] Their mode of action involves the inhibition of sterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4][5] While structurally similar and sharing a common mechanism, their subtle differences in chemical structure can lead to distinct environmental behaviors, influencing their persistence, mobility, and potential ecotoxicological impact. This guide provides a detailed comparative analysis of the environmental fate of these two widely used fungicides, supported by experimental data and standardized methodologies, to inform environmental risk assessments and stewardship strategies.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of a pesticide is fundamentally governed by its physicochemical properties. These parameters dictate how a molecule partitions between soil, water, and air, and its susceptibility to various degradation processes. This compound and epoxiconazole, while both triazoles, exhibit nuanced differences in these key characteristics.
The selection of these properties for comparison is deliberate. Water solubility influences a pesticide's potential for runoff into surface waters. The octanol-water partition coefficient (Log Kow) is a proxy for its tendency to bioaccumulate in organisms and sorb to organic matter in soil and sediment.[4] The soil organic carbon-water partitioning coefficient (Koc) provides a more direct measure of its mobility in soil, while vapor pressure indicates its potential for volatilization into the atmosphere.
Table 1: Comparative Physicochemical Properties of this compound and Epoxiconazole
| Property | This compound | Epoxiconazole | Significance for Environmental Fate |
| Molecular Formula | C₁₆H₂₂ClN₃O | C₁₇H₁₃ClFN₃O | Influences molar mass and reactivity. |
| Molar Mass ( g/mol ) | 307.81 | 329.76 | Affects diffusion and transport rates. |
| Water Solubility (mg/L at 20°C) | 36 | 8.42[2] | Low solubility for both suggests limited leaching but potential for runoff adsorbed to particles. Epoxiconazole is notably less soluble. |
| Log Kow (Octanol-Water Partition) | 3.70[4] | 3.3 | High values indicate a strong affinity for organic phases, suggesting potential for sorption to soil organic matter and bioaccumulation. |
| Log Koc (Soil Organic Carbon Partition) | 2.67 - 3.10 (mean 3.01)[4] | ~3.7 (Calculated) | High values for both indicate strong binding to soil organic matter, leading to low mobility and reduced leaching potential. |
| Vapor Pressure (mPa at 20°C) | 1.7 x 10⁻³ | 0.021 | Low volatility for both, suggesting volatilization is not a major dissipation pathway under normal conditions. |
| Hydrolytic Stability | Stable[4] | Stable | Both are resistant to abiotic degradation in water via hydrolysis, increasing their persistence in aquatic systems. |
Fate and Behavior in Terrestrial Environments
Soil acts as the primary reservoir for fungicides applied to agricultural fields. Their fate in this compartment is a complex interplay of persistence, degradation, and mobility.
Persistence and Degradation in Soil
The persistence of a pesticide, often expressed as its half-life (DT₅₀), is a critical factor in its potential for long-term environmental impact. Both this compound and epoxiconazole are considered persistent in soil environments.
-
This compound: Microbial degradation is the primary dissipation pathway, though it occurs slowly.[6] Reported soil DT₅₀ values vary widely, from as low as 2.3-6.3 days in some field studies to over 600 days in others, with values frequently exceeding 100 days.[6][7] This variability is influenced by soil type, organic matter content, temperature, and moisture.[6]
-
Epoxiconazole: This fungicide is also known for its high persistence, with reported half-lives in soil often exceeding 200 days.[8] One field study under subtropical conditions reported a soil DT₅₀ of 20-69 days.[9] Like this compound, its degradation is primarily mediated by soil microorganisms.[10]
Key Degradation Pathway: A significant concern for both fungicides is their degradation to the common and highly mobile metabolite, 1,2,4-triazole .[4][6][11] This metabolite is more persistent and mobile than the parent compounds, posing a potential risk to groundwater.
Workflow for Assessing Aerobic Soil Degradation (Adapted from OECD 307)
The causality behind this experimental design is to simulate the natural degradation process in topsoil under controlled, reproducible laboratory conditions. Using radiolabelled compounds allows for a complete mass balance, ensuring that the fate of the chemical, including volatile metabolites (like ¹⁴CO₂) and non-extractable residues, is fully accounted for.
Caption: Workflow for determining aerobic soil degradation half-life (DT₅₀).
Mobility and Sorption in Soil
The mobility of a pesticide determines its potential to leach through the soil profile and contaminate groundwater. This is primarily controlled by its sorption to soil particles, particularly organic carbon and clay.
A comparative study on the adsorption of this compound and epoxiconazole in twenty different agricultural soils found that both fungicides exhibit strong sorption, but with distinct behaviors.[8]
-
This compound (TBC): Adsorption was found to be more influenced by changes in soil pH compared to epoxiconazole.[8] Its log Koc values in the range of 2.67-3.10 classify it as having low to slight mobility.[4]
-
Epoxiconazole (EPC): Adsorption was more significantly impacted by the soil's surface area.[8] Overall, the study suggested that this compound may be more leachable than epoxiconazole in the same soil due to differences in how their molecular geometry affects sorption.[8]
The strong correlation between adsorption and soil organic matter content means that both fungicides will be less mobile in soils with higher organic content.[8]
Fate and Behavior in Aquatic Systems
Runoff from treated fields can introduce this compound and epoxiconazole into surface waters, where their fate is governed by different processes than in soil.
Persistence and Degradation in Water
-
Hydrolysis: Both fungicides are stable to hydrolysis at environmentally relevant pH values, meaning this abiotic process does not contribute significantly to their degradation.[4][6]
-
Photodegradation: While direct photolysis in sunlight is generally a slow process for this compound, indirect photochemical degradation can be a more significant pathway.[6][11] Epoxiconazole is also subject to degradation in aquatic systems, with a field study in a rice paddy noting a DT₅₀ in field water of 11-20 days.[9]
-
Biodegradation: Biodegradation in water is generally slower than in soil. The persistence of both compounds in the water column raises concerns for aquatic organisms. Epoxiconazole is noted to be very toxic to aquatic life with long-lasting effects.[2]
Partitioning and Sediment
Due to their high Log Kow values and low water solubility, both this compound and epoxiconazole have a strong tendency to partition from the water column into sediment.[4] Sediment can thus become a long-term sink and a source of chronic exposure for benthic organisms. The log Koc for this compound triggers a requirement for sediment effects assessment in regulatory evaluations.[4]
Simplified Degradation Pathways
This diagram illustrates the primary transformation routes for both fungicides in the environment. The key takeaway is the formation of common, often more persistent or mobile, transformation products (TPs), which must be considered in a comprehensive risk assessment.
Caption: Simplified environmental degradation pathways for this compound and epoxiconazole.
Comparative Ecotoxicological Profile
While effective against target fungi, both compounds can impact non-target organisms. Their similar mode of action—sterol biosynthesis inhibition—can affect other organisms that rely on sterols.[4]
-
Aquatic Life: Both fungicides are toxic to aquatic organisms. Epoxiconazole is classified as very toxic to aquatic life with long-lasting effects.[2] For this compound, the most sensitive aquatic organisms in chronic exposure are amphibians and fish.[4] It has been shown to induce a range of adverse effects in fish, including oxidative stress, endocrine disruption, and neurotoxicity.[3]
-
Terrestrial Life: this compound has been shown to negatively impact soil microbial communities and earthworms.[12][13] Similarly, epoxiconazole can alter the gut microbiota in mammals and exhibits enantioselective behavior in earthworm-soil systems.[14][15]
-
Endocrine Disruption: Both fungicides have raised concerns as potential endocrine disruptors.[4] this compound is known to interact with estrogen and androgen signaling pathways.[4] Epoxiconazole is also suspected of damaging fertility or the unborn child.[2]
Table 2: Comparative Aquatic Ecotoxicity (LC₅₀/EC₅₀ Values)
| Organism | This compound (µg/L) | Epoxiconazole (µg/L) |
| Fish (e.g., Rainbow Trout, 96h LC₅₀) | 2,800 - 4,400 | 1,600 - 2,200 |
| Invertebrate (e.g., Daphnia magna, 48h EC₅₀) | 4,900 - 8,400 | 7,600 |
| Algae (e.g., Scenedesmus subspicatus, 72h EC₅₀) | 4,010 | 1,400 |
Note: Values are indicative and can vary based on species and test conditions. Data synthesized from various ecotoxicology databases.
Experimental Methodologies: The Basis for Comparison
The data presented in this guide are derived from standardized laboratory and field studies, predominantly following OECD (Organisation for Economic Co-operation and Development) guidelines. This ensures that data are comparable and reliable for regulatory risk assessment.
Protocol: Soil Adsorption/Desorption (OECD 106)
This protocol is fundamental to understanding pesticide mobility. It quantifies the distribution of a chemical between soil and water at equilibrium, from which the Koc value is derived.
-
Principle: A known mass of soil is equilibrated with a pesticide solution of known concentration. The decrease in the solution's concentration is used to calculate the amount adsorbed by the soil.
-
Step 1: Preparation: Select multiple soil types. Prepare a stock solution of the test substance (e.g., ¹⁴C-labeled this compound) in 0.01 M CaCl₂ solution, which mimics the ionic strength of soil water.
-
Step 2: Equilibration: Add soil and pesticide solution to centrifuge tubes in a specific soil-to-solution ratio (e.g., 1:5). Shake the tubes on a mechanical shaker for a defined period (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Step 3: Analysis: Centrifuge the tubes to separate the soil from the aqueous phase. Analyze the supernatant for the pesticide concentration using an appropriate technique like Liquid Scintillation Counting (LSC) for radiolabeled compounds or LC-MS/MS for non-labeled compounds.[6][16][17]
-
Step 4: Calculation: The amount adsorbed is calculated by the difference between the initial and equilibrium concentrations in the solution. The distribution coefficient (Kd) is calculated, and then normalized to the soil's organic carbon content to yield the Koc value.
-
Step 5: Desorption (Optional): The supernatant is replaced with a fresh pesticide-free solution, and the process is repeated to determine the potential for the bound residue to be released back into the soil solution.[6]
Conclusion: A Comparative Summary
This compound and epoxiconazole are both persistent triazole fungicides with a significant environmental footprint. Their comparative analysis reveals key distinctions critical for risk assessment:
-
Persistence: Both are persistent in soil and water, with DT₅₀ values often exceeding several months. Their resistance to hydrolysis contributes to their persistence in aquatic environments.
-
Mobility: Both exhibit low mobility in soil due to strong sorption to organic matter. However, subtle differences in their molecular structure may make this compound slightly more prone to leaching than epoxiconazole under certain conditions.[8] The formation of the common, mobile metabolite 1,2,4-triazole is a significant pathway for both, representing a potential risk to groundwater.[11]
-
Ecotoxicity: Both compounds are toxic to a range of non-target organisms, with epoxiconazole generally showing higher toxicity to aquatic organisms. Both are under scrutiny for potential endocrine-disrupting effects.[2][4]
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A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Tebuconazole Detection
Introduction
Tebuconazole is a broad-spectrum triazole fungicide extensively used in agriculture to protect a wide variety of crops from fungal diseases.[1] Its widespread application necessitates robust and reliable analytical methods for monitoring its residues in food, water, and environmental samples to ensure consumer safety and environmental protection.[2][3] The accurate quantification of this compound is critical for enforcing maximum residue limits (MRLs) set by regulatory bodies and for conducting dietary risk assessments.[4][5][6][7]
This guide provides an in-depth comparison of analytical methods for this compound detection, drawing upon data from inter-laboratory validation studies. It is designed for researchers, scientists, and professionals in drug development and food safety who require a comprehensive understanding of method performance across different laboratories. By examining the nuances of various analytical techniques and the factors influencing their performance, this guide aims to equip readers with the knowledge to select and implement the most appropriate methods for their specific applications.
The validation of analytical methods is a cornerstone of ensuring data quality and reliability.[8][9][10] International guidelines, such as those from the International Council for Harmonisation (ICH), AOAC International, and the International Organization for Standardization (ISO), outline the essential parameters that must be evaluated.[9][11][12][13][14][15] These parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[8][11][12] Inter-laboratory studies, or proficiency tests, are crucial for assessing the reproducibility of a method and ensuring that different laboratories can achieve comparable results.[13][16]
This guide will delve into the most prevalent analytical techniques for this compound detection, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) coupled with various detectors. We will explore the principles behind these methods, compare their performance characteristics based on published data, and provide detailed experimental protocols.
Principles of Analytical Methods for this compound Detection
The choice of an analytical method for this compound detection is dictated by several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The two most prominent techniques are LC-MS/MS and GC-based methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for pesticide residue analysis due to its high sensitivity, selectivity, and versatility.[16] The technique separates compounds in a liquid mobile phase based on their physicochemical properties as they pass through a stationary phase (the column). The separated compounds are then ionized and introduced into a tandem mass spectrometer, which acts as a highly specific detector.
The mass spectrometer filters ions based on their mass-to-charge ratio (m/z). In tandem MS, a precursor ion corresponding to the analyte of interest is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in compound identification and quantification, even in complex matrices.[17]
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique suitable for volatile and thermally stable compounds like this compound.[18] In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.
Several types of detectors can be coupled with GC for this compound analysis:
-
Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive to nitrogen- and phosphorus-containing compounds, making it well-suited for many pesticides, including the nitrogen-containing this compound.[19][20]
-
Electron Capture Detector (ECD): ECD is sensitive to electronegative compounds, such as those containing halogens. While this compound itself is not halogenated, this detector can be used in some applications.[16]
-
Mass Spectrometry (MS): Similar to LC-MS/MS, GC-MS provides high selectivity and confirmatory analysis.[21][22]
Sample Preparation: The Critical First Step
Effective sample preparation is paramount to achieving accurate and reliable results in this compound analysis. The goal is to extract the analyte from the sample matrix and remove interfering components that could affect the analytical measurement.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[1][20][23][24] It involves a two-step process:
-
Extraction: The sample is homogenized and extracted with acetonitrile in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove interfering matrix components. Common sorbents include Primary Secondary Amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and Graphitized Carbon Black (GCB) to remove pigments.[1][23]
Solid-Phase Extraction (SPE)
SPE is a more traditional but highly effective cleanup technique.[25] The sample extract is passed through a cartridge packed with a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Inter-Laboratory Comparison of this compound Detection Methods
The performance of an analytical method can vary between laboratories due to differences in instrumentation, reagents, and analyst experience. Inter-laboratory validation studies are therefore essential to establish the reproducibility and robustness of a method.
Performance Characteristics
The following tables summarize the performance characteristics of various analytical methods for this compound quantification as reported in different studies. These parameters are crucial for assessing the suitability of a method for a particular application.[8][11][12]
Table 1: Performance of LC-MS/MS Methods for this compound Detection
| Matrix | LOQ (mg/kg) | Recovery (%) | Precision (RSD %) | Citation |
| Various Fruits & Vegetables | 0.01 - 0.05 | 74 - 116 | < 14 | [16] |
| Coconut Water, Kernel, Leaves | Not Specified | 70 - 114.39 | 0.64 - 10.24 | [25] |
| Wheat, Barley, Rye | 0.01 - 0.02 | 74 - 114 | 13 | [16] |
| Strawberry | 0.0025 | - | - | [26] |
| Soil | 0.010 | Not Specified | Not Specified | [17] |
| Water | 0.00005 | 84.4 - 110 | 3 - 9 | [27][28] |
Table 2: Performance of GC-based Methods for this compound Detection
| Method | Matrix | LOQ (mg/kg) | Recovery (%) | Precision (RSD %) | Citation |
| GC-NPD | Apples, Soil | 0.01 | 94.5 - 107.3 | < 9.7 | [16] |
| GC-IT-MS | Fruits & Vegetables | 0.0012 - 0.020 | 68 - 121 | 2.7 - 19.1 (intra-day) | [20] |
| GC-MS | Watermelon, Soil | 0.01 | 88.2 - 106 | 1.52 - 7.65 | [22][29] |
Insights from Proficiency Testing
Proficiency tests (PTs) are a form of inter-laboratory comparison that allows laboratories to assess their performance against a reference value. In the European Union Proficiency Test for pesticide residues in chili peppers, this compound was included as a target analyte.[16] The assigned value was 0.098 mg/kg, with a robust coefficient of variation (CV) of 25.2% among participating laboratories.[16] This CV provides a measure of the inter-laboratory agreement for the quantification of this compound in a complex food matrix.[16]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the most common analytical workflows for this compound detection.
Protocol 1: this compound Analysis in Fruits and Vegetables using QuEChERS and LC-MS/MS
This protocol is a generalized procedure based on the widely used QuEChERS method.[1][23]
1. Sample Homogenization:
- Weigh a representative 10-15 g portion of the sample.
- Homogenize the sample using a high-speed blender.
2. Extraction:
- Transfer the homogenized sample to a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
4. LC-MS/MS Analysis:
- Take an aliquot of the cleaned-up extract, dilute as necessary with a suitable solvent, and inject it into the LC-MS/MS system.
- Quantify using a matrix-matched calibration curve.
Protocol 2: this compound Analysis in Soil using Microwave-Assisted Extraction and LC-MS/MS
This protocol is based on the EPA method for this compound analysis in soil.[17]
1. Extraction:
- Weigh 20 g of soil into a microwave extraction vessel.
- Add 7:3 (v/v) methanol:water.
- Perform microwave extraction according to the instrument's operating parameters.
2. Internal Standard Addition and Dilution:
- Add an isotopic internal standard (e.g., this compound-¹⁵N₃) to the extract.[17]
- Dilute the extract further with 7:3 (v/v) methanol:water.
3. Centrifugation:
- Transfer approximately 1.5 mL of the extraction solution to a 2 mL HPLC vial.
- Centrifuge to remove fine soil particles (e.g., ~3500 rpm for a minimum of 10 minutes).[17]
4. LC-MS/MS Analysis:
- Inject an aliquot of the supernatant onto the LC-MS/MS system.
- Quantification is based on the use of internal standards and comparison of peak areas with those of known standards.[17]
Visualization of Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: QuEChERS workflow for this compound analysis.
Caption: Soil analysis workflow for this compound.
Conclusion
The validation of analytical methods across different laboratories is fundamental to ensuring the consistency and reliability of this compound residue data. This guide has provided a comprehensive comparison of the most prevalent analytical techniques, highlighting their performance characteristics and the critical role of sample preparation. Both LC-MS/MS and GC-based methods have demonstrated their suitability for this compound analysis in a variety of matrices.
The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the matrix, and the available resources. By understanding the principles and performance of these methods, and by adhering to rigorous validation protocols, laboratories can confidently generate high-quality data for the monitoring and regulation of this important fungicide. The use of standardized methods and participation in proficiency testing schemes are crucial for maintaining a high level of analytical performance and ensuring comparability of results across different laboratories.
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- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: this compound (Folicur); 422095-05.
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- AOAC International. (2024). AOAC SMPR® 2024.001 Standard Method Performance Requirements (SMPRs®) for Selected Pesticides in Color Additives from Crop-Bas.
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A Comparative Analysis of Tebuconazole and Boscalid on Soil Microbial Diversity: A Guide for Researchers
In modern agriculture, the application of fungicides is a critical strategy for disease management and crop protection. However, the introduction of these chemical agents into the soil ecosystem can have profound and varied impacts on the non-target microbial communities that are fundamental to soil health and fertility. This guide provides an in-depth, objective comparison of two widely used fungicides, tebuconazole and boscalid, on soil microbial diversity. By synthesizing data from multiple experimental studies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to understand the ecological implications of these compounds.
Introduction to this compound and Boscalid: Mechanisms and Use
This compound is a broad-spectrum triazole fungicide. Its mode of action involves the inhibition of sterol C-14 α-demethylation, which is a crucial step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption of ergosterol production leads to the cessation of fungal growth. This compound is valued for its systemic properties and its effectiveness against a wide range of fungal pathogens in various crops.
Boscalid , on the other hand, belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides. It functions by targeting Complex II in the mitochondrial respiratory chain of fungi, specifically inhibiting the enzyme succinate dehydrogenase. This action blocks the fungal cell's energy production, leading to its death. Boscalid is also a broad-spectrum fungicide used to control a variety of fungal diseases in numerous crops.
While both fungicides are effective at controlling fungal pathogens, their different modes of action and chemical structures lead to distinct interactions with the complex microbial life within the soil.
Comparative Impact on Soil Microbial Biomass
The total microbial biomass is a key indicator of soil health. The application of fungicides can lead to a decrease in this biomass due to their toxic effects on susceptible microorganisms.
| Fungicide | Impact on Microbial Biomass | Supporting Evidence |
| This compound | Dose-dependent, with high concentrations causing significant decreases. Some studies report stimulation of certain microbial groups at lower doses. | A meta-analysis identified this compound as having the highest negative effect on microbial biomass carbon (MBC) among the studied biocides. High concentrations (500 mg/kg) have been shown to decrease microbial biomass by as much as 94.6%[1][2]. However, other studies have reported a stimulatory effect on organotrophic bacteria and fungi at recommended agricultural doses[1][2][3][4]. |
| Boscalid | Generally leads to a decrease in overall microbial biomass. | Studies have shown that boscalid application can significantly decrease soil microbial biomass[5]. |
Expert Insight: The dose-dependent nature of this compound's impact highlights the critical importance of application rates in determining its ecological footprint. While high concentrations are clearly detrimental, its effects at recommended field application rates can be more nuanced. Boscalid appears to have a more consistently inhibitory effect on microbial biomass.
Effects on Soil Microbial Community Structure and Diversity
Beyond simple biomass, the diversity and composition of the microbial community are crucial for a resilient and functional soil ecosystem. Both fungicides act as selective pressures, altering the balance of different microbial groups.
Bacterial Community
| Fungicide | Impact on Bacterial Diversity and Structure | Supporting Evidence |
| This compound | Effects on bacterial diversity are variable. It can alter community structure by promoting certain genera while inhibiting others. The impact on bacteria may be transient. | Studies have shown that this compound can cause shifts in the bacterial community, with genera like Kaistobacter, Arthrobacter, and Streptomyces showing increased abundance, while Gemmata may be inactivated[3][4]. Some research indicates that the impact on bacterial diversity can fluctuate, with communities showing recovery over time[6]. However, repeated applications can lead to more pronounced decreases in bacterial diversity[7]. |
| Boscalid | Generally decreases bacterial diversity and alters community structure. It can stimulate the growth of specific bacterial genera capable of its degradation. | Boscalid has been shown to significantly decrease soil microbial diversity[7][8]. It alters the bacterial community by stimulating the growth of the phylum Proteobacteria and potential boscalid-degrading genera such as Sphingomonas, Starkeya, Citrobacter, and Castellaniella[7][8]. It can also reduce the complexity of the microbial network[8]. |
Fungal Community
| Fungicide | Impact on Fungal Diversity and Structure | Supporting Evidence |
| This compound | Has a more pronounced and lasting negative impact on fungal communities compared to bacteria. | As a fungicide, this compound directly targets fungi. Studies have shown that its application can lead to a steady decrease in fungal diversity, with longer-lasting disturbances compared to bacterial communities[6]. High doses have a clear negative impact on fungal populations[1][2]. |
| Boscalid | Significantly reduces fungal diversity and abundance. | Boscalid application has been observed to transiently inhibit the growth of soil fungi[9]. A meta-analysis of fungicides indicates a general trend of decreasing fungal abundance with increasing fungicide concentration[3]. |
Expert Insight: The differing impacts on bacterial and fungal communities are a direct reflection of the fungicides' modes of action. This compound's targeted disruption of ergosterol synthesis makes it particularly potent against fungi. Boscalid's broader impact on mitochondrial respiration affects a wide range of fungi. The stimulation of specific bacterial degraders by both fungicides is a fascinating example of microbial adaptation to chemical stressors.
Functional Diversity: The Impact on Soil Enzyme Activities
Soil enzymes are the workhorses of nutrient cycling, and their activity is a direct measure of the soil's functional capacity. Fungicides can inhibit or, in some cases, stimulate these crucial enzymes.
| Fungicide | Impact on Soil Enzyme Activities | Supporting Evidence |
| This compound | Can stimulate enzymes involved in phosphorus, sulfur, and carbon metabolism at recommended doses. High concentrations can be inhibitory. | Studies have reported that this compound can stimulate the activities of soil enzymes responsible for key nutrient cycling processes and does not impair urease activity at agricultural doses[1][2][3][4]. However, a meta-analysis of fungicides in general shows that they can significantly reduce the activities of various phosphatases, dehydrogenase, and urease[3]. |
| Boscalid | Generally inhibitory to enzymes involved in carbon and phosphorus cycling. Some stimulatory effects have been noted. | Boscalid has been shown to have a negative impact on enzymes involved in carbon and phosphorus cycling[8]. However, some studies have reported stimulatory effects on β-glucosidase activity in the short term[1]. |
Expert Insight: The stimulation of certain enzymes by this compound at lower concentrations may be an indirect effect, possibly due to the increased availability of nutrients from killed microbial biomass. The generally inhibitory effect of boscalid on key enzymes suggests a more direct and widespread disruption of microbial metabolic functions.
Persistence and Degradation in Soil
The environmental impact of a fungicide is closely linked to its persistence in the soil. Microbial communities play a pivotal role in the degradation of these compounds.
| Fungicide | Persistence and Degradation | Supporting Evidence |
| This compound | Relatively persistent in soil, with a half-life that can range from weeks to months. Its degradation is influenced by microbial activity. | This compound is known to be persistent in the soil environment. Its degradation can be carried out by certain bacterial genera, such as Methylobacterium, Burkholderia, Hyphomicrobium, and Dermacoccus[7]. |
| Boscalid | Very persistent in soil, with a long degradation half-life that can be extended with repeated applications. | Boscalid degrades slowly in soil, with half-lives ranging from over a month to several months[7][8]. Repeated applications can further delay its degradation[7][8]. Specific bacterial strains have been identified that are capable of degrading boscalid. |
Experimental Methodologies for Assessing Fungicide Impact
To ensure the trustworthiness and reproducibility of findings, standardized and robust experimental protocols are essential. Below are step-by-step methodologies for key experiments used to assess the impact of fungicides on soil microbial diversity.
Soil Sampling and Microcosm Setup
-
Soil Collection: Collect soil from a well-characterized site with no recent history of fungicide application. Remove the top litter layer and collect the A-horizon soil (0-15 cm).
-
Sieving and Homogenization: Air-dry the soil to a consistent moisture level and sieve it through a 2 mm mesh to remove stones and large organic debris. Homogenize the soil thoroughly.
-
Microcosm Preparation: Place a standardized amount of soil (e.g., 200 g) into individual microcosms (e.g., glass jars).
-
Fungicide Application: Prepare stock solutions of this compound and boscalid in a suitable solvent (e.g., acetone, followed by evaporation). Apply the fungicides to the soil at different concentrations (e.g., recommended field rate, 5x, and 10x). Include a control group with no fungicide and a solvent-only control.
-
Incubation: Incubate the microcosms under controlled conditions (e.g., 25°C, 60% water-holding capacity) for a specified period (e.g., 7, 14, 30, and 60 days).
DNA Extraction and High-Throughput Sequencing
-
Soil DNA Extraction: At each sampling time point, collect a soil subsample from each microcosm. Extract total microbial DNA using a commercially available soil DNA isolation kit, following the manufacturer's instructions.
-
DNA Quality Control: Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
PCR Amplification: Amplify the bacterial 16S rRNA gene (e.g., V3-V4 region) and the fungal ITS (Internal Transcribed Spacer) region using specific primers with barcode sequences for sample identification.
-
Library Preparation and Sequencing: Purify the PCR products, pool them in equimolar concentrations, and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Process the raw sequencing data by demultiplexing, quality filtering, and clustering reads into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Assign taxonomy to the representative sequences using a reference database (e.g., Greengenes for bacteria, UNITE for fungi). Calculate diversity indices (e.g., Shannon, Simpson, Chao1) and analyze community composition.
Soil Enzyme Activity Assays
-
Dehydrogenase Activity: Measure the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF) spectrophotometrically.
-
Phosphatase Activity: Determine the release of p-nitrophenol from p-nitrophenyl phosphate spectrophotometrically.
-
Urease Activity: Quantify the amount of ammonia released from the hydrolysis of urea.
-
β-Glucosidase Activity: Measure the release of p-nitrophenol from p-nitrophenyl-β-D-glucopyranoside.
Visualizing the Impact: Conceptual Models and Workflows
To better illustrate the complex interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Conceptual model of this compound and boscalid's impact on soil microbes.
Caption: Experimental workflow for comparing fungicide impacts on soil microbes.
Conclusion and Future Directions
The evidence synthesized in this guide indicates that both this compound and boscalid exert significant, yet distinct, impacts on soil microbial communities.
-
This compound 's effects are highly dose-dependent, with a more pronounced and lasting negative impact on fungal communities. At recommended agricultural doses, its impact on bacteria can be less severe and potentially transient, and it may even stimulate certain soil enzyme activities.
-
Boscalid appears to have a more consistently inhibitory effect on overall microbial diversity and the activity of key enzymes involved in nutrient cycling. It is also highly persistent in the soil.
A critical knowledge gap is the lack of direct comparative studies under identical environmental conditions. Future research should focus on head-to-head comparisons of these and other fungicides to provide a more definitive understanding of their relative ecological risks. Furthermore, investigating the long-term consequences of repeated applications and the potential for microbial communities to develop resistance or resilience to these fungicides is crucial for developing sustainable agricultural practices.
References
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Navigating the Chiral Landscape: A Comparative Guide to the Ecotoxicity of Tebuconazole Enantiomers
Introduction
Tebuconazole, a triazole fungicide widely employed in agriculture, stands as a critical tool in managing fungal pathogens.[1] However, its molecular structure possesses a chiral center, resulting in the existence of two non-superimposable mirror images, or enantiomers: R-(-)-tebuconazole and S-(+)-tebuconazole. While commercially available as a racemic mixture (an equal blend of both enantiomers), emerging research reveals that these enantiomers can exhibit distinct biological activities and toxicological profiles in non-target organisms.[2][3] This guide provides a comprehensive comparison of the toxicity of this compound enantiomers to a range of non-target organisms, supported by experimental data and detailed protocols to aid researchers in navigating the complexities of chiral pesticide ecotoxicology. Understanding the enantioselective toxicity of this compound is paramount for a more accurate environmental risk assessment and the potential development of enantiomerically enriched or pure formulations with reduced environmental impact.
Comparative Toxicity of this compound Enantiomers to Non-Target Organisms
Significant differences in the toxicity of this compound enantiomers have been observed across various non-target species, particularly in aquatic ecosystems. The R-(-)-enantiomer has consistently demonstrated higher toxicity to several aquatic organisms compared to the S-(+)-enantiomer.
A key study found that R-(-)-tebuconazole was approximately 1.4 to 5.9 times more toxic than S-(+)-tebuconazole to the green algae Scenedesmus obliquus, the crustacean Daphnia magna, and the zebrafish Danio rerio.[2] In contrast, for the earthworm Eisenia fetida, no significant difference in acute toxicity was observed between the enantiomers and the racemic mixture.[4][5] However, enantioselective bioaccumulation was noted, with a preference for S-(+)-tebuconazole.[4]
The following table summarizes the available quantitative data on the acute toxicity of this compound enantiomers to various non-target organisms.
| Organism | Test Duration | Endpoint | rac-Tebuconazole | R-(-)-Tebuconazole | S-(+)-Tebuconazole | Reference |
| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilisation) | 3.53 mg/L | Not Reported | 2.74 mg/L | [6] |
| Danio rerio (Zebrafish) | 96 hours | LC50 (Mortality) | Not Reported | More Toxic | Less Toxic | [2] |
| Scenedesmus obliquus (Green Algae) | 72 hours | EC50 (Growth Inhibition) | Not Reported | More Toxic (5.9x) | Less Toxic | [2] |
| Eisenia fetida (Earthworm) | 48 hours | EC50 (Mortality) | 10.78 µg/cm² | 10.48 µg/cm² | 10.84 µg/cm² | [4][5] |
| Chelon auratus (Golden Grey Mullet) | 96 hours | LC50 (Mortality) | 1.13 mg/L | Not Reported | Not Reported | [7] |
| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 (Mortality) | 9.05 mg/L | Not Reported | Not Reported | [8] |
| Cirrhinus mrigala (Mrigal Carp) | 96 hours | LC50 (Mortality) | 7.2 mg/L | Not Reported | Not Reported | [9] |
Experimental Protocols
Accurate assessment of the enantioselective toxicity of this compound relies on standardized and robust experimental methodologies. The following sections detail the protocols for acute toxicity testing in key non-target organisms and the analytical method for the chiral separation of this compound enantiomers.
Acute Toxicity Testing Protocols
The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally recognized standards.
This test assesses the acute toxicity of this compound enantiomers to Daphnia magna.[10][11][12][13][14]
Step-by-Step Methodology:
-
Test Organisms: Use juvenile daphnids, less than 24 hours old at the start of the test.
-
Test Concentrations: Prepare a series of at least five concentrations of the test substance (R-tebuconazole, S-tebuconazole, or racemic this compound) in a geometric series. Include a control group with no test substance.
-
Exposure: Introduce at least 20 daphnids, divided into at least four replicates, to each test concentration and the control. The exposure period is 48 hours under static or semi-static conditions.
-
Observation: Record the number of immobilised daphnids in each vessel at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Determine the 48-hour EC50, which is the concentration that immobilises 50% of the daphnids.
This guideline outlines the procedure for determining the acute lethal toxicity of this compound enantiomers to fish.[2][4][15][16][17]
Step-by-Step Methodology:
-
Test Organisms: Select a suitable fish species (e.g., Zebrafish - Danio rerio or Rainbow Trout - Oncorhynchus mykiss).
-
Test Concentrations: Prepare at least five concentrations of the test substance in a geometric series, plus a control.
-
Exposure: Expose a group of fish (typically 7-10 per concentration) to each test solution for 96 hours. The test can be static, semi-static, or flow-through.
-
Observation: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the 96-hour LC50, the concentration that is lethal to 50% of the test fish.
This test evaluates the effects of this compound enantiomers on the growth of freshwater algae.[18][19][20][21][22]
Step-by-Step Methodology:
-
Test Organisms: Use an exponentially growing culture of a selected algal species (e.g., Scenedesmus obliquus).
-
Test Concentrations: Prepare at least five concentrations of the test substance in a suitable growth medium, along with a control.
-
Exposure: Inoculate the test solutions with the algae and incubate for 72 hours under controlled conditions of light, temperature, and pH.
-
Measurement: Measure the algal biomass (e.g., by cell counts or fluorescence) at the start and at 24, 48, and 72 hours.
-
Data Analysis: Calculate the 72-hour EC50 for growth rate inhibition.
Analytical Protocol for Chiral Separation of this compound Enantiomers
The separation and quantification of individual enantiomers are crucial for these studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method.[1][23][24][25]
Step-by-Step Methodology:
-
Sample Preparation: Extract this compound residues from the sample matrix (e.g., water, soil, tissue) using an appropriate solvent and clean-up procedure, such as the QuEChERS method.[1][24]
-
Chiral HPLC System:
-
Column: Utilize a chiral column, such as one based on a cellulose derivative (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).[23]
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol.[23] For reversed-phase, methanol/water or acetonitrile/water mixtures can be used.[25]
-
Detector: A UV detector is commonly used for quantification.
-
-
Analysis: Inject the prepared sample extract into the HPLC system. The two enantiomers will have different retention times, allowing for their separation and individual quantification.
-
Quantification: Create a calibration curve using standards of the pure enantiomers to determine the concentration of each enantiomer in the sample.
Mechanisms of Enantioselective Toxicity
The differential toxicity of this compound enantiomers is attributed to their stereospecific interactions with biological macromolecules, such as enzymes and receptors. As a triazole fungicide, this compound's primary mode of action is the inhibition of cytochrome P450 monooxygenases, specifically sterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. It is hypothesized that the enantiomers of this compound exhibit different binding affinities to the active site of target and non-target P450 enzymes.
In non-target organisms, this compound can also induce oxidative stress. Studies on the earthworm Eisenia fetida have shown that this compound exposure can lead to the generation of reactive oxygen species (ROS) and affect the activity of antioxidant enzymes.[26] While acute toxicity was not enantioselective, metabolic studies revealed enantioselective responses, suggesting different metabolic pathways or rates for the R- and S-enantiomers.[3]
The enantioselective metabolism of triazole fungicides has been observed in rat liver microsomes, where different cytochrome P450 enzymes are involved in the metabolism of each enantiomer.[27] This differential metabolism can lead to varying rates of detoxification or bioactivation, contributing to the observed enantioselective toxicity.
Conclusion and Future Perspectives
The evidence presented in this guide clearly demonstrates the enantioselective toxicity of this compound to a range of non-target organisms. The R-(-)-enantiomer generally exhibits higher toxicity, particularly to aquatic life. This highlights the importance of considering chirality in the environmental risk assessment of pesticides. Relying solely on data from the racemic mixture may lead to an underestimation of the environmental impact of the more toxic enantiomer.
Future research should focus on:
-
Expanding the scope of organisms tested: Data on the enantioselective toxicity of this compound to other non-target organisms, such as birds and bees, are still limited.
-
Investigating chronic and sublethal effects: Most studies have focused on acute toxicity. Long-term studies are needed to understand the chronic and sublethal effects of individual enantiomers.
-
Elucidating detailed mechanisms of toxicity: Further research into the molecular mechanisms underlying enantioselective toxicity will provide a more complete understanding of the risks posed by chiral pesticides.
By embracing a stereospecific approach to ecotoxicology, the scientific community can contribute to the development of safer and more environmentally friendly agricultural practices.
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A Researcher's Guide to Assessing Synergistic and Antagonistic Effects of Tebuconazole and Bacillus subtilis Combinations
Introduction: The Imperative for Integrated Fungal Disease Management
In the continuous effort to secure global food production, the management of fungal phytopathogens remains a critical challenge. For decades, synthetic fungicides like tebuconazole have been a cornerstone of disease control, offering broad-spectrum and systemic efficacy.[1] However, their intensive use has led to the emergence of resistant pathogen strains and raised environmental concerns, prompting a paradigm shift towards more sustainable, integrated strategies.[2] This has brought biological control agents (BCAs), such as the bacterium Bacillus subtilis, to the forefront. B. subtilis is renowned for its ability to suppress plant diseases through multiple mechanisms, including competition, antibiosis, and induction of systemic resistance in the host plant.[3][4]
The combination of chemical fungicides and BCAs presents a promising frontier in crop protection. This integrated approach has the potential to enhance disease control, reduce the required doses of synthetic chemicals, and mitigate the development of fungicide resistance.[2][5] However, the interaction between a fungicide and a BCA is a complex biological equation that can result in synergy, where the combined effect is greater than the sum of their individual effects, or antagonism, where they interfere with each other. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the synergistic and antagonistic effects of combining this compound with Bacillus subtilis. We will delve into the underlying mechanisms of each agent and provide detailed, field-proven experimental protocols to quantify their interactions, ensuring scientific integrity and fostering the development of more effective and sustainable disease management solutions.
Pillar 1: Understanding the Mechanisms of Action
A logical assessment of any combination therapy begins with a thorough understanding of the individual components. The choice of experimental design and the interpretation of results are fundamentally guided by the known or hypothesized mechanisms of action.
This compound: A Systemic Inhibitor of Fungal Sterol Biosynthesis
This compound is a triazole fungicide that acts systemically within the plant.[1] Its primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the CYP51 gene.[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[7]
Bacillus subtilis: A Multifaceted Biocontrol Agent
Bacillus subtilis employs a diverse arsenal of mechanisms to combat fungal pathogens and promote plant health.[3] These can be broadly categorized as direct and indirect actions:
-
Direct Antagonism: B. subtilis produces a wide array of antimicrobial compounds, including lipopeptides (e.g., surfactin, iturin, and fengycin), enzymes that degrade fungal cell walls (e.g., chitinases and glucanases), and volatile organic compounds.[8] These metabolites can directly inhibit fungal growth, disrupt cell structures, and prevent spore germination.[9]
-
Competition: As a robust colonizer of the plant rhizosphere, B. subtilis can outcompete pathogenic fungi for space and essential nutrients, thereby limiting their proliferation.[3]
-
Induced Systemic Resistance (ISR): B. subtilis can trigger the plant's own defense mechanisms.[2] By colonizing the roots, it primes the plant for a faster and stronger response to subsequent pathogen attacks, a phenomenon known as Induced Systemic Resistance.[1] This involves the activation of defense-related genes and enzymes throughout the plant.[10]
-
Biofilm Formation: The ability of B. subtilis to form biofilms on plant roots is critical for its persistence and biocontrol efficacy.[1] These biofilms create a protective barrier and a localized environment for the production of antimicrobial compounds.[10]
Pillar 2: The Combined Effect - A Concentration-Dependent Relationship
Recent research has illuminated that the interaction between this compound and B. subtilis is not static but highly dependent on the concentration of the fungicide.
-
Synergism at Low Concentrations: At low, sub-lethal concentrations, this compound can paradoxically enhance the biocontrol activity of B. subtilis. Studies have shown that low doses of this compound can stimulate the growth of B. subtilis, accelerate its biofilm formation, and enhance its persistence on plant surfaces.[10] Critically, this combination can also suppress the expression of the pathogen's CYP51 gene, potentially making the fungus more susceptible to the fungicide and delaying the onset of resistance.[10]
-
Antagonism at High Concentrations: Conversely, at high application rates, this compound exhibits its fungicidal nature against non-target organisms and can inhibit the growth and activity of B. subtilis, leading to an antagonistic effect where the overall disease control is diminished compared to the individual treatments.[10]
This dose-dependent relationship underscores the necessity of precise experimental evaluation to identify the optimal concentrations for synergistic interactions.
Pillar 3: Experimental Methodologies for Assessing Interactions
To move from hypothesis to validated application, a suite of robust in vitro and in vivo assays is required. The following protocols are designed to be self-validating systems, providing clear, quantifiable data on the nature of the interaction between this compound and B. subtilis.
Experimental Workflow Overview
Caption: Fig 1. Logical workflow for assessing this compound and B. subtilis interactions.
In Vitro Compatibility: The Dual Culture Assay
Causality: Before quantifying synergy, it is essential to determine the basic compatibility and direct antagonistic interactions between B. subtilis and the target fungal pathogen, and to observe the effect of this compound on B. subtilis growth. This assay provides a qualitative and semi-quantitative baseline.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) for the fungal pathogen and Nutrient Agar (NA) for B. subtilis. For compatibility testing, prepare NA plates amended with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100 µg/mL).
-
Pathogen Culture: Place a 5 mm mycelial plug from an actively growing culture of the target fungus onto the center of a fresh PDA plate.[4]
-
B. subtilis Inoculation: Streak a loopful of B. subtilis from a fresh culture on the PDA plate, approximately 2-3 cm away from the fungal plug.[11]
-
This compound Compatibility: Streak B. subtilis onto the this compound-amended NA plates.
-
Incubation: Incubate all plates at 25-28°C for 5-7 days.[11]
-
Data Collection:
-
For the dual culture, measure the radial growth of the fungus towards the bacterial colony and compare it to a control plate with only the fungus.[4] Calculate the percentage of inhibition.
-
Observe the zone of inhibition between the fungus and the bacterium.
-
For the compatibility plates, assess the growth of B. subtilis at different this compound concentrations, rating it from no growth to profuse growth.[12]
-
Quantifying Synergy: The Checkerboard Microdilution Assay
Causality: This is the gold-standard in vitro method for systematically evaluating the interaction between two antimicrobial agents across a gradient of concentrations.[13] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy, additivity, or antagonism.
Protocol:
-
Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 1-10) and serial dilutions of a B. subtilis culture supernatant or cell suspension along the y-axis (e.g., rows A-G).[14] Use a suitable liquid medium that supports fungal growth, such as Potato Dextrose Broth (PDB).
-
Controls:
-
Row H should contain only the this compound dilutions (to determine its Minimum Inhibitory Concentration - MIC).
-
Column 11 should contain only the B. subtilis dilutions (to determine its MIC).
-
Column 12 should contain only the fungal inoculum (positive growth control) and media alone (sterility control).[15]
-
-
Inoculation: Add a standardized inoculum of the target fungal spores or mycelial fragments to each well (except the sterility control).
-
Incubation: Incubate the plate at 25-28°C for a duration appropriate for visible fungal growth (typically 48-72 hours).
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each agent: FIC of A = (MIC of A in combination) / (MIC of A alone).
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B.
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[15]
-
-
Mechanistic Insight I: Biofilm Formation Assay
Causality: Since low concentrations of this compound may promote B. subtilis biofilm formation, quantifying this effect is key to understanding a potential synergistic mechanism. The crystal violet assay is a standard method for this purpose.
Protocol:
-
Inoculation: In a 96-well flat-bottom plate, add 100 µL of a diluted overnight culture of B. subtilis in a biofilm-promoting medium (e.g., MSgg medium).[10]
-
Treatment: Add different concentrations of this compound (focusing on the sub-lethal, potentially synergistic range identified in the checkerboard assay) to the wells. Include untreated controls.
-
Incubation: Incubate the plate under static conditions at 25-30°C for 48-96 hours to allow biofilm formation.[10]
-
Washing: Discard the planktonic culture and gently wash the wells three times with distilled water to remove non-adherent cells.[8]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[16]
-
Washing: Discard the stain and wash the wells again with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[16]
-
Quantification: Transfer 125 µL of the solubilized stain to a new plate and measure the absorbance at approximately 590 nm using a plate reader.[8] Higher absorbance corresponds to greater biofilm mass.
Mechanistic Insight II: Fungal CYP51 Gene Expression Analysis (qRT-PCR)
Causality: To validate whether the combination treatment suppresses the key resistance gene in the pathogen, quantitative real-time PCR (qRT-PCR) is the method of choice. This provides direct evidence of the molecular interaction at the pathogen level.
Protocol:
-
Treatment and RNA Extraction: Grow the fungal pathogen in liquid culture until it reaches the mid-logarithmic phase. Treat the cultures with: a) this compound alone, b) B. subtilis supernatant alone, c) The synergistic combination, and d) An untreated control. Incubate for a defined period (e.g., 6-24 hours). Harvest the mycelia and extract total RNA using a suitable kit or protocol.[17]
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
Primer Design: Design and validate specific primers for the fungal CYP51 gene and at least two stable reference (housekeeping) genes (e.g., actin, GAPDH, or tubulin).[18]
-
qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix. The reaction should include the cDNA template, primers, and master mix.
-
Data Analysis: Calculate the relative expression of the CYP51 gene using the 2-ΔΔCt method.[19] Compare the expression levels in the treated samples to the untreated control. A significant downregulation in the combination treatment compared to this compound alone would support this synergistic mechanism.
In Vivo Validation: The Plant Protection Assay
Causality: In vitro results must be validated in a whole-plant system to be considered relevant. This assay assesses the practical efficacy of the combination treatment in preventing or reducing disease symptoms on a host plant.
Protocol:
-
Plant Growth: Grow susceptible host plants from seed in sterilized soil under controlled greenhouse conditions (e.g., 25±2°C, 16h light/8h dark cycle).
-
Treatment Application: At an appropriate growth stage, apply the treatments. This can be done as a seed treatment, soil drench, or foliar spray. Treatments should include:
-
Untreated control (mock-inoculated)
-
Pathogen only (positive control)
-
This compound alone
-
B. subtilis alone
-
This compound + B. subtilis combination[20]
-
-
Pathogen Inoculation: 24-48 hours after treatment application, inoculate the plants with a standardized suspension of fungal spores or mycelial slurry.[4]
-
Incubation: Maintain the plants in conditions conducive to disease development (e.g., high humidity).
-
Disease Assessment: After a set period (e.g., 7-21 days), assess disease severity using a rating scale (e.g., 0-5 scale where 0 = no symptoms and 5 = plant death) or by measuring lesion size. Calculate the Disease Severity Index (DSI).
-
Efficacy Calculation: Calculate the control efficacy of each treatment relative to the pathogen-only control.
-
Synergy Calculation (Colby's Method): Determine if the observed efficacy of the combination treatment is greater than the expected efficacy.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: Example Checkerboard Assay Results (FIC Index)
| This compound (µg/mL) | B. subtilis (CFU/mL) | FICI | Interaction |
| 0.5 | 10⁵ | 0.375 | Synergy |
| 1.0 | 10⁵ | 0.500 | Synergy |
| 5.0 | 10⁵ | 1.000 | Additive |
| 50.0 | 10⁵ | > 4.0 | Antagonism |
Table 2: Example In Vivo Plant Protection Assay Results
| Treatment | Disease Severity Index (DSI) | Control Efficacy (%) | Expected Efficacy (Colby) | Interaction |
| Control | 0.0 | - | - | - |
| Pathogen Only | 4.2 | 0 | - | - |
| This compound (Low Dose) | 2.5 | 40.5 | - | - |
| B. subtilis | 2.9 | 31.0 | - | - |
| This compound + B. subtilis | 1.1 | 73.8 | 58.9 | Synergy |
Visualizing the Synergistic Mechanism
Caption: Fig 2. Key mechanisms in the synergistic interaction.
Conclusion: A Path Forward for Integrated Control
The combination of this compound and Bacillus subtilis exemplifies the potential of integrated pest management. However, this guide demonstrates that realizing this potential is not a matter of simple mixing but requires a rigorous, mechanism-driven scientific assessment. The relationship is delicate and dose-dependent; low concentrations of this compound can unlock a powerful synergy by enhancing the biocontrol agent's efficacy and simultaneously weakening the pathogen's defenses. In contrast, high concentrations can negate these benefits through antagonism.
For researchers and drug development professionals, the key takeaway is the necessity of a structured, multi-assay approach. By progressing from in vitro compatibility and synergy quantification to mechanistic studies and, ultimately, in vivo validation, it is possible to define a therapeutic window where these two agents work in concert. This methodical approach not only ensures the development of more effective and reliable crop protection products but also contributes to the overarching goal of a more sustainable agricultural future, one that strategically reduces our reliance on high doses of synthetic fungicides while harnessing the power of biology.
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- Bauters, L., et al. (2021). Combining Biocontrol Agents with Chemical Fungicides for Integrated Plant Fungal Disease Control. Microorganisms, 9(1), 17.
- Hashem, A., et al. (2019). Bacillus subtilis: A plant-growth promoting rhizobacterium that also impacts biotic stress. Saudi Journal of Biological Sciences, 26(6), 1291-1297.
- Gong, A., et al. (2021). Biocontrol Mechanism of Bacillus subtilis C3 Against Bulb Rot Disease in Fritillaria taipaiensis P.Y.Li. Frontiers in Microbiology, 12, 687158.
- Caulier, S., et al. (2021). Bacillus subtilis and its role in biological control of plant pathogens. Journal of Plant Pathology, 103, 1-14.
- Chen, X. H., et al. (2023). Biocontrol mechanisms of Bacillus: Improving the efficiency of green agriculture. Journal of Integrative Plant Biology, 65(11), 2415-2433.
- Cycoń, M., et al. (2022). Effects of this compound Application on Soil Microbiota and Enzymes. International Journal of Molecular Sciences, 23(21), 13495.
- Kosman, E., & Cohen, Y. (1996). Procedures for calculating and differentiating synergism and antagonism in action of fungicide mixtures. Phytopathology, 86(11), 1263-1272.
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- SIPCAM OXON. (n.d.). This compound.
- Ferry, N., et al. (2020). DESIGN AND ANALYSIS OF BIOLOGICAL ASSAYS OF MIXTURES. Kansas State University Conference on Applied Statistics in Agriculture.
- Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866.
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- ResearchGate. (n.d.). Effect of this compound on Cyp51A and Cyp51B gene expression in isolates...
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- Sahu, P. K., et al. (2022). Endophytic Bacillus subtilis antagonize soil-borne fungal pathogens and suppress wilt complex disease in chickpea plants (Cicer arietinum L.). Frontiers in Plant Science, 13, 1014413.
- The Pharma Innovation. (2022). In-vitro evaluation of Bacillus subtilis strains for their antagonistic potential against different fungal Phytopathogens and their compatibility with some commonly used fungicides.
- Biocontrol Potential of Bacillus subtilis and Bacillus tequilensis against Four Fusarium Species. (2022). MDPI.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Tebuconazole: Ensuring Laboratory Safety and Environmental Integrity
As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. Tebuconazole, a broad-spectrum triazole fungicide, is a valuable tool in many research applications. However, its potential for environmental persistence and aquatic toxicity necessitates a rigorous and informed approach to waste management.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The Critical Importance of Proper this compound Disposal: A Scientific Perspective
This compound is characterized by its stability; it is resistant to hydrolysis and biodegrades slowly in soil and water, with a half-life that can exceed 100 days.[1][3] This persistence means that improper disposal can lead to the accumulation of the compound in the environment.[1] Furthermore, this compound is recognized as being toxic to a range of non-target organisms, particularly freshwater and marine invertebrates and fish.[2][4] The primary goal of our disposal protocol, therefore, is to prevent the entry of this compound into environmental compartments where it can exert these harmful effects.
The disposal of any pesticide, including this compound, is regulated under federal laws such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[5][6][7] These regulations underscore the legal and ethical responsibility of researchers to manage chemical waste correctly. Improper disposal is not only an environmental hazard but also a violation of federal law.[4][8]
Core Principles of this compound Waste Management
Before delving into specific procedures, it's essential to understand the foundational principles of this compound waste management:
-
Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. This includes preparing only the necessary amount of this compound solution for your experiments and avoiding the purchase of excessive quantities.
-
Segregation: this compound waste must be segregated from general laboratory waste. This prevents cross-contamination and ensures that the waste is handled by personnel with the appropriate training and equipment.
-
Containment: All this compound waste, whether liquid or solid, must be stored in clearly labeled, sealed, and appropriate containers to prevent leaks and spills.[4]
-
Decontamination: All equipment and surfaces that come into contact with this compound must be thoroughly decontaminated to prevent accidental exposure and environmental release.
This compound Waste Classification and Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the key decision points for the safe and compliant disposal of this compound waste.
Step-by-Step Protocols for this compound Disposal
The following protocols provide detailed instructions for managing different types of this compound waste.
Protocol 1: Disposal of Unused this compound Solutions and Rinsate
-
Personal Protective Equipment (PPE): Before handling any this compound waste, don the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][9]
-
Waste Collection:
-
Carefully pour unused this compound solutions and the first rinsate from cleaning contaminated glassware into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the name "this compound," and the approximate concentration and volume.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.[4][10]
-
Disposal Request: Once the container is full, or on a regular schedule as determined by your institution's Environmental Health and Safety (EHS) department, arrange for pickup and disposal by a licensed hazardous waste contractor.
Protocol 2: Disposal of Contaminated Solid Waste
-
PPE: Wear the same PPE as described in Protocol 1.
-
Waste Collection:
-
Place all this compound-contaminated solid waste, such as gloves, paper towels, weigh boats, and absorbent pads, into a designated, leak-proof plastic bag or a labeled solid waste container.
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Container Disposal:
-
For non-refillable this compound containers, triple rinse or pressure rinse the empty container promptly after use.[4][11]
-
Add the rinsate to the liquid hazardous waste container.[4]
-
Puncture the container to prevent reuse and dispose of it in a sanitary landfill or through a recycling program if available and permitted by local regulations.[8][11]
-
-
Storage and Disposal: Store the sealed solid waste container or bag in the satellite accumulation area and arrange for disposal through your institution's EHS department.
Protocol 3: this compound Spill Decontamination and Cleanup
In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves a highly concentrated solution, evacuate the area and contact your institution's EHS or emergency response team.
-
-
PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Containment and Absorption:
-
For a small liquid spill, cover it with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[4]
-
For a solid spill, carefully sweep or scoop the material to avoid creating dust.
-
-
Cleanup:
-
Final Steps:
-
Remove and dispose of all contaminated PPE as hazardous waste.
-
Wash your hands thoroughly with soap and water.
-
Report the spill to your supervisor and your institution's EHS department.
-
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| Environmental Persistence | Soil half-life (DT50) can range from 49 to over 600 days.[3] | [3] |
| Aquatic Toxicity | Toxic to freshwater and marine/estuarine fish and invertebrates.[1][4] | [1][4] |
| Regulatory Framework | Governed by FIFRA and RCRA in the United States.[5][7] | [5][7] |
| Spill Cleanup Absorbents | Sand, vermiculite, or other inert absorbent materials.[4] | [4] |
| Container Rinsing | Triple rinse or pressure rinse empty containers.[4][11] | [4][11] |
Conclusion: A Commitment to Responsible Science
The proper disposal of this compound is a critical component of responsible scientific research. By adhering to these guidelines, you not only ensure compliance with federal and local regulations but also actively contribute to the safety of your laboratory and the preservation of the environment. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Your diligence in this final step of the research process reflects a deep commitment to scientific integrity and environmental stewardship.
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- RedEagle International. This compound 4L SAFETY DATA SHEET.
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- Carl ROTH. Safety Data Sheet: this compound.
- Agilent Technologies, Inc. (2024). This compound Standard (1X1 mL) - Safety Data Sheet.
- Sumitomo Chemical India Ltd. (2019). Material Safety Data Sheet: this compound TECHNCAL.
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- Genfarm. (Date not available). This compound 430 fungicide.
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- University of Florida. (2024). The Florida Handbook of Solid and Hazardous Waste Regulation: Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).
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A Researcher's Guide to Personal Protective Equipment for Handling T-Tebuconazole
As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted safely and effectively. This guide provides a detailed operational plan for the safe handling of Tebuconazole in a laboratory setting. It moves beyond a simple checklist, delving into the causality behind each recommendation to empower you, my fellow researchers, with the knowledge to manage risk intelligently.
This compound is a broad-spectrum triazole fungicide widely used in agriculture.[1][2] In the research and development sphere, its utility is significant, but it is accompanied by notable health hazards. It is classified as harmful if swallowed, potentially fatal if inhaled, and is suspected of damaging fertility or the unborn child.[3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][4] A comprehensive understanding of these risks is the foundation of a robust safety protocol.
Hazard Assessment: Understanding the Exposure Routes
Effective protection begins with understanding the enemy. This compound can enter the body through three primary routes: inhalation, dermal contact, and ingestion. Each experimental task presents a different risk profile for these exposure routes.
-
Inhalation: The highest risk of inhalation occurs when handling this compound as a solid powder (e.g., weighing, transferring). The fine particles can easily become airborne, and their inhalation can be fatal.[3] Even when in solution, aerosolization can occur during vortexing, sonicating, or spraying.
-
Dermal Contact: Skin contact is a risk whenever handling the substance in either solid or liquid form. While not considered a primary skin irritant in all studies, prolonged or repeated exposure should be avoided.[5] Contaminated clothing is a common source of extended dermal exposure.[6]
-
Ingestion: While less common in a controlled lab setting, accidental ingestion can occur through contact with contaminated hands.[6] This underscores the critical importance of stringent personal hygiene practices.[6]
Recent studies have also highlighted potential hepatotoxicity, neurotoxicity, and endocrine-disrupting effects, making minimization of any exposure paramount.[1]
Core Protective Equipment: Your First Line of Defense
Based on the hazard profile, a baseline of personal protective equipment (PPE) is mandatory for any work involving this compound. However, the specific level of protection must be escalated based on the procedure being performed.
Eye and Face Protection
-
Baseline: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any laboratory work.
-
Task-Specific Upgrade: When handling this compound powder or when there is a risk of splashing (e.g., preparing stock solutions, transferring liquids), upgrade to chemical splash goggles . For tasks with a high splash potential, a face shield worn over chemical splash goggles is required.[7]
Hand Protection
The choice of glove material is critical for chemical protection. Not all polymers are created equal when resisting chemical permeation.
-
Recommended: Chemically resistant gloves are mandatory.[6] Safety Data Sheets (SDS) for this compound consistently recommend materials like butyl rubber for excellent resistance.[7] Nitrile rubber gloves are also commonly recommended and offer good protection for incidental contact.[8]
-
Not Recommended: Latex and polyethylene gloves generally offer poor resistance and should not be used.[7]
-
Protocol: Always inspect gloves for tears or punctures before use. Wash the outside of gloves before removing them and wash hands thoroughly after removal.[6] For tasks involving prolonged contact or immersion, consider double-gloving.
Protective Clothing
-
Baseline: A long-sleeved lab coat, long pants, and closed-toe shoes are required at all times.[6]
-
Task-Specific Upgrade: When handling larger quantities or during procedures with a high risk of splashing, supplement your lab coat with a chemical-resistant apron .[7] For significant spill cleanup, a full corrosion-proof suit may be necessary.[7]
Respiratory Protection
This is arguably the most critical piece of PPE when handling powdered this compound.
-
For Solids/Powders: Any procedure involving the handling of this compound powder (weighing, transferring, mixing) that is not performed in a certified chemical fume hood or other ventilated enclosure requires respiratory protection. A NIOSH-approved respirator is essential.[8][9] Specifically, a full-face respirator with N99 or P100 particulate filters is recommended to protect against airborne particles.[7]
-
For Liquids/Solutions: Respiratory protection is generally not required when handling solutions within a certified chemical fume hood.[6] If work must be done on an open bench with potential for aerosolization, a respirator should be worn.[3]
The following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing Powder | Chemical Splash Goggles | Chemically Resistant Gloves (Nitrile/Butyl) | Required: NIOSH-approved respirator (P100/N99 filter) if outside a fume hood | Lab Coat, Closed-toe shoes |
| Preparing Stock Solution | Chemical Splash Goggles & Face Shield | Chemically Resistant Gloves (Nitrile/Butyl) | Work in a certified chemical fume hood | Lab Coat, Chemical-resistant Apron |
| Diluting Solutions | Safety Goggles | Chemically Resistant Gloves (Nitrile/Butyl) | Work in a certified chemical fume hood or well-ventilated area | Lab Coat |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Chemically Resistant Gloves | NIOSH-approved respirator with appropriate cartridges | Chemical-resistant suit or apron over lab coat |
Operational and Disposal Plans
A safety plan extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Workflow Diagram: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Step-by-Step Handling Protocol (Weighing Powder)
-
Preparation: Designate a specific area for handling this compound, preferably within a powder containment hood or a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Don PPE: Before handling the primary container, don all required PPE: lab coat, chemical splash goggles, chemically resistant gloves, and a properly fitted NIOSH-approved respirator with P100 filters.
-
Weighing: Tare a suitable secondary container on the analytical balance. Carefully scoop the required amount of this compound powder into the container, minimizing any dust creation. Close the primary container immediately.
-
Cleanup: After weighing, gently wipe down the spatula and any surfaces with a damp cloth to collect any residual powder. Treat this cloth as contaminated waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, wash the exterior of gloves. Then remove the lab coat, followed by goggles. Remove the respirator last, once you are away from the handling area. Wash hands thoroughly with soap and water.[6]
Emergency Procedures: Spills and Exposures
-
Small Spill (Solid): Cordon off the area. Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite.[6] Do not dry sweep. Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[6]
-
Small Spill (Liquid): Cordon off the area. Wearing appropriate PPE, cover the spill with absorbent pads or sand.[6] Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area. Alert your institution's safety officer or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[6]
-
Skin Exposure: Immediately remove contaminated clothing.[6] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
Decontamination and Disposal
Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.
-
Decontamination: Clean all contaminated surfaces thoroughly with soap and water.[6] Collect the cleaning materials (e.g., paper towels, wipes) for disposal as hazardous waste.
-
Waste Disposal: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.[9]
-
NEVER pour this compound waste down the drain or dispose of it in regular trash.[10]
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all federal, state, and institutional regulations for hazardous waste disposal.[9][10] Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.[10]
-
Empty containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[6] Puncture the container to prevent reuse.[9]
-
By adhering to these detailed protocols, we can effectively mitigate the risks associated with this compound, ensuring that our pursuit of scientific advancement does not compromise our health or the environment.
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- SAFETY DATA SHEET this compound TECHNICAL. (2022-12-30). NACL Industries.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
